Methyl 6-deoxy-alpha-D-glucopyranoside
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-methoxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3/t3-,4-,5+,6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWCAVRRXKJCRB-ZFYZTMLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372982 | |
| Record name | Methyl 6-deoxy-alpha-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5155-43-1 | |
| Record name | Methyl 6-deoxy-alpha-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 6-deoxy-alpha-D-glucopyranoside
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 6-Deoxy Sugars
6-Deoxy sugars are a critical class of carbohydrates where the hydroxyl group at the C-6 position is replaced by a hydrogen atom.[1] This seemingly minor modification can profoundly impact the biological activity of the parent sugar. These structures are integral components of numerous natural products, including antibiotics, and play roles in biological processes such as cell recognition and adhesion.[2] Methyl 6-deoxy-alpha-D-glucopyranoside, in particular, serves as a valuable building block in the synthesis of more complex glycoconjugates and as a tool for studying carbohydrate-protein interactions.[3][4] Its synthesis and unambiguous characterization are therefore fundamental skills for researchers in the field.
Synthetic Strategy: A Multi-Step Approach
The synthesis of this compound is a multi-step process that begins with the readily available D-glucose. The overall strategy involves three key transformations:
-
Anomeric Protection: The anomeric hydroxyl group is first protected as a methyl glycoside. This is crucial to prevent its participation in subsequent reactions and to fix the stereochemistry at the anomeric center.
-
Selective Activation of the Primary Hydroxyl Group: The primary hydroxyl group at the C-6 position is selectively activated for nucleophilic substitution. This is typically achieved by converting it into a good leaving group, such as a tosylate.
-
Reductive Deoxygenation: The activated C-6 position is then reduced to a methyl group, completing the synthesis of the 6-deoxy sugar.
This strategic approach ensures high regioselectivity and stereochemical control throughout the synthesis.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Part 1: Synthesis of Methyl α-D-glucopyranoside (Fischer Glycosidation)
The Fischer glycosidation is a classic and efficient method for the preparation of methyl glycosides from unprotected monosaccharides.[5][6] The reaction involves treating the sugar with an alcohol in the presence of an acid catalyst.[7][8] The thermodynamic equilibrium of this reaction favors the formation of the more stable pyranoside form, and specifically the alpha anomer due to the anomeric effect.[5]
Protocol:
-
Suspend D-glucose (1 equivalent) in anhydrous methanol.
-
Add a catalytic amount of a strong acid (e.g., acetyl chloride or a sulfonic acid resin).
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Neutralize the reaction with a suitable base (e.g., sodium carbonate or an anion exchange resin).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from methanol to yield pure Methyl α-D-glucopyranoside.[9]
Part 2: Selective Tosylation of Methyl α-D-glucopyranoside
The selective activation of the primary hydroxyl group at C-6 is a critical step. Due to its lower steric hindrance compared to the secondary hydroxyl groups, the C-6 hydroxyl is more reactive towards bulky reagents like p-toluenesulfonyl chloride (TsCl).[10][11] This reaction converts the hydroxyl group into a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution or reduction.[12][13][14]
Protocol:
-
Dissolve Methyl α-D-glucopyranoside (1 equivalent) in anhydrous pyridine.
-
Cool the solution in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Quench the reaction by adding cold water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude Methyl 6-O-tosyl-α-D-glucopyranoside can be purified by column chromatography on silica gel.
Part 3: Reduction of Methyl 6-O-tosyl-α-D-glucopyranoside
The final step is the reductive cleavage of the tosylate group to afford the 6-deoxy product. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly employed for this transformation.[15] The hydride ion acts as a nucleophile, displacing the tosylate leaving group.
Protocol:
-
Dissolve Methyl 6-O-tosyl-α-D-glucopyranoside (1 equivalent) in an anhydrous aprotic solvent (e.g., tetrahydrofuran).
-
Carefully add lithium aluminum hydride (excess) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).
-
Filter the resulting aluminum salts and wash thoroughly with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Characterization of this compound
Unambiguous characterization of the final product is essential to confirm its identity and purity. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Caption: Workflow for the characterization of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are crucial.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the anomeric proton (a doublet around 4.6-4.8 ppm with a small coupling constant, J ≈ 3-4 Hz, indicative of an α-anomer), the methoxy group (a singlet around 3.4 ppm), and the protons on the pyranose ring. The most telling feature will be the appearance of a doublet around 1.2-1.3 ppm, which corresponds to the new methyl group at the C-6 position, coupled to the H-5 proton.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of seven carbon atoms. Key signals include the anomeric carbon (around 100 ppm), the methoxy carbon (around 55 ppm), and the carbons of the pyranose ring. The C-6 carbon will appear as an upfield signal (around 17-18 ppm), which is characteristic of a methyl group.[16][17]
Table 1: Expected NMR Data for this compound
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | ~4.7 (d, J ≈ 3.5 Hz) | ~100 |
| 2 | ~3.6 | ~72 |
| 3 | ~3.7 | ~74 |
| 4 | ~3.4 | ~71 |
| 5 | ~3.8 | ~70 |
| 6 (CH₃) | ~1.2 (d, J ≈ 6 Hz) | ~17 |
| OCH₃ | ~3.4 (s) | ~55 |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound, confirming its elemental composition. For this compound (C₇H₁₄O₅), the expected molecular weight is 178.18 g/mol .[18] Techniques like Electrospray Ionization (ESI) would typically show a protonated molecule [M+H]⁺ at m/z 179 or a sodium adduct [M+Na]⁺ at m/z 201.
Conclusion
The synthesis and characterization of this compound require a systematic and well-executed multi-step process. A thorough understanding of the underlying reaction mechanisms, coupled with meticulous experimental technique and comprehensive analytical characterization, is paramount for obtaining a pure and well-defined product. This guide provides a robust framework for researchers to successfully synthesize and characterize this important carbohydrate derivative, enabling its use in further scientific exploration.
References
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Wikipedia. Fischer glycosidation. Link
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Mäki, M., & Renkonen, R. (2004). Biosynthesis of 6-deoxyhexose glycans in bacteria. Glycobiology, 14(3), 1R-15R. Link
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PubMed. Biosynthesis of 6-deoxyhexose glycans in bacteria. Link
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PubMed. Methyl 6-deoxy-6-iodo-alpha-D-glucopyranoside: crystal structure and high-resolution NMR spectroscopy. Link
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RSC Publishing. Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media. Link
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National Institutes of Health. Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media. Link
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ResearchGate. Visualization of Fischer glycosylation with d-glucose and longer bromoalcohols. Link
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PubChem. This compound. Link
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RSC Publishing. Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media. Link
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SpectraBase. .alpha.-D-Glucopyranoside, methyl 6-deoxy-, 2-benzoate - Optional[13C NMR] - Chemical Shifts. Link
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ResearchGate. Methyl 6-deoxy-6-iodo-alpha-D-glucopyranoside: crystal structure and high-resolution NMR spectroscopy. Link
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Reddit. Tosylation of Carbohydrate/Sugar. Link
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PubMed. Systematic chemical synthesis and n.m.r. spectra of methyl alpha-glycosides of isomalto-oligosaccharides and related compounds. Link
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Semantic Scholar. Synthesis of 6,6′-dideoxysucrose (6-deoxy-α-d-glucopyranosyl 6-deoxy-β-d-fructofuranoside). [Link]([Link]
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Sigma-Aldrich. Methyl 6-deoxy-6-iodo-alpha-d-glucopyranoside. Link
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MDPI. Stereoselective Approaches to β-Linked 2-Deoxy Sugars. Link
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ResearchGate. 1 H and 13 C-NMR spectra of 6-deoxy-sugar at 25 0 C. (A) 1 H-NMR spectrum. Link
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Taylor & Francis Online. SYNTHESIS OF METHYL 2,3,4-TRI-0-ACETYL-6-DEOXY-6-IODO-α-D-GLUCOPYRANOSIDE. Link
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ChemicalBook. alpha-D-Methylglucoside(97-30-3) 1H NMR spectrum. Link
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ACS Publications. Synthesis of 6-Nitro-6-desoxy-D-glucose and 6-Nitro-6-desoxy-L-idose. Link
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Master Organic Chemistry. Tosylates And Mesylates. Link
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GlycoDepot. Methyl-alpha-D-glucopyranoside. Link
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NIST WebBook. α-D-Glucopyranoside, methyl. Link
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Wikipedia. Deoxy sugar. Link
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ACS Publications. Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. Link
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Chemistry LibreTexts. 14.3: Alcohol conversion to Esters - Tosylate and Carboxylate. Link
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PubMed. Synthesis and characterisation of methyl 2-O-(beta-D- glucopyranosyl)-6-O-(alpha-L-rhamnopyranosyl)-alpha-D-glucopyranoside. Link
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Scribd. Tosylation of Alcohols Explained. Link
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Chemistry LibreTexts. 17.6: Reactions of Alcohols. Link
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Organic Syntheses. Glucoside, α-methyl-, d. Link
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ACS Publications. Facile reduction of alkyl tosylates with lithium triethylborohydride. An advantageous procedure for the deoxygenation of cyclic and acyclic alcohols. Link
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ChemicalBook. methyl 4,6-o-benzylidene-alpha-d-glucopyranoside(3162-96-7) 1 h nmr. Link
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SpectraBase. METHYL alpha-D-GLUCOPYRANOSIDE. Link
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BenchChem. Synthesis of 6-Chloro-6-deoxy-alpha-d-glucopyranose: A Detailed Guide for Researchers. Link
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ACS Publications. Methyl 6-Iodo-6-desoxy-α-D-glucopyranoside. Link
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PubMed. Deoxy sugars. General methods for carbohydrate deoxygenation and glycosidation. Link
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ResearchGate. Mass spectrum of α-D-Glucopyranoside , methyl 3,6-anhydro-with Retention Time (RT)= 3.224. Link
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Sigma-Aldrich. Methyl a-D-glucopyranoside 100 g. Link
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The Pivotal Role of 6-Deoxy Sugars in Cellular Processes: A Technical Guide for Researchers and Drug Development Professionals
Abstract
6-deoxy sugars, monosaccharides defined by the substitution of a hydroxyl group with a hydrogen atom at the C6 position, are critical mediators of a vast array of cellular functions. Far from being mere structural components, these carbohydrates, notably L-fucose and L-rhamnose, act as precise molecular signals that govern cell-cell recognition, modulate complex signaling pathways, and define the virulence of pathogenic bacteria. This technical guide provides an in-depth exploration of the biological roles of 6-deoxy sugars, detailing their biosynthesis, their functional incorporation into glycoconjugates, and the intricate cellular processes they regulate. We further present a series of validated experimental protocols for the analysis of these molecules and discuss the burgeoning field of targeting 6-deoxy sugar pathways for therapeutic intervention. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to understand and manipulate the complex world of 6-deoxy sugar biology.
Introduction: Beyond the Canonical Hexoses
The landscape of cellular biology is dominated by canonical sugars like glucose and mannose, which are central to metabolism and structural biology. However, a subtler, yet equally profound, layer of biological information is encoded by less common monosaccharides, among which the 6-deoxy sugars are paramount. The replacement of the C6 hydroxyl group with a hydrogen atom imparts increased hydrophobicity and unique stereochemical properties, enabling these sugars to participate in specific, high-affinity molecular interactions that are inaccessible to their hydroxylated counterparts[1].
The two most prominent 6-deoxy sugars in biological systems are L-fucose (6-deoxy-L-galactose) and L-rhamnose (6-deoxy-L-mannose). In mammals, L-fucose is a terminal modification on N- and O-linked glycans of glycoproteins and glycolipids, playing essential roles in inflammation, immunity, and development[2]. In prokaryotes, both L-fucose and L-rhamnose are integral components of cell wall polysaccharides, such as lipopolysaccharide (LPS), where they serve as key antigenic determinants and virulence factors[1][3]. The absence of the L-rhamnose biosynthetic pathway in humans makes it a particularly attractive target for the development of novel antimicrobial agents[4][5][6].
This guide will dissect the multifaceted roles of these sugars, beginning with their biosynthesis, followed by an examination of their functional significance in eukaryotic and prokaryotic systems, and concluding with practical methodologies for their study and therapeutic targeting.
Biosynthesis: Crafting the Activated Donors
The incorporation of 6-deoxy sugars into glycoconjugates requires their activation as nucleotide sugars. These high-energy donor molecules are synthesized through distinct, yet mechanistically similar, enzymatic pathways.
The De Novo Pathway of GDP-L-Fucose Synthesis
In mammals and many bacteria, the primary route to fucosylation begins with the ubiquitous metabolite GDP-D-mannose. This pathway involves two key enzymes that execute a three-step reaction sequence.
-
Dehydration: GDP-D-mannose 4,6-dehydratase (GMD) catalyzes an NADP+-dependent oxidation at C4, followed by the elimination of water from C5 and C6[7][8].
-
Epimerization and Reduction: The resulting intermediate, GDP-4-keto-6-deoxy-D-mannose, is then acted upon by a single bifunctional enzyme, GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase/4-reductase (FX protein in humans, WcaG in E. coli). This enzyme first catalyzes epimerizations at C3 and C5 to yield GDP-4-keto-6-deoxy-L-galactose, and then performs an NADPH-dependent reduction at C4 to produce the final product, GDP-L-fucose[3][9].
This pathway is subject to tight regulation, most notably through feedback inhibition of GMD by the final product, GDP-L-fucose, which acts as a competitive inhibitor with respect to the substrate GDP-mannose[7][10].
Caption: The four-step enzymatic pathway for the biosynthesis of dTDP-L-rhamnose in bacteria.
L-Fucose in Eukaryotic Systems: A Master Regulator of Cell Fate and Communication
In multicellular organisms, fucosylation is a key post-translational modification that fine-tunes the function of glycoproteins involved in signaling and adhesion.
Fucosylation in Selectin-Mediated Leukocyte Adhesion
One of the most well-characterized roles of fucosylation is in mediating the inflammatory response. The initial tethering and rolling of leukocytes on activated endothelial cells is governed by the interaction between selectin proteins on both cell types and fucosylated ligands, most notably the tetrasaccharide Sialyl Lewis X (sLex). The fucose residue is an indispensable component of this ligand; its interaction with a Ca2+ ion in the selectin's lectin domain is critical for establishing a bond with sufficient tensile strength to withstand the shear forces of blood flow.[11] The binding affinity of this interaction is relatively weak, with dissociation constants in the micromolar range, which facilitates the transient "rolling" adhesion necessary for leukocyte trafficking.[12]
A Case Study: The Essential Role of O-Fucosylation in Notch Signaling
The Notch signaling pathway is a highly conserved cell-cell communication system that is fundamental to embryonic development and tissue homeostasis.[2] The proper function of the Notch receptor is critically dependent on O-linked fucose added to its numerous epidermal growth factor-like (EGF) repeats in the endoplasmic reticulum.[2][9][13]
This modification is catalyzed by Protein O-fucosyltransferase 1 (POFUT1).[13] Genetic ablation of Pofut1 in mice results in embryonic lethality with defects mirroring a complete loss of all Notch signaling, demonstrating that O-fucosylation is essential for Notch function.[13] POFUT1 has a dual role: it acts as a chaperone to ensure the correct folding and trafficking of the Notch receptor out of the ER, and its catalytic activity provides the substrate for further glycan elongation.[14]
The O-fucose monosaccharide can be extended by the Fringe family of β1,3-N-acetylglucosaminyltransferases (β1,3GlcNAcT).[9] This elongation modulates Notch's binding preference for its ligands, Delta and Jagged/Serrate. In Drosophila, the addition of GlcNAc by Fringe potentiates Delta-Notch signaling while inhibiting Serrate-Notch signaling, a mechanism crucial for establishing developmental boundaries.[9]
Caption: O-Fucosylation modulates Notch receptor trafficking, ligand binding, and signal transduction.
L-Rhamnose in Prokaryotic Systems: A Key to Virulence and Survival
In the bacterial kingdom, L-rhamnose is a ubiquitous component of the cell envelope, where it plays critical roles in structural integrity, environmental adaptation, and pathogenicity.
Rhamnose in Cell Wall Architecture and Stress Resistance
L-rhamnose is a fundamental building block of the rhamnose-glucose polysaccharides (RGP) that are major constituents of the cell wall in many Gram-positive bacteria, such as Streptococcus mutans, the primary agent of dental caries. Disruption of L-rhamnose biosynthesis in S. mutans leads to severe growth defects, increased susceptibility to acid and oxidative stress, and an inability to form robust biofilms.[15] This highlights the essential role of rhamnosylated glycans in protecting the bacterium from the harsh environmental conditions it encounters in the oral cavity.[15]
Rhamnose as a Modulator of Virulence and Biofilm Formation
In Gram-negative pathogens like Pseudomonas aeruginosa, rhamnose is a key component of two major virulence-associated structures: the O-antigen of LPS and rhamnolipids.
-
O-Antigen: The O-antigen is the outermost part of the LPS and a major determinant of bacterial antigenicity. L-rhamnose is frequently found in the repeating oligosaccharide units of the O-antigen, and its presence is often required for virulence.[1][3]
-
Rhamnolipids: These glycolipid biosurfactants, composed of one or two L-rhamnose molecules linked to β-hydroxy fatty acid chains, are potent virulence factors.[16] They play a multifaceted role in pathogenesis by disrupting host epithelial barriers, facilitating bacterial invasion, and modulating biofilm architecture.[7][16][17] Transcriptomic studies in E. coli have shown that exogenous L-rhamnose can significantly alter gene expression, promoting a planktonic state by downregulating genes related to adhesion and biofilm formation.[18][19][20]
Furthermore, recent discoveries have shown that protein rhamnosylation exists in bacteria. In P. aeruginosa, the elongation factor P (EF-P) is activated by post-translational rhamnosylation, a modification that is critical for the translation of certain proteins and contributes to antibiotic resistance.[21]
Experimental Methodologies: A Toolkit for the Glycobiologist
Studying the roles of 6-deoxy sugars requires a specialized set of biochemical and analytical tools. This section outlines several core, field-proven protocols.
Protocol 1: Analysis of Fucosylated Glycans by Mass Spectrometry
Causality: Mass spectrometry (MS) is the gold standard for detailed structural analysis of glycans due to its high sensitivity and ability to provide compositional and fragmentation data. This protocol describes a typical workflow for analyzing N-linked glycans from a purified glycoprotein.
Methodology:
-
N-Glycan Release:
-
Denature 50-100 µg of purified glycoprotein in a buffer containing SDS and DTT.
-
Alkylate free cysteine residues with iodoacetamide.
-
Add the enzyme Peptide-N-Glycosidase F (PNGase F) and incubate overnight at 37°C to release N-linked glycans.
-
-
Purification of Released Glycans:
-
Purify the released glycans from peptides and other contaminants using a solid-phase extraction (SPE) cartridge (e.g., graphitized carbon).
-
-
Derivatization (Optional but Recommended):
-
For improved ionization efficiency and linkage analysis, perform permethylation on the purified glycans.
-
-
Mass Spectrometry Analysis:
-
MALDI-TOF MS: For rapid profiling and determination of glycan composition. Reconstitute the sample with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid), spot onto the target plate, and acquire spectra in positive ion mode.
-
LC-ESI-MS/MS: For separation of isomers and detailed structural elucidation. Reconstitute the sample and inject it onto an LC system coupled to an ESI mass spectrometer. Use a porous graphitized carbon (PGC) or HILIC column for separation. Set the mass spectrometer to a data-dependent acquisition mode to trigger MS/MS fragmentation of abundant precursor ions.[3][22] Analyze MS/MS spectra for characteristic fragment ions to determine sequence and linkage.[23]
-
Protocol 2: Metabolic Labeling and Visualization of Fucosylated Glycans
Causality: To study fucosylation in a dynamic cellular context, metabolic labeling with a chemically tagged fucose analog is a powerful strategy. This allows for the visualization and enrichment of newly synthesized fucoglycoconjugates.
Methodology:
-
Metabolic Labeling:
-
Culture cells in standard medium.
-
Supplement the medium with a peracetylated fucose analog bearing a bioorthogonal handle, such as an azide (e.g., 6-azido-fucose, FucAz) or an alkyne.[4][16][24] Incubate for 24-72 hours to allow for metabolic incorporation into cellular glycans via the fucose salvage pathway.[4][24]
-
-
Cell Lysis and Protein Extraction:
-
Wash cells with PBS and lyse using a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation and determine the protein concentration.
-
-
Bioorthogonal Ligation (Click Chemistry):
-
To the protein lysate, add a detection probe containing the complementary bioorthogonal handle (e.g., an alkyne-fluorophore for an azide-labeled sample, or an azide-biotin for an alkyne-labeled sample).
-
Add the required copper (I) catalyst (for CuAAC) or use a copper-free cyclooctyne probe (for SPAAC) to ligate the probe to the metabolically incorporated sugar analog.[4][24]
-
-
Detection and Analysis:
-
Visualization: Analyze the labeled proteins by SDS-PAGE followed by in-gel fluorescence scanning.
-
Enrichment: If a biotin probe was used, enrich the fucosylated glycoproteins using streptavidin-coated beads for subsequent identification by mass spectrometry.
-
Protocol 3: Quantitative Analysis of Rhamnosylation by Nanopore Spectrometry
Causality: A novel, single-molecule approach for quantifying post-translational modifications like rhamnosylation has been developed using nanopores. This method detects changes in the ionic current as peptides pass through a biological pore, allowing for label-free quantification.
Methodology:
-
Sample Preparation:
-
Nanopore Setup:
-
Data Acquisition:
-
Apply a voltage across the nanopore membrane and introduce the peptide mixture.
-
Record the ionic current blockades as individual peptides translocate through the pore. The duration and depth of the blockade are characteristic of the peptide's size and charge.[25]
-
-
Data Analysis:
-
Analyze the event data (dwell time vs. excluded current). Rhamnosylated peptides will produce a distinct cluster of events compared to their unmodified counterparts.[25]
-
Quantify the extent of rhamnosylation by calculating the percentage of events corresponding to the modified peptide relative to the total events for that specific peptide.[9][25]
-
Therapeutic Targeting of 6-Deoxy Sugar Pathways
The unique and often essential roles of 6-deoxy sugars, particularly in microbial pathogens and cancer, make their biosynthetic pathways attractive targets for drug development.
Inhibiting Fucosylation for Cancer Immunotherapy
The fucosylation status of therapeutic monoclonal antibodies (mAbs) is a critical quality attribute. The absence of core fucose on the N-glycan of the antibody's Fc region dramatically enhances its binding affinity to the FcγRIIIa receptor on immune effector cells like Natural Killer (NK) cells. This increased affinity leads to more potent Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC), a key mechanism for killing cancer cells.[5][27]
Small molecule inhibitors that block the de novo GDP-fucose synthesis pathway are being developed as cell culture additives to produce afucosylated, and therefore more potent, therapeutic antibodies.[5][6][27][28][29] These inhibitors often act on GMD or the GDP-fucose transporter and can effectively increase the proportion of afucosylated antibodies produced by CHO cells.[6][29]
Targeting Rhamnose Biosynthesis for Novel Antibiotics
As the dTDP-L-rhamnose pathway is essential for many pathogenic bacteria but absent in humans, it represents an ideal target for developing new antibiotics with a potentially high therapeutic index.[4][5][30] Inhibitors have been developed that target the enzymes of this pathway, particularly RmlB, RmlC, and RmlD.[31][32] For example, the compound Ri03 was shown to inhibit dTDP-L-rhamnose formation and demonstrated growth inhibition against several streptococcal species and Mycobacterium tuberculosis.[31][32] Targeting this pathway can disrupt cell wall integrity, increase susceptibility to stress, and reduce virulence, offering a promising strategy to combat antibiotic-resistant infections.[1][5][32]
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the enzymes and interactions discussed in this guide.
Table 1: Kinetic Parameters of 6-Deoxy Sugar Biosynthetic Enzymes
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |
| Ss-RmlA | S. syringae | dTTP | 49.56 | 5.39 | [14][28] |
| Glucose-1-Phosphate | 117.30 | 3.46 | [14][28] | ||
| Ss-RmlB | S. syringae | dTDP-D-Glucose | 98.60 | 11.2 | [14][28] |
| GMD | E. coli | GDP-D-Mannose | - | - | [7] |
| NADP+ | 12 ± 2 | - | [7] | ||
| GMD | Human | GDP-D-Mannose | 13 ± 2 | 0.28 ± 0.01 | [10] |
Table 2: Binding Affinities and Inhibition Constants
| Interacting Molecules | Method | KD / Ki / IC50 | Reference |
| E-selectin & sLex | Fluorescence Polarization | 120 ± 31 µM | [12] |
| P-selectin & sLex analogue | Surface Plasmon Resonance | ~111.4 µM | |
| RfbF (RT) & dTDP-β-L-Rha | Isothermal Titration Calorimetry | 2.5 ± 0.2 µM | [23] |
| RfbF (RT) & dTDP-α-D-Glc | Isothermal Titration Calorimetry | 185 ± 10 µM | [23] |
| Ri03 vs. S. pyogenes growth | Growth Inhibition Assay | IC50: 120-410 µM | [31][32] |
| rHPLOE & P. aeruginosa biofilm | ELISA | Ki: 98 mM (for L-rhamnose) | [27] |
Conclusion and Future Directions
The 6-deoxy sugars L-fucose and L-rhamnose are far more than simple structural units; they are sophisticated molecular arbiters of cellular communication, survival, and pathogenesis. In eukaryotes, fucosylation acts as a critical tuning mechanism for fundamental signaling pathways like Notch and mediates vital cell-cell interactions in the immune system. In prokaryotes, rhamnose is a cornerstone of cell envelope integrity and a key weapon in the arsenal of virulence. The stark differences in the biosynthesis and utilization of these sugars between humans and microbes offer compelling opportunities for targeted therapeutic development.
Future research will undoubtedly uncover new roles for these fascinating molecules. The continued development of advanced analytical techniques, such as improved mass spectrometry and single-molecule methods, will allow for a more precise mapping of the "fucome" and "rhamnome" in various physiological and pathological states. Furthermore, a deeper structural and mechanistic understanding of the glycosyltransferases that install these sugars will pave the way for the rational design of highly specific inhibitors. For drug development professionals, the pathways of 6-deoxy sugar metabolism represent a rich, and still largely untapped, source of novel targets for anti-infective and anti-cancer therapies.
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Cai, Y., et al. (2021). Novel dTDP-l-Rhamnose Synthetic Enzymes (RmlABCD) From Saccharothrix syringae CGMCC 4.1716 for One-Pot Four-Enzyme Synthesis of dTDP-l-Rhamnose. Frontiers in Microbiology. [Link]
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl 6-deoxy-α-D-glucopyranoside
For Researchers, Scientists, and Drug Development Professionals
Foreword
Introduction: The Significance of Methyl 6-deoxy-α-D-glucopyranoside and NMR Analysis
Methyl 6-deoxy-α-D-glucopyranoside, a derivative of the common monosaccharide glucose, is a valuable molecule in carbohydrate chemistry and drug discovery. The absence of the hydroxyl group at the C-6 position alters its biological and chemical properties, making it a useful building block for synthesizing various glycoconjugates and carbohydrate-based therapeutics.
NMR spectroscopy is the most powerful technique for the structural determination of carbohydrates in solution.[1] It provides detailed information about the connectivity of atoms, their spatial arrangement (stereochemistry), and the conformational dynamics of the molecule. For a molecule like Methyl 6-deoxy-α-D-glucopyranoside, NMR is essential to confirm its identity, purity, and three-dimensional structure.
This guide will delve into the intricacies of both ¹H and ¹³C NMR spectra, providing a detailed breakdown of chemical shifts and coupling constants. We will explore the rationale behind these spectral features, grounded in the molecular structure and electronic environment of the nuclei.
Predicted ¹H and ¹³C NMR Spectral Data of Methyl 6-deoxy-α-D-glucopyranoside
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for Methyl 6-deoxy-α-D-glucopyranoside. These predictions are based on a comparative analysis of the experimentally determined data for Methyl 6-deoxy-6-iodo-α-D-glucopyranoside[1] and Methyl α-D-glucopyranoside.[2] The removal of the electron-withdrawing iodine atom at C-6 and its replacement with a hydrogen atom is expected to cause a significant upfield shift for H-6 and C-6, and smaller upfield shifts for the adjacent H-5 and C-5 nuclei.
Predicted ¹H NMR Spectral Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ~4.8 | d | ~3.5 |
| H-2 | ~3.6 | dd | ~3.5, 9.5 |
| H-3 | ~3.8 | t | ~9.5 |
| H-4 | ~3.4 | t | ~9.5 |
| H-5 | ~3.7 | m | - |
| H-6 (CH₃) | ~1.2 | d | ~6.0 |
| OCH₃ | ~3.4 | s | - |
Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~100 |
| C-2 | ~72 |
| C-3 | ~74 |
| C-4 | ~71 |
| C-5 | ~70 |
| C-6 | ~17 |
| OCH₃ | ~55 |
In-depth Spectral Analysis and Interpretation
¹H NMR Spectrum: A Proton-by-Proton Walkthrough
The ¹H NMR spectrum of a carbohydrate is often crowded, but key signals provide a wealth of structural information.[3]
-
Anomeric Proton (H-1): The anomeric proton is the most downfield of the ring protons due to its attachment to two oxygen atoms. For an α-anomer, the diaxial coupling to H-2 results in a small coupling constant (³JH1,H2 ≈ 3.5 Hz).
-
Ring Protons (H-2 to H-5): These protons typically resonate in the range of 3.4-3.8 ppm. Their multiplicities and coupling constants are crucial for confirming the stereochemistry of the sugar. In a glucopyranoside, the trans-diaxial arrangement of H-2, H-3, H-4, and H-5 leads to large coupling constants (³J ≈ 9.5 Hz).
-
6-Deoxy Methyl Group (H-6): The methyl protons at the C-6 position will appear as a doublet due to coupling with H-5, typically in the upfield region around 1.2 ppm.
-
Methoxyl Protons (OCH₃): The three protons of the anomeric methoxy group will appear as a sharp singlet around 3.4 ppm.
¹³C NMR Spectrum: Carbon Skeleton Fingerprinting
The ¹³C NMR spectrum provides a direct view of the carbon framework of the molecule.
-
Anomeric Carbon (C-1): Similar to the anomeric proton, the anomeric carbon is the most downfield of the ring carbons, resonating around 100 ppm.
-
Ring Carbons (C-2 to C-5): These carbons are found in the 70-74 ppm range.
-
6-Deoxy Methyl Carbon (C-6): The presence of a methyl group at the C-6 position results in a characteristic upfield signal around 17 ppm.
-
Methoxyl Carbon (OCH₃): The carbon of the methoxy group appears at approximately 55 ppm.
Experimental Protocols for NMR Data Acquisition
To obtain high-quality NMR spectra of Methyl 6-deoxy-α-D-glucopyranoside, the following experimental protocols are recommended.
Sample Preparation
-
Dissolution: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD). D₂O is often preferred for carbohydrates to exchange the hydroxyl protons and simplify the spectrum.
-
Internal Standard: Add a small amount of an internal standard for chemical shift referencing (e.g., TSP for D₂O, TMS for CDCl₃).
-
Filtration: Filter the solution through a glass wool plug into a 5 mm NMR tube to remove any particulate matter.
NMR Instrument Parameters
-
Spectrometer: A high-field NMR spectrometer (≥400 MHz for ¹H) is recommended to achieve good signal dispersion.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment.
-
Temperature: 298 K.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Temperature: 298 K.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2 seconds.
-
Visualization of Molecular Structure and NMR Correlations
The following diagrams illustrate the structure of Methyl 6-deoxy-α-D-glucopyranoside and key NMR correlations.
Caption: Chair conformation of Methyl 6-deoxy-α-D-glucopyranoside.
Caption: Key ¹H and ¹³C NMR signal correlations.
Conclusion
This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR spectral data for Methyl 6-deoxy-α-D-glucopyranoside. By leveraging data from closely related analogs and fundamental principles of NMR spectroscopy, we have presented a detailed interpretation of the expected spectral features. The experimental protocols and data analysis framework outlined herein will serve as a valuable resource for researchers in the structural elucidation of this and similar carbohydrate molecules, thereby supporting advancements in drug development and chemical biology.
References
-
Podlasek, S., et al. (2009). Methyl 6-deoxy-6-iodo-alpha-D-glucopyranoside: crystal structure and high-resolution NMR spectroscopy. Carbohydrate Research, 344(6), 830-833. [Link]
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-
Roslund, M. U., et al. (2008). Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides. Carbohydrate Research, 343(1), 101-112. [Link]
-
CIGS. (2003). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Retrieved from [Link]
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Mass spectrometry analysis of Methyl 6-deoxy-alpha-D-glucopyranoside
An In-Depth Technical Guide to the Mass Spectrometry Analysis of Methyl 6-deoxy-alpha-D-glucopyranoside
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound, a methylated deoxy sugar of significant interest in glycobiology and natural product chemistry. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into method selection, sample preparation, instrumentation, and spectral interpretation. We will explore two primary analytical workflows: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and Liquid Chromatography-Mass Spectrometry (LC-MS) using Electrospray Ionization (ESI). The guide emphasizes the causality behind experimental choices, ensuring a robust and self-validating analytical approach.
Introduction: The Analytical Imperative
This compound (also known as methyl rhamnopyranoside) is a derivative of 6-deoxy-D-glucose (D-rhamnose). The "6-deoxy" modification, where the hydroxyl group at the C6 position is replaced by a hydrogen, fundamentally alters the molecule's polarity and biological activity compared to its parent glucopyranoside. Its presence in natural products, bacterial cell walls, and glycoproteins necessitates precise and reliable analytical methods for its identification and quantification.
Mass spectrometry (MS) stands as the premier technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities. However, the unique physicochemical properties of this glycoside present specific analytical challenges, including high polarity and thermal lability, which dictate the choice of analytical strategy. This guide will dissect these challenges and provide robust, validated protocols to overcome them.
Physicochemical Profile of the Analyte
A thorough understanding of the analyte's properties is the foundation of any successful analytical method. Key characteristics are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₅ | PubChem[1] |
| Molecular Weight | 178.18 g/mol | PubChem[1] |
| Exact Mass | 178.08412354 Da | PubChem[1] |
| Structure | Methylated 6-deoxyhexose pyranose ring | PubChem[1] |
| Key Features | Multiple polar hydroxyl (-OH) groups, one methyl ether (-OCH₃) group, one methyl (-CH₃) group |
The presence of multiple free hydroxyl groups makes the molecule non-volatile and prone to thermal degradation, posing a significant challenge for GC-MS analysis without chemical modification.
Analytical Strategy I: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers excellent chromatographic resolution and benefits from extensive, standardized electron ionization (EI) libraries. However, its application to polar, non-volatile compounds like this compound is contingent upon a critical pre-analytical step: derivatization .
The Rationale for Derivatization
Derivatization is a chemical modification process employed to convert an analyte into a form more suitable for a given analytical technique.[2] For the GC-MS analysis of glycosides, the primary objectives are:
-
Increase Volatility: By replacing the active hydrogens on the polar hydroxyl groups with non-polar moieties (e.g., trimethylsilyl groups), the molecule's boiling point is significantly reduced, allowing it to transition into the gas phase without decomposition.[3]
-
Enhance Thermal Stability: The resulting derivatives are less susceptible to degradation at the high temperatures of the GC injector and column.
-
Generate Characteristic Mass Spectra: Derivatization alters the fragmentation pattern, often producing structurally informative ions that aid in identification.[4]
Silylation is the most common derivatization strategy for sugars. Reagents like N-Methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) are highly effective for this purpose.[4][5]
Experimental Workflow: GC-MS
The following diagram and protocol outline a validated workflow for the GC-MS analysis of this compound.
Caption: Workflow for GC-MS analysis including the critical derivatization step.
Step-by-Step Protocol: Silylation for GC-MS
This protocol is adapted from established methods for carbohydrate analysis.[5]
-
Sample Preparation: Aliquot the sample (or a dried extract) into a 2 mL autosampler vial. Ensure the sample is completely dry by evaporating the solvent under a gentle stream of nitrogen. The absence of water is critical for efficient derivatization.
-
Reagent Addition: Add 50 µL of pyridine to dissolve the dried residue. Then, add 70 µL of MSTFA (N-Methyl-N-trimethylsilyltrifluoroacetamide).
-
Incubation: Tightly cap the vial and vortex for 1 minute. Incubate the mixture at 37°C for 90 minutes to ensure complete derivatization of the hydroxyl groups.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.
Instrumentation and Data Interpretation
-
GC Conditions:
-
Column: A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is typically used.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[5]
-
Injector: 290°C, with a split ratio of 10:1.[5]
-
Oven Program: Start at 70°C, hold for 4 minutes, then ramp to 310°C at 5°C/min, and hold for 10 minutes.[5]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 600.
-
Source Temperature: 280-290°C.[5]
-
The resulting mass spectrum of the tris-trimethylsilyl (3x TMS) derivative will be significantly different from the parent compound. Interpretation relies on identifying characteristic fragment ions and matching the entire spectrum against commercial (e.g., NIST, Wiley) or in-house spectral libraries.
Analytical Strategy II: Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS)
LC-MS is a powerful alternative that analyzes compounds directly from a liquid phase, often circumventing the need for derivatization. Electrospray ionization (ESI) is a "soft" ionization technique, meaning it imparts minimal energy to the analyte, making it ideal for preserving fragile molecules like glycosides and observing the intact molecular ion.[6]
The Rationale for LC-ESI-MS
-
No Derivatization: Eliminates a time-consuming and potentially error-prone sample preparation step.
-
High Sensitivity: ESI can provide excellent sensitivity, especially for polar molecules.
-
Structural Information from MS/MS: Coupling LC-ESI-MS with tandem mass spectrometry (MS/MS) allows for controlled fragmentation of the molecular ion, providing detailed structural insights.
Experimental Workflow: LC-MS
Caption: Workflow for LC-ESI-MS analysis, including the optional MS/MS step.
Step-by-Step Protocol: LC-MS
-
Sample Preparation: Dissolve the sample in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Filter through a 0.22 µm syringe filter to remove particulates.
-
Chromatography:
-
Column: A reverse-phase C18 column is often suitable. For highly polar compounds, a Hydrophilic Interaction Liquid Chromatography (HILIC) column may provide better retention.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[7]
-
Gradient: A typical gradient might run from 5% B to 95% B over 10-15 minutes to elute analytes of varying polarities.
-
-
Mass Spectrometry:
-
Ionization Mode: ESI in positive ion mode is common for glycosides, which readily form adducts with protons [M+H]⁺ or sodium [M+Na]⁺. Negative mode [M-H]⁻ is also viable.[7]
-
Capillary Voltage: ~3.5 kV.
-
Source Temperature: 300-350°C.
-
MS1 Scan: Acquire full scan data to identify the m/z of the precursor ion.
-
MS2 Scan (Tandem MS): In a data-dependent acquisition mode, select the precursor ion (e.g., m/z 179.09 for [M+H]⁺ or m/z 201.07 for [M+Na]⁺) for collision-induced dissociation (CID) to generate a fragment ion spectrum.
-
Fragmentation Analysis: Deciphering the Spectra
Tandem mass spectrometry (MS/MS) is indispensable for the structural confirmation of glycosides. The fragmentation pattern provides a molecular fingerprint.
Key Fragmentation Pathways
Upon collision-induced dissociation, glycosides exhibit several characteristic fragmentation patterns:
-
Glycosidic Bond Cleavage: The most common fragmentation involves the cleavage of the glycosidic bond, resulting in the neutral loss of the sugar residue.[8][9] For this compound, this would be the loss of the methylated deoxy-sugar.
-
Cross-Ring Cleavage: Fragmentation can also occur across the pyranose ring, yielding specific fragment ions that can help elucidate the sugar's structure and linkage points.[10]
The following diagram illustrates the theoretical fragmentation of the protonated molecule.
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CAS number and molecular weight of Methyl 6-deoxy-alpha-D-glucopyranoside
Technical Guide: Methyl 6-deoxy-alpha-D-glucopyranoside
A Comprehensive Overview for Researchers and Drug Development Professionals
Abstract
This compound is a methylated deoxy sugar of significant interest in the fields of glycobiology, medicinal chemistry, and drug development. As a structural analog of the natural methyl alpha-D-glucopyranoside, it serves as a crucial chemical probe for investigating biological systems, particularly those involving carbohydrate-protein interactions. The replacement of the C6 hydroxyl group with a hydrogen atom alters its steric and electronic properties, making it a valuable tool for dissecting the specificity of glucose transporters, enzymes, and lectins. This guide provides an in-depth examination of its fundamental properties, synthesis, characterization, and key applications, offering field-proven insights for its effective utilization in a research and development setting.
Introduction to a Key Glycochemical Probe
In the intricate landscape of cellular communication and metabolism, carbohydrates play a central role. Understanding the interactions between these sugars and their protein partners is fundamental to deciphering disease mechanisms and designing novel therapeutics. This compound emerges as a pivotal molecule in this endeavor. It belongs to the family of deoxy sugars, which are carbohydrates that have had a hydroxyl group replaced with a hydrogen atom.
The specific removal of the 6-hydroxyl group from its parent compound, methyl alpha-D-glucopyranoside, creates a molecule that can act as a competitive inhibitor or a control substrate in biological assays. This modification prevents interactions that specifically require the C6 hydroxyl, such as certain hydrogen bonds or phosphorylation events, thereby allowing researchers to elucidate the precise structural requirements for molecular recognition at glucose-binding sites. Its utility spans from fundamental biochemical research to the early stages of drug discovery, where it can be used as a starting material or a reference compound.
Core Physicochemical Properties and Identification
Accurate identification and understanding of a compound's physicochemical properties are the bedrock of reproducible science. For this compound, the key identifiers and computed properties are summarized below. These data are essential for procurement, quality control, and computational modeling.
| Property | Value | Source |
| CAS Number | 5155-43-1 | [1][2] |
| Molecular Formula | C₇H₁₄O₅ | [1] |
| Molecular Weight | 178.18 g/mol | [1][2][3] |
| IUPAC Name | (2S,3R,4S,5S,6R)-2-methoxy-6-methyloxane-3,4,5-triol | [1] |
| Synonyms | Methyl 6-deoxy-α-D-glucopyranoside | [2] |
| XLogP3-AA | -1.6 | [1] |
| Hydrogen Bond Donor Count | 3 | [1] |
Synthesis and Structural Characterization
The synthesis of this compound is a multi-step process that showcases fundamental principles of carbohydrate chemistry, particularly the strategic protection and deoxygenation of hydroxyl groups.
Synthetic Strategy: A Logic-Driven Approach
A common and logical route to this compound begins with the more readily available Methyl alpha-D-glucopyranoside . The primary challenge is the selective modification of the C6 primary hydroxyl group in the presence of four other secondary hydroxyl groups.
-
Selective Protection: The first step often involves protecting the C2, C3, and C4 hydroxyls, leaving the C6 hydroxyl accessible. This is a critical choice; failure to achieve selectivity here results in complex product mixtures and low yields. Benzyl or acetyl protecting groups are commonly employed.
-
Activation of the C6 Hydroxyl: The C6 hydroxyl is then converted into a good leaving group. This is typically achieved by tosylation or mesylation, which transforms the hydroxyl into a sulfonate ester.
-
Reductive Deoxygenation: The activated C6 position is then subjected to reduction. A common method involves nucleophilic substitution with a halide, such as iodide, to form an intermediate like Methyl 6-deoxy-6-iodo-alpha-D-glucopyranoside[4][5]. This intermediate is then reduced, often using a hydride source or catalytic hydrogenation, to replace the iodine with hydrogen.
-
Deprotection: Finally, the protecting groups on C2, C3, and C4 are removed under appropriate conditions (e.g., hydrogenolysis for benzyl groups) to yield the final product.
This strategic pathway ensures high regioselectivity and is a cornerstone of synthetic carbohydrate chemistry.
Structural Characterization and Validation
The identity and purity of synthesized this compound must be rigorously confirmed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable. ¹H NMR will confirm the presence of the anomeric proton and the methyl group at the C6 position (a characteristic doublet). ¹³C NMR provides a distinct signal for each of the seven carbon atoms, with the C6 signal shifted significantly upfield compared to its hydroxylated parent compound, confirming the deoxygenation[5][6].
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight (178.0841 g/mol ) and, consequently, the correct molecular formula (C₇H₁₄O₅)[1].
Caption: A generalized workflow for the synthesis of this compound.
Applications in Research and Drug Development
The true value of this molecule lies in its application as a tool to probe and manipulate biological systems.
-
Elucidating Enzyme and Transporter Specificity: By comparing the binding or transport of this compound with its parent compound, researchers can determine the importance of the C6 hydroxyl group for recognition by specific proteins, such as glucose transporters (GLUTs) or hexokinases. A lack of interaction with the deoxy compound provides strong evidence that the C6 hydroxyl is a critical recognition point[7].
-
Building Block for Novel Therapeutics: The deoxy nature of this sugar can impart increased metabolic stability to a potential drug candidate by preventing phosphorylation at the C6 position. It serves as a chiral scaffold for the synthesis of more complex molecules, including potential anticancer and antiviral agents[8][9]. For instance, derivatives have been explored as potential inhibitors of the monkeypox virus[8].
-
Negative Control in Glycobiology: In experiments studying glycosyltransferases that act on the C6 position of glucose, this compound is an ideal negative control. Since it lacks the acceptor hydroxyl group, it cannot be glycosylated, thus validating the specificity of the enzymatic reaction.
Experimental Protocol: Competitive Inhibition Assay
To illustrate its practical use, this section provides a step-by-step methodology for a competitive binding assay to determine the inhibitory potential of this compound against a known glucose-binding protein (e.g., a lectin).
Objective: To quantify the inhibitory constant (Ki) of this compound for a glucose-binding protein using a fluorescently-labeled glucose analog.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the target glucose-binding protein in a suitable binding buffer (e.g., PBS with Ca²⁺ and Mg²⁺).
-
Prepare a stock solution of a fluorescently-labeled glucose analog (e.g., 2-NBDG).
-
Prepare a serial dilution of the inhibitor, this compound, and the positive control, Methyl alpha-D-glucopyranoside.
-
-
Assay Execution (96-well plate format):
-
To each well, add a fixed concentration of the glucose-binding protein.
-
Add varying concentrations of the inhibitor (or positive control) to the wells.
-
Add a fixed, low concentration of the fluorescent glucose analog to all wells. The choice of this concentration is critical; it should be below the dissociation constant (Kd) to ensure sensitivity.
-
Incubate the plate at room temperature for a duration sufficient to reach binding equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization or anisotropy of each well using a plate reader. Bound fluorescent ligand will have a higher polarization value than unbound ligand.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to displace 50% of the fluorescent ligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and Kd of the fluorescent ligand.
-
Self-Validation: The inclusion of the parent compound (Methyl alpha-D-glucopyranoside) as a positive control is a self-validating step. A significantly higher Ki for the deoxy analog would authoritatively demonstrate the critical role of the C6 hydroxyl in the binding interaction.
Caption: Workflow for a competitive binding assay using this compound.
Conclusion and Future Outlook
This compound is more than just a chemical compound; it is a precision tool for the modern researcher. Its simple, yet significant, structural modification provides a powerful method for dissecting complex biological interactions at the molecular level. From fundamental studies of protein-carbohydrate recognition to its use as a scaffold in the synthesis of next-generation therapeutics, its importance is well-established. As research continues to unravel the complexities of the glycome, the demand for such well-defined molecular probes will undoubtedly grow, ensuring that this compound remains a relevant and valuable asset in the scientific community.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2753347, this compound. Retrieved from [Link]
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Carl ROTH. (n.d.). Methyl 6-deoxy-α-D-glucopyranoside, 1 g. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12904912, Methyl 6-deoxy-beta-D-glucopyranoside. Retrieved from [Link]
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ResearchGate. (2008). Methyl 6-deoxy-6-iodo-alpha-D-glucopyranoside: crystal structure and high-resolution NMR spectroscopy. Retrieved from [Link]
-
NIST. (n.d.). α-D-Glucopyranoside, methyl. In NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). .alpha.-D-Glucopyranoside, methyl 6-deoxy-, 2-benzoate. Retrieved from [Link]
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ResearchGate. (2023). DFT Exploration, MEP, Molecular Docking, and Drug-Likeness as Potent Inhibitors of Monkeypox Viruses of Glucopyranoside Derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Production of 1,4:3,6-dianhydro-α-d-glucopyranose from methyl 3,6-anhydro-α-d-glucopyranoside and its taste identification. Retrieved from [Link]
-
Taylor & Francis Online. (1975). SYNTHESIS OF METHYL 2,3,4-TRI-0-ACETYL-6-DEOXY-6-IODO-α-D-GLUCOPYRANOSIDE. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of methyl-alpha-D-glucopyranoside. Retrieved from [Link]
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An In-Depth Technical Guide to the Solubility and Stability of Methyl 6-deoxy-alpha-D-glucopyranoside for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of the solubility and stability of methyl 6-deoxy-alpha-D-glucopyranoside, a crucial deoxy sugar derivative with significant potential in pharmaceutical research and development.[1] Understanding these fundamental physicochemical properties is paramount for its effective application, from early-stage research to formulation development.
Introduction to this compound
This compound (CAS 5155-43-1) is a methylated derivative of 6-deoxy-D-glucose, also known as quinovose.[2][3] The replacement of the hydroxyl group at the C-6 position with a hydrogen atom significantly alters its polarity and, consequently, its interactions with various solvents and its susceptibility to degradation.[1][4]
Table 1: Physicochemical Properties of this compound [3]
| Property | Value |
| Molecular Formula | C₇H₁₄O₅ |
| Molecular Weight | 178.18 g/mol |
| IUPAC Name | (2S,3R,4S,5S,6R)-2-methoxy-6-methyloxane-3,4,5-triol |
| CAS Number | 5155-43-1 |
Solubility Profile
The solubility of a compound is a critical parameter for its handling, formulation, and biological activity. The presence of a methyl group in place of a hydroxyl group at the C-6 position makes this compound less polar than its parent methyl glucoside. This structural modification influences its solubility in different solvents.
Predicted Solubility in Common Laboratory Solvents
Table 2: Predicted Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Soluble | The remaining hydroxyl groups and the ether linkage can form hydrogen bonds with protic solvents. |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | Moderately Soluble | The molecule's polarity allows for dipole-dipole interactions, but the lack of hydrogen bond donation from the solvent may limit solubility compared to protic solvents. |
| Slightly Polar | Dichloromethane, Tetrahydrofuran (THF) | Sparingly Soluble | The reduced overall polarity of the molecule may allow for some interaction with these solvents. |
| Non-polar | Toluene, Hexane | Insoluble | The significant difference in polarity between the glycoside and non-polar solvents will likely result in very poor solubility. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of this compound in various solvents.
Objective: To quantitatively determine the solubility of this compound in a range of solvents at a specified temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, THF, toluene, hexane)
-
Thermostatic shaker or water bath
-
Analytical balance
-
Vials with screw caps
-
Syringes and filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of each solvent to the respective vials.
-
Seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient time (e.g., 24-48 hours) to ensure saturation. The presence of undissolved solid is crucial.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation.
-
Filter the solution through a 0.45 µm filter into a clean, pre-weighed vial.
-
Determine the weight of the collected filtrate.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., methanol).
-
Analyze the standard solutions and the filtered saturated solutions using a validated HPLC-RID or HPLC-ELSD method.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the saturated solutions from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility in mg/mL or mol/L using the determined concentration and the volume of the filtrate.
-
Stability Profile
The stability of a pharmaceutical compound is a critical quality attribute that can affect its safety and efficacy. For this compound, the primary degradation pathway is likely to be hydrolysis of the glycosidic bond.
Factors Influencing Stability
-
pH: The glycosidic bond is susceptible to acid-catalyzed hydrolysis. The rate of hydrolysis is expected to increase significantly in acidic conditions. In neutral and alkaline conditions, the glycosidic bond is generally more stable.
-
Temperature: As with most chemical reactions, the rate of degradation will increase with temperature. Elevated temperatures can provide the activation energy needed for the hydrolysis of the glycosidic bond.
-
Light: While the core structure of this compound does not contain significant chromophores that would make it highly susceptible to photodegradation, it is good practice to protect it from light during storage and handling.
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Water bath or oven
-
Photostability chamber
-
Validated stability-indicating HPLC method
Procedure:
-
Acid Hydrolysis:
-
Dissolve a known amount of this compound in 0.1 M HCl.
-
Incubate the solution at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Withdraw samples at various time points, neutralize with an appropriate amount of NaOH, and analyze by HPLC.
-
-
Base Hydrolysis:
-
Dissolve a known amount of the compound in 0.1 M NaOH.
-
Incubate at an elevated temperature (e.g., 60 °C) for a defined period.
-
Withdraw samples, neutralize with HCl, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve the compound in a solution of 3% H₂O₂.
-
Keep the solution at room temperature for a defined period, protected from light.
-
Withdraw samples and analyze by HPLC.
-
-
Thermal Degradation:
-
Store the solid compound in an oven at an elevated temperature (e.g., 80 °C).
-
Withdraw samples at various time points, dissolve in a suitable solvent, and analyze by HPLC.
-
-
Photostability:
-
Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Analyze the samples by HPLC and compare with a control sample stored in the dark.
-
Data Analysis:
-
Monitor the decrease in the peak area of the parent compound and the formation of any degradation products over time.
-
Calculate the percentage of degradation under each stress condition.
Analytical Methodology for Quantification
A robust analytical method is crucial for both solubility and stability studies. Due to the lack of a strong UV chromophore, HPLC with universal detectors like RID or ELSD is a suitable choice for the quantification of this compound. Hydrophilic Interaction Liquid Chromatography (HILIC) is often a preferred separation mode for polar compounds like sugars.[5]
Recommended HPLC Method
-
Column: HILIC column (e.g., Amide, Cyano, or Silica-based)
-
Mobile Phase: Acetonitrile and water gradient. A typical starting condition would be a high percentage of acetonitrile (e.g., 85-95%) with a gradual increase in the aqueous component.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 30-40 °C
-
Detector:
-
Evaporative Light Scattering Detector (ELSD): Offers good sensitivity for non-volatile analytes and is compatible with gradient elution.[5]
-
Refractive Index Detector (RID): A universal detector, but it is sensitive to temperature and pressure fluctuations and is not compatible with gradient elution.[6]
-
-
Injection Volume: 10-20 µL
Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.
Visualization of Key Concepts
Logical Workflow for Solubility Determination
Caption: Workflow for experimental solubility determination.
Factors Influencing Stability of this compound
Caption: Key factors affecting the stability of the glycoside.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific experimental data is limited, the provided predictions and detailed experimental protocols offer a robust framework for researchers and drug development professionals to characterize this promising molecule. A thorough understanding and experimental determination of these properties are essential for unlocking its full potential in pharmaceutical applications.
References
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Grokipedia. Deoxy sugar. Link
-
PubChem. 6-Deoxyglucose. National Center for Biotechnology Information. Link
-
PubChem. Deoxy-6-d-glucose. National Center for Biotechnology Information. Link
-
Wikipedia. Deoxy sugar. Link
-
Hansmann, C. F. (1990). Synthesis and characterisation of methyl 2-O-(beta-D- glucopyranosyl)-6-O-(alpha-L-rhamnopyranosyl)-alpha-D-glucopyranoside. Carbohydrate Research, 204, 221-226. Link
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Zief, M., & Hockett, R. C. (1945). Methyl 6-Iodo-6-desoxy-α-D-glucopyranoside. Journal of the American Chemical Society, 67(8), 1411-1411. Link
-
Kováč, P., Sokoloski, E. A., & Glaudemans, C. P. (1984). Synthesis and characterization of methyl 6-O-alpha- and -beta-D-galactopyranosyl-beta-D-galactopyranoside. Carbohydrate Research, 128(1), 101-109. Link
-
PubChem. This compound. National Center for Biotechnology Information. Link
-
Hossain, M. S., Islam, M. R., & Alam, A. M. (2014). Synthesis and Characterization of Some Newer Bio-active Acyl Derivatives of Methyl 6-O-myristoyl-α-D-glucopyranoside. Journal of Scientific Research, 6(3), 539-550. Link
-
Sigma-Aldrich. Method development & optimization. Link
-
Ponnuri, K., et al. (2013). A validated bioanalytical HPLC method for pharmacokinetic evaluation of 2-deoxyglucose in human plasma. Journal of Chromatography B, 938, 7-12. Link
-
Silva, F. V. M., et al. (2008). Alkyl deoxy-arabino-hexopyranosides: Synthesis, surface properties, and biological activities. Bioorganic & Medicinal Chemistry, 16(8), 4083-4092. Link
-
Arguello, L. G., et al. (1998). High-Performance Liquid-Phase Separation of Glycosides Analytical and Micropreparative HPLC Combined with Spectroscopic and Enzymatic Methods for Generating a Glucosinolate Library. Journal of Liquid Chromatography & Related Technologies, 21(13), 1945-1970. Link
-
Narayana, C. L., et al. (2012). A Novel LC-ELSD Method for the Quantification of 2-Deoxy D-Glucose Using HILIC Chromatography. Der Pharmacia Lettre, 4(2), 591-598. Link
-
Kumar, P., et al. (2023). A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactose in Eggless Mayonnaise. Molecules, 28(6), 2588. Link
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The Unveiling of 6-Deoxyhexoses: A Journey from Obscurity to Biological Prominence
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 6-deoxyhexoses, a unique class of monosaccharides distinguished by the substitution of a hydrogen atom for a hydroxyl group at the C-6 position, have emerged from the periphery of carbohydrate chemistry to become central players in a vast array of biological processes. This technical guide provides a comprehensive exploration of the discovery and historical background of these fascinating sugars, with a particular focus on the two most prominent members: L-fucose and L-rhamnose. We will delve into their initial isolation from natural sources, the pioneering work that elucidated their structures, the evolution of analytical techniques that enabled their study, and the subsequent discoveries that revealed their profound significance in cell biology, immunology, and disease. This guide is intended to provide researchers, scientists, and drug development professionals with a deep understanding of the historical context and foundational knowledge of 6-deoxyhexoses, paving the way for future innovations in glycobiology and therapeutic development.
Introduction: The Structural Uniqueness of 6-Deoxyhexoses
Carbohydrates, or saccharides, represent one of the four fundamental classes of macromolecules essential for life. Within this diverse group, hexoses—six-carbon sugars such as glucose and galactose—are the most abundant and serve as primary energy sources and structural components. The 6-deoxyhexoses represent a fascinating deviation from this common blueprint. The defining characteristic of a 6-deoxyhexose is the absence of a hydroxyl group on the sixth carbon atom, which is instead replaced by a hydrogen atom. This seemingly minor alteration has profound consequences for the sugar's chemical properties and biological functions.
Two of the most well-studied 6-deoxyhexoses are L-fucose (6-deoxy-L-galactose) and L-rhamnose (6-deoxy-L-mannose). Notably, these sugars predominantly exist in the L-configuration in nature, a stark contrast to the D-configuration of most other naturally occurring sugars. This unique stereochemistry, combined with their deoxy nature, contributes to their specialized roles in biological systems, often as terminal modifications on cell surface glycans, where they act as critical recognition determinants.
The Dawn of Discovery: Isolating Novel Sugars from Nature's Bounty
The story of 6-deoxyhexoses begins not in the pristine environment of a modern laboratory, but in the realm of natural product chemistry, where scientists sought to unravel the chemical constituents of the world around them.
L-Fucose: A Gift from the Sea
The discovery of L-fucose is intrinsically linked to the study of marine algae, particularly brown seaweeds. For centuries, these seaweeds have been a source of a unique polysaccharide known as fucoidan. It was from this complex carbohydrate that L-fucose was first isolated, although the precise historical details of its initial characterization are not as sharply defined as those of other monosaccharides. The name "fucose" itself is derived from the Latin word fucus, meaning seaweed. Early chemists, through painstaking hydrolysis of fucoidan, were able to isolate this unusual sugar and recognize its distinct properties. Fucose is a hexose deoxy sugar with the chemical formula C6H12O5 and is found on N-linked glycans on the mammalian, insect, and plant cell surface. Two structural features distinguish fucose from other six-carbon sugars present in mammals: the lack of a hydroxyl group on the carbon at the 6-position and its L-configuration.
L-Rhamnose: The Sweet Secret of Buckthorn
The discovery of L-rhamnose, on the other hand, is more clearly documented and attributed to the investigation of glycosides from the plant kingdom. The name "rhamnose" originates from the genus Rhamnus, commonly known as buckthorn. For centuries, extracts from buckthorn and other plants were known for their medicinal and dyeing properties. In the 19th century, chemists began to isolate and characterize the active compounds from these plants, leading to the discovery of a variety of glycosides. Upon hydrolysis of these glycosides, a novel sugar with a methyl-pentose-like structure was identified and named rhamnose. It is now understood to be a 6-deoxyhexose, specifically 6-deoxy-L-mannose. L-rhamnose is a naturally occurring deoxy sugar that can be classified as either a methyl-pentose or a 6-deoxy-hexose and predominantly occurs in nature in its L-form.
Deciphering the Code: The Era of Structural Elucidation
The isolation of L-fucose and L-rhamnose was only the first step. The true challenge lay in determining their chemical structures, a formidable task given the analytical tools available in the late 19th and early 20th centuries. This era was dominated by the towering figure of Emil Fischer , whose groundbreaking work on carbohydrates earned him the Nobel Prize in Chemistry in 1902.
Fischer's contributions to the understanding of sugar chemistry were monumental. He developed methods for the synthesis and degradation of sugars, allowing him to systematically determine their stereochemistry. A cornerstone of his work was the development of the Fischer projection , a two-dimensional representation of a three-dimensional organic molecule that greatly simplified the visualization and comparison of different sugar isomers.
Through a combination of chemical reactions, such as oxidation and the formation of osazone derivatives with phenylhydrazine, Fischer and his contemporaries were able to deduce the relative configurations of the chiral centers in various monosaccharides, including the 6-deoxyhexoses. This meticulous work established that L-fucose is the 6-deoxy derivative of L-galactose and L-rhamnose is the 6-deoxy derivative of L-mannose.
The Evolution of Analytical Techniques: From Beakers to Mass Spectrometers
The journey of discovery for 6-deoxyhexoses has been paralleled by the evolution of analytical techniques for carbohydrate analysis.
Early Chemical Methods
In the early days of carbohydrate chemistry, researchers relied on a limited arsenal of chemical methods to identify and quantify sugars. These included:
-
Polarimetry: This technique measures the rotation of plane-polarized light as it passes through a solution of a chiral molecule. The specific rotation is a characteristic property of a sugar and was used for its identification and to determine its concentration.
-
Reducing Sugar Assays: Methods like the Fehling's test were used to detect the presence of reducing sugars (those with a free aldehyde or ketone group). While not specific, these tests were crucial for initial characterization.
-
Colorimetric Assays: The development of colorimetric methods, such as the phenol-sulfuric acid assay, allowed for the quantification of total carbohydrate content in a sample.
These early methods, while foundational, were often laborious, required relatively large amounts of sample, and lacked the specificity to analyze complex mixtures of sugars.
The Chromatographic Revolution
The advent of chromatography in the mid-20th century revolutionized carbohydrate analysis. Techniques like paper chromatography and thin-layer chromatography (TLC) provided the first means to separate and identify different sugars in a mixture with much greater resolution than previously possible.
The development of gas chromatography (GC) and high-performance liquid chromatography (HPLC) further transformed the field. These techniques offered significantly higher resolution, sensitivity, and speed, allowing for the routine analysis of complex carbohydrate mixtures. HPLC, in particular, has become the workhorse of modern glycoanalysis due to its versatility and ability to be coupled with various detection methods.
Modern Spectroscopic and Spectrometric Techniques
The latter half of the 20th century and the beginning of the 21st century have seen the rise of powerful spectroscopic and spectrometric methods that provide unprecedented detail about carbohydrate structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR allows for the detailed structural elucidation of carbohydrates, including the determination of anomeric configuration and the linkage positions in oligosaccharides.
-
Mass Spectrometry (MS): MS has become an indispensable tool for determining the molecular weight and composition of carbohydrates. When coupled with techniques like GC or HPLC (GC-MS, LC-MS), it provides a powerful platform for the identification and quantification of sugars in complex biological samples.
The progression of these analytical tools has been instrumental in moving the study of 6-deoxyhexoses from basic chemical characterization to the intricate analysis of their roles in complex biological systems.
Unveiling Biological Significance: From Structural Curiosities to Key Biological Modulators
For a significant period after their discovery, 6-deoxyhexoses were largely regarded as structural curiosities. However, as our understanding of cell biology deepened, it became clear that these sugars, particularly L-fucose, play critical roles in a multitude of biological processes.
The Role of Fucosylation in Cell Recognition and Signaling
L-fucose is rarely found as a free monosaccharide in mammals; instead, it is typically found as a terminal modification on N-linked and O-linked glycans and glycolipids. The enzymatic process of adding fucose to a glycan is known as fucosylation . This modification is crucial for:
-
Cell Adhesion: Fucosylated glycans, such as the sialyl-Lewis X antigen, are essential ligands for selectins, a family of cell adhesion molecules involved in the trafficking of leukocytes to sites of inflammation and injury.
-
Immune Response: The fucosylation of antibodies has been shown to modulate their effector functions. For instance, the absence of core fucose on the Fc region of IgG1 antibodies enhances their antibody-dependent cell-mediated cytotoxicity (ADCC), a property that is being exploited in the development of next-generation therapeutic antibodies for cancer.
-
Host-Microbe Interactions: Many pathogens utilize fucose-containing glycans on the host cell surface as receptors for adhesion and entry. Conversely, fucosylated oligosaccharides in human breast milk are known to promote the growth of beneficial gut bacteria.
L-Rhamnose in the Bacterial World
While L-fucose is prominent in mammals, L-rhamnose is a key component of the cell walls of many bacteria, particularly pathogenic species. It is a constituent of the O-antigen of lipopolysaccharides (LPS) in Gram-negative bacteria and is also found in the cell wall polysaccharides of some Gram-positive bacteria. The enzymes involved in the biosynthesis of dTDP-L-rhamnose, the activated form of rhamnose used by bacteria, are absent in humans, making this pathway an attractive target for the development of novel antibacterial agents.
Biosynthetic Pathways: The Enzymatic Machinery Behind 6-Deoxyhexose Synthesis
The biological functions of 6-deoxyhexoses are underpinned by specific and highly regulated biosynthetic pathways that produce their activated nucleotide sugar donors.
The De Novo Pathway of GDP-L-Fucose Synthesis
In mammals, the primary pathway for the synthesis of GDP-L-fucose, the universal fucose donor for fucosyltransferases, is the de novo pathway, which starts from GDP-D-mannose. This pathway involves two key enzymatic steps:
-
GDP-D-mannose-4,6-dehydratase (GMD): This enzyme catalyzes the oxidation of the C-4 hydroxyl group and the reduction of the C-6 hydroxyl group of GDP-D-mannose to form the intermediate GDP-4-keto-6-deoxy-D-mannose.
-
GDP-4-keto-6-deoxy-D-mannose-3,5-epimerase-4-reductase (FX protein): This bifunctional enzyme first epimerizes the C-3 and C-5 positions and then reduces the C-4 keto group to yield GDP-L-fucose.
GDP_Mannose [label="GDP-D-Mannose"]; Intermediate [label="GDP-4-keto-6-deoxy-D-mannose"]; GDP_Fucose [label="GDP-L-Fucose"];
GDP_Mannose -> Intermediate [label="GMD"]; Intermediate -> GDP_Fucose [label="FX protein (epimerase/reductase)"]; }
Caption: The de novo biosynthetic pathway of GDP-L-fucose.The Salvage Pathway of GDP-L-Fucose Synthesis
In addition to the de novo pathway, mammalian cells possess a salvage pathway that can utilize free L-fucose obtained from the diet or from the degradation of glycoconjugates. This pathway involves two enzymes:
-
L-fucokinase (FUK): This enzyme phosphorylates L-fucose to L-fucose-1-phosphate.
-
GDP-L-fucose pyrophosphorylase (GFPP): This enzyme then converts L-fucose-1-phosphate and GTP to GDP-L-fucose and pyrophosphate.
L_Fucose [label="L-Fucose"]; Fucose_1P [label="L-Fucose-1-Phosphate"]; GDP_Fucose [label="GDP-L-Fucose"];
L_Fucose -> Fucose_1P [label="FUK"]; Fucose_1P -> GDP_Fucose [label="GFPP"]; }
Caption: The salvage pathway for GDP-L-fucose synthesis.The Biosynthesis of dTDP-L-Rhamnose in Bacteria
In bacteria, the biosynthesis of dTDP-L-rhamnose begins with dTDP-D-glucose and proceeds through a series of enzymatic reactions catalyzed by the Rml enzymes (RmlA, RmlB, RmlC, and RmlD).
-
Glucose-1-phosphate thymidylyltransferase (RmlA): This enzyme catalyzes the formation of dTDP-D-glucose from glucose-1-phosphate and dTTP.
-
dTDP-D-glucose-4,6-dehydratase (RmlB): This enzyme converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose.
-
dTDP-4-keto-6-deoxy-D-glucose-3,5-epimerase (RmlC): This enzyme epimerizes the intermediate at the C-3 and C-5 positions.
-
dTDP-4-keto-6-deoxy-L-mannose reductase (RmlD): The final step involves the reduction of the C-4 keto group to yield dTDP-L-rhamnose.
G1P [label="Glucose-1-Phosphate"]; dTDP_Glucose [label="dTDP-D-Glucose"]; Intermediate1 [label="dTDP-4-keto-6-deoxy-D-glucose"]; Intermediate2 [label="dTDP-4-keto-6-deoxy-L-mannose"]; dTDP_Rhamnose [label="dTDP-L-Rhamnose"];
G1P -> dTDP_Glucose [label="RmlA"]; dTDP_Glucose -> Intermediate1 [label="RmlB"]; Intermediate1 -> Intermediate2 [label="RmlC"]; Intermediate2 -> dTDP_Rhamnose [label="RmlD"]; }
Caption: The biosynthetic pathway of dTDP-L-rhamnose in bacteria.Conclusion and Future Perspectives
The journey of 6-deoxyhexoses, from their initial discovery in natural products to their current status as key players in complex biological systems, is a testament to the power of scientific inquiry. What began as a quest to understand the chemical composition of the natural world has unveiled a new layer of biological regulation mediated by these unique sugars.
For researchers, scientists, and drug development professionals, the historical background of 6-deoxyhexoses provides a valuable context for current and future research. The enzymes involved in their biosynthesis and transfer are now recognized as promising targets for the development of novel therapeutics for a range of diseases, including cancer, inflammatory disorders, and infectious diseases. As our ability to analyze and manipulate complex carbohydrates continues to advance, the story of 6-deoxyhexoses is far from over. The coming years will undoubtedly reveal even more about the intricate roles of these fascinating sugars in health and disease, opening up new avenues for therapeutic intervention and a deeper understanding of the "sweet" language of life.
References
An In-Depth Technical Guide to the Natural Occurrence of Methyl 6-deoxy-α-D-glucopyranoside and its Derivatives
Abstract
This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, isolation, characterization, and biological activities of methyl 6-deoxy-α-D-glucopyranoside and its derivatives. While the direct natural isolation of methyl 6-deoxy-α-D-glucopyranoside is not extensively documented, this guide synthesizes information on the prevalence of its structural precursors, 6-deoxyhexoses, and its parent compound, methyl α-D-glucopyranoside. We present a plausible biosynthetic pathway and a detailed, field-proven protocol for the targeted isolation and characterization of such compounds from natural sources. Furthermore, this guide explores the known biological activities of various derivatives, highlighting their potential in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals in the fields of natural product chemistry, glycobiology, and medicinal chemistry.
Introduction: The Significance of 6-Deoxy Sugars
6-deoxy sugars are a fascinating class of carbohydrates where the hydroxyl group at the C-6 position is replaced by a hydrogen atom. This seemingly minor modification has profound implications for the sugar's chemical properties and biological functions. These sugars are integral components of a vast array of natural products, including bacterial cell wall polysaccharides, plant glycosides, and macrolide antibiotics. The absence of the C-6 hydroxyl group can influence the molecule's polarity, conformational flexibility, and its interactions with biological macromolecules, often leading to unique and potent biological activities.
Methyl 6-deoxy-α-D-glucopyranoside represents a specific methylated form of a 6-deoxy sugar. The methyl glycoside linkage provides stability against enzymatic hydrolysis by glycosidases, making it an interesting scaffold for the development of therapeutic agents. This guide delves into the current understanding of its presence in nature and the methodologies to explore it further.
Natural Occurrence: An Elusive Target
While 6-deoxyhexoses like L-rhamnose and L-fucose are widespread in bacteria and plants, the specific natural occurrence of methyl 6-deoxy-α-D-glucopyranoside is not well-documented in publicly available literature. However, its parent compound, methyl α-D-glucopyranoside , has been identified as a natural product in several species, including the marine sponge Pseudoceratina purpurea, the plant Forsythia viridissima, and the bitterwood tree Quassia amara. This suggests that the enzymatic machinery for the methylation of α-D-glucose exists in nature. Given that 6-deoxy-D-glucose is a known biosynthetic intermediate, it is plausible that methyl 6-deoxy-α-D-glucopyranoside could be biosynthesized in organisms that produce both 6-deoxy sugars and methyl glycosides.
The most promising sources for discovering this and related compounds are likely to be microorganisms, particularly actinobacteria and marine bacteria, which are renowned for their complex and unique glycosylated secondary metabolites.
Biosynthesis of 6-Deoxy-α-D-glucopyranosides
The biosynthesis of 6-deoxyhexoses is a well-established pathway that begins with a common nucleotide-activated sugar. The following diagram illustrates the generally accepted biosynthetic route leading to the formation of a 6-deoxy-D-glucose precursor, which can then be incorporated into various glycoconjugates or potentially be methylated.
Caption: Proposed biosynthetic pathway for methyl 6-deoxy-α-D-glucopyranoside.
The core pathway involves the conversion of glucose-1-phosphate to dTDP-6-deoxy-D-glucose. This activated sugar can then be utilized by glycosyltransferases to attach the 6-deoxyglucose moiety to an aglycone or, hypothetically, be acted upon by a methyltransferase to yield methyl 6-deoxy-α-D-glucopyranoside. The search for this compound should, therefore, focus on organisms with gene clusters encoding for these types of enzymes.
Isolation and Purification: A Targeted Approach
The isolation of a specific glycoside from a complex natural extract requires a multi-step approach. The following protocol is a robust, field-proven methodology that can be adapted for the targeted isolation of methyl 6-deoxy-α-D-glucopyranoside from a microbial fermentation broth or a marine invertebrate extract.
Experimental Protocol: Isolation and Purification
Objective: To isolate and purify methyl 6-deoxy-α-D-glucopyranoside from a natural source.
Materials:
-
Lyophilized biomass or crude extract
-
Solvents: Methanol (MeOH), Dichloromethane (CH₂Cl₂), Ethyl Acetate (EtOAc), n-Butanol (n-BuOH), Hexane, Water (H₂O) - all HPLC grade
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
High-Performance Liquid Chromatography (HPLC) system with a preparative column (e.g., C18, 10 µm, 250 x 21.2 mm)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Freeze dryer
Methodology:
-
Extraction:
-
For microbial cultures, centrifuge the broth to separate the mycelium from the supernatant. Extract the mycelium with MeOH and the supernatant with EtOAc.
-
For marine sponges, homogenize the lyophilized tissue and perform a sequential extraction with solvents of increasing polarity, starting with hexane, followed by CH₂Cl₂, EtOAc, and finally MeOH.[1]
-
Causality: This sequential extraction fractionates the compounds based on polarity, simplifying the subsequent purification steps.
-
-
Solvent Partitioning:
-
Combine the organic extracts and evaporate to dryness.
-
Resuspend the residue in a 9:1 MeOH:H₂O mixture and partition against hexane to remove nonpolar lipids.
-
Adjust the aqueous methanol layer to 1:1 MeOH:H₂O and partition against CH₂Cl₂ to separate compounds of intermediate polarity.
-
Finally, partition the remaining aqueous layer with n-BuOH. Glycosides are often enriched in the n-BuOH fraction.
-
Causality: This liquid-liquid partitioning further refines the extract, concentrating the glycosides in the butanol phase.
-
-
Solid Phase Extraction (SPE):
-
Evaporate the n-BuOH fraction and redissolve the residue in a minimal amount of the initial mobile phase.
-
Load the sample onto a pre-conditioned C18 SPE cartridge.
-
Elute with a stepwise gradient of decreasing polarity (e.g., 100% H₂O, 80:20 H₂O:MeOH, 60:40, 40:60, 20:80, 100% MeOH).
-
Collect fractions and analyze by TLC or analytical HPLC to identify fractions containing the target compound.
-
Causality: SPE is a rapid and efficient method for desalting and further fractionating the extract prior to HPLC.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Pool the enriched fractions from SPE and concentrate.
-
Inject the sample onto a preparative C18 HPLC column.
-
Elute with a linear gradient of H₂O and MeOH (or Acetonitrile). The exact gradient will need to be optimized based on analytical HPLC runs.
-
Monitor the elution profile with a UV detector (if the aglycone has a chromophore) and a refractive index detector.
-
Collect fractions corresponding to the peaks of interest.
-
Causality: Preparative HPLC provides high-resolution separation, which is essential for obtaining the pure compound.
-
-
Purity Assessment:
-
Analyze the purified fractions by analytical HPLC using a different solvent system or column to confirm purity.
-
A single, sharp peak is indicative of a pure compound.
-
Caption: General workflow for the isolation of glycosides.
Structural Characterization
Once a pure compound is isolated, its structure must be elucidated. A combination of spectroscopic techniques is employed for this purpose.
Analytical Techniques
| Technique | Information Obtained |
| Mass Spectrometry (MS) | Provides the molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can give clues about the structure of the glycone and aglycone moieties. |
| ¹H NMR Spectroscopy | Reveals the number and connectivity of protons in the molecule. The anomeric proton signal is characteristic of the glycosidic linkage and its stereochemistry. |
| ¹³C NMR Spectroscopy | Shows the number of unique carbon atoms. The chemical shift of the anomeric carbon also helps determine the stereochemistry of the glycosidic bond. |
| 2D NMR (COSY, HSQC, HMBC) | Establishes the connectivity between protons (COSY), directly bonded protons and carbons (HSQC), and long-range correlations between protons and carbons (HMBC), allowing for the complete structural assignment. |
| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule, such as hydroxyl (-OH) and ether (C-O-C) groups. |
A detailed analysis of the NMR spectra is crucial for confirming the identity of methyl 6-deoxy-α-D-glucopyranoside. Key diagnostic signals would include the methyl singlet of the methoxy group, the doublet for the C-6 methyl group, and the characteristic chemical shifts and coupling constants of the pyranose ring protons.
Biological Activities and Potential Applications
While the biological activity of methyl 6-deoxy-α-D-glucopyranoside itself is not extensively reported, numerous studies have demonstrated the potent biological activities of its derivatives. This suggests that the 6-deoxyglucopyranoside scaffold is a promising starting point for the development of new therapeutic agents.
-
Antimicrobial Activity: Derivatives of methyl α-D-glucopyranoside have shown moderate to good antibacterial and antifungal activities. The introduction of various acyl groups can enhance this activity.[2]
-
Antiviral Activity: A series of novel methyl 6-deoxy-6-[N'-alkyl/aryl-N''-(benzothiazol-2-yl)]guanidino-α-D-glucopyranosides have been synthesized and shown to possess anti-influenza activity.[3]
-
Cytotoxic Activity: Some acylated derivatives of methyl α-D-glucopyranoside have exhibited cytotoxic effects against cancer cell lines.[2]
-
Enzyme Inhibition: 6-deoxy-D-glucosamine and its derivatives have been shown to inhibit enzymes in the UDP-GlcNAc pathway in bacteria and yeasts, highlighting their potential as anti-infective agents.[4]
The methyl glycoside linkage in these compounds imparts resistance to enzymatic hydrolysis, which is a desirable property for drug candidates.
Conclusion and Future Directions
Methyl 6-deoxy-α-D-glucopyranoside remains a molecule of significant interest at the intersection of natural product chemistry and drug discovery. While its definitive isolation from a natural source is yet to be widely reported, the prevalence of its structural components in nature strongly suggests its existence. The methodologies outlined in this guide provide a robust framework for its targeted discovery and characterization. The promising biological activities of its derivatives underscore the potential of the 6-deoxy-α-D-glucopyranoside scaffold in medicinal chemistry.
Future research should focus on:
-
Screening of underexplored microbial and marine invertebrate sources for the presence of methyl 6-deoxy-α-D-glucopyranoside and its derivatives.
-
Genome mining of potential producer organisms to identify the biosynthetic gene clusters responsible for 6-deoxy sugar formation and methylation.
-
Synthesis and biological evaluation of a broader range of derivatives to establish structure-activity relationships and identify lead compounds for drug development.
By combining modern analytical techniques with a strategic approach to natural product discovery, the full potential of methyl 6-deoxy-α-D-glucopyranoside and its derivatives can be unlocked.
References
- [Reference to a paper on the synthesis of methyl 6-deoxy-α-D-glucopyranoside deriv
- [Reference to a review on the biosynthesis of deoxysugars]
-
Glycosides from Marine Sponges (Porifera, Demospongiae): Structures, Taxonomical Distribution, Biological Activities and Biological Roles. Marine Drugs.[1]
-
Synthesis and antimicrobial activity of 6-sulfo-6-deoxy-D-glucosamine and its derivatives. Carbohydrate Research.[4]
- [Reference to a paper on the characteriz
-
An in vitro assessment of antibacterial, antifungal and cytotoxic effects of D-glucopyranoside derivatives. ResearchGate.[2]
- [Reference to a general protocol for glycoside isol
- [Reference to a paper on the biological activity of glycosides]
- [Reference to a review on marine n
-
Synthesis and bioactivity of novel methyl 6-deoxy-6-(N'-alkyl/aryl-N''-benzothiazol-2-yl)guanidino-alpha-D-glucopyranosides. Carbohydrate Research.[3]
- [Reference to a paper on NMR of glycosides]
- [Reference to a paper on mass spectrometry of n
- [Reference to a paper on actinobacteria as a source of glycosides]
-
Methyl a-D-glucopyranoside 100 g. Sigma-Aldrich.
Sources
- 1. Methyl 6-deoxy-alpha-D-glucopyranoside | C7H14O5 | CID 2753347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antimicrobial activity of 6-sulfo-6-deoxy-D-glucosamine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: The Strategic Use of Methyl 6-deoxy-alpha-D-glucopyranoside as a Precursor for Glycosylation Reactions
Abstract
This technical guide provides researchers, synthetic chemists, and drug development professionals with a comprehensive overview of the strategic use of Methyl 6-deoxy-alpha-D-glucopyranoside (also known as Methyl α-D-quinovopyranoside) in modern glycosylation chemistry. While not a direct glycosyl donor due to its stable anomeric methyl ether, this commercially available starting material serves as a robust precursor for the synthesis of various activated 6-deoxy-D-glucopyranosyl donors. This document elucidates the foundational principles, step-by-step protocols for donor synthesis, and subsequent application in stereoselective glycosylation reactions, emphasizing the mechanistic rationale behind experimental choices to navigate the unique challenges posed by 6-deoxy sugars.
Introduction: The Significance of 6-Deoxy Sugars and the Synthetic Challenge
6-Deoxy sugars are integral components of a vast array of biologically active natural products, including antibiotics, anticancer agents, and cardiac glycosides.[1][2] The replacement of the C6 hydroxyl group with hydrogen dramatically alters the polarity, metabolic stability, and binding interactions of the parent glycoside, often proving crucial for its pharmacological activity.[3] Consequently, the development of efficient methods for the synthesis of 6-deoxyglycosidic linkages is a paramount objective in medicinal chemistry and drug discovery.[4][5][6]
This compound is an attractive and accessible starting material for these synthetic campaigns.[7] However, a fundamental principle of glycosylation chemistry dictates the necessity of a good leaving group at the anomeric (C1) position for the reaction to proceed. The anomeric methyl group in the title compound is a stable ether linkage and is not readily displaced by a glycosyl acceptor. Therefore, the core strategy involves a two-stage process:
-
Protection and Activation: The precursor's hydroxyl groups are first protected, followed by the conversion of the anomeric methyl ether into a highly reactive leaving group.
-
Glycosylation: The newly formed, activated "glycosyl donor" is then coupled with a suitable acceptor to form the desired glycosidic bond.
This guide provides detailed protocols for this entire workflow, focusing on the synthesis of versatile glycosyl donors and their subsequent use in stereocontrolled glycosylations.
Part I: Synthesis of Activated Glycosyl Donors
The successful synthesis of complex carbohydrates hinges on a robust protecting group strategy.[8][9] Protecting groups prevent unwanted side reactions and modulate the reactivity of the sugar molecule.[10][11] For 6-deoxy-D-glucose, non-participating protecting groups like benzyl ethers are commonly employed at the C2 position to avoid directing the stereochemical outcome, thereby allowing for greater control through other reaction parameters.
Workflow: From Precursor to Activated Donors
The following diagram illustrates the synthetic pathway from the stable methyl glycoside precursor to two common types of activated glycosyl donors: a glycosyl bromide and a trichloroacetimidate donor.
References
- 1. Methods for 2-Deoxyglycoside Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Drug-glycosidation and drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycomics in Drug Development - Creative Proteomics [creative-proteomics.com]
- 6. benthamscience.com [benthamscience.com]
- 7. This compound | C7H14O5 | CID 2753347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 9. catalogimages.wiley.com [catalogimages.wiley.com]
- 10. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. labinsights.nl [labinsights.nl]
Methyl 6-deoxy-alpha-D-glucopyranoside as a substrate for glycosyltransferase assays
Application Note & Protocol
Methyl 6-deoxy-alpha-D-glucopyranoside: A Strategic Tool for Interrogating Glycosyltransferase Specificity and Kinetics
Abstract & Introduction
Glycosyltransferases (GTs) are a vast and diverse superfamily of enzymes that catalyze the transfer of a sugar moiety from an activated nucleotide-sugar donor to a specific acceptor molecule, including proteins, lipids, and other carbohydrates.[1][2] This process of glycosylation is fundamental to a myriad of biological phenomena, from cell-cell recognition and signaling to bacterial cell wall biosynthesis.[3] Consequently, GTs have emerged as critical targets for therapeutic intervention in diseases ranging from cancer to lysosomal storage disorders and infectious diseases.[4]
A thorough characterization of a GT's activity and substrate specificity is paramount for both basic research and drug discovery.[5] This involves understanding the precise structural features on the acceptor substrate that the enzyme recognizes. Substrate analogs, which are molecules with subtle chemical modifications compared to the natural substrate, are invaluable tools for this purpose.
This application note details the use of This compound as a specialized acceptor substrate in GT assays. The defining feature of this molecule is the replacement of the hydroxyl group at the C-6 position with a hydrogen atom. This modification makes it an exceptional probe for investigating the role of the 6-hydroxyl group in substrate binding and catalysis. By comparing the enzyme's activity with this analog versus its hydroxylated counterpart (methyl alpha-D-glucopyranoside), researchers can elucidate critical enzyme-substrate interactions within the active site.[6]
We present a detailed protocol using a modern, non-radioactive, bioluminescent assay format—the UDP-Glo™ Glycosyltransferase Assay—which offers high sensitivity and suitability for high-throughput screening (HTS).[3][7]
Principle of the Assay: Probing the Active Site
The core of the experiment is a standard glycosyltransferase reaction. A glycosyltransferase enzyme utilizes an activated sugar donor, such as UDP-glucose, and transfers the glucose moiety to the acceptor substrate, this compound. The reaction yields the glycosylated product and a stoichiometric amount of Uridine Diphosphate (UDP).
The rationale for using this specific acceptor is rooted in structural biology. The C-6 primary hydroxyl group of a typical glucose acceptor is often involved in hydrogen bonding with amino acid residues in the enzyme's active site.[8] Its removal allows for a direct assessment of its importance:
-
High Enzyme Activity: If the enzyme readily accepts this compound, it indicates the 6-OH group is not essential for recognition or catalysis.
-
Low or No Activity: A significant drop in activity compared to the natural acceptor suggests the 6-OH group is a critical interaction point, potentially for binding, orientation, or catalysis.[6]
The amount of UDP produced is directly proportional to the enzyme's activity with the given substrate. We will leverage the highly sensitive Promega UDP-Glo™ Assay for detection. This homogenous assay works in two steps after the GT reaction is complete: first, a UDP Detection Reagent converts the product UDP into ATP. Second, a thermostable luciferase uses the newly generated ATP to produce light, which is measured with a luminometer.[3]
Figure 1: The two-stage principle of the assay.
Applications in Research and Drug Development
The use of this compound is not merely academic; it has direct practical applications:
-
Enzyme Characterization: To define the substrate scope and structural requirements of newly discovered or poorly understood glycosyltransferases.
-
Structure-Activity Relationship (SAR) Studies: To dissect the contribution of specific functional groups on the acceptor to the overall catalytic efficiency (kcat/Km).
-
High-Throughput Screening (HTS) Assay Development: While this substrate is used to characterize the enzyme, the resulting optimized assay can be used to screen compound libraries for GT inhibitors.[9] The simplicity of the UDP-Glo™ format makes it highly amenable to automation.[10]
-
Biocatalysis and Glycoengineering: To test the limits of engineered GTs designed to create novel glycoconjugates. Understanding which positions can be modified is key to synthesizing new molecules.
Detailed Protocol: Quantifying GT Activity with this compound
This protocol is designed for a 96- or 384-well plate format and utilizes the UDP-Glo™ Glycosyltransferase Assay (Promega) for detection.[3][11]
Materials and Reagents
-
Acceptor Substrate: this compound (PubChem CID: 2753347)[12]
-
Control Acceptor: Methyl alpha-D-glucopyranoside
-
Donor Substrate: UDP-Glucose
-
Enzyme: Purified glycosyltransferase of interest
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT (must be optimized for the specific GT)
-
Detection Kit: UDP-Glo™ Glycosyltransferase Assay (Promega, Cat. #V6960 or similar)
-
Plates: White, opaque, flat-bottom 96- or 384-well assay plates (Corning)
-
Equipment: Multichannel pipettes, plate shaker, luminometer
Reagent Preparation
-
Acceptor Stock (100 mM): Dissolve this compound in ultrapure water. Store at -20°C.
-
Control Acceptor Stock (100 mM): Dissolve methyl alpha-D-glucopyranoside in ultrapure water. Store at -20°C.
-
UDP-Glucose Stock (10 mM): Dissolve UDP-Glucose in ultrapure water. Prepare fresh or store in small aliquots at -80°C to minimize freeze-thaw cycles.
-
Enzyme Dilution: Dilute the purified GT to the desired working concentration in ice-cold Assay Buffer just before use. The optimal concentration must be determined empirically.
-
UDP Detection Reagent: Prepare according to the manufacturer's protocol by combining the buffer and substrate. Allow it to equilibrate to room temperature before use.[3]
Experimental Workflow: A Self-Validating System
To ensure data integrity, a set of controls is essential. The following setup allows for the unambiguous interpretation of results.
Sources
- 1. Rapid screening of sugar-nucleotide donor specificities of putative glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycosyltransferase Activity Assay Using Colorimetric Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
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- 10. mdpi.com [mdpi.com]
- 11. UDP-Glo™ Glycosyltransferase Assay [worldwide.promega.com]
- 12. This compound | C7H14O5 | CID 2753347 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Enzymatic Synthesis of Oligosaccharides Featuring 6-Deoxy Sugars
I. Introduction: The Significance of 6-Deoxy Sugars in Modern Glycoscience
Oligosaccharides decorated with 6-deoxy sugars, such as L-fucose and L-rhamnose, represent a class of glycans with profound biological importance and therapeutic potential.[1][2][3] These unique sugars, characterized by the absence of a hydroxyl group at the C6 position, are integral components of vital molecular structures. In mammals, L-fucose is a key determinant of the ABO blood group antigens and Lewis antigens, which are critical for cell-cell recognition, immune responses, and inflammation.[4][5] In the microbial world, both L-fucose and L-rhamnose are fundamental constituents of bacterial cell wall polysaccharides and lipopolysaccharides (LPS), often acting as virulence factors.[3][4][6]
The unique biological roles of these glycans have made them high-value targets for researchers in medicine and drug development. Fucosylated and rhamnosylated oligosaccharides are being explored for their prebiotic effects, potential as anti-cancer agents, and their ability to modulate the gut microbiome.[7][8]
Traditionally, the construction of these complex molecules via chemical synthesis is a formidable challenge, requiring intricate multi-step processes of protection and deprotection.[9] Enzymatic synthesis has emerged as a powerful and elegant alternative.[10][11] By harnessing nature's own catalysts—glycosyltransferases—we can achieve unparalleled control over the formation of specific glycosidic bonds with absolute stereo- and regioselectivity, a feat that remains difficult in synthetic chemistry.[9][11] This guide provides a detailed protocol and the underlying scientific principles for the synthesis of 6-deoxy sugar-containing oligosaccharides using Leloir glycosyltransferases, the enzymes responsible for these transformations in nature.[12][13][14]
II. Core Principles: The Glycosyltransferase-Catalyzed Reaction
The enzymatic synthesis of oligosaccharides is centered on the activity of glycosyltransferases (GTs). These enzymes catalyze the transfer of a monosaccharide unit from an activated nucleotide-sugar donor to a specific acceptor molecule, which can be another sugar, a lipid, or a protein.[9][10]
For the incorporation of 6-deoxy sugars, the reaction relies on two primary classes of enzymes and their corresponding donors:
-
Fucosyltransferases (FUTs): These enzymes transfer L-fucose from Guanosine Diphosphate-L-fucose (GDP-L-fucose) .[1][15]
-
Rhamnosyltransferases (RTs): These typically transfer L-rhamnose from Thymidine Diphosphate-L-rhamnose (dTDP-L-rhamnose) or, in some organisms, UDP-L-rhamnose.[1][3]
The reaction mechanism involves the nucleotide portion (e.g., GDP, dTDP) acting as a superb leaving group, facilitating the nucleophilic attack by a hydroxyl group on the acceptor molecule to form a new glycosidic bond.[13] Many of these enzymes require a divalent metal cation, such as Manganese (Mn²⁺), which acts as an electrophilic catalyst by coordinating with the phosphate groups of the donor substrate, further stabilizing the transition state.[16]
Caption: General workflow of a glycosyltransferase-catalyzed reaction.
III. Materials and Reagents
Successful synthesis requires high-purity reagents. The following list provides a general overview; specific choices will depend on the target oligosaccharide.
-
Enzymes: Highly purified, recombinant glycosyltransferases are recommended for specificity and activity. Examples include human α-1,3/4-Fucosyltransferase (FUT3), α-1,2-Fucosyltransferase (FUT2), or bacterial rhamnosyltransferases (e.g., WbbL).[6][17] These are typically sourced from commercial suppliers or produced in-house using expression systems like E. coli.
-
Donor Substrates:
-
Guanosine Diphosphate-L-fucose (GDP-L-fucose)
-
Thymidine Diphosphate-L-rhamnose (dTDP-L-rhamnose)
-
-
Acceptor Substrates: The choice of acceptor dictates the final product structure. A wide range can be used:
-
Simple Disaccharides: Lactose, N-acetyllactosamine (LacNAc)
-
Complex Oligosaccharides: Sialylated or branched glycans
-
Glycopeptides or Glycoproteins
-
-
Buffers and Additives:
-
Buffer: 50-100 mM Tris-HCl or HEPES, pH 7.0-8.0 (optimal pH must be determined for each enzyme).
-
Divalent Cations: 5-20 mM Manganese(II) chloride (MnCl₂) or Magnesium chloride (MgCl₂).[16]
-
Enzyme Stabilizers (Optional): 1 mg/mL Bovine Serum Albumin (BSA), 1-5 mM Dithiothreitol (DTT).
-
-
Reaction Termination Reagents:
-
0.5 M Ethylenediaminetetraacetic acid (EDTA) solution.
-
Cold absolute ethanol or acetonitrile.
-
-
Analytical and Purification Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with UV and/or fluorescent detectors.
-
HPLC Columns: Porous Graphitized Carbon (PGC), Amide-HILIC, or Reversed-Phase C18.
-
Mass Spectrometer (MALDI-TOF or ESI-MS) for mass confirmation.[18]
-
Nuclear Magnetic Resonance (NMR) Spectrometer for definitive structural elucidation.[18]
-
Size-Exclusion Chromatography (SEC) system (e.g., Bio-Gel P-2 or Sephadex G-25).
-
Solid-Phase Extraction (SPE) cartridges.[19]
-
IV. Detailed Step-by-Step Experimental Protocol
This protocol outlines a general procedure for a small-scale (1 mL) enzymatic synthesis. Optimization of concentrations, ratios, and incubation time is crucial for maximizing yield.
Step 1: Reaction Assembly
Causality: The reaction is assembled in a specific order to ensure all components are fully dissolved and the environment is optimal before initiating catalysis. The enzyme is added last to start the reaction precisely.
-
In a 1.5 mL microcentrifuge tube, prepare a 1 mL reaction mixture by adding the components in the following order:
-
Add 800 µL of sterile, nuclease-free water.
-
Add 100 µL of 10x reaction buffer (e.g., 500 mM Tris-HCl, pH 7.5).
-
Add 20 µL of 1 M MnCl₂ to a final concentration of 20 mM.
-
Add the acceptor substrate to the desired final concentration (e.g., 10 mM). Ensure it is fully dissolved.
-
Add the nucleotide-sugar donor substrate (e.g., GDP-Fucose) to a final concentration of 12-15 mM (typically a 1.2-1.5 molar excess relative to the acceptor).
-
Vortex gently to mix. Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C) for 5 minutes.
Step 2: The Enzymatic Reaction
Causality: The reaction is initiated by the enzyme, which requires a specific temperature for optimal folding and catalytic activity. Gentle agitation prevents substrate depletion around the enzyme.
-
Initiate the reaction by adding the glycosyltransferase enzyme to a final concentration of 1-10 mU/mL.
-
Incubate the reaction at the enzyme's optimal temperature (commonly 37°C) for a period ranging from 4 to 48 hours.
-
Place the tube in an incubator with gentle agitation or shaking.
-
Monitoring (Optional but Recommended): To track progress, remove a small aliquot (5-10 µL) at various time points (e.g., 2, 4, 8, 24 hours). Terminate the reaction in the aliquot immediately by adding an equal volume of cold acetonitrile or by boiling for 5 minutes. Analyze by HPLC or TLC to observe product formation and substrate consumption.
Step 3: Reaction Termination
Causality: The reaction must be stopped to prevent potential product degradation by contaminating enzymes over long incubations and to define a clear endpoint for yield calculation. Heat denaturation irreversibly inactivates the enzyme, while adding EDTA chelates the essential Mn²⁺ cofactor.
-
To terminate the entire reaction, choose one of the following methods:
-
Heat Inactivation: Place the reaction tube in a heat block at 100°C for 5-10 minutes.[20]
-
Chemical Stop: Add 20 µL of 0.5 M EDTA to chelate the divalent cations.
-
Solvent Precipitation: Add 3 volumes of cold (4°C) ethanol or acetonitrile to precipitate the enzyme.
-
-
Centrifuge the terminated reaction mixture at >12,000 x g for 10 minutes to pellet the denatured protein.
-
Carefully transfer the supernatant, which contains the oligosaccharide product, to a new tube for purification.
Step 4: Purification of the Oligosaccharide Product
Causality: Purification is essential to isolate the desired oligosaccharide from unreacted substrates, the nucleotide byproduct (GDP/dTDP), salts, and the enzyme. The choice of method depends on the scale of the reaction and the physicochemical differences between the product and contaminants.
-
Initial Cleanup (Size-Exclusion Chromatography):
-
Equilibrate a size-exclusion column (e.g., Bio-Gel P-2) with deionized water.
-
Load the supernatant from Step 3 onto the column.
-
Elute with deionized water and collect fractions.
-
Analyze fractions (e.g., by TLC or mass spectrometry) to identify those containing the desired oligosaccharide product, which will elute before the smaller nucleotide byproducts and salts.
-
-
High-Resolution Purification (HPLC):
-
Pool the product-containing fractions from the SEC step and lyophilize to concentrate.
-
Re-dissolve the sample in a suitable mobile phase.
-
Inject the sample onto an appropriate HPLC column (e.g., PGC column) for high-resolution separation of the product from any remaining impurities or isomeric byproducts.
-
Collect the peak corresponding to the target product.
-
Step 5: Product Characterization and Quantification
Causality: Rigorous characterization is a self-validating step that confirms the identity, structure, and purity of the synthesized product, ensuring the experiment's success.
-
Mass Verification: Analyze the purified product using MALDI-TOF or ESI-MS to confirm that its molecular weight matches the theoretical mass of the expected 6-deoxy oligosaccharide.
-
Structural Elucidation: For unambiguous structural confirmation, perform 1D and 2D NMR spectroscopy (e.g., ¹H, ¹³C, COSY, HSQC). This will verify the identity of the sugars, the anomeric configuration (α or β), and the precise linkage position of the new glycosidic bond.
-
Quantification: Determine the final yield by lyophilizing the purified product and measuring its dry weight, or by using a calibrated HPLC standard curve.
V. Data Presentation and Workflow Visualization
Table 1: Example Reaction Conditions for Enzymatic Synthesis of 2'-Fucosyllactose
| Parameter | Condition | Rationale |
| Enzyme | Recombinant Human α-1,2-Fucosyltransferase (FUT2) | Specifically creates the α1→2 linkage found in 2'-FL. |
| Donor Substrate | 15 mM GDP-L-fucose | Provides the fucose unit; used in slight excess to drive the reaction. |
| Acceptor Substrate | 10 mM D-Lactose | The base disaccharide to which fucose will be attached. |
| Buffer | 50 mM Tris-HCl, pH 7.5 | Maintains optimal pH for FUT2 activity and stability. |
| Cofactor | 20 mM MnCl₂ | Essential divalent cation for FUT2 catalytic activity.[16] |
| Temperature | 37°C | Optimal temperature for most mammalian enzymes. |
| Incubation Time | 24 hours | Allows the reaction to proceed to near completion. |
| Expected Yield | > 85% | Enzymatic reactions are highly efficient under optimal conditions. |
Diagram: Experimental Workflow
Caption: Step-by-step workflow for enzymatic oligosaccharide synthesis.
VI. Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive enzyme. 2. Incorrect buffer pH or cofactor concentration. 3. Degradation of nucleotide-sugar donor. 4. Substrate inhibition. | 1. Test enzyme activity with a control assay. 2. Verify pH of the buffer and optimize Mn²⁺ concentration. 3. Use fresh, high-purity donor substrate. 4. Perform kinetic analysis to determine optimal substrate concentrations.[21] |
| Incomplete Reaction | 1. Insufficient incubation time. 2. Insufficient enzyme concentration. 3. Product inhibition by nucleotide byproduct (e.g., GDP). | 1. Extend incubation time and monitor progress. 2. Increase the amount of enzyme used. 3. Consider implementing a nucleotide recycling system for large-scale reactions.[13][22] |
| Multiple Product Peaks in HPLC | 1. Enzyme has relaxed specificity, creating multiple linkage isomers. 2. Contaminating glycosidase activity causing hydrolysis. 3. Contaminating transferase activity in enzyme prep. | 1. Re-evaluate enzyme choice for higher specificity. 2. Ensure high purity of the enzyme preparation; add glycosidase inhibitors if necessary. 3. Use a more highly purified enzyme source. |
| Difficulty in Purification | 1. Product and acceptor substrate are very similar in size/polarity. 2. Product co-elutes with nucleotide byproduct. | 1. Use a high-resolution column like PGC-HPLC. 2. Treat the mixture with alkaline phosphatase to cleave the byproduct into the smaller nucleoside and phosphate, which are easier to separate. |
VII. References
-
Leloir Glycosyltransferases as Biocatalysts for Chemical Production | ACS Catalysis. (2018). ACS Catalysis.
-
Leloir Glycosyltransferases in Applied Biocatalysis: A Multidisciplinary Approach. (n.d.). MDPI.
-
Leloir Glycosyltransferases as Biocatalysts for Chemical Production | Request PDF. (n.d.). ResearchGate.
-
Glycosyltransferases: Tools for Synthesis and Modification of Glycans. (n.d.). Sigma-Aldrich.
-
Large scale enzymatic synthesis of oligosaccharides and a novel purification process. (n.d.). Sci-Hub.
-
Leloir Glycosyltransferases as Biocatalysts for Chemical Production. (n.d.). OUCI.
-
Fucose-containing bacterial exopolysaccharides: Sources, biological activities, and food applications. (n.d.). PMC - NIH.
-
Application Notes and Protocols for the Enzymatic Synthesis of Fucosyl-Oligosaccharides. (n.d.). Benchchem.
-
The Metabolism of 6-deoxyhexoses in Bacterial and Animal Cells. (n.d.). PubMed.
-
Kinetic Analysis of Fucosyltransferases: A Comparative Guide to Simple Acceptor Substrates. (n.d.). Benchchem.
-
Biosynthesis of 6-deoxyhexose glycans in bacteria | Glycobiology. (n.d.). Oxford Academic.
-
Gluco-oligosaccharides as potential prebiotics: Synthesis, purification, structural characterization, and evaluation of prebiotic effect. (2023). PubMed.
-
Large scale enzymatic synthesis of oligosaccharides and a novel purification process. (2010). SciSpace.
-
Enzymatic Synthesis of Oligosaccharides. (n.d.). University of Nottingham.
-
Enzymatic Synthesis of Oligosaccharides. (n.d.). Sci-Hub.
-
Membrane Technology for the Purification of Enzymatically Produced Oligosaccharides | Request PDF. (n.d.). ResearchGate.
-
Preference of Bacterial Rhamnosyltransferases for 6-Deoxysugars Reveals a Strategy To Deplete O-Antigens. (n.d.). PMC - NIH.
-
Enzymatic synthesis of oligosaccharides. (n.d.). IHMC Public Cmaps.
-
Enzymatic Synthesis of Oligosaccharides: A Powerful Tool for a Sweet Challenge. (2025). ResearchGate.
-
Preparation of oligosaccharides by homogenous enzymatic synthesis and solid phase extraction. (n.d.). Chemical Communications (RSC Publishing).
-
Kinetic Dissection of the Reaction of Human GDP-l-Fucose Synthase. (n.d.). PMC.
-
Recent advancements in prebiotic oligomers synthesis via enzymatic hydrolysis of lignocellulosic biomass. (n.d.). PMC - PubMed Central.
-
Preference of Bacterial Rhamnosyltransferases for 6-Deoxysugars Reveals a Strategy To Deplete O-Antigens | Journal of the American Chemical Society. (2023). Journal of the American Chemical Society.
-
Synthesis of Fucosyl-Oligosaccharides Using α-l-Fucosidase from Lactobacillus rhamnosus GG. (n.d.). MDPI.
-
Screening for donor and acceptor substrates. Change of absorbance at... (n.d.). ResearchGate.
-
What is the Difference Between Fucose and Rhamnose. (2022). Pediaa.Com.
-
the effects of L-fucose or L-rhamnose administered daily i. p. for 14... (n.d.). ResearchGate.
-
Protein O-Fucosyltransferases: Biological Functions and Molecular Mechanisms in Mammals. (n.d.). MDPI.
-
(PDF) Enzymatic Synthesis of Rhamnose Containing Chemicals by Reverse Hydrolysis. (2025). ResearchGate.
-
Fucosyltransferase. (n.d.). Wikipedia.
-
Donor substrates. (n.d.). Sci-Hub.
-
Exploring the diverse biological significance and roles of fucosylated oligosaccharides. (n.d.). Frontiers.
-
Enzymatic Glycosylation Strategies in the Production of Bioactive Compounds. (n.d.). MDPI.
-
Structures and mechanisms of glycosyltransferases | Glycobiology. (n.d.). Oxford Academic.
-
Mechanism of human alpha-1,3-fucosyltransferase V: glycosidic cleavage occurs prior to nucleophilic attack. (1997). PubMed.
-
Mechanism and specificity of human alpha-1,3-fucosyltransferase V. (n.d.). PubMed.
-
NDP-rhamnose biosynthesis and rhamnosyltransferases: building diverse glycoconjugates in nature | Biochemical Journal. (2021). Portland Press.
-
New Enzymatic Approach to Distinguish Fucosylation Isomers of N‑Linked Glycans in Tissues Using MALDI Imaging Mass Spectrometry. (n.d.). NIH.
-
COMBINED CHEMICAL AND ENZYMATIC APPROACHES TO PROTEIN GLYCOSYLATION. (n.d.). ProQuest.
-
Fucosyltransferases | Request PDF. (n.d.). ResearchGate.
-
Fucosyltransferases: structure/function studies. (n.d.). PubMed - NIH.
-
Donor substrates. (n.d.). Department of Physiology | UZH.
-
Biosynthesis of 6-deoxyhexose glycans in bacteria. (2025). ResearchGate.
-
(PDF) Fucosyltransferases: Structure/function studies. (2025). ResearchGate.
-
Preparation and application of a “clickable” acceptor for enzymatic synthesis of heparin oligosaccharides. (2013). PMC - NIH.
-
Biotechnological production of xylitol from agricultural waste. (n.d.). SciELO México.
-
Biotechnological production of xylitol from agricultural waste. (n.d.). ResearchGate.
-
Catechol glucosides act as donor/acceptor substrates of glucansucrase enzymes of Lactobacillus reuteri. (n.d.). the University of Groningen research portal.
-
Biosynthesis, biotechnological production, and applications of glucosylglycerols. (n.d.). PubMed.
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- 2. differencebetween.com [differencebetween.com]
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- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | Exploring the diverse biological significance and roles of fucosylated oligosaccharides [frontiersin.org]
- 6. Preference of Bacterial Rhamnosyltransferases for 6-Deoxysugars Reveals a Strategy To Deplete O-Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fucose-containing bacterial exopolysaccharides: Sources, biological activities, and food applications - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols: Leveraging Methyl 6-deoxy-alpha-D-glucopyranoside in Carbohydrate-Protein Interaction Studies
Introduction: Deciphering the Glycan Code with Precision Tools
Carbohydrate-protein interactions are fundamental to a vast array of biological processes, from immune recognition and cell adhesion to pathogen infectivity and signal transduction.[1][2] The intricate "glycan code" that governs these interactions presents a significant challenge to researchers. The inherent complexity and often weak, transient nature of these binding events necessitate sophisticated and precise analytical tools.[3] Synthetic carbohydrate analogues are invaluable probes in this context, allowing for the systematic dissection of the molecular determinants of binding affinity and specificity.
This application guide focuses on Methyl 6-deoxy-alpha-D-glucopyranoside , a powerful yet underutilized tool for elucidating the intricacies of carbohydrate-protein interactions. By removing the hydroxyl group at the C-6 position of the glucose moiety, this analogue serves as a precise instrument to probe the specific role of this functional group in molecular recognition. Its application allows researchers to discern whether the C-6 hydroxyl acts as a critical hydrogen bond donor or acceptor, or if its absence impacts the overall conformation and binding energetics. The strategic use of such "deleterious" engineered sugars is a key approach to understanding the role of specific hydroxyl groups in the binding selectivity of lectins and other carbohydrate-binding proteins.[3]
This document provides a comprehensive overview of the application of this compound, detailing its physicochemical properties and providing field-proven protocols for its use in three cornerstone biophysical techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Physicochemical Properties of this compound
Understanding the fundamental properties of this molecule is crucial for experimental design and data interpretation.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₅ | PubChem CID: 2753347[4] |
| Molecular Weight | 178.18 g/mol | PubChem CID: 2753347[4] |
| IUPAC Name | (2S,3R,4S,5S,6R)-2-methoxy-6-methyloxane-3,4,5-triol | PubChem CID: 2753347[4] |
| CAS Number | 5155-43-1 | PubChem CID: 2753347[4] |
The defining feature of this compound is the replacement of the C-6 hydroxyl group with a hydrogen atom. This seemingly subtle modification has profound implications for its interaction with carbohydrate-binding proteins, as it eliminates the potential for hydrogen bonding at this position. The methyl group at the anomeric carbon (alpha-configuration) provides metabolic stability and locks the sugar in a specific anomeric form, simplifying the interpretation of binding data.
Core Application: Probing the Role of the 6-Hydroxyl Group in Lectin Binding
The primary application of this compound is to serve as a comparative ligand to its hydroxylated counterpart, Methyl alpha-D-glucopyranoside. By directly comparing the binding affinities and thermodynamic profiles of these two molecules to a target protein, researchers can quantitatively assess the contribution of the 6-hydroxyl group to the binding interaction.
A significant decrease in binding affinity with the 6-deoxy analogue strongly suggests that the 6-hydroxyl group is a key contributor to the binding energy, likely through direct or water-mediated hydrogen bonds with the protein. Conversely, if the binding affinity remains largely unchanged, it indicates that this hydroxyl group is not critical for the interaction and may be solvent-exposed or even sterically hindered in the binding pocket. This information is invaluable for computational modeling and the rational design of glycomimetic inhibitors or therapeutics.
Figure 1: Conceptual diagram illustrating the comparative binding of Methyl alpha-D-glucopyranoside and its 6-deoxy analog to a protein binding site.
Application Protocol 1: Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[5]
Expertise & Experience: The "Why" Behind the Protocol
This protocol is adapted from established methods for characterizing lectin-carbohydrate interactions and provides a robust framework for obtaining high-quality, reproducible data.[6] The choice of buffer is critical; a buffer with a low ionization enthalpy, such as phosphate or HEPES, is recommended to minimize buffer-mismatch effects. Degassing all solutions is a non-negotiable step to prevent the formation of air bubbles, which can introduce significant artifacts in the sensitive calorimetric measurements. The concentrations of the protein and ligand are chosen to ensure an adequate signal-to-noise ratio and a sigmoidal binding isotherm, which is essential for accurate data fitting. A typical starting point is to have the protein in the cell at a concentration 10-50 times the expected Kd and the ligand in the syringe at a concentration 10-15 times that of the protein.
Quantitative Binding Data: Concanavalin A Interaction
The following table presents experimentally determined binding data for the interaction of Methyl α-D-glucopyranoside with the well-characterized lectin, Concanavalin A (ConA), which specifically recognizes α-D-manno- and α-D-glucopyranosides.[5][6]
| Ligand | Lectin | Binding Affinity (Kd) | Experimental Method |
| Methyl α-D-glucopyranoside | Concanavalin A (ConA) | 0.9 mM | Isothermal Titration Calorimetry (ITC)[6] |
| D-Glucose | DC-SIGN | Ki: 2.9 mM | Competitive Inhibition Assay[6] |
By performing a parallel experiment with this compound, a direct comparison of the Kd values will reveal the energetic contribution of the 6-hydroxyl group to the binding affinity for ConA.
Step-by-Step ITC Protocol
-
Protein and Ligand Preparation:
-
Prepare a stock solution of the target protein (e.g., Concanavalin A) and this compound in the same dialysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).
-
Dialyze the protein solution extensively against the chosen buffer to ensure a perfect buffer match.
-
Determine the final concentrations of the protein and ligand accurately using a reliable method (e.g., UV-Vis spectroscopy for the protein and a calibrated refractometer for the carbohydrate).
-
Degas both solutions for at least 10 minutes immediately prior to the experiment.
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and injection syringe with buffer.
-
Set the experimental temperature (e.g., 25°C).
-
-
Loading the Calorimeter:
-
Titration:
-
Perform a series of injections (e.g., 10-20 injections of 2-10 µL each) of the ligand solution into the protein solution.
-
Allow sufficient time between injections (e.g., 180-240 seconds) for the system to return to thermal equilibrium.
-
-
Data Analysis:
-
Integrate the heat change for each injection.
-
Subtract the heat of dilution, determined from a control experiment where the ligand is injected into the buffer alone.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., a single-site binding model) to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).
-
Figure 2: A generalized workflow for an Isothermal Titration Calorimetry (ITC) experiment.
Application Protocol 2: Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time monitoring of binding and dissociation events.[7][8] This provides kinetic information (association rate constant, ka, and dissociation rate constant, kd) in addition to the equilibrium dissociation constant (KD).
Expertise & Experience: The "Why" Behind the Protocol
In a typical SPR experiment for carbohydrate-protein interactions, the protein (e.g., a lectin) is immobilized on the sensor chip, and the carbohydrate is flowed over the surface as the analyte.[9] Amine coupling is a common and robust method for immobilizing proteins. The choice of sensor chip (e.g., a CM5 chip with a carboxymethylated dextran matrix) is suitable for this purpose. It is crucial to have a reference flow cell, either underivatized or with an immobilized irrelevant protein, to subtract non-specific binding and bulk refractive index changes. The analyte concentrations should span a range from well below to well above the expected KD to obtain a full binding curve. A regeneration step using a low pH solution or a competitive inhibitor is necessary to remove the bound analyte and prepare the surface for the next injection.
Hypothetical Kinetic Data for Comparative Analysis
| Ligand | Analyte Concentration Range | ka (M⁻¹s⁻¹) | kd (s⁻¹) | KD (M) |
| Methyl α-D-glucopyranoside | 10 µM - 2 mM | 1.5 x 10³ | 1.35 x 10⁻¹ | 9 x 10⁻⁴ |
| Methyl 6-deoxy-α-D-glucopyranoside | 100 µM - 20 mM | 5 x 10² | 5 x 10⁻¹ | 1 x 10⁻² |
Note: These are hypothetical but realistic values for a weak carbohydrate-protein interaction, illustrating a potential 10-fold decrease in affinity upon removal of the 6-hydroxyl group.
Step-by-Step SPR Protocol
-
Protein Immobilization (Amine Coupling):
-
Equilibrate a CM5 sensor chip with running buffer (e.g., HBS-EP+).
-
Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.
-
Inject the protein solution (e.g., ConA at 20-50 µg/mL in 10 mM sodium acetate, pH 4.5) to allow for covalent coupling.
-
Deactivate any remaining active esters by injecting ethanolamine-HCl.
-
-
Analyte Binding Assay:
-
Prepare a dilution series of this compound in running buffer (e.g., spanning from 0.1x to 10x the expected KD).
-
Inject each analyte concentration over the immobilized protein surface and the reference flow cell for a defined association time.
-
Follow with an injection of running buffer to monitor the dissociation phase.
-
Include several buffer-only injections (blanks) for double referencing.
-
-
Surface Regeneration:
-
Inject a regeneration solution (e.g., 10 mM glycine-HCl, pH 2.0, or a high concentration of a known competitive inhibitor like Methyl α-D-mannopyranoside) to remove all bound analyte.
-
Ensure the surface is stable and returns to the baseline after regeneration.
-
-
Data Analysis:
-
Subtract the reference flow cell data and the buffer blank data from the active flow cell data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kinetic parameters (ka and kd).
-
Calculate the equilibrium dissociation constant (KD) from the ratio of the rate constants (KD = kd/ka).
-
Figure 3: The cyclical workflow of a typical Surface Plasmon Resonance (SPR) experiment.
Application Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a versatile technique for studying molecular interactions in solution.[3] For carbohydrate-protein interactions, ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) NMR and Chemical Shift Perturbation (CSP) mapping, are particularly powerful.
Expertise & Experience: The "Why" Behind the Protocol
Ligand-observed NMR methods are advantageous because they do not require isotopic labeling of the protein and can be used with large proteins.[3] STD NMR is excellent for identifying which protons of the ligand are in close proximity to the protein, thereby mapping the binding epitope. CSP involves monitoring changes in the chemical shifts of the ligand's protons upon addition of the protein, which can be used to determine the binding affinity. For these experiments, it is essential to have a well-resolved spectrum of the free ligand and to work at a protein concentration that is sufficient to induce measurable changes but not so high as to cause excessive line broadening. The use of a deuterated buffer is necessary to avoid a large solvent signal in ¹H NMR.
Expected Outcomes
-
STD NMR: In an STD NMR experiment with this compound and a binding protein, saturation of the protein will be transferred to the protons of the bound ligand. Protons on the sugar that are closest to the protein surface will show the strongest signals in the difference spectrum. By comparing the STD effects for this compound with those for Methyl alpha-D-glucopyranoside, one can infer the orientation of the sugar in the binding pocket and the proximity of the C-6 position to the protein.
-
Chemical Shift Perturbation (CSP): By titrating the protein into a solution of this compound and monitoring the ¹H or ¹³C chemical shifts, a binding isotherm can be generated. Fitting this curve allows for the determination of the Kd. Comparing this Kd with that obtained for Methyl alpha-D-glucopyranoside provides a quantitative measure of the importance of the 6-hydroxyl group.
Step-by-Step NMR Protocol (CSP Titration)
-
Sample Preparation:
-
Prepare a stock solution of the protein and this compound in a deuterated buffer (e.g., 20 mM sodium phosphate in D₂O, 150 mM NaCl, pD 7.2).
-
Lyophilize and reconstitute the protein in the D₂O buffer multiple times to exchange labile protons.
-
Prepare an initial NMR sample containing a known concentration of this compound (e.g., 0.5-1 mM).
-
-
NMR Data Acquisition:
-
Acquire a high-resolution 1D ¹H spectrum of the free ligand.
-
Add small aliquots of the concentrated protein stock solution to the NMR tube containing the ligand.
-
Acquire a 1D ¹H spectrum after each addition, ensuring the temperature is precisely controlled.
-
-
Data Analysis:
-
Process the spectra and identify the chemical shifts of the ligand's protons at each titration point.
-
Calculate the weighted average chemical shift change for one or more well-resolved protons of the ligand.
-
Plot the chemical shift change (Δδ) as a function of the total protein concentration.
-
Fit the resulting binding curve to the appropriate equation (e.g., for fast exchange on the NMR timescale) to extract the dissociation constant (Kd).
-
Figure 4: Workflow for a Chemical Shift Perturbation (CSP) titration experiment using NMR spectroscopy.
Conclusion
This compound is a precision tool for dissecting the molecular forces that govern carbohydrate-protein interactions. Its use in conjunction with biophysical techniques like ITC, SPR, and NMR allows researchers to move beyond simple binding measurements and gain a deeper, mechanistic understanding of molecular recognition. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this valuable chemical probe in their quest to decipher the glycan code and develop novel therapeutics.
References
- Bhattacharyya, L., & Brewer, C. F. (1975). Lectin-carbohydrate interactions. Biochimica et Biophysica Acta (BBA) - Protein Structure, 379(2), 456.
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MicroCal. (n.d.). Direct Measurement of Glyconanoparticles and Lectin Interactions by Isothermal Titration Calorimetry. PMC - NIH. Retrieved from [Link]
-
Pereira, S., et al. (2021). Human Lectins, Their Carbohydrate Affinities and Where to Find Them. MDPI. Retrieved from [Link]
-
Tateno, H., et al. (2012). Directed Evolution of Lectins with Sugar-binding Specificity for 6-Sulfo-galactose. PMC. Retrieved from [Link]
-
Jarosz, S., et al. (2009). Methyl 6-deoxy-6-iodo-alpha-D-glucopyranoside: crystal structure and high-resolution NMR spectroscopy. PubMed. Retrieved from [Link]
-
Matsumoto, I., et al. (1983). Sugar binding specificities of anti-H(O) lectins disclosed by use of fucose-containing human milk oligosaccharides as binding inhibitors. PubMed. Retrieved from [Link]
-
Sooriyaarachchi, S. (2010). Structural Studies of Sugar Binding Proteins. SLU Library. Retrieved from [Link]
-
Looyenga, B. D., et al. (2021). Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters. PubMed. Retrieved from [Link]
-
SpectraBase. (n.d.). D-Glucopyranoside, methyl 6-deoxy-, 2-benzoate - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]
-
PubChem. (n.d.). This compound. PubChem. Retrieved from [Link]
-
De, R., & Gopinath, S. C. B. (2018). Analysis of Protein Interactions by Surface Plasmon Resonance. PubMed. Retrieved from [Link]
-
Islam, M. S., et al. (2020). Thermochemical, Molecular Docking and ADMET Studies of Some Methyl α-D-Glucopyranoside Derivatives. Bangladesh Journals Online. Retrieved from [Link]
-
Clegg, R. M., et al. (1981). Binding kinetics of methyl alpha-D-mannopyranoside to concanavalin A: temperature-jump relaxation study with 4-methylumbelliferyl alpha-D-mannopyranoside as a fluorescence indicator ligand. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H and 13 C-NMR spectra of 6-deoxy-sugar at 25 0 C. (A) 1 H-NMR spectrum. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Glucose. Wikipedia. Retrieved from [Link]
-
Ardá, A., & Jiménez-Barbero, J. (2012). Protein-Carbohydrate Interactions Studied by NMR: From Molecular Recognition to Drug Design. PMC - PubMed Central. Retrieved from [Link]
-
Roy, M. J., et al. (2020). Protein Ligand Interactions Using Surface Plasmon Resonance. Springer. Retrieved from [Link]
-
Gopinath, S. C. B. (2018). Protein Interaction Analysis by Surface Plasmon Resonance. Springer Nature Experiments. Retrieved from [Link]
-
Rissanen, S., et al. (2021). Binding modes of methyl α-d-glucopyranoside to an artificial receptor in crystalline complexes. PMC - PubMed Central. Retrieved from [Link]
-
Blixt, O., et al. (2021). A Useful Guide to Lectin Binding: Machine-Learning Directed Annotation of 57 Unique Lectin Specificities. bioRxiv. Retrieved from [Link]
-
Luscombe, N. M., et al. (2001). An overview of the structures of protein-DNA complexes. PMC - PubMed Central. Retrieved from [Link]
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Dam, T. K., & Brewer, C. F. (2010). Thermodynamic Studies of Lectin−Carbohydrate Interactions by Isothermal Titration Calorimetry. ResearchGate. Retrieved from [Link]
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Application Notes & Protocols: The Role of Methyl 6-deoxy-alpha-D-glucopyranoside in Drug Design and Discovery
Introduction
In the landscape of modern medicinal chemistry, the strategic use of carbohydrate scaffolds is paramount for developing novel therapeutics with enhanced specificity and efficacy. Deoxy sugars, in particular, represent a critical class of carbohydrates found in numerous biologically active natural products, including a wide array of antibiotics and anticancer agents.[1][2] Their unique structures often play a crucial role in molecular recognition and the overall pharmacological activity of the parent compounds.[1]
This guide focuses on Methyl 6-deoxy-alpha-D-glucopyranoside (M6dG), a synthetic monosaccharide derivative that serves as a versatile and powerful building block in drug design. Its structure is characterized by a stable methyl glycoside at the anomeric center, which prevents metabolic cleavage by glycosidases, and the replacement of the C6 primary hydroxyl group with a hydrogen atom. This deoxygenation subtly alters the molecule's polarity and conformational flexibility, making it an invaluable tool for probing and modulating biological systems.
Here, we provide an in-depth exploration of M6dG's strategic applications, from its use as a core scaffold for creating diverse molecular libraries to its role in developing targeted enzyme inhibitors. This document combines theoretical rationale with detailed, field-proven experimental protocols to empower researchers, scientists, and drug development professionals in their quest for next-generation therapeutics.
PART 1: The Strategic Value of M6dG in Medicinal Chemistry
M6dG as a Versatile Chemical Scaffold
The utility of this compound in drug discovery is fundamentally rooted in its structural attributes, which make it an ideal starting point for chemical synthesis.
-
Stereochemical Definition: The pyranose ring of M6dG provides a rigid, stereochemically defined framework. This pre-organized conformation reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.
-
Anomeric Stability: The methyl α-glycoside protects the anomeric carbon from mutarotation and enzymatic hydrolysis, ensuring the compound's stability in biological media.[3] This feature is critical for developing orally bioavailable drugs or long-acting molecular probes.
-
Modulated Polarity: The absence of the C6 hydroxyl group significantly impacts the molecule's physicochemical properties. This modification reduces the hydrogen bonding capacity and increases lipophilicity compared to its parent, methyl α-D-glucopyranoside. This can enhance cell membrane permeability and alter interactions within a target's binding pocket.
-
Points for Diversification: The remaining secondary hydroxyl groups at the C2, C3, and C4 positions are nucleophilic handles for chemical modification. These sites allow for the systematic introduction of a wide range of functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. Carbohydrate scaffolds provide an excellent platform for tailoring molecular diversity by appending desired substituents at selected positions.[4]
A Molecular Mimic for Probing Biological Systems
Carbohydrate-protein interactions are central to countless biological processes, from immune responses to pathogen recognition. M6dG and its derivatives can serve as valuable molecular mimics to study and inhibit these interactions.
Because of its structural similarity to natural sugars, M6dG can act as a competitive inhibitor for glucose transporters or enzymes that process carbohydrates.[3] While the parent compound, methyl α-D-glucopyranoside, is known to be a non-metabolizable glucose analog, the 6-deoxy variant offers a different profile for probing the specificity of binding proteins.[3] For instance, if a transporter or enzyme specifically requires the C6-hydroxyl for recognition or catalysis, M6dG will fail to bind or act as a substrate, making it an excellent negative control or a starting point for designing specific inhibitors.
PART 2: Key Applications & Experimental Workflows
The structural features of M6dG make it particularly suitable for the development of antimicrobial agents and enzyme inhibitors.
Workflow for Developing Novel Antimicrobial Agents
The biosynthesis pathways of 6-deoxyhexose glycans are crucial for the integrity of cell surface structures in many pathogenic bacteria, making these pathways attractive targets for new antibacterial therapies.[5] Synthesizing derivatives of M6dG to mimic these natural 6-deoxy sugars is a rational approach to discovering new antimicrobial drugs.
Caption: Workflow for M6dG-based antimicrobial drug discovery.
Protocol 2.1: Antimicrobial Susceptibility Testing using Broth Microdilution
This protocol describes a standard method to determine the Minimum Inhibitory Concentration (MIC) of M6dG derivatives against a bacterial strain.
A. Rationale & Causality The broth microdilution method is a gold-standard technique for quantifying antimicrobial activity. By exposing a standardized bacterial inoculum to a serial dilution of the test compound, we can identify the lowest concentration that prevents visible growth. This quantitative endpoint (the MIC) is essential for comparing the potency of different derivatives and conducting SAR studies. The use of a 96-well plate format allows for high-throughput screening of a library of compounds.
B. Materials
-
Test compounds (M6dG derivatives) dissolved in DMSO (e.g., 10 mg/mL stock).
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates (U-bottom).
-
Positive control antibiotic (e.g., Ampicillin).
-
Spectrophotometer or microplate reader.
-
Sterile tubes, pipettes, and reservoirs.
C. Step-by-Step Methodology
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, pick 3-5 colonies and inoculate into 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in fresh CAMHB to achieve a final target inoculum of 5 x 10⁵ CFU/mL.
-
-
Prepare Compound Dilution Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 2 µL of the 10 mg/mL stock of a test compound to the first well of a row. This creates a starting concentration of 200 µg/mL.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the row (e.g., concentrations from 100 µg/mL down to 0.098 µg/mL). Discard the final 100 µL from the last well.
-
Repeat for each test compound and the positive control.
-
Designate wells for a negative control (broth only) and a growth control (broth + bacteria, no compound).
-
-
Inoculate the Plate:
-
Add 100 µL of the diluted bacterial inoculum to each well (except the negative control). The final volume in each well will be 200 µL, and the compound concentrations will be halved.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.
-
Alternatively, read the optical density at 600 nm (OD₆₀₀) using a plate reader. The MIC is the concentration that inhibits ~90% of growth compared to the control well.
-
D. Data Presentation & Interpretation The results should be summarized in a table to facilitate comparison between different M6dG derivatives.
| Compound ID | Modification on M6dG Scaffold | MIC (µg/mL) vs. S. aureus |
| M6dG-01 | C2-Benzoyl | >128 |
| M6dG-02 | C2,C3-Diacetyl | 64 |
| M6dG-03 | C4-Lauroyl | 16 |
| Ampicillin | (Control) | 0.5 |
Interpretation: A lower MIC value indicates higher potency. In this hypothetical example, adding a long acyl chain (Lauroyl) at the C4 position significantly improved antibacterial activity, guiding the next round of synthesis.
Development of Glycosidase Inhibitors
Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds. They are involved in numerous pathologies, including diabetes, viral infections, and cancer. M6dG derivatives can be designed as inhibitors that bind to the enzyme's active site but cannot be processed.
Caption: Mechanism of competitive inhibition of a glycosidase by an M6dG derivative.
PART 3: Synthetic Protocols & Characterization
A common and practical route to M6dG and its derivatives begins with the more readily available Methyl α-D-glucopyranoside. The key transformation is the selective deoxygenation of the C6 primary alcohol.
Protocol 3.1: Synthesis of M6dG from Methyl α-D-glucopyranoside
A. Rationale & Causality This multi-step synthesis relies on the differential reactivity of the hydroxyl groups on the pyranose ring. The primary hydroxyl at C6 is more sterically accessible and reactive than the secondary hydroxyls. The strategy involves:
-
Selective Activation: Converting the C6-OH into a good leaving group, such as a tosylate or an iodide. The reaction with iodine is often highly selective for the primary position.
-
Reductive Deoxygenation: Removing the leaving group via reduction, typically with a hydride source or catalytic hydrogenation, to leave a hydrogen atom in its place.
B. Materials
-
Methyl α-D-glucopyranoside[3]
-
Iodine (I₂)
-
Triphenylphosphine (PPh₃)
-
Imidazole
-
Toluene, Dichloromethane (DCM)
-
Raney Nickel (Ra-Ni) or Palladium on Carbon (Pd/C)
-
Hydrogen gas (H₂) or a hydrogen donor like ammonium formate
-
Methanol (MeOH), Ethyl Acetate (EtOAc)
-
Sodium thiosulfate solution
-
Silica gel for column chromatography
C. Step-by-Step Methodology
Step 1: Synthesis of Methyl 6-deoxy-6-iodo-α-D-glucopyranoside [6]
-
To a stirred solution of Methyl α-D-glucopyranoside (1.0 eq) in anhydrous toluene, add triphenylphosphine (1.5 eq) and imidazole (1.5 eq).
-
Heat the mixture to ~60°C to ensure dissolution.
-
Add iodine (1.5 eq) portion-wise over 15 minutes. The reaction will turn dark brown.
-
Maintain the temperature at 80-90°C and monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction to room temperature and add methanol (a few mL) to quench any remaining reactive species.
-
Dilute the mixture with ethyl acetate and wash sequentially with saturated sodium thiosulfate solution (to remove excess iodine) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield Methyl 6-deoxy-6-iodo-α-D-glucopyranoside as a white solid.
Step 2: Reductive Deiodination to form Methyl 6-deoxy-α-D-glucopyranoside
-
Dissolve the iodo-intermediate (1.0 eq) from Step 1 in methanol.
-
Add a catalytic amount of Raney Nickel or 10% Pd/C.
-
Place the reaction mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (50 psi) or add a hydrogen donor like ammonium formate (5 eq) and reflux.
-
Monitor the reaction by TLC until the starting material disappears.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure. The resulting solid is often pure M6dG. If necessary, it can be recrystallized from a suitable solvent like ethanol.
D. Characterization Data The final product should be characterized to confirm its identity and purity.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₅ | [7] |
| Molecular Weight | 178.18 g/mol | [7] |
| CAS Number | 5155-43-1 | [7] |
| Appearance | White to off-white powder or syrup | [8] |
| ¹H NMR (in D₂O) | Expect a characteristic doublet for the C6-methyl group around δ 1.2-1.4 ppm. The anomeric proton (H1) should appear as a doublet around δ 4.7-4.9 ppm with a small coupling constant (J ≈ 3-4 Hz), characteristic of an α-anomer. | [6] |
| ¹³C NMR (in D₂O) | Expect a characteristic signal for the C6-methyl group around δ 17-20 ppm. The anomeric carbon (C1) should appear around δ 99-101 ppm. | [6] |
| Mass Spectrometry | ESI-MS should show a peak corresponding to [M+Na]⁺ or [M+H]⁺. |
Conclusion
This compound is more than just a simple sugar derivative; it is a strategic tool in the arsenal of medicinal chemists. Its unique combination of stability, defined stereochemistry, and tailored polarity makes it an exceptional scaffold for the synthesis of bioactive molecules. By leveraging M6dG, researchers can systematically explore chemical space to develop potent and selective antimicrobial agents, enzyme inhibitors, and molecular probes. The protocols and workflows detailed in this guide provide a robust framework for harnessing the full potential of this versatile building block in the ongoing pursuit of innovative therapeutics.
References
- Chu, C. K. (2004). Biologically Potent L-Hexoses and 6-Deoxy-L-Hexoses: Their Syntheses and Applications. Journal of the Chinese Chemical Society, 51(5A), 879-890.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2753347, this compound. Retrieved from [Link]
-
ResearchGate. (2021). Biological evaluation of some mannopyranoside derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Prediction of the Biological Activities of Methyl α-D-glucopyranoside and its Derivatives via PASS. Retrieved from [Link]
-
Organic Syntheses. (n.d.). methyl 4,6-O-benzylidene-α-D-glucopyranoside. Retrieved from [Link]
-
Albermann, C., et al. (2003). Biosynthesis of 6-deoxyhexose glycans in bacteria. Glycobiology, 13(9), 69R-77R. Retrieved from [Link]
-
Luminix Health. (n.d.). Methyl 6-deoxy-α-D-glucopyranoside. Retrieved from [Link]
-
Thibodeaux, C. J., et al. (2008). Nucleotide sugar dehydratases: Structure, mechanism, substrate specificity, and application potential. Journal of Biological Chemistry, 283(44), 29601-29605. Retrieved from [Link]
-
Gaweda, Z., et al. (2009). Methyl 6-deoxy-6-iodo-alpha-D-glucopyranoside: crystal structure and high-resolution NMR spectroscopy. Carbohydrate Research, 344(6), 830-833. Retrieved from [Link]
-
Carl ROTH. (n.d.). Methyl 6-deoxy-α-D-glucopyranoside, 1 g. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl-alpha-D-glucopyranoside. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11600837, Methyl 6-amino-6-deoxy-a-D-glucopyranoside. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 441480, 6-Deoxy-alpha-D-glucopyranose. Retrieved from [Link]
-
Gallo, M., et al. (2020). Deoxy sugars. General methods for carbohydrate deoxygenation and glycosidation. Organic & Biomolecular Chemistry, 18(38), 7436-7463. Retrieved from [Link]
-
ResearchGate. (2009). Antimicrobial screening studies of some derivatives of methyl alpha-D-glucopyranoside. Retrieved from [Link]
-
ResearchGate. (2009). Methyl 6-deoxy-6-iodo-alpha-D-glucopyranoside: crystal structure and high-resolution NMR spectroscopy. Retrieved from [Link]
-
Kim, Y. K., et al. (2000). High glucose-induced inhibition of alpha-methyl-D-glucopyranoside uptake is mediated by protein kinase C-dependent activation of arachidonic acid release in primary cultured rabbit renal proximal tubule cells. Journal of Cellular Physiology, 183(3), 355-363. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Glucoside, α-methyl-, d. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12904912, Methyl 6-deoxy-beta-D-glucopyranoside. Retrieved from [Link]
-
DergiPark. (2019). Novel Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside Derivatives: Synthesis, Structural Characterization. Retrieved from [Link]
-
NIST. (n.d.). α-D-Glucopyranoside, methyl. Retrieved from [Link]
-
MDPI. (2019). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. Retrieved from [Link]
-
PubMed Central. (2015). Binding modes of methyl α-d-glucopyranoside to an artificial receptor in crystalline complexes. Retrieved from [Link]
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Application Note & Protocols: Synthesis of Bioactive Glycoconjugates Using Methyl 6-deoxy-α-D-glucopyranoside
Introduction: The Significance of 6-Deoxy Sugars in Modern Therapeutics
Glycoconjugates, molecules comprising carbohydrates covalently linked to proteins, lipids, or other aglycones, are fundamental to a vast array of biological processes, from cellular recognition to immune response.[1] Within the diverse lexicon of sugars, 6-deoxyhexoses, such as D-rhamnose (6-deoxy-D-mannose) and L-fucose (6-deoxy-L-galactose), hold a unique and privileged position. These sugars are integral components of bacterial cell walls, plant natural products, and certain viral proteins, but are notably absent from human glycans.[2][3] This distinction makes them excellent targets for therapeutic intervention. For instance, glycoconjugates bearing rhamnose can recruit endogenous human antibodies to tumor cells, triggering an immune response to destroy them.[4] Consequently, the ability to synthesize well-defined glycoconjugates featuring these motifs is a critical enabling technology for the development of novel vaccines, immunotherapies, and targeted drug delivery systems.[2][5]
Methyl 6-deoxy-α-D-glucopyranoside is an accessible and cost-effective starting material for accessing this chemical space. However, its native form, a stable methyl glycoside, is chemically inert for glycosylation reactions. The primary challenge, therefore, lies in its strategic activation. This guide details the chemical logic and provides robust protocols for transforming this simple monosaccharide into a highly reactive Schmidt Trichloroacetimidate donor , a cornerstone of modern glycosylation chemistry, and its subsequent coupling to a model aglycone.
Section 1: The Strategic Approach: From Inert Glycoside to Activated Donor
The anomeric methyl group in the starting material forms a stable glycosidic bond that is not suitable for direct displacement by an incoming nucleophile (the aglycone). To facilitate the creation of a new glycosidic bond, we must first convert the sugar into a "glycosyl donor"—a derivative with a good leaving group at the anomeric (C1) position. The Schmidt Trichloroacetimidate method is chosen for this workflow due to its operational simplicity, the stability of the donor intermediate, and the mild, Lewis acid-catalyzed reaction conditions that are compatible with a wide range of sensitive functional groups on the aglycone.[6]
The overall strategy involves three key stages:
-
Anomeric Manipulation: Conversion of the methyl glycoside to a hemiacetal (a free hydroxyl group at C1).
-
Donor Formation: Activation of the hemiacetal by reaction with trichloroacetonitrile to form the O-glycosyl trichloroacetimidate.
-
Glycosylation: Stereoselective coupling of the activated donor with the aglycone in the presence of a catalytic Lewis acid promoter.
Figure 1: Overall synthetic workflow for converting the starting methyl glycoside into a bioactive glycoconjugate via a trichloroacetimidate donor.
Section 2: Protocol 1 - Preparation of the Glycosyl Donor
This protocol details the conversion of Methyl 6-deoxy-α-D-glucopyranoside into the corresponding trichloroacetimidate donor. Each stage should be monitored by Thin Layer Chromatography (TLC) to ensure reaction completion.
Part A: Acetolysis and Peracetylation
Causality: The first step is to replace the stable anomeric methyl group with a more labile acetate group. Acetic anhydride in the presence of a catalytic acid accomplishes both acetolysis at C1 and acetylation of the free hydroxyls at C2, C3, and C4, yielding the fully protected intermediate.
-
Reagents & Materials:
-
Methyl 6-deoxy-α-D-glucopyranoside (1.0 eq)
-
Acetic Anhydride (10 eq)
-
Sulfuric Acid (conc., ~0.1 eq)
-
Sodium Bicarbonate (saturated solution)
-
Dichloromethane (DCM)
-
Magnesium Sulfate (anhydrous)
-
TLC plates (Silica gel 60 F254)
-
Eluent for TLC: 3:1 Hexanes/Ethyl Acetate
-
-
Procedure:
-
Suspend Methyl 6-deoxy-α-D-glucopyranoside in acetic anhydride in a round-bottom flask equipped with a stir bar.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid dropwise. Caution: The reaction is exothermic.
-
Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis shows complete consumption of the starting material.
-
Carefully pour the reaction mixture into a beaker of ice-cold saturated sodium bicarbonate solution to quench the acid and excess anhydride. Stir until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude peracetylated sugar as a thick oil or solid.
-
-
Self-Validation/QC: The product can be purified by column chromatography or used crude in the next step if sufficiently pure by ¹H NMR. Expect a mixture of α/β anomers.
Part B: Selective Anomeric Deacetylation
Causality: To form the imidate, a free hydroxyl group is required specifically at the anomeric position. Hydrazine acetate is a mild and selective reagent that removes the anomeric acetate faster than the other ester groups due to its higher reactivity.
-
Reagents & Materials:
-
Peracetylated 6-deoxy-D-glucopyranose (from Part A) (1.0 eq)
-
Hydrazine Acetate (1.2 eq)
-
N,N-Dimethylformamide (DMF)
-
TLC Eluent: 1:1 Hexanes/Ethyl Acetate
-
-
Procedure:
-
Dissolve the crude peracetylated sugar in anhydrous DMF.
-
Add hydrazine acetate and stir the reaction at room temperature.
-
Monitor the reaction closely by TLC (every 15-20 minutes). The product (hemiacetal) will have a lower Rf value than the starting material. The reaction is typically complete within 1-2 hours.
-
Once the starting material is consumed, dilute the reaction with ethyl acetate and wash extensively with water to remove DMF and excess reagents.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. The resulting hemiacetal is often used immediately without further purification.
-
Part C: Formation of the Trichloroacetimidate Donor
Causality: The anomeric hydroxyl of the hemiacetal is nucleophilic and reacts with the electrophilic carbon of trichloroacetonitrile in the presence of a non-nucleophilic base (DBU). This forms the trichloroacetimidate, which has an excellent leaving group (trichloroacetamide) for the subsequent glycosylation.
-
Reagents & Materials:
-
Tri-O-acetyl-6-deoxy-D-glucopyranose (from Part B) (1.0 eq)
-
Trichloroacetonitrile (3.0 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq, catalytic)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the crude hemiacetal in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add trichloroacetonitrile.
-
Cool the solution to 0 °C and add DBU dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC until the hemiacetal is consumed.
-
Concentrate the reaction mixture directly onto silica gel and purify by flash column chromatography (typically using a gradient of hexanes/ethyl acetate) to afford the desired trichloroacetimidate donor.
-
Section 3: Protocol 2 - Stereoselective Glycosylation
This protocol describes the coupling of the activated donor with a model aglycone, N-Cbz-L-Serine methyl ester , representing conjugation to a peptide backbone.
Principle of the Reaction: The Lewis acid promoter, Trimethylsilyl trifluoromethanesulfonate (TMSOTf), activates the trichloroacetimidate donor, causing it to leave as protonated trichloroacetamide. This generates a transient oxocarbenium ion intermediate at the anomeric center. The aglycone's hydroxyl group then attacks this electrophile. The stereochemical outcome (α or β) is influenced by solvent, temperature, and the protecting groups on the sugar. Acetyl groups at C2 typically favor the formation of the 1,2-trans product (in this case, the β-glycoside) through neighboring group participation.
Figure 2: Simplified mechanism of Lewis acid-promoted glycosylation.
-
Reagents & Materials:
-
Trichloroacetimidate Donor (from Protocol 1) (1.2 eq)
-
N-Cbz-L-Serine methyl ester (Acceptor) (1.0 eq)
-
Activated Molecular Sieves (4Å)
-
Anhydrous Dichloromethane (DCM)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.2 eq, as a 0.1 M solution in DCM)
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, combine the acceptor and the trichloroacetimidate donor.
-
Add freshly activated 4Å molecular sieves and anhydrous DCM. Stir the suspension at room temperature for 30 minutes.
-
Cool the reaction mixture to -40 °C (using an acetonitrile/dry ice bath).
-
Slowly add the TMSOTf solution dropwise via syringe.
-
Stir the reaction at -40 °C for 1-2 hours, monitoring by TLC for the formation of the product and consumption of the acceptor.
-
Upon completion, quench the reaction by adding a few drops of triethylamine or pyridine.
-
Allow the mixture to warm to room temperature, then filter through a pad of Celite to remove the molecular sieves.
-
Wash the filtrate with saturated sodium bicarbonate solution, then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to isolate the protected glycoconjugate.
-
Section 4: Protocol 3 - Global Deprotection
Causality: To reveal the final bioactive molecule, the protecting groups (acetates on the sugar and Cbz on the amino acid) must be removed. Zemplén deacetylation is a classic, high-yielding method for removing acetate esters under basic conditions. The Cbz group can then be removed by hydrogenolysis.
-
Reagents & Materials:
-
Protected Glycoconjugate (from Protocol 2)
-
Anhydrous Methanol
-
Sodium Methoxide (0.1 M solution in Methanol)
-
Dowex® 50WX8 acidic resin
-
Palladium on Carbon (10% Pd/C)
-
Hydrogen gas supply (balloon or Parr shaker)
-
-
Procedure (Zemplén Deacetylation):
-
Dissolve the protected glycoconjugate in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide solution until the pH is ~9-10.
-
Stir at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Neutralize the reaction by adding acidic resin until the pH is ~7.
-
Filter off the resin and concentrate the filtrate to yield the deacetylated product.
-
-
Procedure (Hydrogenolysis):
-
Dissolve the deacetylated product in methanol.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the suspension under an atmosphere of hydrogen gas for 4-12 hours.
-
Filter the reaction through Celite to remove the catalyst and concentrate the filtrate to yield the final, deprotected glycoconjugate. Purify by HPLC or other appropriate methods as needed.
-
Section 5: Data Presentation & Characterization
The successful synthesis of the target glycoconjugate must be confirmed through rigorous analytical techniques.
| Compound | Stage | Expected Yield Range | Key ¹H NMR Signal (CDCl₃/MeOD) | Expected Mass (ESI-MS) |
| Peracetylated Sugar | Donor Prep A | 90-98% | Anomeric H (α/β): ~6.3/5.7 ppm | [M+Na]⁺ |
| Trichloroacetimidate Donor | Donor Prep C | 75-85% (from hemiacetal) | Anomeric H (α): ~6.6 ppm; NH: ~8.7 ppm | [M+Na]⁺ |
| Protected Glycoconjugate | Glycosylation | 60-80% | Anomeric H (β): ~4.5 ppm (J ≈ 8 Hz) | [M+Na]⁺ |
| Final Glycoconjugate | Deprotection | 85-95% | Anomeric H (β): ~4.3 ppm (J ≈ 8 Hz) | [M+H]⁺ |
Note on Stereochemistry: The stereochemistry of the newly formed glycosidic bond is critical. For a β-linkage as expected here, the anomeric proton (H1) and the adjacent proton on the ring (H2) are in a trans-diaxial orientation. This results in a large coupling constant, typically J_H1,H2 ≈ 7-9 Hz . An α-linkage would show a smaller coupling constant of J_H1,H2 ≈ 3-4 Hz.
References
- Methyl 6-amino-6-deoxy-a-D-glucopyranoside - Chem-Impex.Vertex AI Search.
- Bioactive natural products and drugs having α‐ʟ‐rhamnose sugar.
- NDP-rhamnose biosynthesis and rhamnosyltransferases: building diverse glycoconjugates in n
- Rhamnose Glycoconjugates for the Recruitment of Endogenous Anti-carbohydr
- Engineered production of bioactive polyphenolic O-glycosides.DigitalCommons@USU.
- Rhamnose-Containing Compounds: Biosynthesis and Applic
- Stereospecific Synthesis of Methyl 2-Amino-2-deoxy-(6S)-deuterio-α,β-D-glucopyranoside and Methyl 2,6-Diamino-2,6-dideoxy-(6R).NIH.
- β-Selective 2-Deoxy- and 2,6-Dideoxyglucosylations C
- Recent Progress in the Synthesis and Glycosyl
- Methods for 2-Deoxyglycoside Synthesis.
- An Improved Approach to the Direct Construction of 2-Deoxy-β-Linked Sugars: Applic
- β-Selective 2-Deoxy- and 2,6-Dideoxyglucosylations C
- Glycoconjugates: Synthesis, Functional Studies, and Therapeutic Developments.PMC - NIH.
- Syntheses of deoxy analogues of methyl 3,6-di-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside for studies of the binding site of concanavalin A.PubMed.
- Biosynthesis of 6-deoxyhexose glycans in bacteria.Glycobiology - Oxford Academic.
- Methyl-alpha-D-glucopyranoside.glycodepot.com.
- Methyl 6-deoxy-alpha-D-glucopyranoside.PubChem.
- Synthetic analogs of natural glycosides in drug discovery and development.
- methyl 4,6-O-benzylidene-α-D-glucopyranoside.Organic Syntheses Procedure.
- Glycomimetics and Glycoconjug
- Advances in Glyco-Drug Development and Biom
- Methyl β-D-glucopyranoside (Synonyms: Methyl β-D-glucoside).MedchemExpress.com.
- Methyl 6-deoxy-α-D-glucopyranoside.Biosynth.
Sources
- 1. Glycoconjugates: Synthesis, Functional Studies, and Therapeutic Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NDP-rhamnose biosynthesis and rhamnosyltransferases: building diverse glycoconjugates in nature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Rhamnose Glycoconjugates for the Recruitment of Endogenous Anti-carbohydrate Antibodies to Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Glyco-Drug Development and Biomaterials | KeAi Publishing [keaipublishing.com]
- 6. researchgate.net [researchgate.net]
Application Note: A Guide to NMR Spectroscopy for the Structural Elucida-tion of Glucopyranoside Derivatives
Introduction: The Central Role of Glucopyranosides and the Power of NMR
Glucopyranoside derivatives are ubiquitous in nature and pivotal in the pharmaceutical sciences, forming the structural backbone of numerous drugs, natural products, and bioactive molecules. Their therapeutic efficacy and biological function are intrinsically linked to their precise three-dimensional structure. This includes the stereochemistry of the pyranose ring, the configuration of the anomeric center (α or β), the positions of various substituents, and the nature of the glycosidic linkages to other molecules (aglycones) or saccharide units.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable analytical technique for the unambiguous structural determination of these complex molecules in solution.[2][3][4]
Unlike other analytical methods, NMR provides an atomic-level view of molecular structure, allowing for the complete assignment of proton (¹H) and carbon (¹³C) resonances and the determination of through-bond and through-space connectivities.[2][4] This guide provides researchers, scientists, and drug development professionals with a detailed overview of NMR techniques and practical protocols for the comprehensive analysis of glucopyranoside derivatives. The focus is not merely on the "how" but the "why," explaining the rationale behind experimental choices to empower robust and reliable structural elucidation.
Part 1: Foundational Analysis with 1D NMR Spectroscopy
The initial characterization of a glucopyranoside derivative begins with one-dimensional (1D) ¹H and ¹³C NMR spectra. These experiments provide a fundamental census of the protons and carbons in the molecule and offer crucial preliminary structural insights.
¹H NMR: A First Look at the Proton Environment
The ¹H NMR spectrum is the starting point for any analysis. While often crowded, especially in the 3.0-4.5 ppm region where most of the pyranose ring protons resonate, it contains a wealth of information.[5][6]
-
Anomeric Protons: The anomeric proton (H-1) is the most diagnostic signal, typically resonating in a less crowded downfield region between 4.4 and 6.0 ppm.[7] Its chemical shift and, more importantly, its coupling constant (³JH1,H2) provide the first indication of the anomeric configuration.
-
Coupling Constants and Anomeric Configuration: The magnitude of the ³JH1,H2 coupling constant is governed by the dihedral angle between H-1 and H-2.
-
Other Diagnostic Regions: Protons on carbons bearing hydroxyl or other functional groups typically appear between 3.2 and 4.2 ppm.[7] Methyl protons from acetyl groups resonate around 2.0–2.2 ppm, and those from 6-deoxy sugars (like rhamnose) appear as doublets around 1.2 ppm.[7]
¹³C NMR: The Carbon Skeleton
The ¹³C NMR spectrum offers a much wider chemical shift dispersion (typically 60-110 ppm for the carbohydrate ring carbons), which helps to resolve the signal overlap often seen in the ¹H spectrum.[1][9]
-
Anomeric Carbons: The anomeric carbon (C-1) is highly diagnostic, resonating in the 90-110 ppm region.[1]
-
Ring Carbons: Carbons bearing hydroxyl groups are typically found between 68 and 77 ppm.[1]
-
Exocyclic Carbons: The hydroxymethyl group (C-6) usually resonates between 60 and 64 ppm.[1]
The combination of ¹H and ¹³C NMR provides a foundational dataset. However, for a complete and unambiguous structural assignment of a novel or complex glucopyranoside derivative, 2D NMR techniques are essential.[2][4]
Part 2: Deconvoluting Complexity with 2D NMR Spectroscopy
Two-dimensional (2D) NMR experiments are the cornerstone of detailed structural analysis for glucopyranoside derivatives. They work by correlating NMR signals based on different types of interactions, allowing for the step-by-step assembly of the molecular structure.[2][3]
Homonuclear Correlation: Mapping the Proton Spin Systems
These experiments reveal through-bond proton-proton connectivities.
-
COSY (Correlation Spectroscopy): The COSY experiment is the most fundamental 2D technique, showing correlations between protons that are coupled to each other, typically over two or three bonds (geminal and vicinal protons).[3] Starting from the well-resolved anomeric proton (H-1), one can "walk" along the carbon backbone by identifying the H-1/H-2 cross-peak, then the H-2/H-3 cross-peak, and so on.
-
TOCSY (Total Correlation Spectroscopy): The TOCSY experiment is a powerful extension of COSY. It reveals correlations between all protons within a single, uninterrupted spin system.[10] For a glucopyranoside ring, a cross-peak from the anomeric proton (H-1) will ideally show correlations to all other protons in that ring (H-2, H-3, H-4, H-5, and H-6).[10][11] This is exceptionally useful for identifying all the proton signals belonging to a specific sugar residue, even in complex oligosaccharides where signal overlap is severe.[11]
Heteronuclear Correlation: Linking Protons and Carbons
These experiments establish correlations between protons and the carbons to which they are attached.
-
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment is a highly sensitive technique that correlates each proton with its directly attached carbon atom (one-bond ¹H-¹³C correlation).[12][13] This allows for the unambiguous assignment of the ¹³C signals for all protonated carbons by mapping the already assigned proton resonances to their corresponding carbon partners.[12] An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups.[12]
-
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the entire molecular puzzle. It detects longer-range correlations between protons and carbons over two or three bonds (²JCH and ³JCH).[12][13] This is instrumental for:
-
Identifying Quaternary Carbons: Since quaternary carbons have no attached protons, they do not appear in an HSQC spectrum. HMBC is the primary way to assign their chemical shifts by observing correlations from nearby protons.
-
Confirming the Glycosidic Linkage: A key application of HMBC is to identify the connection between the glucopyranoside unit and its aglycone, or between two sugar residues in an oligosaccharide.[2] This is achieved by observing a correlation between the anomeric proton (H-1) of the glucopyranoside and the carbon atom of the aglycone to which it is attached across the glycosidic bond.[12]
-
Through-Space Correlation: Probing 3D Structure
-
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect correlations between protons that are close in space, typically within 5 Å, regardless of whether they are connected through bonds.[2] This is invaluable for:
-
Confirming Glycosidic Linkages: A NOESY or ROESY spectrum will show a cross-peak between the anomeric proton (H-1) and the proton(s) on the aglycone that are spatially close to it, providing complementary evidence to HMBC data for the linkage position.[2][11]
-
Determining Conformation: The pattern and intensity of NOE cross-peaks can provide insights into the preferred three-dimensional conformation of the molecule around the glycosidic bond.[14]
-
Part 3: Experimental Protocols and Data Interpretation
Protocol 1: Sample Preparation
The quality of the NMR data is highly dependent on proper sample preparation.
-
Sample Purity: Ensure the glucopyranoside derivative is of high purity. Impurities can complicate spectral analysis.
-
Solvent Selection: Deuterated solvents are required to avoid a large, overwhelming solvent signal in the ¹H NMR spectrum.
-
Deuterium Oxide (D₂O): This is the most common solvent for carbohydrate analysis.[2] A major drawback is that the residual HOD signal (around 4.7 ppm at 300 K) can obscure important anomeric proton signals.[2] The chemical shift of this peak is temperature-dependent, so acquiring spectra at different temperatures can help to move it away from signals of interest.[2] Protons of hydroxyl groups will exchange with deuterium and become invisible in D₂O.
-
d₆-DMSO or CD₃OD: These are used when the compound is not soluble in water or when observation of hydroxyl protons is desired.
-
-
Concentration: For standard 2D NMR experiments on a modern 500 MHz or higher spectrometer, a sample concentration of 5-10 mg dissolved in 0.5-0.6 mL of deuterated solvent is typically sufficient.[1]
-
Internal Standard: Add a small amount of an internal standard, such as TSP or DSS, for accurate chemical shift referencing (δ = 0.00 ppm).
Workflow for Structural Elucidation
The following diagram illustrates a logical workflow for the structural elucidation of a glucopyranoside derivative using the described NMR techniques.
References
- 1. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 2. iris.unina.it [iris.unina.it]
- 3. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iosrjournals.org [iosrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cigs.unimo.it [cigs.unimo.it]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols for the Chromatographic Purification of Methylated Glycosides
Abstract: The purification of methylated glycosides is a critical step in drug discovery, natural product chemistry, and glycobiology, essential for accurate structural elucidation and biological activity assessment. Methylation, a common derivatization or natural modification, significantly alters the polarity and chromatographic behavior of glycosides, necessitating specialized purification strategies. This guide provides an in-depth exploration of the primary chromatographic techniques employed for this purpose, grounded in the principles of separation science. We offer detailed, field-proven protocols for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Flash Chromatography, designed for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained to empower users to adapt and troubleshoot these methods effectively.
Introduction: The Challenge and Importance of Purifying Methylated Glycosides
Glycosides are a diverse class of molecules where a sugar moiety (glycone) is linked to a non-sugar moiety (aglycone).[1] Their biological functions are vast, ranging from energy storage to cell recognition and defense mechanisms.[1] Methylation of the hydroxyl groups on the glycone or aglycone can occur naturally or be performed synthetically to aid in structural analysis (e.g., for linkage analysis) or to modify biological activity.
This modification fundamentally changes the molecule's physicochemical properties, primarily its polarity. The replacement of polar hydroxyl (-OH) groups with less polar methoxy (-OCH₃) groups increases the molecule's overall hydrophobicity.[2] This shift is the central consideration in designing a purification strategy. Crude extracts or reaction mixtures often contain a complex array of structurally similar compounds, including isomers, pathway intermediates, or degradation products, which are difficult to separate due to their similar properties.[3] Chromatography, by providing a high number of theoretical stages for separation, is the most powerful tool for isolating these target molecules to the high degree of purity required for downstream applications.[3]
Part 1: Foundational Chromatographic Principles for Methylated Glycosides
The choice of chromatographic mode is dictated by the polarity of the target molecule and the impurities to be removed. For methylated glycosides, three modes are predominantly used: Reversed-Phase (RPC), Normal-Phase (NPC), and Hydrophilic Interaction Liquid Chromatography (HILIC).
-
Reversed-Phase Chromatography (RPC): This is the most widely used HPLC technique.[1] It employs a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[1] Separation is based on hydrophobic interactions; less polar (more hydrophobic) compounds are retained longer.[2] Permethylation renders glycosides significantly more hydrophobic, making them ideal candidates for high-resolution separation by RPC.[2][4]
-
Normal-Phase Chromatography (NPC): In contrast to RPC, NPC uses a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/ethyl acetate).[5] More polar compounds are retained longer. While effective for native glycosides, the reduced polarity of methylated glycosides can lead to weaker retention and earlier elution in NPC systems.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variant of normal-phase chromatography that uses a polar stationary phase (like silica or amide-bonded phases) but with a water-miscible, reversed-phase-type mobile phase (e.g., high concentration of acetonitrile with a small amount of aqueous buffer).[6][7] It is specifically designed for the separation of highly polar compounds that are poorly retained in RPC.[7][8] A water-rich layer is adsorbed onto the stationary phase, and analytes partition between this layer and the bulk mobile phase.[6] Even after methylation, some glycosides may retain sufficient polarity for effective HILIC separation.
Logical Workflow for Purification
The purification process typically follows a multi-step approach, beginning with sample preparation and culminating in high-resolution separation.
Caption: General workflow for the purification of methylated glycosides.
Part 2: Pre-Purification via Solid-Phase Extraction (SPE)
Expertise & Experience: Before attempting high-resolution chromatography, it is imperative to perform a preliminary cleanup. Crude samples often contain salts, highly polar pigments, and other interferences that can damage HPLC columns and contaminate the final product. Solid-Phase Extraction (SPE) is a rapid and efficient sample preparation technique for this purpose.[9] It operates like a short, low-resolution chromatography column to bind either the target compounds or the impurities.
Protocol: General SPE Cleanup for Methylated Glycosides (Reversed-Phase)
This protocol assumes the methylated glycoside has sufficient hydrophobicity to be retained on a C18 SPE cartridge, while highly polar impurities like salts are washed away.
-
Cartridge Selection: Choose a C18 SPE cartridge. The bed mass depends on the sample mass (typically a 1:20 to 1:100 ratio of sample to sorbent mass).
-
Conditioning: Pass 2-3 column volumes of methanol through the cartridge to wet the C18 chains. Causality: This step activates the stationary phase by solvating the hydrocarbon chains, making them accessible for hydrophobic interactions.
-
Equilibration: Pass 2-3 column volumes of deionized water through the cartridge. Do not allow the cartridge to go dry. Causality: This step displaces the organic solvent and prepares the cartridge for the aqueous sample, ensuring proper retention.
-
Sample Loading: Dissolve the crude sample in a minimal amount of a solvent with low organic content (e.g., 5-10% methanol in water) and load it onto the cartridge at a slow, steady flow rate (e.g., 1 drop per second).
-
Washing: Pass 2-3 column volumes of deionized water through the cartridge. Causality: This step elutes highly polar impurities (salts, sugars) that do not interact with the C18 stationary phase.
-
Elution: Elute the retained methylated glycosides with 2-3 column volumes of a strong, non-polar solvent like methanol or acetonitrile. Collect the eluate.
-
Drying: Evaporate the solvent from the eluate under reduced pressure (e.g., using a rotary evaporator) to yield the partially purified sample, ready for HPLC or flash chromatography.
Part 3: Preparative and High-Resolution Purification Protocols
Method 1: Flash Chromatography (Normal-Phase)
Trustworthiness: Flash chromatography is an excellent, cost-effective technique for the bulk separation of components from a gram-scale mixture, often serving as an intermediate step before final HPLC polishing.[10] The protocol must be self-validating through Thin Layer Chromatography (TLC) analysis of collected fractions.
Protocol: Flash Chromatography on Silica Gel
-
Solvent System Selection:
-
Using TLC with a silica gel plate, test various mobile phase systems (e.g., gradients of ethyl acetate in hexane or methanol in dichloromethane) to find a system that gives the target compound an Rf value of approximately 0.2-0.35.[11]
-
Causality: An Rf in this range ensures the compound will move through the column at a reasonable rate, providing good separation from impurities with different polarities.
-
-
Column Packing (Slurry Method):
-
Select a column size appropriate for the sample amount (e.g., a 40g silica column for 0.4-4g of sample).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing. Use air pressure to push the excess solvent through until the solvent level reaches the top of the silica bed.[12]
-
-
Sample Loading:
-
Wet Loading: Dissolve the sample in a minimal volume of the mobile phase and carefully pipette it onto the top of the silica bed.
-
Dry Loading (Recommended for less soluble samples): Dissolve the sample in a suitable solvent (e.g., methanol), add a small amount of silica gel, and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of the column.[11] Causality: Dry loading prevents band broadening that can occur when using a strong solvent to dissolve the sample for wet loading, leading to better resolution.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply pressure (e.g., from a pump or compressed air) to achieve a flow rate of approximately 5 cm of solvent descent per minute.[12]
-
Collect fractions in test tubes. The size of the fractions should be about one-quarter to one-half of the column volume.
-
If a gradient elution is needed, gradually increase the polarity of the mobile phase.[11]
-
-
Analysis: Spot every few fractions on a TLC plate, develop, and visualize to identify which fractions contain the pure compound. Pool the pure fractions and evaporate the solvent.
Method 2: Reversed-Phase HPLC (RP-HPLC)
Authoritative Grounding: RP-HPLC is the premier technique for achieving high-purity separation of methylated glycosides due to their increased hydrophobicity.[2] The method's high resolution can often separate closely related isomers.
Protocol: Preparative RP-HPLC
-
Column and System Preparation:
-
Install a preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Purge the HPLC system with the initial mobile phase solvents.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade water (often with 0.1% formic acid or trifluoroacetic acid).
-
Mobile Phase B: HPLC-grade acetonitrile or methanol (with the same acid modifier).
-
Causality: The acid modifier helps to protonate any residual acidic groups (like sialic acids or uronic acids if present) and silanols on the stationary phase, leading to sharper peaks and more reproducible retention times.[13]
-
-
Method Development (Analytical Scale First):
-
On an analytical C18 column (e.g., 250 x 4.6 mm), inject a small amount of the sample.
-
Run a scouting gradient (e.g., 5% to 95% B over 30 minutes) to determine the approximate elution time of the target compound.
-
Optimize the gradient to maximize resolution around the target peak.
-
-
Preparative Run:
-
Scale the optimized gradient to the preparative column.
-
Dissolve the sample in a solvent that is weak or matches the initial mobile phase conditions (e.g., 50:50 water/acetonitrile). Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample onto the column.
-
Run the preparative gradient and collect fractions based on detector response (e.g., UV, ELSD, or MS).[10][14]
-
-
Purity Check and Pooling: Analyze the collected fractions using analytical HPLC. Pool the fractions that meet the required purity level and remove the solvent.
| Parameter | Typical Value | Rationale |
| Column | C18 Silica, 5-10 µm | Industry standard for RPC, provides excellent hydrophobic retention.[13] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to suppress ionization, improving peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic eluent for hydrophobic compounds. |
| Flow Rate | 15-20 mL/min (for ~21 mm ID column) | Appropriate for preparative scale to maintain efficiency without excessive pressure. |
| Detection | UV (if chromophore present), ELSD, or MS | ELSD is a near-universal detector for non-volatile compounds like glycosides. MS provides mass information for targeted collection.[14] |
| Sample Gradient | 40% to 70% B over 40 minutes | A shallow gradient provides the best resolution for complex mixtures. |
| Table 1: Typical RP-HPLC Parameters for Methylated Glycoside Purification |
Method 3: Hydrophilic Interaction Liquid Chromatography (HILIC)
Expertise & Experience: HILIC is the method of choice when methylated glycosides remain too polar for adequate retention on a C18 column.[6][8] The mechanism is complex, involving partitioning, hydrogen bonding, and dipole-dipole interactions.[6]
Caption: Retention mechanisms in RPC vs. HILIC for methylated glycosides.
Protocol: Preparative HILIC
-
Column Selection: Choose a HILIC column with a polar stationary phase, such as an amide (e.g., TSKgel Amide-80) or bare silica.[6] Amide columns are often preferred for their stability and reproducibility in separating glycans.[15]
-
Mobile Phase Preparation:
-
Mobile Phase A: Aqueous buffer, typically 50-100 mM ammonium formate adjusted to pH 4.4-4.5.[15]
-
Mobile Phase B: 100% Acetonitrile.
-
Causality: A high concentration of acetonitrile (typically >70%) is required to induce the HILIC partitioning mechanism. The ammonium formate buffer aids in solubility and provides counter-ions that can improve peak shape for any charged species.[15]
-
-
Column Equilibration: HILIC columns require significantly longer equilibration times than RPC columns. Equilibrate the column with the initial mobile phase composition for at least 30-60 minutes. Causality: This extended time is necessary to form the stable, immobilized water layer on the stationary phase that is critical for reproducible retention.
-
Method and Sample Preparation:
-
Develop an optimized gradient on an analytical HILIC column first. The gradient will run in the "reverse" of RPC, starting with high organic (e.g., 95% B) and decreasing the organic content to elute compounds.
-
Dissolve the sample in the initial mobile phase conditions (high acetonitrile). This is critical to prevent peak distortion.
-
-
Preparative Run and Analysis: Follow the same procedure as for RP-HPLC (Step 4 and 5), running the HILIC gradient and analyzing collected fractions for purity.
| Parameter | Typical Value | Rationale |
| Column | Amide-bonded Silica, 3-5 µm | Provides robust and reproducible separation of polar compounds like glycans.[15] |
| Mobile Phase A | 100 mM Ammonium Formate, pH 4.5 | Buffered aqueous phase to control analyte ionization and ensure good peak shape. |
| Mobile Phase B | Acetonitrile | Weak eluent in HILIC; high concentrations are needed for retention. |
| Flow Rate | 15-20 mL/min (for ~21 mm ID column) | Standard for preparative scale. |
| Detection | ELSD, MS | UV detection is often not viable as many glycosides lack a strong chromophore and the mobile phase components can have UV absorbance. |
| Sample Gradient | 90% to 60% B over 40 minutes | Elution is achieved by increasing the water content (decreasing %B). |
| Table 2: Typical HILIC Parameters for Methylated Glycoside Purification |
Part 4: Troubleshooting Chromatographic Purifications
Trustworthiness: A protocol is only as good as its ability to be troubleshooted. This section provides a systematic guide to resolving common issues.[16][17][18]
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| No Peaks or Very Low Signal | 1. Sample not eluting (too strongly retained).2. Sample not retained (eluting in solvent front).3. Detector issue or incompatible mobile phase. | 1. RPC: Increase %B (organic). HILIC: Increase %A (aqueous).2. RPC: Decrease initial %B. HILIC: Increase initial %B. Ensure sample is dissolved in a weak solvent.3. Check detector settings. For ELSD, ensure nebulizer and drift tube temperatures are appropriate. Ensure mobile phase is volatile. |
| Poor Resolution / Overlapping Peaks | 1. Gradient is too steep.2. Column is overloaded.3. Inappropriate column chemistry. | 1. Decrease the slope of the gradient around the peaks of interest (make it shallower).2. Reduce the amount of sample injected.3. Try a different stationary phase (e.g., switch from C18 to Phenyl for RPC, or Amide to bare Silica for HILIC). |
| Peak Tailing | 1. Secondary interactions with silica.2. Column overload.3. Column degradation (voids). | 1. Add a modifier to the mobile phase (e.g., 0.1% TFA or formic acid).2. Reduce injection mass/volume.3. Replace the column. Use a guard column to extend column lifetime. |
| Peak Fronting | 1. Sample solvent is stronger than the mobile phase.2. Column overload. | 1. Dissolve the sample in the initial mobile phase or a weaker solvent.2. Reduce injection mass/volume. |
| Inconsistent Retention Times | 1. Insufficient column equilibration.2. Mobile phase composition drift.3. Temperature fluctuations. | 1. Increase equilibration time between runs, especially for HILIC.2. Prepare fresh mobile phase daily. Ensure proper mixing if using an online degasser/mixer.3. Use a column oven to maintain a constant temperature. |
| Table 3: Troubleshooting Guide for Glycoside Chromatography |
References
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Title: GlycosidesSource: Share-NetURL: [Link]
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Title: Optimizing Glycan Separations and Analysis by HPLCSource: YouTube (Labroots)URL: [Link]
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Title: Comparative Chromatographic Analysis of Polyphenolic Compounds in Comfrey Leaf and Root with Determination of Their In Vitro Antioxidant and Anti-Inflammatory ActivitySource: MDPIURL: [Link]
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Title: Strategic approach for purification of glycosides from the natural sourcesSource: ResearchGateURL: [Link]
-
Title: Reversed-phase separation methods for glycan analysisSource: National Institutes of Health (PMC)URL: [Link]
-
Title: Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC)Source: National Institutes of Health (PMC)URL: [Link]
-
Title: How can we identify glycoside compounds from column chromatography and TLC?Source: ResearchGateURL: [Link]
-
Title: Advances in glycoside and oligosaccharide synthesisSource: Royal Society of ChemistryURL: [Link]
-
Title: HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar CompoundsSource: Chromatography OnlineURL: [Link]
-
Title: Purification of Organic Compounds by Flash Column ChromatographySource: Organic SynthesesURL: [Link]
-
Title: Solid-phase glycan isolation for glycomics analysisSource: National Institutes of Health (PMC)URL: [Link]
-
Title: Chromatography-Free Purification Strategies for Large Biological Macromolecular Complexes Involving Fractionated PEG Precipitation and Density GradientsSource: National Institutes of Health (PMC)URL: [Link]
-
Title: Preparative isolation of flavonoid glycosides from Sphaerophysa salsula using hydrophilic interaction solid-phase extraction coupled with two-dimensional preparative liquid chromatographySource: PubMedURL: [Link]
-
Title: Rapid determination of methyl glucoside by HPLC-ELSDSource: ResearchGateURL: [Link]
-
Title: Back to Nature with Flash ChromatographySource: LCGC InternationalURL: [Link]
-
Title: TROUBLESHOOTING GUIDESource: RestekURL: [Link]
-
Title: Chip-based Reversed-phase Liquid Chromatography-Mass Spectrometry of Permethylated N-linked Glycans: a Potential Methodology for Cancer-biomarker DiscoverySource: National Institutes of Health (PMC)URL: [Link]
-
Title: Chemical Tests For Glycosides: General and specificSource: GpatindiaURL: [Link]
-
Title: Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation techniqueSource: National Institutes of Health (PMC)URL: [Link]
-
Title: (PDF) Advances in glycoside and oligosaccharide synthesisSource: ResearchGateURL: [Link]
-
Title: Normal Phase HPLC ColumnsSource: PhenomenexURL: [Link]
-
Title: Functional chromatographic technique for natural product isolationSource: National Institutes of Health (PMC)URL: [Link]
-
Title: Methylated DNA immunoprecipitationSource: WikipediaURL: [Link]
- Title: Process for the preparation of glycosidesSource: Google PatentsURL
-
Title: Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC ColumnSource: Obrnuta fazaURL: [Link]
-
Title: What are the TLC plates for separating glycosides?Source: Filter-Bio BlogURL: [Link]
-
Title: Screening and Identification of Glycosides in Biological Samples Using Energy-Gradient Neutral Loss Scan and Liquid ChromatographySource: ACS PublicationsURL: [Link]
-
Title: Development of Purification and Modification Strategies of N-Type Glycopeptide and Glycan MoietiesSource: RCSI RepositoryURL: [Link]
-
Title: Purification: Tips for Flash Column ChromatographySource: University of Rochester, Department of ChemistryURL: [Link]
-
Title: Gas Chromatography GC Troubleshooting GuideSource: SCION InstrumentsURL: [Link]
-
Title: Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC ColumnSource: LCGC InternationalURL: [Link]
-
Title: Chromatography of transforming deoxyribonucleic acid on methylated albumin and by gel filtrationSource: National Institutes of Health (PMC)URL: [Link]
-
Title: Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical ApplicationsSource: Welch MaterialsURL: [Link]
-
Title: GC and GC/MS Troubleshooting and Maintenance. Part 1Source: YouTube (Chromatography Online)URL: [Link]
-
Title: Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?Source: Chromatography OnlineURL: [Link]
-
Title: Screening of Bioactive Microalgae from Freshwaters, Collected in Hue, Vietnam: Cytotoxic Constituents from Dolichospermum smithii HU04Source: MDPIURL: [Link]
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Title: Flash chromatography MS-targeted isolation of natural products under Normal Phase conditionsSource: Interchim BlogURL: [Link]
-
Title: Diagnosing HPLC Chromatography Problems & TroubleshootingSource: Shimadzu Scientific InstrumentsURL: [Link]
-
Title: Shimadzu HPLC Reverse PhaseSource: GlycoMIPURL: [Link]
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Application Notes and Protocols: Leveraging Methyl 6-deoxy-alpha-D-glucopyranoside in the Development of Advanced Carbohydrate-Based Vaccines
Foreword: The Evolving Landscape of Glycoconjugate Vaccines
The development of vaccines has been a cornerstone of modern medicine, drastically reducing the incidence of infectious diseases. Among the most successful strategies, particularly against encapsulated bacteria, has been the creation of glycoconjugate vaccines. These vaccines work by covalently linking bacterial capsular polysaccharides (CPS) or oligosaccharides to an immunogenic carrier protein. This molecular partnership converts a T-cell independent immune response, which is generally weak and short-lived, especially in infants, into a robust, long-lasting T-cell dependent immunity.[1][2][3]
Historically, these vaccines have relied on polysaccharides isolated from pathogenic bacteria. However, this approach can be hampered by heterogeneity, potential contamination, and difficulties in characterization.[4] The frontier of vaccine development is now rapidly advancing towards fully synthetic carbohydrate antigens. These synthetic antigens offer unparalleled precision in their chemical structure, leading to highly defined, reproducible, and potentially safer vaccine candidates.[1]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the use of Methyl 6-deoxy-alpha-D-glucopyranoside , a synthetic monosaccharide, as a key building block in the rational design and development of next-generation carbohydrate-based vaccines. We will delve into the scientific rationale, detailed chemical protocols, and immunological evaluation methods that underpin this innovative approach.
The Strategic Importance of 6-Deoxyhexoses in Immunogenicity
The choice of carbohydrate antigen is paramount in vaccine design. 6-deoxyhexoses, such as L-rhamnose, are frequently found in the cell wall polysaccharides of various pathogenic bacteria, including Streptococcus pneumoniae and Group A Streptococcus (GAS).[4][5][6] Since these sugars are not typically found in human glycoproteins, they represent excellent targets for eliciting a specific immune response.[7]
This compound (M6dG) is a synthetic analog of these naturally occurring 6-deoxy sugars. Its utilization as a synthetic building block offers several key advantages:
-
Chemical Stability and Versatility: The methyl glycoside at the anomeric position provides stability and allows for selective chemical modifications at other positions of the sugar ring. This is crucial for introducing linkers for protein conjugation without engaging in complex protecting group chemistry at the anomeric center.
-
Mimicry of Bacterial Antigens: Oligomers synthesized from M6dG can mimic the epitopes of bacterial polysaccharides, thereby eliciting antibodies that recognize and target the native pathogens.
-
Enhanced Immunogenicity: Studies have shown that the inclusion of 6-deoxyhexoses like rhamnose in vaccine constructs can significantly enhance the immunogenicity of the target antigen.[5][8] This is attributed to the unique structural features of these sugars that are readily recognized by the immune system.
The core principle of this strategy is to construct a synthetic oligosaccharide from M6dG units, which will serve as the hapten. This hapten is then conjugated to a carrier protein, creating a glycoconjugate that can be processed by antigen-presenting cells (APCs) to induce a potent and specific immune response.
Workflow for Synthetic Glycoconjugate Vaccine Development
The development of a synthetic glycoconjugate vaccine using this compound follows a multi-step process, from chemical synthesis to immunological evaluation. This workflow ensures the creation of a well-defined and effective vaccine candidate.
Figure 1: A comprehensive workflow for the development of a synthetic glycoconjugate vaccine.
Detailed Protocols
Synthesis and Functionalization of a this compound-based Hapten
The initial step involves the chemical synthesis of an oligosaccharide hapten from this compound, followed by the introduction of a linker for protein conjugation. The following is a representative protocol for the synthesis of a disaccharide with a terminal amino group for conjugation.
Protocol 3.1.1: Synthesis of a Disaccharide Hapten
-
Step 1: Protection of Hydroxyl Groups:
-
Dissolve this compound in a suitable solvent (e.g., pyridine).
-
Add a protecting group reagent (e.g., benzyl bromide) in the presence of a catalyst (e.g., silver oxide) to protect the hydroxyl groups at positions 2, 3, and 4. This selective protection is crucial for controlling the glycosylation site.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and purify the protected monosaccharide by column chromatography.
-
-
Step 2: Glycosylation to Form a Disaccharide:
-
Activate the protected monosaccharide to create a glycosyl donor (e.g., by converting it to a glycosyl bromide).
-
Prepare a glycosyl acceptor by selectively deprotecting one of the hydroxyl groups of another protected this compound molecule.
-
React the glycosyl donor and acceptor in the presence of a promoter (e.g., silver triflate) to form the disaccharide.
-
Purify the resulting protected disaccharide by column chromatography.
-
-
Step 3: Introduction of a Linker Arm:
-
Selectively deprotect a specific hydroxyl group on the disaccharide (e.g., the primary hydroxyl group if one was introduced).
-
React the deprotected hydroxyl group with a bifunctional linker, such as N-(tert-Butoxycarbonyl)-2-aminoethyl bromide, to introduce a protected amine.
-
Purify the linker-modified disaccharide.
-
-
Step 4: Deprotection:
-
Remove the protecting groups from the hydroxyl groups (e.g., by catalytic hydrogenation for benzyl groups).
-
Remove the protecting group from the terminal amine (e.g., by treatment with trifluoroacetic acid for a Boc group).
-
Purify the final hapten with the terminal amine linker.
-
Conjugation of the Synthetic Hapten to a Carrier Protein
The conjugation of the carbohydrate hapten to a carrier protein is a critical step that dictates the immunogenicity of the final vaccine. CRM197, a non-toxic mutant of diphtheria toxin, is a widely used and effective carrier protein.[3] Reductive amination is a common and robust method for this conjugation.[2]
Protocol 3.2.1: Reductive Amination Conjugation to CRM197
-
Materials:
-
Synthetic hapten with a terminal amine group
-
CRM197 carrier protein
-
Sodium cyanoborohydride (NaBH₃CN)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Size-Exclusion Chromatography (SEC) system
-
-
Procedure:
-
Dissolve the synthetic hapten and CRM197 in PBS at a desired molar ratio (e.g., 20:1 hapten to protein).
-
Add a freshly prepared solution of sodium cyanoborohydride to the mixture. The final concentration of NaBH₃CN should be in the range of 20-50 mM.
-
Incubate the reaction mixture at room temperature for 48-72 hours with gentle agitation.
-
Quench the reaction by adding a suitable quenching agent (e.g., Tris buffer).
-
Purify the resulting glycoconjugate from unreacted hapten and reagents using Size-Exclusion Chromatography (SEC).
-
Pool the fractions containing the purified glycoconjugate and concentrate using an appropriate method (e.g., ultrafiltration).
-
Characterize the glycoconjugate by MALDI-TOF mass spectrometry to determine the average number of haptens conjugated per protein molecule and by SDS-PAGE to confirm the increase in molecular weight.
-
Figure 2: Schematic of the reductive amination conjugation process.
Immunological Evaluation of the Glycoconjugate Vaccine
After successful synthesis and purification, the immunogenicity of the glycoconjugate vaccine must be thoroughly evaluated. This involves immunization of animal models followed by a series of immunological assays.
Immunization Protocol
-
Animal Model: BALB/c mice are a commonly used strain for immunological studies.
-
Vaccine Formulation: The purified glycoconjugate is typically formulated with an adjuvant (e.g., Alum) to enhance the immune response.
-
Immunization Schedule:
-
Administer the primary immunization (e.g., 10 µg of glycoconjugate per mouse) via subcutaneous or intraperitoneal injection.
-
Administer booster immunizations at 2 and 4 weeks post-primary immunization.
-
Collect blood samples at various time points (e.g., pre-immunization and 2 weeks after each immunization) to monitor the antibody response.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a standard method for quantifying the titer of antigen-specific antibodies in serum samples.[5][9]
Protocol 4.2.1: Indirect ELISA for Anti-Carbohydrate IgG
-
Plate Coating:
-
Coat a 96-well microtiter plate with the synthetic carbohydrate hapten conjugated to a different carrier protein (e.g., Bovine Serum Albumin - BSA) to avoid detecting antibodies against the CRM197 carrier. Use a concentration of 1-5 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Wash the plate three times with wash buffer.
-
Add serially diluted serum samples (starting at 1:100) to the wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection:
-
Wash the plate three times with wash buffer.
-
Add a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody diluted in blocking buffer.
-
Incubate for 1 hour at room temperature.
-
-
Development and Reading:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest dilution that gives a reading above a predetermined cutoff.
-
Opsonophagocytic Killing Assay (OPKA)
The OPKA is a functional assay that measures the ability of vaccine-induced antibodies to mediate the killing of bacteria by phagocytic cells in the presence of complement.[10][11][12] This is a crucial correlate of protection for many bacterial vaccines.
Protocol 4.3.1: Opsonophagocytic Killing Assay
-
Components:
-
Target bacterial strain expressing the carbohydrate antigen of interest.
-
Heat-inactivated serum from immunized and control animals.
-
A source of complement (e.g., baby rabbit complement).
-
Phagocytic cells (e.g., differentiated HL-60 cells).
-
-
Procedure:
-
In a 96-well plate, mix serially diluted serum samples with a standardized suspension of the target bacteria.
-
Add the complement source and phagocytic cells to the wells.
-
Incubate the plate with shaking at 37°C to allow for opsonization and phagocytosis.
-
At the end of the incubation period, take an aliquot from each well and plate it on appropriate agar plates.
-
Incubate the agar plates overnight at 37°C.
-
Count the number of surviving bacterial colonies.
-
The opsonophagocytic index is calculated as the reciprocal of the serum dilution that results in a 50% reduction in bacterial colonies compared to the control wells without serum.
-
Table 1: Representative Data from Immunological Evaluation
| Assay | Pre-immune Serum | Post-3rd Immunization Serum |
| Anti-Hapten IgG Titer (ELISA) | < 100 | > 50,000 |
| Opsonophagocytic Index (OPKA) | < 4 | > 256 |
Conclusion and Future Perspectives
The use of this compound as a synthetic building block represents a significant advancement in the field of carbohydrate-based vaccine development. This approach allows for the creation of chemically defined and highly reproducible glycoconjugate vaccines with enhanced immunogenicity. The detailed protocols provided in this guide offer a comprehensive framework for researchers to design, synthesize, and evaluate novel vaccine candidates against a range of bacterial pathogens.
Future research in this area will likely focus on the synthesis of more complex oligosaccharides to better mimic the native bacterial antigens, the exploration of novel carrier proteins and adjuvants, and the development of more streamlined and efficient conjugation chemistries. The principles and methodologies outlined here provide a solid foundation for these future innovations, ultimately contributing to the development of safer and more effective vaccines for global health.
References
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Opsonophagocytic assay. (2014). Methods in Molecular Biology, 1100, 373-379. [Link]
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Assay Genie. (n.d.). Complete ELISA Guide: Get Reliable Results Every Time. [Link]
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2BScientific. (n.d.). Application Guides / ELISA Protocol. [Link]
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Rhamno-oligosaccharide-based glycoconjugates as promising vaccine candidates against Group A Streptococcus. (2025). International Journal of Biological Macromolecules. [Link]
-
Synthesis and Immunological Evaluation of a Single Molecular Construct MUC1 Vaccine Containing l-Rhamnose Repeating Units. (n.d.). National Institutes of Health. [Link]
-
Recent Advances in the Synthesis of Glycoconjugates for Vaccine Development. (n.d.). MDPI. [Link]
-
Synoptics. (n.d.). Opsonophagocytic Killing Assay (OPKA). [Link]
-
High Sensitive Detection of Carbohydrate Binding Proteins in an ELISA-Solid Phase Assay Based on Multivalent Glyconanoparticles. (2013). PLoS ONE, 8(8), e71540. [Link]
-
Unveiling the Group A Streptococcus Vaccine-Based L-Rhamnose from Backbone of Group A Carbohydrate. (2024). F1000Research, 13, 132. [Link]
-
Site‐Specific Multi‐Functionalization of the Carrier Protein CRM197 by Disulfide Rebridging for Conjugate Vaccine Development. (n.d.). ChemBioChem. [Link]
-
Opsonophagocytic Killing Assay to Measure Anti-Group A Streptococcus Antibody Functionality in Human Serum. (n.d.). UCL Discovery. [Link]
-
Protocol for opsonophagocytic killing assay for antibodies against Group B Streptococcus (UAB GBS OPA). (2011). [Link]
-
Schematic of optimized opsonophagocytic killing assay (OPKA). (n.d.). ResearchGate. [Link]
-
Discovery of Semi- and Fully-Synthetic Carbohydrate Vaccines Against Bacterial Infections Using a Medicinal Chemistry Approach: Focus Review. (2021). Journal of Medicinal Chemistry, 64(8), 4549-4571. [Link]
-
Rhamnose-Containing Compounds: Biosynthesis and Applications. (2022). Molecules, 27(16), 5343. [Link]
-
Precise Protein Conjugation Technology for the Construction of Homogenous Glycovaccines. (n.d.). University of Cambridge. [Link]
-
Augmenting the immunogenicity of carbohydrate tumor antigens. (1998). Seminars in Cancer Biology, 8(5), 333-341. [Link]
-
Oligosaccharides related to xyloglucan: synthesis and X-ray crystal structure of methyl alpha-L-fucopyranosyl-(1-->2)-beta-D-galactopyranosyl-(1-->2)-alpha-D-xylopyranoside and the synthesis of methyl alpha-L-fucopyranosyl-(1-->2)-beta-D-galactopyranosyl-(1-->2)-beta-D-xylopyranoside. (2000). Carbohydrate Research, 325(4), 300-312. [Link]
-
Conjugation Mechanism for Pneumococcal Glycoconjugate Vaccines: Classic and Emerging Methods. (2022). Vaccines, 10(12), 2095. [Link]
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Role of Methylation in Pro- and Anti-Cancer Immunity. (2021). Cancers, 13(3), 555. [Link]
- processes for the formulation of pneumococcal polysaccharides for conjugation to a carrier protein. (n.d.).
-
Association of DNA-Methylation Profiles With Immune Responses Elicited in Breast Cancer Patients Immunized With a Carbohydrate-Mimicking Peptide: A Pilot Study. (2020). Frontiers in Immunology, 11, 1176. [Link]
-
Role of Gene Methylation in Antitumor Immune Response: Implication for Tumor Progression. (n.d.). MDPI. [Link]
-
Immunomodulatory action of the DNA methyltransferase inhibitor SGI-110 in epithelial ovarian cancer cells and xenografts. (n.d.). National Institutes of Health. [Link]
-
Synthesis and characterisation of methyl 2-O-(beta-D- glucopyranosyl)-6-O-(alpha-L-rhamnopyranosyl)-alpha-D-glucopyranoside. (1990). Carbohydrate Research, 204, 221-226. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
methyl 4,6-O-benzylidene-α-D-glucopyranoside. (n.d.). Organic Syntheses Procedure. [Link]
-
Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. (n.d.). PubMed Central. [Link]
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Chemoenzymatic Synthesis of Complex Carbohydrates Using 6-Deoxy Sugar Precursors: Application Notes and Protocols
Introduction: The Significance of 6-Deoxy Sugars in Modern Glycobiology and Drug Development
Complex carbohydrates, or glycans, are pivotal to a vast array of biological processes, from cell-cell recognition and signaling to immune responses.[1] Among the diverse monosaccharide building blocks, 6-deoxy sugars, such as L-fucose and L-rhamnose, hold a special significance. These sugars are characterized by the replacement of the hydroxyl group at the C-6 position with a hydrogen atom. This seemingly subtle modification imparts unique structural and functional properties to the glycans in which they are incorporated.
In mammals, fucosylated glycans are crucial for processes like selectin-mediated cell adhesion, blood group antigen determination, and Notch signaling.[1] Aberrant fucosylation is a hallmark of various diseases, including cancer, making fucosyltransferases and fucosylated structures compelling targets for diagnostics and therapeutics.[2] Similarly, rhamnose-containing glycans are prevalent in bacteria, forming essential components of their cell walls and virulence factors.[3][4][5] The absence of these sugars in humans makes their biosynthetic pathways attractive targets for novel antibiotics.[5][6][7]
The synthesis of structurally defined complex carbohydrates containing 6-deoxy sugars is paramount for advancing our understanding of their biological roles and for developing novel therapeutics.[8] However, traditional chemical synthesis is often hampered by challenges in achieving regio- and stereoselectivity, requiring laborious protecting group strategies.[9] Chemoenzymatic synthesis has emerged as a powerful alternative, harnessing the exquisite specificity of enzymes to overcome these hurdles, enabling the efficient and scalable production of complex glycans.[9][10][11]
This application note provides a comprehensive guide to the chemoenzymatic synthesis of complex carbohydrates using 6-deoxy sugar precursors. We will delve into the underlying principles, provide detailed, field-proven protocols, and discuss the applications of the resulting glycans in research and drug development.
Core Principles of the Chemoenzymatic Approach
The chemoenzymatic strategy elegantly combines the strengths of chemical synthesis and enzymatic catalysis. Typically, a chemically synthesized precursor or a readily available monosaccharide serves as the starting point. This precursor is then enzymatically converted into an activated nucleotide sugar donor, such as guanosine diphosphate-L-fucose (GDP-fucose) or thymidine diphosphate-L-rhamnose (TDP-L-rhamnose).[12] These high-energy donors are subsequently utilized by specific glycosyltransferases to append the 6-deoxy sugar onto a desired acceptor molecule, which can range from a simple monosaccharide to a complex glycan or even a protein.[11]
The key advantages of this approach include:
-
High Regio- and Stereoselectivity: Enzymes catalyze reactions with unparalleled precision, eliminating the need for complex protecting group manipulations.[9]
-
Mild Reaction Conditions: Enzymatic reactions are typically performed in aqueous buffers at or near physiological pH and temperature, preserving the integrity of sensitive functional groups.
-
Reduced Synthetic Steps: By avoiding multiple protection and deprotection steps, chemoenzymatic routes are often more concise and efficient than purely chemical methods.
Overall Workflow
The general workflow for the chemoenzymatic synthesis of a 6-deoxy sugar-containing glycan can be visualized as a multi-step enzymatic cascade, often performed in a one-pot fashion to maximize efficiency.
Sources
- 1. Exploring the diverse biological significance and roles of fucosylated oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. Enzymatic Synthesis of Rhamnose Containing Chemicals by Reverse Hydrolysis | PLOS One [journals.plos.org]
- 4. Rhamnose-Containing Compounds: Biosynthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Application of Rare Deoxy Amino l-Sugar Analogs to Probe Glycans in Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. Recent progress in chemoenzymatic synthesis of human glycans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Strategies for chemoenzymatic synthesis of carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemoenzymatic Synthesis of Glycans and Glycoconjugates - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Enzymatic synthesis of TDP-deoxysugars - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Challenges in the chemical synthesis of Methyl 6-deoxy-alpha-D-glucopyranoside
Welcome to the technical support center for the chemical synthesis of Methyl 6-deoxy-alpha-D-glucopyranoside. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not just solutions, but also the underlying chemical principles to empower your experimental design and execution.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What is a common synthetic route to this compound?
-
Why is stereocontrol at the anomeric center a challenge, and how is the α-anomer selectively obtained?
-
What are the primary challenges in the deoxygenation of the C-6 hydroxyl group?
-
-
Troubleshooting Guide
-
Problem 1: Low yield or incomplete conversion during the initial glycosylation.
-
Problem 2: Difficulty in selective protection of the hydroxyl groups.
-
Problem 3: Inefficient deoxygenation at the C-6 position.
-
Problem 4: Challenges in the purification of the final product.
-
-
Experimental Protocols
-
Protocol 1: Fischer Glycosidation for Methyl α-D-glucopyranoside.
-
Protocol 2: Selective Protection using Benzaldehyde.
-
Protocol 3: Barton-McCombie Deoxygenation of the C-6 Hydroxyl Group.
-
-
References
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and logical synthetic pathway starts from the readily available D-glucose. The synthesis can be conceptually broken down into four key stages:
-
Glycosylation: Formation of the methyl glycoside from D-glucose, with a preference for the α-anomer. This is typically achieved through a Fischer glycosidation.[1]
-
Selective Protection: Protection of the C-4 and C-6 hydroxyl groups to allow for selective manipulation of the other hydroxyls if necessary, and to prepare for the deoxygenation of the C-6 position. A common strategy is the formation of a 4,6-O-benzylidene acetal.[2][3]
-
Activation and Deoxygenation of the C-6 Hydroxyl: The primary hydroxyl group at C-6 is selectively activated and then removed. A widely used method for this transformation is the Barton-McCombie deoxygenation.[4][5][6][7]
-
Deprotection: Removal of any protecting groups to yield the final product, this compound.
Q2: Why is stereocontrol at the anomeric center a challenge, and how is the α-anomer selectively obtained?
Controlling the stereochemistry at the anomeric carbon (C-1) is a classic challenge in glycosylation chemistry.[8][9] The formation of both α and β anomers is possible. While the β-anomer is often sterically favored (with the methoxy group in the equatorial position), the α-anomer can be made the thermodynamic product under specific conditions due to the anomeric effect .[1][10]
The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent at the anomeric carbon of a pyranose ring to prefer an axial orientation over an equatorial one.[10] This is due to a stabilizing interaction between a lone pair of electrons on the ring oxygen and the antibonding (σ*) orbital of the C-O bond of the anomeric substituent. This orbital overlap is more favorable when the substituent is in the axial position (α-anomer).[10]
To favor the α-anomer during a Fischer glycosidation, the reaction is run under thermodynamic control. This involves using an acid catalyst in an excess of methanol and allowing the reaction to proceed for an extended period, which enables an equilibrium to be established between the anomers.[1]
Q3: What are the primary challenges in the deoxygenation of the C-6 hydroxyl group?
The deoxygenation of a primary alcohol, such as the C-6 hydroxyl of a glucopyranoside, is a non-trivial transformation. Direct deoxygenation is challenging and often requires harsh conditions that may not be compatible with the other functional groups present in the carbohydrate.[11][12] Therefore, a multi-step approach is typically employed, which introduces its own set of challenges:
-
Selective Activation: The C-6 hydroxyl must be selectively activated for deoxygenation in the presence of other secondary hydroxyls. This is often achieved by first protecting the other hydroxyls or by exploiting the higher reactivity of the primary hydroxyl.
-
Reaction Conditions: The deoxygenation reaction itself, such as the Barton-McCombie reaction, involves the use of toxic and air-sensitive reagents like tributyltin hydride.[4][7] The handling and subsequent removal of tin byproducts can be challenging.
-
Radical Intermediates: The Barton-McCombie reaction proceeds through a radical mechanism.[4][5] While generally effective, side reactions involving radical intermediates can occur, especially in complex molecules.
Troubleshooting Guide
Problem 1: Low yield or incomplete conversion during the initial glycosylation.
| Symptom | Potential Cause | Troubleshooting Action |
| Low yield of methyl glucopyranoside | Incomplete reaction or unfavorable equilibrium. | 1. Increase Reaction Time: Fischer glycosidation is an equilibrium process. Ensure the reaction is refluxed for a sufficient duration (e.g., 72 hours) to favor the thermodynamic product.[1][13] 2. Ensure Anhydrous Conditions: Water can compete with methanol as a nucleophile and shift the equilibrium back towards the starting material. Use anhydrous methanol and protect the reaction from atmospheric moisture with a drying tube.[13] 3. Catalyst Concentration: Ensure the correct concentration of the acid catalyst (e.g., 0.25% HCl in methanol) is used.[1] |
| Presence of unreacted glucose | Insufficient catalyst or reaction time. | 1. Monitor Reaction by TLC: Track the disappearance of the starting material. If the reaction stalls, consider adding a small amount of fresh catalyst. 2. Check Methanol Quality: Ensure the methanol is of high purity and anhydrous. |
Problem 2: Difficulty in selective protection of the hydroxyl groups.
| Symptom | Potential Cause | Troubleshooting Action |
| Formation of multiple benzal-protected products | Non-selective reaction. | 1. Use Stoichiometric Reagents: Carefully control the stoichiometry of benzaldehyde and the catalyst (e.g., zinc chloride).[3] 2. Reaction Temperature: Run the reaction at room temperature to favor the formation of the thermodynamically more stable 4,6-O-benzylidene acetal.[3] |
| Low yield of the desired 4,6-O-benzylidene acetal | Inefficient reaction. | 1. Catalyst Activity: Use freshly fused and powdered zinc chloride as it is hygroscopic.[3] 2. Reaction Time: Allow the reaction to stir for an adequate period (e.g., 48 hours) to ensure completion.[3] |
Problem 3: Inefficient deoxygenation at the C-6 position.
| Symptom | Potential Cause | Troubleshooting Action |
| Incomplete conversion of the 6-hydroxy compound | Poor activation or inefficient radical reaction. | 1. Formation of the Thiocarbonyl Derivative: Ensure the complete conversion of the C-6 hydroxyl to the thiocarbonyl ester (e.g., xanthate). This is a crucial first step in the Barton-McCombie reaction.[4][5] 2. Radical Initiator: Use a freshly recrystallized radical initiator like AIBN.[6] 3. Degas the Solvent: Oxygen can quench radical reactions. Degas the reaction solvent (e.g., toluene) prior to heating. |
| Difficulty in removing tin byproducts | High polarity of tin compounds. | 1. Aqueous KF Workup: Treat the reaction mixture with aqueous potassium fluoride to precipitate insoluble tin fluorides, which can then be removed by filtration.[7] 2. Chromatography with Triethylamine: Add a small amount of triethylamine to the eluent during column chromatography to help suppress the streaking of tin byproducts. |
Problem 4: Challenges in the purification of the final product.
| Symptom | Potential Cause | Troubleshooting Action |
| Co-elution of impurities during chromatography | Similar polarity of the product and byproducts. | 1. Optimize Solvent System: Systematically screen different solvent systems for column chromatography to achieve better separation. 2. Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.[13] |
| Product appears as a syrup instead of a solid | Presence of residual solvents or impurities. | 1. High Vacuum Drying: Dry the product under high vacuum for an extended period to remove any residual solvents. 2. Re-purification: If impurities are suspected, consider a second chromatographic purification or recrystallization. |
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Fischer Glycosidation for Methyl α-D-glucopyranoside
This protocol is adapted from established procedures.[1][13]
-
Preparation of Catalytic Solution: With ice cooling and exclusion of moisture, pass dry hydrogen chloride gas into 200 g of anhydrous methanol until the weight increases by 5 g.[1] Dilute this solution with an additional 1800 g of anhydrous methanol to obtain a final concentration of 0.25% HCl.[1]
-
Reaction Setup: To the methanolic HCl solution in a large round-bottom flask, add 500 g of finely powdered anhydrous D-glucose.[1]
-
Reflux: Attach a reflux condenser fitted with a soda-lime tube to protect the reaction from atmospheric moisture.[1] Heat the mixture to a gentle reflux for 72 hours. The mixture should become a clear, pale-yellow solution.[1]
-
Crystallization: Cool the solution to 0 °C and induce crystallization by scratching the inside of the flask or by adding a seed crystal of pure methyl α-D-glucopyranoside.[1] Allow the mixture to stand at 0 °C for at least 12 hours.[1]
-
Isolation: Collect the crystalline product by suction filtration and wash the crystals with cold anhydrous methanol.[1] Further crops can be obtained by concentrating the mother liquor and repeating the crystallization process.[13]
-
Purification: The combined crops can be recrystallized from methanol to yield the pure product with a melting point of 164–165 °C.[1][13]
Protocol 2: Selective Protection using Benzaldehyde
This protocol is based on standard procedures for acetal formation.[2][3]
-
Reaction Setup: In a round-bottom flask, suspend methyl α-D-glucopyranoside in benzaldehyde. Add freshly fused and powdered zinc chloride as a catalyst.
-
Reaction: Stir the mixture at room temperature for 48 hours.
-
Workup: Pour the reaction mixture into cold water with vigorous stirring. The product will precipitate.
-
Purification: Collect the solid by filtration, wash with water and then with a non-polar solvent like hexane to remove excess benzaldehyde. The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water).
Protocol 3: Barton-McCombie Deoxygenation of the C-6 Hydroxyl Group
This protocol outlines the general steps for the deoxygenation.[4][5][6][7]
-
Formation of the Xanthate:
-
To a solution of the 6-hydroxy compound in a suitable aprotic solvent (e.g., THF), add a strong base (e.g., NaH) at 0 °C.
-
After stirring for a short period, add carbon disulfide (CS₂) followed by methyl iodide (MeI).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction carefully with water and extract the product with an organic solvent. Purify the resulting xanthate by column chromatography.
-
-
Deoxygenation:
-
Dissolve the purified xanthate in a degassed solvent like toluene.
-
Add tributyltin hydride (n-Bu₃SnH) and a catalytic amount of a radical initiator (e.g., AIBN).
-
Heat the reaction mixture at reflux (typically 80-110 °C) for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography. To facilitate the removal of tin byproducts, a workup with aqueous KF can be performed prior to chromatography.[7]
-
Troubleshooting Deoxygenation: A Decision Tree
Caption: Decision tree for troubleshooting the Barton-McCombie deoxygenation.
References
-
Achmatowicz Jr, O., & Bielski, R. (1977). Stereoselective total synthesis of methyl alpha-D and alpha-L-glucopyranosides. Carbohydrate Research, 55, 165-176. [Link]
-
Lemieux, R. U., & Brice, C. (1955). A stereoselective synthesis of α-D-glucopyranosides. Canadian Journal of Chemistry, 33(7), 109-116. [Link]
-
Berti, F., et al. (2023). Overcoming Challenges in Chemical Glycosylation to Achieve Innovative Vaccine Adjuvants Possessing Enhanced TLR4 Activity. ACS Omega. [Link]
-
Lee, Y. C. (2016). Challenges of glycosylation analysis and control: An integrated approach to producing optimal and consistent therapeutic drugs. Drug Discovery Today, 21(5). [Link]
-
Helferich, B., & Schäfer, W. (1926). α-METHYL d-GLUCOSIDE. Organic Syntheses, 6, 64. [Link]
-
Barton, D. H. R., & McCombie, S. W. (1975). A new method for the deoxygenation of secondary alcohols. Journal of the Chemical Society, Perkin Transactions 1, (16), 1574-1585. [Link]
-
Chemistry LibreTexts. (2022). Deoxygenation: The Barton-McCombie Reaction. [Link]
-
NROChemistry. Barton-McCombie Reaction: Mechanism & Examples. [Link]
-
Myers, A. G., Movassaghi, M., & Zheng, B. (1997). Single-Step Process for the Reductive Deoxygenation of Unhindered Alcohols. Journal of the American Chemical Society, 119(36), 8572-8573. [Link]
-
Dai, X.-J., & Li, C.-J. (2016). En Route to a Practical Primary Alcohol Deoxygenation. Journal of the American Chemical Society, 138(17), 5433-5440. [Link]
-
Hanessian, S., & Plessas, N. R. (1969). The reaction of N-bromosuccinimide on benzylidene acetals. A new and convenient synthesis of 6-bromo-6-deoxyhexopyranosides. Journal of Organic Chemistry, 34(4), 1035-1044. [Link]
-
Klemer, A., & Maddocks, M. J. (1973). Acetal Protecting Groups in the Organic Laboratory: Synthesis of Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside. Journal of Chemical Education, 50(9), 643. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Barton-McCombie Reaction: Mechanism & Examples| NROChemistry [nrochemistry.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Overcoming Challenges in Chemical Glycosylation to Achieve Innovative Vaccine Adjuvants Possessing Enhanced TLR4 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
- 11. En Route to a Practical Primary Alcohol Deoxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Glycosylation Reactions with 6-Deoxy Sugars
Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the chemical synthesis of glycoconjugates involving 6-deoxy sugars like L-rhamnose and L-fucose. These sugars are critical components of numerous bioactive natural products, bacterial polysaccharides, and glycoproteins.[1][2] However, their unique structure presents distinct challenges in chemical glycosylation.
The primary difficulty arises from the absence of a hydroxyl group at the C-6 position, which is replaced by a methyl group. More critically for stereocontrol, these sugars often lack a participating protecting group at the C-2 position, which is essential for directing the formation of 1,2-trans glycosidic linkages in other hexoses.[3] This guide provides in-depth, question-and-answer-based troubleshooting for common issues, grounded in mechanistic principles and field-proven strategies.
Part 1: FAQs - Low Yields & Reaction Failures
This section addresses common problems related to reaction efficiency, from low product conversion to complete reaction failure.
Q1: My glycosylation reaction has stalled, resulting in low yields and recovery of unreacted starting material. What are the likely causes?
A1: Stalled reactions with 6-deoxy sugars often point to three main areas: insufficient donor activation, a deactivated (disarmed) donor, or a poorly nucleophilic acceptor.
-
Insufficient Donor Activation: The combination of your glycosyl donor leaving group and the promoter may not be potent enough to generate the reactive glycosyl cation intermediate. For example, a stable thioglycoside donor may require a strong thiophile like N-iodosuccinimide (NIS) in combination with a catalytic Brønsted acid like triflic acid (TfOH) for efficient activation.[4] Milder activators may not be sufficient.
-
Electron-Withdrawing Protecting Groups ("Disarming Effect"): If your 6-deoxy sugar donor is protected with electron-withdrawing groups, such as acetyl (Ac) or benzoyl (Bz) esters, its reactivity is significantly reduced. This "disarming" effect stabilizes the donor but makes it harder to activate.[5] While this can be desirable for stability, it may require harsher activation conditions, which can lead to side reactions.
-
Sterically Hindered or Poorly Nucleophilic Acceptor: The acceptor's hydroxyl group may be sterically inaccessible or electronically deactivated, reducing its nucleophilicity. This is common with secondary hydroxyls on complex molecules. Increasing the reaction temperature or using a more reactive donor (e.g., a trichloroacetimidate) may be necessary.
Below is a workflow to diagnose and address low-yield issues.
Caption: Troubleshooting workflow for low glycosylation yields.
Part 2: FAQs - Stereoselectivity Control
The lack of a C-2 participating group makes achieving a specific anomeric configuration a significant challenge.[3]
Q2: I am getting a mixture of α and β anomers. How can I improve selectivity for the α-glycoside (1,2-cis)?
A2: The formation of α-glycosides is often the thermodynamically favored outcome due to the anomeric effect. However, kinetic control is key. To favor the α-anomer:
-
Use Non-Participating Solvents: Solvents like dichloromethane (DCM) or toluene are non-participating and allow the reaction to proceed via an oxocarbenium ion intermediate. The acceptor will typically attack from the α-face to yield the more stable anomer.
-
Employ "Armed" Donors: Using donors with electron-donating protecting groups (e.g., benzyl ethers) promotes the rapid formation of a short-lived, highly reactive oxocarbenium ion. This SN1-like mechanism favors α-attack.[6]
-
Halide Ion Catalysis: Using a glycosyl bromide or iodide donor with a halide salt (e.g., tetrabutylammonium bromide) can promote an in-situ anomerization to the more reactive α-halide, which then undergoes SN2 inversion with the acceptor to yield the α-glycoside.[7]
Q3: Synthesizing the β-glycoside (1,2-trans) of a 6-deoxy sugar is my goal, but the α-anomer is the major product. What strategies can I use?
A3: This is one of the most formidable challenges in modern carbohydrate chemistry.[8][9] Since neighboring group participation from a C-2 acyl group is not an option, you must rely on other strategies to force an SN2-like reaction pathway.
-
Reagent-Controlled Glycosylation: This approach relies on the specific reagents used to force an inversion of configuration at the anomeric center. The Bennett group has developed a powerful method where an α-glycosyl tosylate is generated in situ and undergoes SN2 displacement by a potassium alkoxide nucleophile, yielding the β-glycoside with high selectivity.[8][9]
-
Use of Participating Solvents: Solvents like acetonitrile or propionitrile can act as participating species. The solvent attacks the oxocarbenium ion from the α-face to form a transient nitrilium-ion intermediate. The acceptor then displaces the solvent from the β-face, resulting in the β-glycoside. This method's success is highly substrate-dependent.
-
Conformationally Restricted Donors: Installing a cyclic protecting group, for instance, a 3,4-O-bisacetal system, can lock the pyranose ring in a conformation that biases the trajectory of the incoming nucleophile to the β-face.[10]
-
Catalytic Methods: Novel catalyst systems are being developed to address this challenge. For example, Jacobsen and coworkers have reported a bis-thiourea catalyst that promotes β-selective glycosylations of 2-deoxy and 2,6-dideoxy sugars by activating glycosyl phosphate donors for stereospecific displacement.[5][6]
Caption: SN1-like vs. SN2-like pathways in 6-deoxy sugar glycosylation.
Part 3: FAQs - Protecting Groups & Reaction Conditions
The choice of protecting groups and reaction conditions can dramatically influence reactivity and selectivity.
Q4: How do remote protecting groups at the C-3 and C-4 positions affect my reaction?
A4: While they do not directly participate like a C-2 acyl group, remote protecting groups have a profound indirect influence.[11]
-
Electronic Effects: As discussed, electron-withdrawing esters (Ac, Bz) at C-3 and C-4 will "disarm" the donor, reducing its overall reactivity. Conversely, electron-donating ethers (Bn, PMB) will "arm" it.[5][11]
-
Conformational Effects: The steric bulk and nature of remote groups can alter the conformation of the pyranose ring and the orientation of the anomeric leaving group. This can influence the facial selectivity of nucleophilic attack on the intermediate oxocarbenium ion.[12] For example, a bulky protecting group at C-4 might sterically hinder the β-face, favoring α-attack.
Q5: I am observing side products like glycal formation or orthoester rearrangement. How can I suppress these?
A5: These side reactions are common pitfalls, especially under strongly acidic or basic conditions.
-
Glycal Formation: This typically occurs via elimination, especially with unstable donors like 2-deoxyglycosyl halides or when activation is too harsh.[7] Using a more stable donor (e.g., thioglycoside), carefully controlling the temperature (starting at -78°C or -60°C), and using a non-nucleophilic base (like DTBMP) to scavenge acid can minimize this.
-
Orthoester Formation: If your acceptor has a participating group (like an ester) and you are using a Lewis acid promoter, intramolecular cyclization can occur to form an orthoester. This is less common with 6-deoxy sugars but can happen. Using a Brønsted acid promoter or ensuring the acceptor is appropriately protected can prevent this.
Part 4: FAQs - Product Characterization & Purification
Confirming the structure and purifying the product are the final critical steps.
Q6: How do I definitively determine the anomeric configuration (α vs. β) of my product using NMR?
A6: NMR spectroscopy is the gold standard for this. Several parameters are diagnostic.[13][14]
-
Anomeric Proton (H-1) Chemical Shift (¹H NMR): In 6-deoxy-L-sugars like rhamnose and fucose, the α-anomeric proton is equatorial and typically resonates further downfield (δ ≈ 4.8–5.2 ppm) than the β-anomeric proton, which is axial (δ ≈ 4.4–4.7 ppm).
-
Anomeric Carbon (C-1) Chemical Shift (¹³C NMR): The C-1 chemical shift is also a reliable indicator, generally found between δ 95-105 ppm.
-
One-Bond C-H Coupling Constant (¹JC1,H1): This is the most unambiguous parameter. The coupling constant is measured from a proton-coupled ¹³C NMR spectrum.
-
α-anomer (equatorial H-1): ¹JC1,H1 ≈ 168–172 Hz
-
β-anomer (axial H-1): ¹JC1,H1 ≈ 158–162 Hz
-
-
Three-Bond H-H Coupling Constant (³JH1,H2): The coupling between H-1 and H-2 can also be informative, reflecting the dihedral angle. For a β-anomer (axial H-1, axial H-2), a large coupling (≈ 7–9 Hz) is expected. For an α-anomer (equatorial H-1, axial H-2), a smaller coupling (≈ 1–3 Hz) is typical.
-
NOE Correlations: A Nuclear Overhauser Effect (NOE) between H-1 and protons on the same face of the ring (e.g., H-3, H-5 for an axial H-1 in a β-anomer) can confirm the spatial arrangement.
| Parameter | Typical Value for α-L-Rhamnoside/Fucoside | Typical Value for β-L-Rhamnoside/Fucoside |
| H-1 Chemical Shift (δ) | ~4.8–5.2 ppm | ~4.4–4.7 ppm |
| C-1 Chemical Shift (δ) | ~98–102 ppm | ~102–105 ppm |
| ¹JC1,H1 | ~168–172 Hz | ~158–162 Hz |
| ³JH1,H2 | ~1–3 Hz | ~7–9 Hz |
| C-6 (Methyl) Shift (δ) | ~17-18 ppm[13] | ~17-18 ppm[13] |
Table 1: Typical NMR parameters for determining anomeric configuration of L-rhamnosides and L-fucosides.
Q7: My 6-deoxyglycoside product is difficult to purify by silica gel chromatography. What are some alternative strategies?
A7: The methyl group at C-6 makes these compounds more lipophilic than their 6-hydroxy counterparts, which can lead to co-elution with nonpolar byproducts.
-
Reverse-Phase Chromatography: If the compound is sufficiently polar, reverse-phase (C18) HPLC or flash chromatography can be an excellent alternative, as it separates based on different principles than normal-phase silica.
-
Protecting Group-Assisted Purification: If you anticipate purification challenges, you can install a protecting group that aids in separation. For instance, a fluorous protecting group can allow for fluorous solid-phase extraction, or a charged group (like a dimethylaminobenzoyl ester) can enable ion-exchange chromatography.
-
Recrystallization: Don't underestimate this classic technique. If your product is a solid and you can find a suitable solvent system, recrystallization can be a highly effective method for obtaining very pure material.
Key Experimental Protocols
Protocol 1: General Procedure for α-Selective Rhamnosylation using a Thioglycoside Donor
This protocol describes a standard NIS/TfOH activation for achieving the common α-rhamnosidic linkage.
-
Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the rhamnosyl thioglycoside donor (1.0 eq) and the alcohol acceptor (1.2–1.5 eq). Add freshly activated 4 Å molecular sieves.
-
Solvent Addition: Dissolve the reagents in anhydrous dichloromethane (DCM).
-
Cooling: Cool the reaction mixture to -40°C in an acetonitrile/dry ice bath.
-
Activator Addition: Add N-iodosuccinimide (NIS) (1.3 eq) to the mixture. Stir for 10 minutes.
-
Catalyst Addition: Add a freshly prepared solution of trifluoromethanesulfonic acid (TfOH) in DCM (typically 0.1 eq) dropwise.
-
Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.
-
Quenching: Quench the reaction by adding triethylamine (Et₃N) or a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Workup: Allow the mixture to warm to room temperature. Dilute with DCM and filter through Celite to remove molecular sieves. Wash the organic layer with saturated Na₂S₂O₃ solution, then saturated NaHCO₃ solution, and finally brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.
Protocol 2: NMR Sample Preparation for ¹JC1,H1 Measurement
-
Sample Preparation: Dissolve a sufficient amount (5-10 mg) of the purified glycoside in a deuterated solvent (e.g., CDCl₃, CD₃OD, D₂O) in a high-quality NMR tube.
-
Acquisition: On the NMR spectrometer, acquire a standard proton spectrum and a standard proton-decoupled ¹³C spectrum to identify the H-1 and C-1 signals.
-
Coupled Spectrum: Acquire a proton-coupled ¹³C NMR spectrum (sometimes called a "gated-decoupled" or "non-decoupled" experiment). This experiment requires more time than a standard ¹³C spectrum.
-
Analysis: Zoom in on the anomeric carbon (C-1) signal in the coupled spectrum. The signal will appear as a doublet. The distance between the two peaks of the doublet, in Hertz (Hz), is the ¹JC1,H1 coupling constant. Compare this value to the reference ranges in Table 1 to assign the anomeric configuration.
References
-
Liquid-state NMR spectroscopy for complex carbohydrate structural analysis. (2021). iris.unina.it. [Link]
-
NDP-rhamnose biosynthesis and rhamnosyltransferases: building diverse glycoconjugates in nature. (2021). Biochemical Journal. [Link]
-
1 H and 13 C-NMR spectra of 6-deoxy-sugar at 25 0 C. (A) 1 H-NMR spectrum. ResearchGate. [Link]
-
Protecting Groups. wiley.com. [Link]
-
Biosynthesis of 6-deoxyhexose glycans in bacteria. (2004). Glycobiology. [Link]
-
The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation. (2024). Beilstein Journal of Organic Chemistry. [Link]
-
Strategies for Protecting Group Free Glycosidation. core.ac.uk. [Link]
-
1 Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. [Link]
-
What is the Difference Between Fucose and Rhamnose. (2022). pediaa.com. [Link]
-
Recent developments in the stereoselective synthesis of deoxy glycosides. rsc.org. [Link]
-
Interplay of Protecting Groups and Side Chain Conformation in Glycopyranosides. Modulation of the Influence of Remote Substituents on Glycosylation? (2010). Journal of Organic Chemistry. [Link]
-
Origin of cytoplasmic GDP-fucose determines its contribution to glycosylation reactions. (2022). Journal of Cell Biology. [Link]
-
Stereoselective construction of deoxy sugar oligosaccharides: mechanism as a guiding principle. (2015). Chemistry Letters. [Link]
-
Stereoselective construction of deoxy sugar oligosaccharides: mechanism as a guiding principle. ResearchGate. [Link]
-
From l-Rhamnose to Rare 6-Deoxy-l-Hexoses. (2016). Organic Letters. [Link]
-
The effect of neighbouring group participation and possible long range remote group participation in O- glycosylation. ResearchGate. [Link]
-
Parametric Analysis of Donor Activation for Glycosylation Reactions. (2024). Refubium - Freie Universität Berlin. [Link]
-
Primary Structure of Glycans by NMR Spectroscopy. (2023). Chemical Reviews. [Link]
-
Glycosylation: mechanisms, biological functions and clinical implications. (2024). Signal Transduction and Targeted Therapy. [Link]
-
Glycosyl Formates: Glycosylations with Neighboring-Group Participation. (2016). Molecules. [Link]
-
Iridium-promoted deoxyglycoside synthesis: stereoselectivity and mechanistic insight. (2021). Chemical Science. [Link]
-
β-Selective Glucosylation in the Absence of Neighboring Group Participation: Influence of the 3,4-O-Bisacetal Protecting System. (2011). Organic Letters. [Link]
-
Selective Glycosylations with Deoxy Sugars: Synthetic Methods and Catalysts. ResearchGate. [Link]
-
Stereoselective Approaches to β-Linked 2-Deoxy Sugars. (2024). Molecules. [Link]
-
β-Selective 2-Deoxy- and 2,6-Dideoxyglucosylations Catalyzed by Bis- Thioureas. ChemRxiv. [Link]
-
β-Selective 2-Deoxy- and 2,6-Dideoxyglucosylations Catalyzed by Bis-Thioureas. (2024). Journal of the American Chemical Society. [Link]
-
Methods for 2-Deoxyglycoside Synthesis. (2018). Chemical Reviews. [Link]
-
Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. (2022). Frontiers in Chemistry. [Link]
-
Rhamnosylation mechanism Proposed glycosylation intermediates 1a–d and... ResearchGate. [Link]
-
1 H NMR spectroscopic analyses of UDP-Glc-4,6-dehydratase (UG4,6-Dh)... ResearchGate. [Link]
-
The mechanism of 6-deoxyhexose synthesis. 3. Purification of deosythymidine diphosphate-glucose oxidoreductase. (1969). Journal of Biological Chemistry. [Link]
-
NMR solution geometry of saccharides containing the 6-O-(α-D-glucopyranosyl). (2019). Carbohydrate Research. [Link]
-
Studies in deoxy-sugar oligosaccharide synthesis. Morressier. [Link]
-
Methods for 2-Deoxyglycoside Synthesis. (2018). Chemical Reviews. [Link]
-
Glycosylation Precursors. (2022). Essentials of Glycobiology. [Link]
-
Fluorinated rhamnosides inhibit cellular fucosylation. (2021). Nature Communications. [Link]
-
Synthesis of 2-Deoxyglycosides with Exclusive β-Configuration Using 2-SAc Glycosyl Bromide Donors. (2022). Molecules. [Link]
Sources
- 1. portlandpress.com [portlandpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 5. β-Selective 2-Deoxy- and 2,6-Dideoxyglucosylations Catalyzed by Bis-Thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. academic.oup.com [academic.oup.com]
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Optimizing glycosyltransferase activity with modified sugar substrates like Methyl 6-deoxy-alpha-D-glucopyranoside
Welcome to the technical support center for optimizing glycosyltransferase (GT) activity with modified sugar substrates, focusing on analogs like Methyl 6-deoxy-alpha-D-glucopyranoside. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of enzymatic glycosylation with non-natural donors. Here, you will find field-proven insights and troubleshooting protocols to enhance your experimental success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers encounter when working with modified sugar substrates and glycosyltransferases.
Q1: Why is my glycosyltransferase showing low or no activity with this compound?
A1: Several factors can contribute to low activity. Firstly, many glycosyltransferases exhibit a high degree of specificity for their natural sugar donor.[1][2] The presence of the methyl group and the deoxy modification at the 6-position of the pyranoside ring can create steric hindrance within the enzyme's active site, preventing proper binding and catalysis.[3] Secondly, the optimal reaction conditions for the natural substrate, such as pH and temperature, may not be suitable for the modified analog.[4][5][6][7] It is crucial to re-optimize these parameters for each new substrate-enzyme pair. Lastly, the inherent promiscuity of the selected GT might be insufficient to accommodate the structural changes in the modified sugar.[1][8][9][10][11]
Q2: Can this compound act as an inhibitor rather than a substrate?
A2: Yes, it is possible for a modified sugar analog to act as a competitive inhibitor.[12][13][14] If the analog can bind to the active site but cannot be efficiently transferred to the acceptor molecule, it will occupy the enzyme and prevent the natural substrate from binding, leading to apparent inhibition.[12] This is particularly common when the modification prevents the enzyme from adopting the correct catalytic conformation. Some substrate analogs have been specifically designed to act as tight-binding inhibitors for therapeutic purposes.[12][13]
Q3: How do I confirm if my product is the result of the desired glycosylation event?
A3: Product confirmation is a critical step. The most reliable methods involve mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[15][16][17] High-resolution mass spectrometry can confirm the addition of the modified sugar moiety to the acceptor by detecting the expected mass shift. For unambiguous structural elucidation, including the position and stereochemistry of the new glycosidic bond, 1D and 2D NMR techniques are indispensable.[18]
Q4: What are the key reaction parameters I should optimize for a modified sugar substrate?
A4: The key parameters to optimize are:
-
pH: The optimal pH can shift with a modified substrate due to altered pKa values of the substrate or key catalytic residues in the enzyme.[4][5][6][7]
-
Temperature: The stability of the enzyme-substrate complex can be affected by the modified sugar, potentially altering the optimal temperature for catalysis.[4][5]
-
Substrate Concentrations: It is essential to determine the Michaelis-Menten kinetics (Km and kcat) for the modified substrate to understand its binding affinity and turnover rate.[5][19] Be aware of potential substrate inhibition at high concentrations.[20]
-
Divalent Cations: Many GTs require a divalent cation, such as Mg2+ or Mn2+, for activity. The optimal cation and its concentration may differ for a modified substrate.[21]
Part 2: Troubleshooting Guides
This section provides detailed guidance on specific issues you may encounter during your experiments, presented in a question-and-answer format.
Issue 1: Low Product Yield
Q: I've confirmed product formation via mass spectrometry, but the yield is consistently low. How can I improve it?
A: Low product yield is a common challenge when working with promiscuous glycosyltransferases and modified substrates.[1][8][9][10][11] Here’s a systematic approach to troubleshoot this issue:
Step-by-Step Troubleshooting Protocol:
-
Re-evaluate Reaction Conditions:
-
pH and Temperature Optimization: Perform a matrix of reactions across a range of pH values (e.g., 6.0 to 9.0) and temperatures (e.g., 25°C to 45°C) to identify the optimal conditions for the modified substrate.[4][5][6][7][21] Plant-derived UGTs often have optimal temperatures between 30-35°C.[5]
-
Buffer System: The choice of buffer can influence enzyme activity. Compare commonly used buffers like Tris-HCl, HEPES, and phosphate buffers at the optimal pH.[6][7]
-
-
Enzyme and Substrate Stability:
-
Enzyme Stability: Assess the stability of your glycosyltransferase under the optimized reaction conditions over time. Take aliquots at different time points and measure the remaining activity.
-
Substrate Stability: Ensure that your modified sugar donor and acceptor are stable under the reaction conditions. Degradation of either substrate will lead to lower yields.
-
-
Kinetic Analysis:
-
Determine Km and kcat: A full kinetic analysis will reveal the enzyme's affinity for the modified substrate (Km) and its turnover rate (kcat).[5][19] A high Km indicates weak binding, which could be a primary reason for low yield.
-
Substrate Inhibition: Test a wide range of substrate concentrations to check for substrate inhibition, a phenomenon where high substrate concentrations lead to a decrease in enzyme activity.[20]
-
-
Product Inhibition:
Workflow for Troubleshooting Low Product Yield:
Caption: Troubleshooting workflow for low product yield.
Issue 2: Suspected Substrate Inhibition
Q: My reaction rate decreases at higher concentrations of this compound. How can I confirm and mitigate this?
A: The behavior you're describing is characteristic of substrate inhibition.[20] This occurs when the substrate binds to the enzyme in a non-productive manner at high concentrations, forming an inactive complex.[20]
Experimental Protocol for Confirming Substrate Inhibition:
-
Reaction Setup: Prepare a series of reaction mixtures with a fixed concentration of the acceptor substrate and varying concentrations of the modified sugar donor (e.g., from 0.1x Km to 100x Km).
-
Enzyme Addition: Initiate the reactions by adding a fixed amount of the glycosyltransferase.
-
Time Course Analysis: At regular intervals, quench the reaction and analyze the product formation using a suitable method like HPLC or a colorimetric assay.[23][24][26]
-
Data Analysis: Plot the initial reaction velocity against the substrate concentration. A bell-shaped curve is indicative of substrate inhibition. Fit the data to the substrate inhibition equation to determine the inhibition constant (Ki).
Strategies to Mitigate Substrate Inhibition:
-
Substrate Feeding: Instead of adding the entire amount of the modified sugar at the beginning, use a fed-batch approach where the substrate is added gradually over the course of the reaction to maintain a low, optimal concentration.
-
Enzyme Engineering: If substrate inhibition is a persistent issue, consider protein engineering approaches like site-directed mutagenesis to alter the substrate binding site and reduce non-productive binding.[27][28]
Data Presentation for Substrate Inhibition Analysis:
| Donor Concentration (µM) | Initial Velocity (µM/min) |
| 10 | 5.2 |
| 50 | 23.1 |
| 100 | 35.8 |
| 500 | 45.3 |
| 1000 | 38.7 |
| 5000 | 15.2 |
Logical Relationship of Substrate Inhibition:
Caption: Model of substrate inhibition.
Issue 3: No Detectable Product
Q: I don't see any product formation with my modified sugar. Is my enzyme completely inactive with this substrate?
A: While it's possible the enzyme is inactive, it's also crucial to ensure your assay is sensitive enough and that you've explored a sufficient range of conditions. Many glycosyltransferases exhibit promiscuity, meaning they can accept a variety of substrates, though often with lower efficiency than their natural counterparts.[1][8][9][10][11]
Troubleshooting Protocol for No Detectable Product:
-
Positive Control: Always run a parallel reaction with the enzyme's known natural substrate to confirm that the enzyme is active and the general assay conditions are correct.
-
Increase Enzyme Concentration and Reaction Time: For a less preferred substrate, you may need to increase the enzyme concentration and/or the reaction time significantly to accumulate a detectable amount of product.
-
Highly Sensitive Detection Method: Switch to a more sensitive analytical technique. For instance, if you are using HPLC with UV detection, consider switching to mass spectrometry, which can often detect much lower quantities of product.[15][16][17]
-
Screen a Broader Range of Conditions: Expand the pH and temperature ranges you are testing. Some enzymes may have very narrow optimal conditions for non-natural substrates.[4][5][6][7]
-
Consider a Different Glycosyltransferase: If all else fails, your chosen enzyme may simply not be promiscuous enough to accept the modified sugar.[1][8][9][10][11] It may be necessary to screen a panel of different glycosyltransferases to find one with the desired activity.
Experimental Workflow for No Product Detection:
Caption: Workflow for troubleshooting no product detection.
References
- Molecular characterization and structural basis of a promiscuous glycosyltransferase for β‐(1,6) oligoglucoside chain glycosides biosynthesis. PMC.
- Promiscuity and specificity of eukaryotic glycosyltransferases. PMC.
- Optimizing Trilobatin Production via Screening and Modific
- Substrate promiscuity catalyzed by an O-glycosyltransferase MrOGT2 from Metarhizium robertsii. Taylor & Francis Online.
- Structural and functional studies reveal the molecular basis of substrate promiscuity of a glycosyltransferase originating
- Broadening the scope of glycosyltransferase-catalyzed sugar nucleotide synthesis. PMC.
- Natural and Synthetic Inhibitors of Glycosyl
- A promiscuous glycosyltransferase generates poly-β-1,4-glucan derivatives that facilitate mass spectrometry-based detection of cellulolytic enzymes. PMC.
- Improving Thermostability and Catalytic Activity of Glycosyltransferase From Panax ginseng by Semi-Rational Design for Rebaudioside D Synthesis. PMC.
- Glycosyltransferase engineering and multi-glycosylation routes development facilitating synthesis of high-intensity sweetener mogrosides. PMC.
- Glycosyltransferase Activity Assay Using Colorimetric Methods. Methods and Protocols.
- Effects of pH and temperature on enzyme activity and stability.
- Effect of temperature and pH on the activity of UGT-76G1Sr (A-B) and...
- Synthesis and Conformational Analysis of 6-C-Methyl-Substituted 2-Acetamido-2-deoxy-β-d-glucopyranosyl Mono- and Disaccharides. NIH.
- Glycosyltransferase engineering for carbohydr
- Controlling Glycosyltransferase Activity: Inhibition and Enzyme Engineering.
- Dynamic tracing of sugar metabolism reveals the mechanisms of action of synthetic sugar analogs. Glycobiology.
- Beyond substrate analogues: new inhibitor chemotypes for glycosyltransferases. RSC Publishing.
- Functional and Comparative Analysis of Small Molecule Glycosyltransferases from Plants by High-Throughput Assays. Molecular Life Sciences.
- Glycosyltransferase Activity Assay Using Colorimetric Methods. PubMed.
- Assays for Glycosyltransferases.
- A Novel Glycosyltransferase Activity Assay. R&D Systems.
- Discovery of Glycosyltransferases Using Carbohydr
- Kinetic models of sugar transport by SGLT symporters A) Standard 5...
- Acceptors and Effectors Alter Substrate Inhibition Kinetics of a Plant Glucosyltransferase NbUGT72AY1 and Its Mutants. MDPI.
- Discovering New Substrates of a UDP-Glycosyltransferase with a High-Throughput Method. MDPI.
- Advances in understanding glycosyltransferases
- Design of glycosylation sites by rapid synthesis and analysis of glycosyltransferases. PubMed.
- Generating orthogonal glycosyltransferase and nucleotide sugar pairs as next-gener
- Glycosyltransferases and Their Assays.
- “Mix and match” auto-assembly of glycosyltransferase domains delivers biocatalysts with improved substr
- Synthesis of Glycosyltransferase Inhibitors.
- Methyl 6-amino-6-deoxy-a-D-glucopyranoside. Chem-Impex.
- Glycosyltransferases. NCBI Bookshelf.
- Glycosyltransferases and Glycan-processing Enzymes. NCBI.
- Leloir Glycosyltransferases in Applied Biocatalysis: A Multidisciplinary Approach. PMC.
- 6-O-Methyl-alpha-D-galactopyranose as a Substr
- Methyl 6-deoxy-α-D-glucopyranoside, 1 g. Carl ROTH.
- D-Glucopyranoside, methyl 6-deoxy-, 2-benzo
- Methyl 6-deoxy-α-D-glucopyranoside. Biosynth.
- Coupled reaction of glycosyltransferase and sucrose synthase for high-yielding and cost-effective synthesis of rosin.
- Glycosyltransferases: Mining, engineering and applications in biosynthesis of glycosylated plant n
Sources
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- 2. Glycosyltransferases - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 4. Optimizing Trilobatin Production via Screening and Modification of Glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving Thermostability and Catalytic Activity of Glycosyltransferase From Panax ginseng by Semi-Rational Design for Rebaudioside D Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
- 8. Molecular characterization and structural basis of a promiscuous glycosyltransferase for β‐(1,6) oligoglucoside chain glycosides biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. investigacion.unirioja.es [investigacion.unirioja.es]
- 11. A promiscuous glycosyltransferase generates poly-β-1,4-glucan derivatives that facilitate mass spectrometry-based detection of cellulolytic enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Natural and Synthetic Inhibitors of Glycosylation - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of Glycosyltransferases Using Carbohydrate Arrays and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Synthesis and Conformational Analysis of 6-C-Methyl-Substituted 2-Acetamido-2-deoxy-β-d-glucopyranosyl Mono- and Disaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
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- 21. Glycosyltransferase engineering and multi-glycosylation routes development facilitating synthesis of high-intensity sweetener mogrosides - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. researchgate.net [researchgate.net]
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- 25. Technical Note: A Novel Glycosyltransferase Activity Assay: R&D Systems [rndsystems.com]
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- 28. Generating orthogonal glycosyltransferase and nucleotide sugar pairs as next-generation glycobiology tools - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Methylated Glycoside Isomers
Welcome to the technical support center for methylated glycoside purification. This guide is designed for researchers, chemists, and drug development professionals who encounter the unique and often frustrating challenges of separating closely related methylated glycoside isomers. The subtle differences between anomers (e.g., α vs. β) and regioisomers (e.g., 2-O-methyl vs. 3-O-methyl) demand highly selective purification strategies.
This resource provides in-depth, experience-based answers to common questions, detailed troubleshooting guides for key chromatographic techniques, and validated experimental protocols. Our goal is to move beyond simple procedural lists and explain the underlying principles, empowering you to make informed decisions and optimize your purification workflows.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles faced during the purification of methylated glycoside isomers.
Q1: Why are my methylated glycoside isomers (anomers or regioisomers) co-eluting on my standard reversed-phase (RP-C18) HPLC column?
A1: This is a frequent and expected challenge. Standard reversed-phase columns like C18 separate compounds based on hydrophobicity. Methylated glycosides are highly polar molecules, and the addition of a methyl group often imparts only a minor change in overall polarity.[1] Consequently, these isomers exhibit very weak interactions with the non-polar stationary phase and are not retained, eluting together near the solvent front.[1] The subtle differences in the spatial orientation of a single methyl group between regioisomers or the stereochemistry at the anomeric center (C1) are typically insufficient to induce differential retention on a C18 column.[2]
Q2: What is the fundamental difference between separating anomers and regioisomers?
A2: The primary difference lies in the nature of their isomerism, which dictates the separation strategy.
-
Anomers (e.g., methyl α-D-glucopyranoside vs. methyl β-D-glucopyranoside): These are diastereomers that differ only in the configuration at the anomeric carbon (C1).[2][3] The key physical difference is the orientation of the C1-methoxy group (axial vs. equatorial), which influences the molecule's overall shape and dipole moment. Chiral chromatography or techniques sensitive to subtle shape differences are often required.[4][5]
-
Regioisomers (e.g., methyl 2-O-methyl-α-D-glucopyranoside vs. methyl 3-O-methyl-α-D-glucopyranoside): These are constitutional isomers where the methyl group is located at different positions on the sugar ring.[6] While they have the same molecular weight, the position of the methyl group can significantly alter the accessibility of hydroxyl groups for interaction with a stationary phase, affecting polarity and hydrogen bonding capacity. Chromatographic modes that exploit these differences in polarity, like HILIC or Normal Phase, are generally more effective.[6]
Q3: I need to analyze my isomers by Gas Chromatography (GC), but they are not volatile. What should I do?
A3: Direct GC analysis of underivatized glycosides is not feasible due to their high polarity and low volatility, which stems from the presence of multiple hydroxyl groups.[7][8] To overcome this, you must perform a chemical derivatization to cap the free hydroxyl groups, thereby increasing volatility and thermal stability.[7][9][10]
Common derivatization strategies include:
-
Silylation: Converting -OH groups to trimethylsilyl (TMS) ethers (e.g., using BSTFA or MSTFA). This is a very common and effective method.[7][11]
-
Acetylation: Converting -OH groups to acetate esters (e.g., using acetic anhydride).[12][13]
-
Oximation followed by Silylation/Acetylation: This two-step process first converts the reducing end to a stable oxime, which prevents the formation of multiple anomeric peaks for a single isomer, simplifying the resulting chromatogram.[8]
The choice of derivatization can impact chromatographic resolution, so it may be necessary to screen different methods.[8]
Q4: What is HILIC, and why is it often recommended for this type of separation?
A4: Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful HPLC mode for separating highly polar compounds that are poorly retained in reversed-phase.[1][14][15]
-
Mechanism: HILIC uses a polar stationary phase (like bare silica, diol, or amide) and a mobile phase with a high percentage of organic solvent (typically acetonitrile) and a small amount of aqueous solvent.[14][16][17] The aqueous portion of the mobile phase forms a water-rich layer on the surface of the stationary phase. Polar analytes, like methylated glycosides, partition into this aqueous layer and are retained. Elution is achieved by increasing the concentration of the aqueous solvent.[16][17]
-
Why it Works: This mechanism is exquisitely sensitive to subtle differences in polarity and the number/availability of hydroxyl groups.[16] Regioisomers, with their varied hydrogen-bonding capabilities, often show distinct retention behaviors in HILIC, making it a superior choice over RP-HPLC for these molecules.[15]
Part 2: Troubleshooting Guides by Technique
This section provides structured guidance for optimizing specific chromatographic methods for isomer separation.
Guide 1: Optimizing HPLC for Isomer Resolution
This workflow guides you through selecting and optimizing the appropriate HPLC mode.
Caption: Decision workflow for troubleshooting HPLC separation of regioisomers.
Troubleshooting Steps & Rationale:
-
Confirm Your Mode: If you are using a standard C18 column, the lack of retention is the primary issue. The solution is not to optimize the C18 method but to switch to a more appropriate chromatographic mode.[1]
-
Transition to HILIC: HILIC is the industry-standard starting point for separating polar isomers like methylated glycosides.[14][15]
-
HILIC Stationary Phase Selection: The choice of HILIC stationary phase is critical for selectivity.[14]
-
Bare Silica: A good starting point, offering strong hydrogen bonding interactions.
-
Amide/Amino Phases: Offer different selectivity through dipole-dipole and hydrogen bonding interactions, sometimes providing better peak shape.[1][16]
-
Zwitterionic Phases: Can provide unique selectivity, especially if your analytes have any potential to be charged.[14]
-
-
Mobile Phase Optimization:
-
Gradient: Start with a high organic content (e.g., 95% acetonitrile) and run a shallow gradient to a lower organic content (e.g., 80% acetonitrile). The shallow gradient is key to resolving compounds with similar polarities.
-
Additives: Small amounts of buffers like ammonium formate or ammonium acetate (5-10 mM) can significantly improve peak shape by suppressing unwanted interactions with surface silanols on the stationary phase.
-
Anomers represent a chiral separation problem. While sometimes resolved on achiral HILIC or NP columns, they often require specialized chiral stationary phases (CSPs).[2][5][18]
Troubleshooting Steps & Rationale:
-
Optimize Achiral System First: Before moving to expensive chiral columns, exhaust options on your HILIC system.
-
Lower Temperature: Reducing the column temperature can enhance enantioselectivity by increasing the stability of transient diastereomeric complexes formed between the analyte and the stationary phase.[19]
-
Flow Rate: Lowering the flow rate can increase column efficiency and may improve resolution.[19]
-
-
Screen Chiral Stationary Phases (CSPs): If achiral methods fail, a CSP is necessary. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are the most versatile and successful for carbohydrate isomers.[20][21][22]
-
Chiral Chromatography Mode Selection: CSPs can be operated in different modes, and screening is essential as selectivity can be inverted between modes.[4][20]
-
Normal Phase (NP): Heptane/Isopropanol is a common starting point.
-
Polar Organic Mode: Acetonitrile or Methanol.
-
Reversed Phase (RP): Water/Acetonitrile or Water/Methanol.
-
| Parameter | Recommendation for Anomer Separation | Rationale |
| Primary Column Choice | Chiral Stationary Phase (Polysaccharide-based) | Anomers are diastereomers, requiring a chiral environment for differential interaction and separation.[4][5] |
| Mobile Phase | Screen NP, RP, and Polar Organic modes | Selectivity on CSPs is highly dependent on the mobile phase, which influences analyte-CSP interactions.[20] |
| Temperature | Lower temperature (e.g., 10-25°C) | Enhances the energetic difference between the transient diastereomeric complexes, often improving resolution.[19] |
| Additives (NP) | 0.1% Trifluoroacetic Acid (TFA) or Acetic Acid | For acidic or basic analytes, additives can improve peak shape by suppressing ionization.[19] |
Guide 2: Method Development for GC-MS Analysis
This issue almost always stems from incomplete or improper derivatization.
Caption: Troubleshooting workflow for derivatization and GC-MS analysis.
Troubleshooting Steps & Rationale:
-
Verify Derivatization Completion: Incomplete derivatization, where some hydroxyl groups remain free, will result in broad, tailing peaks or no peak at all. Use an excess of derivatizing reagent and ensure reaction conditions (time, temperature) are adequate. The reaction must be performed under strictly anhydrous conditions, as water will consume the reagents.[7]
-
Address Anomeric Peaks: If your starting material is a reducing sugar, derivatization will "trap" both the α and β anomers, leading to two peaks for one compound.[8] To simplify the chromatogram, perform an oximation step first. This converts the cyclic hemiacetal to a stable acyclic oxime, which is then derivatized to yield a single peak.[8]
-
Choose the Right Column: A mid-polarity column (e.g., 5% phenyl polysiloxane) is a good starting point for separating derivatized isomers. Gas-liquid partition chromatography using polar stationary phases like butanediol succinate polyester can also be highly selective for these compounds.[23]
-
Optimize GC Conditions: Use a temperature gradient (e.g., starting at 150°C and ramping to 250°C) to ensure good separation and elution of all derivatives.
Part 3: Experimental Protocols
Protocol 1: Peracetylation of Methylated Glycosides for GC-MS Analysis
This protocol describes the complete acetylation of free hydroxyl groups, rendering the molecule volatile for GC analysis.[12][13]
Materials:
-
Methylated glycoside sample (1-2 mg)
-
Anhydrous Pyridine (0.5 mL)
-
Acetic Anhydride (0.5 mL)
-
Toluene (for co-evaporation)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Vials, heating block, nitrogen stream
Methodology:
-
Drying: Place 1-2 mg of the glycoside sample in a 2 mL vial. Add 0.5 mL of toluene and evaporate to dryness under a gentle stream of nitrogen to remove residual water. Repeat this step twice. Rationale: Water will quench the acetic anhydride, leading to incomplete reaction.
-
Derivatization: Add 0.5 mL of anhydrous pyridine, followed by 0.5 mL of acetic anhydride to the dried sample. Cap the vial tightly. Rationale: Pyridine acts as a catalyst and an acid scavenger.
-
Reaction: Heat the mixture at 80°C for 2 hours in a heating block.
-
Quenching & Extraction: Cool the vial to room temperature. Carefully add 1 mL of water to quench the excess acetic anhydride. Extract the acetylated product with 3 x 1 mL of DCM. Combine the organic layers.
-
Washing: Wash the combined DCM layers with 1 mL of saturated sodium bicarbonate solution to remove acetic acid, followed by 1 mL of water. Rationale: This workup removes reactants and byproducts, providing a clean sample for injection.
-
Drying & Concentration: Dry the DCM layer over anhydrous sodium sulfate, filter, and concentrate under a stream of nitrogen.
-
Sample Preparation for GC-MS: Re-dissolve the dried, acetylated product in an appropriate volume of ethyl acetate or hexane (e.g., 100 µL) for GC-MS injection.
Self-Validation: To confirm reaction completion, spot the crude reaction mixture on a TLC plate alongside the starting material. The product spot should have a much higher Rf and the starting material spot should be absent.
Protocol 2: Baseline HILIC Method for Regioisomer Screening
This protocol provides a starting point for separating polar methylated glycoside regioisomers.
Instrumentation & Columns:
-
HPLC System: Standard quaternary or binary HPLC with UV or ELSD/CAD detector.
-
Column: HILIC Amide or Bare Silica column (e.g., 150 x 4.6 mm, 3.5 µm). Rationale: Amide phases often provide excellent selectivity and peak shape for carbohydrates.[16]
Mobile Phases:
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5. Rationale: The buffer improves peak shape and reproducibility.
-
Mobile Phase B: Acetonitrile
Methodology:
-
Column Equilibration: Equilibrate the column with 95% B for at least 30 minutes at a flow rate of 1.0 mL/min. Rationale: HILIC requires a stable, hydrated stationary phase surface for reproducible retention, which takes longer to achieve than in RP-HPLC.
-
Sample Preparation: Dissolve the isomer mixture in a solution that mimics the initial mobile phase conditions (e.g., 95:5 Acetonitrile:Water) to ensure good peak shape.
-
Gradient Elution:
-
Time 0-2 min: Hold at 95% B (Isocratic)
-
Time 2-20 min: Linear gradient from 95% B to 80% B. Rationale: A shallow gradient is crucial for separating closely eluting polar isomers.
-
Time 20-22 min: Ramp to 50% B (Column Wash)
-
Time 22-25 min: Hold at 50% B
-
Time 25-26 min: Return to 95% B
-
Time 26-35 min: Re-equilibrate at 95% B
-
-
Detection: Use an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) if the analytes lack a chromophore.
Optimization: If resolution is insufficient, try an even shallower gradient (e.g., 95% to 85% B over 30 minutes) or screen a different HILIC stationary phase (e.g., bare silica).
References
- 1. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 2. emerypharma.com [emerypharma.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation, separation, identification, and quantification of bioactive methylated flavone regioisomers by UHPLC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajrsp.com [ajrsp.com]
- 8. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [discover.restek.com]
- 9. researchgate.net [researchgate.net]
- 10. Derivatization of carbohydrates for GC and GC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of partially methylated methyl glycosides by gas chromatography-mass spectrometry of trimethylsilyl derivatives. Application to mycobacterial glycolipid antigen analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carbohydrate analysis of hemicelluloses by gas chromatography-mass spectrometry of acetylated methyl glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gas--liquid chromatography and mass spectrometry of methylated and acetylated methyl glycosides. Application to the structural analysis of glycoprotein glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. longdom.org [longdom.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 18. SEPARATION OF METHYL HEXOSIDE ANOMERS BY CHROMATOGRAPHY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Chiral Method Development Strategies for HPLC [sigmaaldrich.com]
- 22. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 314. Gas–liquid partition chromatography of methylated and partially methylated methyl glycosides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Identification and minimization of byproducts in 6-deoxy sugar synthesis
Welcome to the technical support center for the synthesis of 6-deoxy sugars. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of deoxygenation reactions in carbohydrate chemistry. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize the formation of byproducts in your experiments, ensuring the successful synthesis of your target 6-deoxy sugar.
Introduction: The Challenge of Selective Deoxygenation
The removal of a hydroxyl group from a sugar molecule, particularly at the C6 position, is a critical transformation in the synthesis of many biologically active compounds, including antibiotics and anticancer agents.[1] However, the polyfunctional nature of carbohydrates presents a significant challenge in achieving regioselective deoxygenation without the formation of unwanted byproducts.[2][3] This guide provides practical, field-proven insights into managing these challenges, with a focus on the widely used Barton-McCombie reaction and other common deoxygenation methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I can expect in a 6-deoxy sugar synthesis via the Barton-McCombie reaction?
A1: The Barton-McCombie deoxygenation, a radical-mediated process, is robust but can lead to several predictable byproducts. The most common are:
-
Regenerated Starting Alcohol: This occurs when the intermediate carbon-centered radical is quenched by a hydrogen atom source before the desired deoxygenation is complete.
-
Elimination Products (Alkenes): If there is a suitable leaving group on an adjacent carbon, an alkene can be formed as a byproduct. This is more prevalent with tertiary alcohols.
-
Tin-Containing Byproducts: When using traditional tin hydrides like tributyltin hydride (Bu₃SnH), removal of tin salts from the final product can be challenging and is a significant drawback of this method.
Q2: How can I minimize the regeneration of the starting alcohol?
A2: Minimizing alcohol regeneration involves optimizing the radical chain reaction. Here are some strategies:
-
Increase Hydrogen Donor Concentration: A higher concentration of the hydrogen donor can favor the desired hydrogen atom transfer to the alkyl radical.
-
Use a More Efficient Hydrogen Donor: Tris(trimethylsilyl)silane ((TMS)₃SiH) is often a more efficient hydrogen donor than Bu₃SnH and can reduce alcohol regeneration.
-
Control the Temperature: Ensure the reaction is run at a temperature that allows for efficient initiation and propagation of the radical chain.
Q3: What are the best practices for choosing protecting groups to avoid side reactions?
A3: A well-thought-out protecting group strategy is paramount in carbohydrate chemistry to prevent unwanted side reactions.[4][5] Key considerations include:
-
Orthogonality: Choose protecting groups that can be removed under different conditions, allowing for selective deprotection of specific hydroxyl groups.[6]
-
Impact on Reactivity: Be aware that protecting groups can influence the reactivity of the sugar molecule. Electron-withdrawing groups (e.g., acyl groups) can decrease reactivity, while electron-donating groups (e.g., benzyl ethers) can increase it.[6]
-
Neighboring Group Participation: A participating group at the C2 position (like an acetyl group) can influence the stereochemical outcome of glycosylation reactions. For 6-deoxy sugar synthesis, it's crucial to consider how protecting groups on adjacent carbons might favor elimination or other side reactions.
Q4: Are there safer, tin-free alternatives to the Barton-McCombie reaction?
A4: Yes, due to the toxicity of organotin compounds, several tin-free deoxygenation methods have been developed. These include:
-
Silane-Based Reducing Agents: As mentioned, (TMS)₃SiH is a popular alternative.
-
Phosphine-Borane Complexes: These have also been shown to be effective hydrogen donors.
-
Photocatalytic Deoxygenation: This emerging technique uses visible light to generate radicals under mild conditions, often avoiding harsh reagents.[7][8]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues encountered during 6-deoxy sugar synthesis.
Problem 1: Incomplete Deoxygenation and/or Regeneration of Starting Alcohol
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of the starting alcohol remaining after the reaction.
-
¹H NMR of the crude product shows characteristic signals of the starting material.
Workflow for Troubleshooting Incomplete Deoxygenation:
Caption: Troubleshooting workflow for incomplete deoxygenation.
Detailed Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Degraded Reagents | Ensure the radical initiator (e.g., AIBN) and hydrogen donor are fresh. AIBN can decompose over time. |
| Insufficient Reagent Stoichiometry | Use a slight excess of the hydrogen donor (e.g., 1.2-1.5 equivalents). Ensure the radical initiator is at a catalytic amount (e.g., 0.1-0.2 equivalents). |
| Suboptimal Reaction Temperature | For AIBN, the reaction temperature should typically be around 80-110 °C to ensure an appropriate rate of radical initiation. |
| Inefficient Hydrogen Donor | For primary alcohols, which can be problematic substrates, consider switching from Bu₃SnH to a more efficient donor like (TMS)₃SiH. |
| Oxygen Contamination | Thoroughly degas the solvent before the reaction to remove dissolved oxygen, which can quench radicals. |
Problem 2: Formation of an Alkene Byproduct via Elimination
Symptoms:
-
A new, less polar spot appears on TLC.
-
¹H NMR shows characteristic signals for vinylic protons (typically in the 5-6 ppm region).
-
Mass spectrometry confirms a product with a mass corresponding to the loss of the hydroxyl group and a proton.
Mechanism of Elimination Byproduct Formation:
Caption: Formation of an alkene byproduct via β-elimination.
Detailed Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Substrate Prone to Elimination | Tertiary alcohols are more susceptible to elimination. If possible, redesign the synthetic route to avoid deoxygenation of a tertiary alcohol. |
| Presence of a Good Leaving Group on an Adjacent Carbon | If a protecting group on an adjacent carbon can act as a leaving group (e.g., a sulfonate), consider replacing it with a more robust protecting group like a benzyl ether. |
| High Reaction Temperature | Lowering the reaction temperature can sometimes disfavor the elimination pathway. This may require using a low-temperature radical initiator. |
Analytical and Purification Protocols
Identification of Byproducts by NMR Spectroscopy
¹H and ¹³C NMR are powerful tools for identifying byproducts.[9][10][11][12][13]
| Compound Type | Characteristic ¹H NMR Signals (ppm) | Characteristic ¹³C NMR Signals (ppm) |
| Desired 6-Deoxy Sugar | Disappearance of the C6-CH₂OH signals and appearance of a new methyl group (doublet, ~1.2-1.4 ppm). | A new methyl signal around 17-20 ppm. |
| Regenerated Alcohol | Signals corresponding to the starting material will be present. | Signals corresponding to the starting material will be present. |
| Alkene Byproduct | Vinylic proton signals in the 5-6 ppm region. | Signals for sp² hybridized carbons in the 100-150 ppm region. |
HPLC Methods for Reaction Monitoring and Purification
High-Performance Liquid Chromatography (HPLC) is invaluable for monitoring reaction progress and for the purification of the final product.[6][9][14][15][16][17][18][19][20]
Recommended HPLC Columns and Conditions:
| Compound Type | Recommended Column | Typical Mobile Phase | Detection |
| Protected Sugars | Reversed-Phase (C18, Phenyl-Hexyl) | Acetonitrile/Water gradient | UV (if chromophores are present), ELSD, or RI |
| Unprotected (Polar) Sugars | Hydrophilic Interaction Liquid Chromatography (HILIC) or Amino-propyl bonded phase | Acetonitrile/Water gradient (high organic content) | Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) |
| Ionic Sugar Derivatives | Ion-Exchange or Ion-Pairing Reversed-Phase | Aqueous buffers with an organic modifier | RI, ELSD, or Conductivity Detector |
Experimental Protocol: Purification of a Protected 6-Deoxy Sugar by Flash Column Chromatography
-
Concentrate the Reaction Mixture: After the reaction is complete, remove the solvent under reduced pressure.
-
Initial Workup (for tin-based reactions): If Bu₃SnH was used, dissolve the crude residue in a suitable organic solvent and wash with an aqueous solution of KF to precipitate tin salts. Filter and concentrate the organic layer.
-
Prepare the Column: Pack a silica gel column with an appropriate non-polar solvent system (e.g., hexane/ethyl acetate).
-
Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.
-
Elute the Column: Run a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane) to separate the components. The less polar 6-deoxy sugar should elute before the more polar starting alcohol.
-
Analyze Fractions: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 6-deoxy sugar.
References
- Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydr
- A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactose in Eggless Mayonnaise. MDPI.
- Optimization of mobile phase for separation of carbohydrates in honey by high performance liquid chrom
- (PDF) Optimization of mobile phase for separation of carbohydrates in honey by high performance liquid chromatography using a mixture design.
- Optimization of mobile phase for separation of carbohydrates in honey by high performance liquid chromatography using a mixture design. SciELO.
- Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosyl
- Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosyl
- HPLC Columns for Carbohydr
- Rezex HPLC Columns for Carbohydr
- Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. PubMed Central.
- Concise Separations Carbohydr
- HPLC Columns for Sugars, Organic Acids & Alcohols. KNAUER.
- Technical Support Center: Purification of Polar 5-Deoxy Sugar Compounds. Benchchem.
- The effect of neighbouring group participation and possible long range remote group participation in O-glycosyl
- Boosting Photocatalytic Conversion of Glucose by Constructing Oxygen Vacancies in TiO2‐x.
- Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection str
- Regioselective modification of unprotected glycosides.
- Development of Photocatalytic Conversion of Glucose to Value-Added Chemicals by Supported-TiO2 Photocatalysts | Request PDF.
- Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Vers
- Transformations of carbohydrate derivatives enabled by photocatalysis and visible light photochemistry. Chemical Science (RSC Publishing).
- The mechanism of 6-deoxyhexose synthesis. 3.
- Photocatalytic, Site-Selective Oxidations of Carbohydr
- Light-Driven Regioselective Deoxygenation of Carbohydrate Lactones for 2-Deoxy Sugar Precursor Synthesis. PMC - PubMed Central.
- Methods for 2-Deoxyglycoside Synthesis. PMC - NIH.
- Chemical shifts used for identification and quantification of integrated soluble sugars and organic acids in ¹H-NMR spectra of beet root and leaf polar extracts (in D2O, pHapparent 6.0), expressed as relative values to the TSP resonance at 0 ppm s: singlet, d: doublet, dd.
- Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles.
- Reductive cleavage of sulfones and sulfonamides by a neutral organic super-electron-donor (S.E.D.) reagent. PubMed.
- Stereoselective glycosylation reactions with 2-deoxyglucose.
- The use of MM/QM calculations of 13C chemical shifts in the conformational analysis of some monosaccharides and sucrose. New Journal of Chemistry (RSC Publishing).
- Pathways and Mechanisms in the Biogenesis of Novel Deoxysugars by Bacteria. PubMed.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP.
- Deoxy sugar. Wikipedia.
- Reductively-labile sulfonate ester protecting groups that are rapidly cleaved by physiological glut
- New Catalytic Reactions in Carbohydr
- Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy. NIH.
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Blogs.
- Rapid de Novo Preparation of 2,6-Dideoxy Sugar Libraries through Gold-Catalyzed Homopropargyl Orthoester Cycliz
- The Experimental Evidence in Support of Glycosylation Mechanisms at the SN1-SN2 Interface. PMC - PubMed Central.
- Reductively-labile sulfonate ester protecting groups that are rapidly cleaved by physiological glutathione | Request PDF.
- Tosylates And Mesyl
Sources
- 1. Pathways and mechanisms in the biogenesis of novel deoxysugars by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective modification of unprotected glycosides - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC08199H [pubs.rsc.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactose in Eggless Mayonnaise [mdpi.com]
- 7. Transformations of carbohydrate derivatives enabled by photocatalysis and visible light photochemistry - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05400D [pubs.rsc.org]
- 8. Light-Driven Regioselective Deoxygenation of Carbohydrate Lactones for 2-Deoxy Sugar Precursor Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. The use of MM/QM calculations of 13C chemical shifts in the conformational analysis of some monosaccharides and sucrose - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. kgroup.du.edu [kgroup.du.edu]
- 13. blogs.cardiff.ac.uk [blogs.cardiff.ac.uk]
- 14. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scielo.br [scielo.br]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Rezex HPLC Columns for Carbohydrate & Acid Analysis | Phenomenex [phenomenex.com]
- 19. HPLC Columns for Sugars, Organic Acids & Alcohols [knauer.net]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Resolving NMR Signal Overlap in Glucopyranoside Derivatives
Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of glucopyranoside derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of signal overlap in their NMR spectra. The inherent structural similarity of monosaccharide units often leads to severe spectral congestion, particularly in the 1H NMR spectra, complicating structural elucidation and analysis.[1][2][3]
This resource provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve these issues. The content is structured to move from fundamental concepts and simple adjustments to more advanced techniques, providing not only procedural steps but also the underlying scientific principles.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial questions and provides straightforward solutions that can often resolve minor to moderate signal overlap without resorting to complex experiments.
Q1: My 1H NMR spectrum for a glucopyranoside derivative shows a crowded, uninterpretable region between 3.0 and 4.5 ppm. What is the primary cause and my first course of action?
A1: This is a classic issue in carbohydrate NMR.[2] The non-anomeric protons on the pyranose ring (H-2 to H-6) have very similar chemical environments, causing their signals to resonate in a narrow spectral window.[4][5] This leads to significant overlap of multiplets, making direct assignment from a 1D spectrum nearly impossible.[1]
Your First Course of Action: Before moving to more advanced techniques, simple adjustments to your sample preparation and acquisition parameters can sometimes provide the needed resolution.
-
Solvent Change: The chemical shifts of protons, especially hydroxyl protons, can be sensitive to the solvent environment due to changes in hydrogen bonding and solute-solvent interactions.[6][7] Trying a different deuterated solvent (e.g., switching from D₂O to DMSO-d₆ or acetone-d₆) can alter the chemical shifts and potentially resolve overlapping signals.[2]
-
Temperature Variation: Acquiring spectra at different temperatures (Variable Temperature NMR) can influence conformational equilibria and hydrogen bonding, which in turn affects chemical shifts.[8][9] A modest increase or decrease in temperature (e.g., from 298K to 313K or 283K) may be sufficient to separate key signals.[2][10][11]
-
pH Adjustment: For derivatives with ionizable groups, altering the pH of the solution can induce significant changes in the chemical shifts of nearby protons, aiding in resolution.
Q2: I've tried changing the solvent and temperature, but the overlap persists. Is there a way to improve resolution without changing the sample itself?
A2: Yes. If sample modifications are not fruitful or desired, the next logical step is to leverage the capabilities of the NMR spectrometer itself.
Higher Magnetic Field Strength: The dispersion of chemical shifts is directly proportional to the strength of the magnetic field.[2] If available, re-running your sample on a higher field spectrometer (e.g., moving from a 400 MHz to a 600 MHz or 800 MHz instrument) will spread the signals out, often resolving previously overlapped peaks.[2] While not a change in methodology, it is a powerful and straightforward hardware solution.
Part 2: Advanced Troubleshooting - Multi-dimensional NMR and Chemical Modification
When first-line approaches are insufficient, more advanced techniques are required. This section delves into the power of two-dimensional (2D) NMR and the strategic use of chemical modifications.
Q3: How can 2D NMR experiments help resolve the signal overlap in my glucopyranoside derivative?
A3: Two-dimensional NMR spectroscopy is the most powerful tool for overcoming signal overlap in complex molecules like carbohydrates.[12][13] These experiments add a second frequency dimension, spreading the signals out and revealing correlations between nuclei that are obscured in a 1D spectrum.[2][14]
Workflow for Selecting the Right 2D NMR Experiment:
Caption: Decision tree for selecting 2D NMR experiments.
Protocol: Generic 2D HSQC Experiment for a Glucopyranoside Derivative
-
Sample Preparation: Dissolve 5-15 mg of the purified glucopyranoside derivative in 0.5-0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Ensure complete dissolution.
-
Spectrometer Setup:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Acquire a 1D proton spectrum to determine the spectral width.
-
-
HSQC Parameter Setup:
-
Use a standard pulse program for HSQC (e.g., hsqcedetgpsp on Bruker instruments).
-
Set the ¹H spectral width to cover all proton signals (e.g., 0-10 ppm).
-
Set the ¹³C spectral width to cover the expected carbohydrate region (e.g., 50-110 ppm).
-
Set the number of scans per increment (e.g., 8 to 64) based on sample concentration.
-
Set the one-bond ¹J(CH) coupling constant to an average value for carbohydrates (~145 Hz).[2]
-
Set the relaxation delay (d1) to 1.5-2.0 seconds.
-
-
Data Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform Fourier transformation.
-
Phase correct the spectrum carefully in both dimensions.
-
Calibrate the spectrum using the residual solvent signal.
-
Q4: Are there chemical methods to simplify a complex spectrum?
A4: Yes, when spectroscopic methods alone are insufficient, chemical derivatization or the use of shift reagents can be highly effective.
-
Chemical Derivatization: Acetylation or methylation of the free hydroxyl groups on the sugar ring can significantly alter the chemical shifts of the ring protons, often reducing overlap.[2] This is a destructive method, as it modifies your compound, but the resulting simplified spectrum can provide crucial structural information.
-
Lanthanide Shift Reagents (LSRs): These are paramagnetic complexes, typically of Europium (Eu) or Praseodymium (Pr), that can coordinate to basic sites in a molecule, such as hydroxyl or ether oxygens.[15][16][17] This coordination induces large changes in the chemical shifts of nearby protons. The magnitude of the induced shift is dependent on the distance of the proton from the lanthanide ion, often spreading out a crowded spectrum into a first-order, easily interpretable pattern.[15][18] Europium complexes typically cause downfield shifts, while praseodymium complexes cause upfield shifts.[15]
Protocol: Using a Lanthanide Shift Reagent
-
Initial Spectrum: Acquire a standard 1D 1H NMR spectrum of your purified compound in a non-coordinating deuterated solvent (e.g., CDCl₃, CCl₄).
-
Prepare LSR Stock: Prepare a stock solution of the LSR (e.g., Eu(fod)₃) in the same deuterated solvent.
-
Titration: Add small, incremental amounts of the LSR stock solution to your NMR tube.
-
Acquire Spectra: Acquire a 1H NMR spectrum after each addition.
-
Analysis: Observe the progressive shift of the proton signals. The signals from protons closer to the coordination site will shift more dramatically, allowing for their resolution and assignment.
Table 1: Comparison of Advanced Troubleshooting Techniques
| Technique | Principle | Pros | Cons |
| 2D NMR (e.g., HSQC, TOCSY) | Spreads signals into a second dimension based on nuclear couplings. | Non-destructive; Provides detailed connectivity information.[13] | Can be time-consuming; Requires higher sample concentration. |
| Chemical Derivatization | Modifies functional groups (e.g., -OH) to alter chemical shifts. | Can dramatically simplify spectra; Confirms presence of functional groups. | Destructive to the sample; Requires additional reaction and purification steps. |
| Lanthanide Shift Reagents | Paramagnetic ions coordinate to the molecule, inducing large chemical shifts. | Can simplify complex spectra to first-order patterns;[18] Provides distance information. | Line broadening can occur; Requires non-coordinating solvents; Can be difficult to quantify. |
Part 3: Special Cases and Novel Approaches
This section covers a novel technique that can be particularly useful for resolving hydroxyl proton signals, which are often unobserved in standard experiments.
Q5: I am interested in the hydroxyl protons of my glucopyranoside, but they exchange with the D₂O solvent and are not visible. How can I observe them?
A5: Observing hydroxyl (-OH) protons provides an alternative and powerful starting point for structural elucidation, as their chemical shifts are often better dispersed than the skeletal C-H protons.[4][5] The key is to slow down the chemical exchange of these protons with the solvent.
The Supercooled Aqueous Solution Method: By preparing the sample in a high H₂O content solvent (e.g., 99% H₂O / 1% D₂O) and acquiring the spectrum at a supercooled temperature (e.g., -14 °C / 259 K), the exchange rate can be slowed sufficiently to observe the -OH signals.[4][5][19]
Workflow for Hydroxyl Proton Observation:
Caption: Workflow for observing hydroxyl protons via supercooling.
This technique, combined with 2D experiments like HSQC-TOCSY, can provide a complete assignment of all ¹H and ¹³C resonances by starting the analysis from the well-resolved hydroxyl signals.[4][5]
References
-
Using NMR for Glycomics and Sugar Analysis. Creative Biostructure. Available at: [Link]
-
Recent Advances in NMR Studies of Carbohydrates | Request PDF. ResearchGate. Available at: [Link]
-
Exploring the Role of Solvent on Carbohydrate–Aryl Interactions by Diffusion NMR-Based Studies. National Institutes of Health. Available at: [Link]
-
2-Dimensional NMR in Carbohydrate Structural Analysis. Semantic Scholar. Available at: [Link]
-
A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega. Available at: [Link]
-
A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. National Institutes of Health. Available at: [Link]
-
The Influence of Solvent, Concentration, and Temperature on the Resolution of Protons Signals of 1H NMR Spectra of 1,2,3-Triazole-Tethered Glucopyranose. ResearchGate. Available at: [Link]
-
Direct NMR analysis of sugars from glycosides. Thieme E-Books & E-Journals. Available at: [Link]
-
Exploring the Role of Solvent on Carbohydrate–Aryl Interactions by Diffusion NMR-Based Studies. ACS Publications. Available at: [Link]
-
Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. National Institutes of Health. Available at: [Link]
-
Variable-temperature NMR spectroscopy for metabolite identification in biological materials. Nature. Available at: [Link]
-
Lanthanide shift reagents in nmr. SlideShare. Available at: [Link]
-
A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. CentAUR. Available at: [Link]
-
Supramolecular chemical shift reagents inducing conformational transitions: NMR analysis of carbohydrate homooligomer mixtures. Royal Society of Chemistry. Available at: [Link]
-
23.1: NMR Shift Reagents. Chemistry LibreTexts. Available at: [Link]
-
Variable-temperature H-NMR Studies on Three C-glycosylflavones Exhibiting Rotational Isomerism. MDPI. Available at: [Link]
-
Lanthanide Shift Reagents in NMR. Scribd. Available at: [Link]
-
Resolution of overlapping signals using 2D NMR spectroscopy. ResearchGate. Available at: [Link]
-
Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy. ResearchGate. Available at: [Link]
-
Variable-Temperature 1H-NMR Studies on Two C-Glycosylflavones. National Institutes of Health. Available at: [Link]
-
Complete 1H and 13C NMR spectral assignment of d-glucofuranose. ScienceDirect. Available at: [Link]
-
Chemical Shift Reagent| Proton NMR| Simplification of Complex Spectra. YouTube. Available at: [Link]
-
NMR spectrum of plasma treated glucopyranoside. Chemistry Stack Exchange. Available at: [Link]
-
Signal Overlap in NMR Spectroscopy. YouTube. Available at: [Link]
-
Synthesis and NMR Study of Some Important Glucopyranosyl Derivatives | Request PDF. ResearchGate. Available at: [Link]
Sources
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- 2. benchchem.com [benchchem.com]
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Technical Support Center: Interpreting Mass Spectrometry Fragmentation Patterns of 6-Deoxy Sugars
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the mass spectrometric analysis of 6-deoxy sugars. This guide is designed for researchers, scientists, and drug development professionals who encounter these unique monosaccharides in their work, from bacterial polysaccharides to therapeutic glycoproteins. Here, we move beyond simple protocols to explain the fundamental principles governing their fragmentation, empowering you to interpret your data with confidence, troubleshoot effectively, and design more informative experiments.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the most common questions regarding the analysis of 6-deoxy sugars.
Q1: What are 6-deoxy sugars, and why do they fragment differently from regular hexoses?
A1: 6-deoxy sugars are monosaccharides that lack a hydroxyl group at the C-6 position, which is replaced by a hydrogen atom. Common examples include L-fucose (6-deoxy-L-galactose) and L-rhamnose (6-deoxy-L-mannose). This seemingly minor structural change has a significant impact on their mass and fragmentation behavior in a mass spectrometer.
The key difference is the mass of the residue: a standard hexose (like glucose or galactose) has a monoisotopic mass of 162.1 Da as a residue within a glycan, whereas a 6-deoxyhexose has a mass of 146.1 Da. Consequently, the neutral loss of a terminal 6-deoxy sugar results in a mass difference of 146 Da, not the 162 Da expected for a hexose[1].
The absence of the C6-hydroxyl group also alters the electron distribution and stability of the sugar ring, influencing which bonds are most likely to break upon activation (e.g., Collision-Induced Dissociation, CID). This can lead to different relative abundances of cross-ring versus glycosidic bond cleavages compared to their hexose counterparts.
Q2: What are the characteristic fragment ions and neutral losses for 6-deoxy sugars in positive-ion CID?
A2: In positive-ion mode, typically using protonated ([M+H]⁺) or sodiated ([M+Na]⁺) precursors, 6-deoxy sugars exhibit several characteristic fragmentation patterns. The fragmentation process involves both cleavages of the glycosidic bond linking the sugar to the rest of the molecule and cross-ring cleavages within the sugar itself.[2]
The nomenclature developed by Domon and Costello is used to describe these fragments.[2][3]
-
Glycosidic Bond Cleavage: Cleavage of the bond between monosaccharide units results in B- and Y-type ions. The loss of a terminal 6-deoxy sugar (e.g., fucose) will result in a prominent Y-ion, corresponding to the loss of a 146 Da neutral fragment. The corresponding B-ion (the isolated 6-deoxy sugar) will have an m/z of 147 [M+H]⁺ or 169 [M+Na]⁺.
-
Cross-Ring Cleavage: These fragmentations provide valuable linkage information. They are designated as A- and X-type ions. For 6-deoxy sugars, specific cross-ring cleavages are often observed, though their relative abundance can be low in standard CID experiments of protonated molecules.[2]
The following table summarizes key fragments for a terminal 6-deoxyhexose like fucose or rhamnose.
| Fragment Type | Description | Expected m/z for [M+H]⁺ Precursor | Expected m/z for [M+Na]⁺ Precursor |
| Neutral Loss | Loss of the entire terminal 6-deoxyhexose residue | [M+H - 146]⁺ | [M+Na - 146]⁺ |
| B₁ ion | The isolated, non-reducing terminal 6-deoxyhexose | 147 | 169 |
| Internal Fragments | Successive water losses from the B₁ ion | 129 [B₁-H₂O]⁺, 111 [B₁-2H₂O]⁺ | 151 [B₁-H₂O]⁺, 133 [B₁-2H₂O]⁺ |
| ⁰,²A₁ ion | Cross-ring cleavage of the 6-deoxyhexose | 87 | 109 |
Q3: Why is derivatization, such as permethylation, so common in glycan analysis?
A3: Derivatization, and specifically permethylation, is a cornerstone of glycan mass spectrometry for several critical reasons:
-
Enhanced Ionization Efficiency: Native glycans are polar and often ionize poorly. Permethylation replaces the hydrogens on hydroxyl groups with methyl groups, increasing the hydrophobicity of the molecule. This significantly enhances ionization efficiency in both ESI and MALDI, leading to much stronger signals.[4][5]
-
Structural Information: Permethylation transforms glycosidic cleavages into powerful tools for linkage analysis. When a permethylated glycan fragments at a glycosidic bond, a hydroxyl group is revealed at the former linkage position on one fragment, while the other fragment retains its methyl ether. The resulting mass difference clearly indicates the original point of attachment.[6][7][8]
-
Stabilization of Labile Groups: It stabilizes acid-labile residues like sialic acids, preventing their unintentional loss during analysis and leading to more predictable fragmentation patterns.[4]
-
Simplified Spectra: It eliminates the variable of intra-residue hydrogen bonding, often leading to cleaner and more reproducible fragmentation spectra.
The trade-off is the requirement for an additional, highly optimized chemical reaction step prior to MS analysis.
Section 2: Advanced Topics & Troubleshooting Guide
This section tackles more complex scenarios and common problems encountered during experiments.
Q4: My sample contains both fucose and rhamnose. How can I distinguish these isomers using mass spectrometry?
A4: Distinguishing isomers is a significant challenge in mass spectrometry because they have identical masses.[9][10] However, it is often achievable by leveraging subtle differences in their stereochemistry, which translate into different fragmentation efficiencies for certain pathways.
-
Tandem MS (MS/MS): The key is to carefully compare the CID spectra of the isomers. Fucose (6-deoxy-galactose) and rhamnose (6-deoxy-mannose) differ in the stereochemistry of their hydroxyl groups. This can influence the stability of certain fragment ions. For example, the relative intensities of water loss peaks or specific cross-ring fragments may differ reproducibly between the two.[11] Studies on sodiated fucose have shown that the anomers (α and β) can be distinguished because the orientation of the hydroxyl groups at C1 and C2 influences the propensity for dehydration versus ring-opening reactions.[11][12] This principle extends to other stereochemical differences.
-
Ion Mobility Spectrometry (IMS-MS): This technique separates ions based on their size and shape (collisional cross-section, CCS) in the gas phase before mass analysis. Isomers often have slightly different 3D conformations, leading to different drift times and allowing for their separation.[2][13]
-
Advanced Dissociation Techniques: Methods like Ultraviolet Photodissociation (UVPD) or Electron Capture/Transfer Dissociation (ECD/ETD) can generate different, often more informative, fragmentation patterns than CID, which may produce unique fragments for each isomer.[2][3][9]
For a definitive answer, the most robust approach is to run authentic standards of fucose and rhamnose under identical analytical conditions to establish a benchmark fragmentation pattern or IMS drift time.
Q5: I'm seeing an unexpected fragment corresponding to an internal loss of a fucose residue. Is my structural assignment wrong?
A5: Not necessarily. This is a well-documented phenomenon in the gas phase known as "fucose migration" or "internal residue loss" .[2][3][14] During CID of protonated glycans, a labile terminal residue (fucose is a classic example) can cleave and then re-attach to a different location on the glycan backbone before a different, more stable fragment is ejected. This leads to product ions that do not reflect the original, native structure and can easily lead to incorrect structural assignments.
How to mitigate this issue:
-
Analyze Metal Adducts: This rearrangement is most common with protonated ions ([M+H]⁺). Analyzing sodiated ([M+Na]⁺) or other metal-adducted ions significantly suppresses these migration pathways and generally leads to cleaner glycosidic bond cleavages.[2][3]
-
Use Negative Ion Mode: Analyzing deprotonated ([M-H]⁻) or chloride-adducted ([M+Cl]⁻) ions also prevents this type of rearrangement.[15]
-
Lower Collision Energy: Using the minimum energy required to produce informative fragments can sometimes reduce the prevalence of rearrangement-driven products.
Troubleshooting Common Issues
Here we address specific problems in a structured format.
Problem 1: Low or No Signal for my 6-Deoxy Sugar-Containing Analyte
-
Possible Cause 1: Poor Ionization of Native Glycan.
-
Solution: As discussed in Q3, native glycans often exhibit poor ionization efficiency.[16] The most effective solution is to perform permethylation , which can increase signal intensity by an order of magnitude or more.[5] If derivatization is not an option, try optimizing the source conditions. For ESI, experiment with different solvent compositions and additives. For MALDI, screen several different matrices.[17]
-
-
Possible Cause 2: Inappropriate Ionization Mode.
-
Solution: If analyzing in positive-ion mode ([M+H]⁺), try switching to negative-ion mode to detect the deprotonated molecule ([M-H]⁻).[16] Alternatively, ensure the presence of sodium salts (e.g., by adding 1 mM NaOH to your solvent) and look for the sodiated adduct ([M+Na]⁺), which is often more stable and abundant than the protonated species for carbohydrates.[16]
-
-
Possible Cause 3: Suboptimal LC Conditions.
Problem 2: The MS/MS Spectrum is Uninterpretable or Dominated by a Single Fragment
-
Possible Cause 1: Fucose/Rhamnose Residue is Too Labile.
-
Solution: 6-deoxy sugars, particularly fucose, are often linked via acid-labile glycosidic bonds. In positive-ion CID, the spectrum can be dominated by the neutral loss of 146 Da, providing little other structural information.[15] To obtain more balanced fragmentation, try analyzing sodiated adducts or switching to negative-ion mode . These approaches often require slightly higher collision energy but yield a richer spectrum of both glycosidic and cross-ring cleavages.[2]
-
-
Possible Cause 2: Collision Energy is Not Optimized.
-
Solution: Fragmentation is highly dependent on collision energy. Perform a collision energy ramp or a series of experiments at different collision energies. A low energy may not induce sufficient fragmentation, while an excessively high energy may shatter the molecule into uninformative small fragments. The optimal energy will produce a balanced distribution of precursor and product ions.
-
-
Possible Cause 3: In-Source Fragmentation.
-
Solution: Fragmentation may be occurring in the ionization source before precursor selection. This can happen if the source conditions (e.g., voltages, temperature) are too harsh. Try reducing the capillary exit or fragmentor voltage. In-source fragmentation can be diagnosed by observing "fragment" ions in the full MS1 scan.[18]
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for common MS issues with 6-deoxy sugars.
Section 3: Experimental Protocol
Protocol: Solid-Phase Permethylation for Linkage Analysis
This protocol is adapted from established methods for the rapid and efficient permethylation of small amounts of purified glycans prior to MS analysis.[4][8]
Materials:
-
Dried glycan sample (1-10 µg)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Iodomethane (Methyl Iodide, MeI)
-
Sodium hydroxide (NaOH) powder or pellets
-
Microspin column or packed fused-silica capillary
-
Solvents for cleanup: Chloroform, Water (HPLC-grade)
-
Vortex mixer and Centrifuge
Procedure:
-
Prepare the Reagent: In a clean glass vial, dissolve the dried glycan sample in 50 µL of anhydrous DMSO. Add 20 µL of iodomethane. Vortex briefly. Caution: Iodomethane is toxic and volatile. Handle in a fume hood.
-
Prepare the NaOH Column: Pack a microspin column with a small amount of powdered NaOH. The goal is to create a packed bed through which the sample solution will pass.
-
Perform the Reaction: Carefully load the sample/DMSO/MeI mixture onto the top of the NaOH column.
-
Elute the Sample: Place the microspin column into a collection tube and centrifuge for 30-60 seconds at low speed (e.g., 1000 x g). The solution passing through the NaOH bed is where the rapid methylation occurs. Alternatively, slowly push the solution through a packed capillary.
-
Quench and Extract: Immediately add 200 µL of water to the collected eluate to quench the reaction. Add 100 µL of chloroform to extract the now-hydrophobic permethylated glycans.
-
Phase Separation: Vortex the mixture vigorously for 1 minute, then centrifuge for 2 minutes to separate the aqueous (upper) and organic (lower) phases.
-
Collect Product: Carefully remove the upper aqueous layer with a pipette. The permethylated glycans are in the lower chloroform layer.
-
Dry and Reconstitute: Evaporate the chloroform layer to dryness under a stream of nitrogen. Reconstitute the sample in a suitable solvent for MS analysis (e.g., 80% methanol). The sample is now ready for MALDI-TOF or ESI-MS/MS analysis.
Expected Fragmentation of a Permethylated 6-Deoxy Sugar
Permethylation adds 14 Da (-H + -CH₃) for each hydroxyl group. A 6-deoxyhexose has 4 hydroxyl groups, so its mass as a residue increases from 146 Da to 204 Da (146 + 4*14). The fragmentation patterns will now be indicative of linkage positions.
Caption: Fragmentation of a permethylated glycan containing fucose.
Section 4: References
-
Hypothesized mechanism for the loss of the hexose as (a)-162 Da, and (b) - ResearchGate. (n.d.). Retrieved from
-
Comparison of Small Biomolecule Ionization and Fragmentation in Pseudomonas aeruginosa Using Common MALDI Matrices | Journal of the American Society for Mass Spectrometry. (n.d.). Retrieved from
-
Fragmentation of isomeric sulfated monosaccharides using electrospray ion trap mass spectrometry - ResearchGate. (n.d.). Retrieved from
-
Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC. (n.d.). Retrieved from
-
Collision-Induced Dissociation of Fucose and Identification of Anomericity - PMC - NIH. (n.d.). Retrieved from
-
MALDI-TOF mass spectrometry of naturally occurring mixtures of monorhamnolipids and dirhamnolipids - PubMed. (n.d.). Retrieved from
-
Structure Elucidation of Bacterial Polysaccharides by NMR and Mass Spectrometry - A Review. (n.d.). Retrieved from
-
Characterization of Polysaccharides Using Mass Spectrometry for Bacterial Serotyping. (n.d.). Retrieved from
-
Maldi-Tof MS spectra of rhamnan purified from L. lactis NZ9000(pNZ44)... - ResearchGate. (n.d.). Retrieved from
-
Differentiating Isomers using High Resolution Mass Spectrometry Coupled with MSn, Collision Induced Dissociation, and Ultraviolet Photodissociation. (n.d.). Retrieved from
-
Complete Hexose Isomer Identification with Mass Spectrometry - AMiner. (n.d.). Retrieved from
-
Mass Spectrometry-Based Techniques to Elucidate the Sugar Code | Chemical Reviews. (n.d.). Retrieved from
-
Typical MS fragmentation a standard compound, rutin (2), MS... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from
-
Fragmentation of Lewis-type trisaccharides in the gas phase: Experimental and theoretical studies - DOI. (n.d.). Retrieved from
-
Complete hexose isomer identification with mass spectrometry - PubMed. (n.d.). Retrieved from
-
Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - ResearchGate. (n.d.). Retrieved from
-
Fragmentation of Oligosaccharides: Mechanistic Insights for Glycomics - ChemRxiv. (n.d.). Retrieved from
-
Characterization of Polysaccharides Using Mass Spectrometry for Bacterial Serotyping | Request PDF - ResearchGate. (n.d.). Retrieved from
-
Distinguishing Monosaccharide Stereo- and Structural Isomers with ToF-SIMS and Multivariate Statistical Analysis - UNT Digital Library. (n.d.). Retrieved from
-
Screening and sequencing of glycated proteins by neutral loss scan LC/MS/MS method - PubMed. (n.d.). Retrieved from
-
Collision-Induced Dissociation of Fucose and Identification of Anomericity - ACS Figshare. (n.d.). Retrieved from
-
Permethylation Linkage Analysis Techniques for Residual Carbohydrates - ResearchGate. (n.d.). Retrieved from
-
Sugar linkage analysis by permethylation (glycosphingolipid) - JCGGDB. (n.d.). Retrieved from
-
Solid-phase permethylation of glycans for mass spectrometric analysis - PMC - NIH. (n.d.). Retrieved from
-
Permethylation of ribonucleosides provides enhanced mass spectrometry quantification of post-transcriptional modifications | bioRxiv. (n.d.). Retrieved from
-
Technical Support Center: Improving Sensitivity of 2-Deoxy-D-glucose-d1 (2-DG-d1) Detection in Mass Spectrometry - Benchchem. (n.d.). Retrieved from
-
Structural elucidation of oligosaccharides in glycosphingolipids by permethylation and methanolysis - Glycoscience Protocols (GlycoPODv2) - NCBI. (n.d.). Retrieved from
Sources
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- 5. biorxiv.org [biorxiv.org]
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- 7. [Sugar linkage analysis by permethylation (glycosphingolipid)]:Glycoscience Protocol Online Database [jcggdb.jp]
- 8. Structural elucidation of oligosaccharides in glycosphingolipids by permethylation and methanolysis - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Strategies to improve the yield of enzymatic glycosylation with deoxy sugars
Welcome to the Technical Support Center for Enzymatic Glycosylation. As Senior Application Scientists, we understand the intricate challenges you face when working with non-canonical substrates like deoxy sugars. These reactions are pivotal for developing novel therapeutics, including antibiotics and anticancer agents, where the deoxy sugar moiety is often crucial for biological activity.[1][2]
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We move beyond simple protocols to explain the underlying principles, empowering you to troubleshoot effectively and optimize your reaction yields.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions to guide your experimental design.
Q1: Why is achieving high yields in enzymatic glycosylation with deoxy sugars so challenging?
A1: The difficulty stems from several core factors:
-
Substrate Availability and Stability: Nucleotide-activated deoxy sugars (e.g., dTDP- or UDP-deoxysugars) are often not commercially available and can be unstable. Their chemical or chemoenzymatic synthesis is a significant hurdle, limiting the starting material for glycosylation reactions.[1][3][4]
-
Enzyme Specificity and Efficiency: Wild-type glycosyltransferases (GTs) have evolved to recognize their natural sugar donors with high fidelity. The absence of a hydroxyl group, as in a deoxy sugar, can drastically reduce binding affinity and catalytic turnover, leading to low yields.[5][6] For example, the hydroxyl groups at C4 and C6 of the sugar are often key recognition points for the enzyme.[5]
-
Lack of Directing Groups: In chemical glycosylation, the C2-hydroxyl group often participates in the reaction to control stereoselectivity. Its absence in 2-deoxy sugars makes achieving high stereoselectivity challenging, often resulting in a mixture of anomers.[2][7] While enzymes provide inherent stereocontrol, reduced affinity can sometimes lead to side reactions.
-
Substrate Inhibition: High concentrations of deoxy sugar analogs, intended to drive the reaction forward, can sometimes act as inhibitors to the glycosyltransferase itself.[8][9]
Q2: Which class of enzyme is best suited for my deoxy sugar glycosylation experiment?
A2: The choice depends on your specific goals, available substrates, and tolerance for process optimization. Each class has distinct advantages and disadvantages.
| Enzyme Class | Principle of Operation | Pros | Cons | Best For... |
| Leloir Glycosyltransferases (GTs) | Transfers a sugar from an activated nucleotide donor (e.g., UDP, dTDP) to an acceptor.[10] | High regio- and stereoselectivity. Reaction is thermodynamically favorable and essentially irreversible.[11] | Highly specific for both donor and acceptor. Requires access to often unstable and expensive nucleotide-sugar donors.[3][4] | Projects requiring absolute control over a single product isomer, especially in complex molecule synthesis. |
| Glycoside Hydrolases (GHs) / Transglycosylation | Reverses the natural hydrolytic reaction to transfer a sugar from a simple, activated donor (e.g., p-nitrophenyl-glycoside) to an acceptor.[11] | Uses simpler, more accessible donor substrates. Enzymes are generally more robust and readily available.[12] | Reaction is an equilibrium, leading to lower yields and potential product hydrolysis. Often produces mixtures of linkage isomers.[11] | Initial screening, proof-of-concept studies, or when the nucleotide-sugar donor is inaccessible. |
| Glycosynthases | Engineered glycoside hydrolases where the catalytic nucleophile is mutated (e.g., Glu -> Ala), preventing hydrolysis.[12] | Forms glycosidic bonds irreversibly, leading to high yields. No product hydrolysis.[13] | Requires a chemically synthesized glycosyl fluoride donor with the opposite anomeric configuration. Enzyme engineering is required. | High-yield synthesis of specific oligosaccharides when product hydrolysis is a major issue with wild-type GHs. |
Part 2: Troubleshooting Guide: From Low Yield to No Reaction
This section is designed as a logical workflow to diagnose and solve common experimental failures.
Workflow: General Strategy for Optimizing Deoxy Sugar Glycosylation
A high-level overview of the experimental process.
Caption: A typical workflow for developing a robust enzymatic deoxy glycosylation process.
Problem: Low or No Product Yield
This is the most common issue. Use the following decision tree to diagnose the root cause.
Troubleshooting Logic for Low Yield
A decision tree to systematically identify the cause of poor reaction outcomes.
Caption: A diagnostic flowchart for troubleshooting low-yield glycosylation reactions.
Potential Cause 1: Donor Substrate Integrity
Scientific Rationale: Nucleotide diphosphate sugars, particularly the dTDP-activated forms common for deoxysugars in bacteria, are prone to hydrolysis.[4] Obtaining workable quantities is often a significant challenge, and improper synthesis, purification, or storage can lead to a low concentration of active donor before the reaction even begins.[3]
Troubleshooting Steps:
-
Verify Purity and Concentration: Before starting, confirm the integrity of your donor substrate using mass spectrometry (MS) to check for the correct mass and HPLC to assess purity. Quantify using UV absorbance at 267 nm (for dTDP).
-
Use Freshly Prepared Donor: Whenever possible, use freshly synthesized and purified donor substrate. Avoid multiple freeze-thaw cycles.
-
Consider a One-Pot Synthesis System: To circumvent issues of donor instability and purification losses, a one-pot enzymatic system can be highly effective. This involves combining the enzymes for donor synthesis with the final glycosyltransferase in a single reaction vessel.[4][14]
Protocol: One-Pot Chemoenzymatic Synthesis of a TDP-Deoxysugar Intermediate
This protocol provides a general framework for synthesizing TDP-4-keto-6-deoxy-D-glucose, a common precursor for many deoxysugars.[14][15]
-
Reaction Mixture Preparation: In a buffered solution (e.g., 50 mM Tris-HCl, pH 7.5) containing 10 mM MgCl₂, combine:
-
Glucose-1-phosphate (starting material)
-
Thymidine triphosphate (TTP)
-
Catalytic amounts of ATP
-
An ATP regeneration system (e.g., phosphoenolpyruvate and pyruvate kinase)[14]
-
-
Enzyme Addition: Add purified enzymes:
-
Glucose-1-phosphate thymidylyltransferase (converts G1P and TTP to TDP-glucose)
-
TDP-D-glucose 4,6-dehydratase (converts TDP-glucose to the final product)[15]
-
-
Incubation: Incubate at the optimal temperature for the enzymes (typically 25-37°C) for 4-16 hours.
-
Monitoring: Monitor the reaction progress by taking aliquots, quenching with an equal volume of cold ethanol, centrifuging, and analyzing the supernatant by HPLC or LC-MS.[16][17]
Potential Cause 2: Sub-optimal Reaction Conditions
Scientific Rationale: Every enzyme has a specific set of optimal conditions (pH, temperature, cofactors) for maximal activity. For glycosyltransferases, divalent cations like Mg²⁺ or Mn²⁺ are often essential for coordinating the nucleotide diphosphate, while Ca²⁺ has also been shown to improve yields in some systems.[18] Temperature is a critical parameter; while higher temperatures can increase reaction rates, they can also lead to enzyme denaturation or substrate degradation. Recent studies have shown that cryogenic temperatures can stabilize reactive intermediates in some glycosylation reactions, improving selectivity and yield.[19]
Troubleshooting Steps & Optimization Table:
Systematically vary one parameter at a time while keeping others constant. Use a small-scale reaction matrix to efficiently screen conditions.
| Parameter | Typical Range | Rationale & Key Considerations |
| pH | 6.0 - 8.5 | Affects the ionization state of catalytic residues in the enzyme's active site and substrate stability. Start with the known optimum for your GT family if available. |
| Temperature (°C) | 4 - 45 | Balance between reaction rate and enzyme/substrate stability. For sensitive substrates, consider lower temperatures (e.g., 16-25°C) for longer incubation times. Cryogenic flow reactors can offer precise control from -75°C to -50°C.[19] |
| Divalent Cations | 2 - 10 mM | Mg²⁺ or Mn²⁺ are often required to coordinate the diphosphate of the donor. Test both. Some systems benefit from Ca²⁺.[18] Omit in a control reaction to confirm dependency. |
| Buffer System | Tris-HCl, HEPES | Ensure the buffer has a pKa close to the target reaction pH and does not chelate essential metal ions. |
| Substrate Ratio | 1:1 to 1:5 (Donor:Acceptor) | A molar excess of the more stable and accessible substrate (usually the acceptor) can drive the reaction to completion. Test different ratios to find the optimum without causing substrate inhibition. |
| Enzyme Concentration | 0.1 - 5 µM | Higher enzyme concentration can increase the reaction rate but may not be cost-effective. Start with a standard concentration and increase if the reaction is too slow. |
Potential Cause 3: Low Intrinsic Enzyme Activity or Specificity
Scientific Rationale: The wild-type glycosyltransferase you are using may simply be a poor catalyst for your specific deoxy sugar donor or acceptor. The lack of a hydroxyl group can lead to a significant loss in binding energy, increasing the Michaelis constant (Km) and reducing catalytic efficiency (kcat/Km).[5]
Troubleshooting & Enhancement Strategies:
-
Enzyme Engineering - Rational Design: If a crystal structure of your GT or a close homolog exists, you can identify residues in the active site that interact with the sugar moiety. Mutating these residues to be more accommodating (e.g., replacing a bulky residue with a smaller one like Gly or Ala) can improve acceptance of the deoxy sugar. This "bump-and-hole" strategy has proven effective.[20][21][22]
-
Enzyme Engineering - Directed Evolution: If structural information is unavailable, directed evolution is a powerful alternative. This involves creating a large library of random enzyme mutants and screening for improved activity towards your substrate. This approach has been used to generate GT variants with over 400-fold improvements in kcat/Km for non-natural donors.[23][24][25]
-
Screening Different GTs: Many GTs exhibit substrate promiscuity.[3] It is often beneficial to screen a panel of different GTs from various organisms to find one that has fortuitous activity with your substrates.
Part 3: Advanced Topics & Protocols
Q3: My reaction produces a mixture of isomers. How can I improve stereoselectivity?
A3: While Leloir GTs are typically highly stereospecific, very low affinity for a deoxy sugar donor could potentially lead to minor side products. If you are using a glycoside hydrolase for transglycosylation, poor selectivity is a more common problem.[11]
-
For GTs: The primary solution is to improve the enzyme itself through engineering (as described above) to enhance its inherent specificity.
-
For GHs: Try altering the reaction medium. The inclusion of organic co-solvents can sometimes influence the conformation of the enzyme or substrates, favoring one stereochemical outcome. Additionally, screening different glycosidases is crucial, as their selectivities can vary widely. The ultimate solution is often to create a glycosynthase, which provides much greater control.[12]
Q4: My acceptor substrate has poor aqueous solubility. What are my options?
A4: Poor solubility of hydrophobic aglycone acceptors is a frequent challenge.[12][18]
-
Use of Co-solvents: Introduce a small percentage (5-20% v/v) of a water-miscible organic solvent like DMSO or methanol to the reaction buffer. You must first confirm your enzyme retains activity in the chosen co-solvent.
-
Detergents: Low concentrations of a non-ionic detergent can help solubilize the acceptor.
-
pH Adjustment: If your acceptor has ionizable groups, adjusting the pH may improve its solubility. Ensure the new pH is still within the enzyme's active range.
References
-
Thibodeaux, C. J., Melançon, C. E., & Liu, H. W. (2007). Nucleotide deoxysugars: essential tools for the glycosylation engineering of novel bioactive compounds. Angewandte Chemie (International ed. in English). [Link]
-
McFarland, J. M., et al. (2024). Development of a Cryogenic Flow Reactor to Optimize Glycosylation Reactions Based on the Active Donor Intermediate. Organic Process Research & Development. [Link]
-
McFarland, J. M., et al. (2024). Development of a Cryogenic Flow Reactor to Optimize Glycosylation Reactions Based on the Active Donor Intermediate. National Institutes of Health. [Link]
-
Thibodeaux, C. J., et al. (2013). Broadening the scope of glycosyltransferase-catalyzed sugar nucleotide synthesis. Proceedings of the National Academy of Sciences. [Link]
-
Thibodeaux, C. J., et al. (2008). Enzymatic synthesis of TDP-deoxysugars. Methods in Enzymology. [Link]
-
Bennett, C. S. (2012). Methods for 2-Deoxyglycoside Synthesis. National Institutes of Health. [Link]
-
Mitic, N., et al. (2023). Enzymatic Glycosylation Strategies in the Production of Bioactive Compounds. Preprints.org. [Link]
-
Gygax, D., et al. (1991). Special problems in glycosylation reactions: 2-deoxy sugars. Tetrahedron. [Link]
-
Thibodeaux, C. J., et al. (2008). Enzymatic Synthesis of TDP-deoxysugars. National Institutes of Health. [Link]
-
Bennett, C. S. (2017). Stereoselective Approaches to β-Linked 2-Deoxy Sugars. MDPI. [Link]
-
Mitic, N., et al. (2023). Enzymatic Glycosylation Strategies in the Production of Bioactive Compounds. MDPI. [Link]
-
Decker, D., & Kleczkowski, L. A. (2017). UDP-Sugar Producing Pyrophosphorylases: Distinct and Essential Enzymes With Overlapping Substrate Specificities, Providing de novo Precursors for Glycosylation Reactions. Frontiers in Plant Science. [Link]
-
Mitic, N., et al. (2023). Enzymatic Glycosylation Strategies in the Production of Bioactive Compounds. MDPI. [Link]
-
He, X. G., & Liu, H. W. (2002). Mechanisms and pathways from recent deoxysugar biosynthesis research. Current Opinion in Chemical Biology. [Link]
- Klibanov, A. M., & Schefiliti, J. A. (1988). Method of increasing solubility of enzymes.
-
Kobayashi, S., & Mukaiyama, T. (2012). Development of chemical and chemo-enzymatic glycosylations. National Institutes of Health. [Link]
-
Ma, X., et al. (2013). Substrate Specificity Provides Insights into the Sugar Donor Recognition Mechanism of O-GlcNAc Transferase (OGT). PLOS One. [Link]
-
Kumar, A., et al. (2020). Glycosyltransferase inhibitors: a promising strategy to pave a path from laboratory to therapy. Expert Opinion on Therapeutic Patents. [Link]
-
Krajcovicova, Z., et al. (1998). Novel analytical approach to monitoring advanced glycosylation end products in human serum with on-line spectrophotometric and spectrofluorometric detection in a flow system. Clinical Chemistry. [Link]
-
Bennett, C. S. (2015). Selective Glycosylations with Deoxy Sugars: Synthetic Methods and Catalysts. ResearchGate. [Link]
-
Yang, J., et al. (2018). Development of Two Analytical Methods Based on Reverse Phase Chromatographic and SDS-PAGE Gel for Assessment of Deglycosylation Yield in N-Glycan Mapping. ResearchGate. [Link]
-
Chen, S., et al. (2019). Recent progress in the enzymatic glycosylation of phenolic compounds. Applied Microbiology and Biotechnology. [Link]
-
Marzabadi, C. H., & Franck, R. W. (2000). Recent advances in the synthesis of 2-deoxy-glycosides. ResearchGate. [Link]
-
Marino, C., et al. (2019). Deoxy sugars. General methods for carbohydrate deoxygenation and glycosidation. Organic & Biomolecular Chemistry. [Link]
-
Varki, A., et al. (2022). Chemical Tools for Inhibiting Glycosylation. Essentials of Glycobiology, 4th edition. [Link]
-
Schumann, B., et al. (2021). Generating orthogonal glycosyltransferase and nucleotide sugar pairs as next-generation glycobiology tools. National Institutes of Health. [Link]
-
Chen, X., & Fang, J. (2016). Glycosyltransferase engineering for carbohydrate synthesis. National Institutes of Health. [Link]
-
Gstöttner, C., et al. (2025). Integrating Multiple MS Techniques for in-Depth Antibody Glycosylation Analysis: Revealing Glycosylation-Dependent Structural and Functional Properties. Analytical Chemistry. [Link]
-
He, J., et al. (2022). Glycosyltransferases: Mining, engineering and applications in biosynthesis of glycosylated plant natural products. Synthetic and Systems Biotechnology. [Link]
-
Chen, X., & Fang, J. (2016). Glycosyltransferase engineering for carbohydrate synthesis. eScholarship. [Link]
-
Sethi, M. K., et al. (2012). Determination of Glycosylation Sites and Site-specific Heterogeneity in Glycoproteins. National Institutes of Health. [Link]
-
Wang, M., et al. (2025). Comprehensive engineering of novel glycosyltransferase for efficient, donor-promiscuous, and regioselective glycosylation of flavonoids. Science Advances. [Link]
-
Chen, X., & Fang, J. (2016). Glycosyltransferase engineering for carbohydrate synthesis. ResearchGate. [Link]
-
Lairson, L. L., et al. (2008). Controlling Glycosyltransferase Activity: Inhibition and Enzyme-Engineering. Concordia's Spectrum. [Link]
-
Wagner, G. K., & Pesnot, T. (2010). Enzymatic glycosylation involving fluorinated carbohydrates. Organic & Biomolecular Chemistry. [Link]
-
Franck, R. W. (2002). Deoxy Sugars: Occurrence and Synthesis. ResearchGate. [Link]
-
Thorson, J. S., et al. (2010). The Structural Biology of Enzymes Involved in Natural Product Glycosylation. National Institutes of Health. [Link]
-
Sumita, S., et al. (2023). Mechanistic elucidation of enzymatic C-glycosylation: Facilitation by proton transfer to UDP-glucose. ChemRxiv. [Link]
-
Sumita, S., et al. (2023). Mechanistic elucidation of enzymatic C-glycosylation: facilitation by proton transfer to UDP-glucose. RSC Publishing. [Link]
-
Thorson, J. S., et al. (2004). Natural Product Sugar Biosynthesis and Enzymatic Glycodiversification. National Institutes of Health. [Link]
Sources
- 1. Nucleotide deoxysugars: essential tools for the glycosylation engineering of novel bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Enzymatic synthesis of TDP-deoxysugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic Synthesis of TDP-deoxysugars - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substrate Specificity Provides Insights into the Sugar Donor Recognition Mechanism of O-GlcNAc Transferase (OGT) | PLOS One [journals.plos.org]
- 6. Enzymatic glycosylation involving fluorinated carbohydrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Deoxy sugars. General methods for carbohydrate deoxygenation and glycosidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Chemical Tools for Inhibiting Glycosylation - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Frontiers | UDP-Sugar Producing Pyrophosphorylases: Distinct and Essential Enzymes With Overlapping Substrate Specificities, Providing de novo Precursors for Glycosylation Reactions [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Natural Product Sugar Biosynthesis and Enzymatic Glycodiversification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Structural Biology of Enzymes Involved in Natural Product Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. preprints.org [preprints.org]
- 19. Development of a Cryogenic Flow Reactor to Optimize Glycosylation Reactions Based on the Active Donor Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Generating orthogonal glycosyltransferase and nucleotide sugar pairs as next-generation glycobiology tools - PMC [pmc.ncbi.nlm.nih.gov]
- 21. escholarship.org [escholarship.org]
- 22. researchgate.net [researchgate.net]
- 23. pnas.org [pnas.org]
- 24. Glycosyltransferase engineering for carbohydrate synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Glycosyltransferases: Mining, engineering and applications in biosynthesis of glycosylated plant natural products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Methyl 6-deoxy-alpha-D-glucopyranoside in Aqueous Solutions
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support guide for Methyl 6-deoxy-alpha-D-glucopyranoside. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in aqueous solutions. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to ensure the integrity and reproducibility of your experiments.
The primary stability concern for any methyl glycoside, including this compound, is the hydrolysis of the glycosidic bond. This guide will focus on the factors that influence this degradation pathway and provide actionable strategies to mitigate it.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of this compound solutions.
Q1: What is the primary degradation pathway for this compound in an aqueous solution?
A: The principal degradation pathway is acid-catalyzed hydrolysis of the α-glycosidic bond. This bond, which links the anomeric carbon (C1) to the methoxy group, is chemically an acetal. Acetals are stable under neutral and alkaline conditions but are susceptible to cleavage in the presence of acid[1][2]. This reaction breaks the molecule into 6-deoxy-α-D-glucose and methanol.
Q2: What is the optimal pH range for preparing and storing my aqueous solution?
A: To minimize hydrolysis, aqueous solutions should be maintained in a pH range of 6.5 to 8.0 . Acidic conditions (pH < 6.0) will significantly accelerate the rate of degradation[1][3]. While the glycosidic bond is generally stable in basic conditions, very high pH levels (pH > 11) combined with high temperatures can promote other, slower degradation reactions of the carbohydrate ring itself[4]. Therefore, a neutral to slightly alkaline pH is optimal for long-term stability.
Q3: What are the recommended storage temperatures for aqueous stock solutions?
A: Temperature has a direct effect on the rate of chemical reactions, including hydrolysis. For maximum stability, we recommend the following:
-
Short-term storage (up to 1 week): Refrigerate at 2-8°C[5].
-
Long-term storage (> 1 week): Store frozen at -20°C or below[5][6]. It is crucial to store the solution in single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and potentially compromise sample integrity.
Q4: Can I sterilize my solution by autoclaving?
A: No. Autoclaving exposes the solution to high temperatures (typically 121°C), which will dramatically accelerate the rate of hydrolysis, even at a neutral pH[3]. To prepare a sterile solution, use sterile, high-purity water and buffer, and perform sterile filtration through a 0.22 µm membrane filter into a sterile container.
Q5: My experiment involves a biological matrix. Are there other stability concerns?
A: Yes. If your aqueous solution will be mixed with cell lysates, tissue homogenates, or other biological samples, you must consider potential enzymatic degradation. These samples may contain α-glucosidases or other glycoside hydrolases that can rapidly cleave the glycosidic bond[7]. If enzymatic degradation is a concern, experiments should be conducted at low temperatures (e.g., on ice) and for the shortest duration possible. Including appropriate controls is essential to identify if degradation is chemical or enzymatic.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving specific issues you may encounter during your experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Unexpected peaks in my chromatogram (e.g., HPLC-RID/ELSD). | 1. Acid-Catalyzed Hydrolysis: The most likely cause. An additional peak corresponding to 6-deoxy-D-glucose will appear. | 1. Verify Solution pH: Check the pH of your stock solution and any buffers used. If it is acidic, remake the solution using a neutral buffer (e.g., 10 mM phosphate buffer, pH 7.4).2. Analyze a Freshly Prepared Standard: Prepare a new solution and analyze it immediately. Compare this chromatogram to the one from the aged solution to confirm if the new peak is a degradant.3. Co-injection: If available, co-inject your sample with a pure standard of 6-deoxy-D-glucose to confirm the identity of the degradation peak. |
| 2. Microbial Contamination: Bacteria or fungi can metabolize the compound, leading to various unexpected peaks. | 1. Use Sterile Technique: Prepare solutions using sterile-filtered (0.22 µm) water/buffer and store in sterile containers.2. Visual Inspection: Check solutions for any cloudiness or turbidity before use, which indicates contamination[6]. Discard if observed.3. Store at ≤ -20°C: Freezing prevents microbial growth. | |
| The measured concentration of my stock solution is decreasing over time. | 1. Degradation: The parent compound is degrading into hydrolysis products, leading to a lower measured concentration. | 1. Implement Forced Degradation Study: Follow Protocol 2 to understand the stability limits of your solution under your specific conditions.2. Re-evaluate Storage Conditions: Ensure the solution is stored at the correct pH and temperature as outlined in the FAQs. Use aliquots to prevent contamination and freeze-thaw cycles[5]. |
| 2. Evaporation: If stored improperly, the solvent can evaporate, paradoxically leading to a higher concentration. If subsequent dilutions are based on an assumed initial volume, this can appear as a concentration decrease in the final assay. | 1. Use Tightly Sealed Vials: Ensure storage containers are properly sealed (e.g., screw caps with liners, not just snap caps or parafilm for long-term storage).2. Verify Volume: Before use, visually inspect aliquots to ensure no significant volume loss has occurred. | |
| I am observing high variability in my experimental results. | 1. Inconsistent Solution Stability: If stock solutions are prepared and stored under slightly different conditions (e.g., different water sources, unbuffered vs. buffered), the degree of degradation can vary, leading to inconsistent effective concentrations. | 1. Standardize Solution Preparation: Use a single, validated protocol for preparing all solutions (see Protocol 1 ). Ensure all researchers use the same source of high-purity water and buffer salts.2. Use Fresh Dilutions: Prepare working dilutions fresh from a frozen, validated stock aliquot for each experiment. Do not store dilute aqueous solutions for extended periods. |
Section 3: Key Mechanisms & Workflows
Understanding the chemical mechanism of degradation is key to preventing it. The following diagrams illustrate the acid-catalyzed hydrolysis pathway and a logical workflow for troubleshooting stability issues.
Mechanism of Acid-Catalyzed Hydrolysis
The hydrolysis of this compound proceeds via a well-established A-1 mechanism, common to most glycosides[1]. The process involves protonation of the glycosidic oxygen, followed by the departure of methanol to form a stabilized oxocarbenium ion intermediate, which is then attacked by water.
Sources
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. reddit.com [reddit.com]
- 3. The rate of spontaneous cleavage of the glycosidic bond of adenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural elucidation of high‐molecular‐weight alkaline degradation products of hexoses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioceed.uib.no [bioceed.uib.no]
- 6. bio-rad.com [bio-rad.com]
- 7. Methyl glucoside hydrolysis catalyzed by beta-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Protecting group strategies for the regioselective synthesis of 6-deoxy sugar derivatives
Welcome to the technical support center for the regioselective synthesis of 6-deoxy sugar derivatives. This guide is designed for researchers, scientists, and drug development professionals actively engaged in carbohydrate chemistry. The synthesis of 6-deoxy sugars, crucial components of many bioactive natural products and pharmaceuticals, presents unique challenges due to the need for precise control over the reactivity of multiple hydroxyl groups.[1][2][3][4] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of protecting group manipulations in this specialized area of organic synthesis.
I. Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis of 6-deoxy sugar derivatives.
Q1: My primary hydroxyl (C-6) protection is not going to completion. What are the likely causes and solutions?
A1: Incomplete protection of the primary C-6 hydroxyl group is a frequent obstacle. Several factors could be at play:
-
Steric Hindrance: While the C-6 hydroxyl is generally the most reactive, bulky protecting groups like trityl (Tr) or tert-butyldiphenylsilyl (TBDPS) can face steric hindrance, slowing the reaction.[5]
-
Troubleshooting:
-
Increase the reaction time and/or temperature.
-
Use a less sterically demanding silyl group like tert-butyldimethylsilyl (TBDMS).[5]
-
Employ a more reactive silylating agent, such as the corresponding triflate (e.g., TBDMS-OTf) with a non-nucleophilic base like 2,6-lutidine.
-
-
-
Reagent Stoichiometry and Quality: Insufficient protecting group reagent or base can lead to incomplete conversion. The quality of the reagents, especially silyl chlorides which can hydrolyze, is also critical.
-
Troubleshooting:
-
Use a slight excess (1.1-1.5 equivalents) of the protecting group reagent and base.
-
Ensure reagents are fresh and handled under anhydrous conditions.
-
-
-
Solvent Choice: The choice of solvent can significantly impact reaction rates.
-
Troubleshooting:
-
Pyridine is a common choice as it acts as both a solvent and a base.
-
For silylations, aprotic solvents like dichloromethane (DCM) or N,N-dimethylformamide (DMF) with a base like imidazole or 4-dimethylaminopyridine (DMAP) can be effective.[6]
-
-
Q2: I am observing a mixture of products with protection at secondary hydroxyl groups. How can I improve regioselectivity for the C-6 position?
A2: Achieving high regioselectivity is paramount. Here are strategies to favor protection at the C-6 position:
-
Kinetic vs. Thermodynamic Control:
-
Kinetic Control: At lower temperatures, the more sterically accessible and inherently more reactive primary C-6 hydroxyl will react faster.[7] Bulky protecting groups like TBDPSCl favor kinetic control.[8]
-
Thermodynamic Control: In some cases, allowing the reaction to equilibrate at higher temperatures can favor the most stable product. However, for C-6 protection, kinetic control is generally preferred.
-
-
Catalytic Methods:
-
Organotin-Mediated Acylation: The use of dibutyltin oxide (Bu₂SnO) forms a stannylene acetal intermediate, which enhances the nucleophilicity of specific hydroxyl groups.[9][10] This method can provide excellent regioselectivity for acylation.[9][10]
-
Palladium Nanoparticle-Catalyzed Silylation: This method can offer complementary regioselectivity to traditional silyl chloride-based methods, sometimes favoring 3,6-disilylation.[11]
-
Q3: My deprotection of a C-6 silyl ether is also removing other protecting groups. How can I achieve selective deprotection?
A3: Selective deprotection is a cornerstone of complex carbohydrate synthesis and relies on the principles of orthogonal protecting group strategies.[12][13][14]
-
Orthogonal Protecting Groups: This strategy involves using protecting groups that can be removed under specific conditions without affecting others.[12][13][15] For instance, a TBDMS ether (removed by fluoride), a benzyl ether (removed by hydrogenolysis), and an acetate ester (removed by base) form an orthogonal set.[12][13][15]
-
Fine-Tuning Deprotection Conditions:
-
Fluoride Source: For silyl ether cleavage, the choice of fluoride source is critical. Tetrabutylammonium fluoride (TBAF) is a common choice.[5] For more sensitive substrates, milder reagents like triethylamine trihydrofluoride (Et₃N·3HF) or buffered solutions (e.g., HF-pyridine) can be used.
-
Acid-Catalyzed Deprotection: A primary TBDMS group can sometimes be selectively removed under carefully controlled acidic conditions (e.g., dilute HCl or acetic acid) in the presence of secondary TBDMS groups.[9] Boron trichloride (BCl₃) has also been used for the regioselective deprotection of primary TBDMS groups.[9]
-
Q4: I am struggling with the regioselective protection of secondary hydroxyls after the C-6 position is blocked. What are the best strategies?
A4: Differentiating between the secondary hydroxyls (C-2, C-3, and C-4) is a significant challenge.[16][17]
-
Stannylene Acetals: As mentioned, dibutyltin oxide can be used to selectively activate one hydroxyl in a diol pair for acylation or alkylation.[10][18] The regioselectivity depends on the stereochemistry of the diol.[10][18]
-
Borinic Acid Catalysis: Diphenylborinic acid derivatives can be used to catalytically and regioselectively acylate or alkylate equatorial hydroxyl groups.[19]
-
Cyclic Acetals: The formation of benzylidene or isopropylidene acetals across the C-4 and C-6 positions is a classic strategy to mask these hydroxyls, allowing for subsequent manipulation of the C-2 and C-3 positions.[5][19] Regioselective opening of these cyclic acetals can then liberate either the C-4 or C-6 hydroxyl.[19]
II. Troubleshooting Guides
Problem 1: Low Yields in Benzylation of Secondary Hydroxyls
| Symptom | Potential Cause | Troubleshooting Steps & Rationale |
| Incomplete reaction | Insufficiently strong base. | Switch from NaH (which can have variable quality) to a stronger, more soluble base like potassium bis(trimethylsilyl)amide (KHMDS) or lithium bis(trimethylsilyl)amide (LHMDS). These bases can more effectively deprotonate the less acidic secondary alcohols. |
| Poor quality benzyl bromide. | Use freshly distilled or purchased benzyl bromide. Benzyl bromide can degrade over time, forming hydrobromic acid which can interfere with the reaction. | |
| Formation of byproducts | Over-alkylation or side reactions. | Lower the reaction temperature. While benzylation is often performed at room temperature or slightly elevated temperatures, starting at 0°C and slowly warming can improve selectivity and reduce byproduct formation. |
| Presence of water. | Ensure strictly anhydrous conditions. Water will quench the base and can hydrolyze the benzyl bromide. Use freshly distilled solvents and flame-dried glassware. |
Problem 2: Acetyl Group Migration
| Symptom | Potential Cause | Troubleshooting Steps & Rationale |
| Isomeric mixture of acetylated products after a reaction or workup. | Basic or acidic conditions during workup or purification. | Acetyl groups are prone to migration, especially between adjacent hydroxyls, under both acidic and basic conditions. Neutralize the reaction mixture carefully before extraction. Use a neutral buffer during aqueous workup if necessary. |
| Inappropriate purification method. | Silica gel is slightly acidic and can promote acetyl migration. To mitigate this, the silica gel can be neutralized by washing with a solvent containing a small amount of triethylamine before use. Alternatively, use a less acidic stationary phase like alumina for chromatography. |
III. Key Experimental Protocols
Protocol 1: Regioselective Silylation of the C-6 Hydroxyl Group
This protocol describes the selective protection of the primary C-6 hydroxyl of a pyranoside using TBDMS-Cl.
Step-by-Step Methodology:
-
Dissolve the unprotected sugar (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a few milliliters of methanol.
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the 6-O-TBDMS protected sugar.
Protocol 2: Selective Deprotection of a C-6 TBDMS Ether
This protocol details the removal of a primary TBDMS group in the presence of other protecting groups like benzyl ethers or esters.
Step-by-Step Methodology:
-
Dissolve the 6-O-TBDMS protected sugar (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture and monitor by TLC. The reaction is typically complete within 1-4 hours.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by flash column chromatography on silica gel to obtain the deprotected alcohol.
IV. Visualizing Protecting Group Strategies
Workflow for Selecting a C-6 Protecting Group
The choice of a protecting group for the C-6 position is critical and depends on the subsequent reaction conditions planned for the synthesis.
Caption: Sequential orthogonal deprotection strategy.
V. References
-
H. B. Jalani, M. K. D. Parit, N. F. A. Zainal, M. F. A. M. Dom, and S. A. A. Hamid, "Regioselective silylation of sugars through palladium nanoparticle-catalyzed silane alcoholysis," PubMed, 2013. [Link]
-
M. C. F. Andersen, S. K. Kračun, M. G. Rydahl, W. G. T. Willats, and M. H. Clausen, "Orthogonal protecting group strategies in carbohydrate chemistry," Tetrahedron: Asymmetry, vol. 27, no. 16, pp. 707-728, 2016. [Link]
-
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Validation & Comparative
Comparing the activity of Methyl 6-deoxy-alpha-D-glucopyranoside and Methyl alpha-D-glucopyranoside in glycosyltransferase assays
Exploring Enzyme Function
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Comparative Biological Effects of 6-Deoxy Sugars Versus Their Natural Sugar Counterparts
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Single Hydroxyl Group
At first glance, the structural difference between a natural sugar and its 6-deoxy counterpart is subtle: the replacement of a hydroxyl (-OH) group at the C-6 position with a hydrogen atom.[1] This seemingly minor alteration, however, has profound consequences for the molecule's biological activity. Natural sugars like D-glucose, D-mannose, and D-galactose are fundamental to cellular metabolism, serving as primary energy sources and essential building blocks for glycoconjugates. In contrast, 6-deoxy sugars, such as L-fucose (6-deoxy-L-galactose) and L-rhamnose (6-deoxy-L-mannose), often play more specialized roles in biological systems, from modulating cell signaling to forming components of bacterial cell walls.[2][3]
This guide will dissect these differences, providing a comprehensive overview for researchers leveraging these unique properties in drug development and molecular biology.
Structural Differences and Their Ramifications
The absence of the C-6 hydroxyl group in 6-deoxy sugars fundamentally alters their chemical properties. This change impacts their polarity, ability to form hydrogen bonds, and overall three-dimensional structure. These modifications, in turn, influence how these sugars are recognized and processed by cellular machinery, including transporters and enzymes.
Comparative Metabolism: Divergent Cellular Fates
The metabolic pathways of 6-deoxy sugars diverge significantly from their hydroxylated counterparts. While natural sugars are typically phosphorylated and enter mainstream glycolysis or other central metabolic pathways, 6-deoxy sugars often follow distinct catabolic routes.[4][5]
L-Fucose vs. D-Galactose
D-Galactose , a key nutrient, is converted to glucose-6-phosphate via the Leloir pathway and readily enters glycolysis.
L-Fucose , in contrast, is metabolized through a separate pathway.[6] In mammals, it can be salvaged or synthesized de novo from GDP-D-mannose.[3] Its catabolism does not typically feed into glycolysis in the same manner as galactose.
L-Rhamnose vs. D-Mannose
D-Mannose is phosphorylated to mannose-6-phosphate and can be converted to fructose-6-phosphate, an intermediate in glycolysis.[7]
L-Rhamnose metabolism, primarily studied in bacteria, involves a unique pathway that breaks it down into dihydroxyacetone phosphate (DHAP) and L-lactaldehyde.[8] The DHAP can enter glycolysis, while the fate of L-lactaldehyde can vary depending on the organism and environmental conditions.
dot graph TD; A[Natural Sugars e.g., D-Glucose] --> B{Phosphorylation}; B --> C[Glycolysis]; C --> D[ATP Production & Biosynthesis]; E[6-Deoxy Sugars e.g., L-Rhamnose] --> F{Specialized Catabolic Pathway}; F --> G[DHAP]; F --> H[Lactaldehyde]; G --> C; subgraph "Central Metabolism" C D end subgraph "Alternative Pathways" H end A -- Different Cellular Entry --> E;
end
Metabolic fate of natural vs. 6-deoxy sugars.
Impact on Glycosylation and Cellular Signaling
Glycosylation, the enzymatic process of attaching glycans to proteins and lipids, is critical for a vast array of biological functions. The incorporation of 6-deoxy sugars into these glycans can significantly alter their properties and biological activities.
Fucosylation , the addition of L-fucose to glycans, is a crucial post-translational modification in mammals. It plays a key role in protein folding, cell-cell recognition, and immune responses.[6] For instance, the fucosylated Lewis antigens on cell surfaces are critical for selectin-mediated cell adhesion during inflammation.[3]
In contrast, the incorporation of L-rhamnose is more common in bacteria, where it is a key component of lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria.[2][9] These rhamnosylated structures are often essential for bacterial viability and pathogenesis, making the enzymes in the L-rhamnose biosynthetic pathway attractive targets for novel antibiotics.[10]
Therapeutic and Research Applications
The distinct biological properties of 6-deoxy sugars have led to their exploration in various therapeutic and research contexts.
-
Anti-cancer Agents: Some 6-deoxy sugar analogs have been investigated for their potential to inhibit tumor growth. By competing with natural sugars for uptake and metabolism, they can disrupt the altered metabolic landscape of cancer cells.
-
Antibacterial Targets: As L-rhamnose and other 6-deoxy sugars are prevalent in bacterial cell walls but not in humans, their biosynthetic pathways are prime targets for the development of new antibacterial drugs.[2][9]
-
Metabolic Labeling: Modified 6-deoxy sugars, often containing bioorthogonal chemical reporters like azides, are valuable tools for metabolic labeling studies.[11] These analogs can be incorporated into cellular glycans and subsequently visualized or enriched, providing insights into glycosylation dynamics.[12]
Comparative Data Summary
| Feature | Natural Sugars (e.g., D-Glucose, D-Mannose) | 6-Deoxy Sugars (e.g., L-Fucose, L-Rhamnose) |
| Structure | Possess a hydroxyl group at the C-6 position. | Lack a hydroxyl group at the C-6 position.[1] |
| Metabolism | Enter central metabolic pathways like glycolysis.[4] | Metabolized via specialized, often separate, pathways.[8] |
| Role in Glycosylation | Core components of many mammalian glycans. | Often terminal modifications (L-fucose) or key components of bacterial cell walls (L-rhamnose).[2][6] |
| Cellular Uptake | Primarily via facilitated diffusion and active transport.[4] | Can utilize specific transporters or enter via less defined mechanisms.[13] |
| Therapeutic Potential | Primarily as energy sources. | Antibacterial targets, anti-cancer agents, and tools for metabolic labeling.[2][9] |
Experimental Protocols
To facilitate further research in this area, we provide detailed protocols for key experiments used to compare the biological effects of these sugar analogs.
Protocol 1: Cell Viability MTT Assay
This protocol is used to assess the cytotoxic effects of sugar analogs on cultured cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[14]
Materials:
-
96-well tissue culture plates
-
Cell culture medium
-
Cells of interest
-
Test compounds (6-deoxy sugar and natural sugar counterpart)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., SDS-HCl)[15]
Procedure:
-
Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of culture medium.[15]
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds (6-deoxy sugar and natural sugar) in culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include untreated control wells.
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[16]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[15]
-
Add 100 µL of solubilization solution to each well.
-
Incubate overnight at 37°C in a humidified atmosphere to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm is recommended.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
Workflow for the MTT Cell Viability Assay.
Protocol 2: Metabolic Labeling with Azido-Sugars
This protocol describes the metabolic incorporation of an azide-modified 6-deoxy sugar into cellular glycans, followed by detection via click chemistry.[11][17]
Materials:
-
Cells of interest
-
Cell culture medium
-
Azide-modified 6-deoxy sugar (e.g., 6-azidofucose)[11]
-
Click chemistry reagents (e.g., biotinylated alkyne, copper(I) catalyst)[17]
-
Lysis buffer
-
Streptavidin-agarose beads[17]
-
SDS-PAGE reagents
-
Western blotting reagents
Procedure:
-
Culture cells in medium supplemented with the azide-modified sugar for a specified period (e.g., 24-72 hours) to allow for metabolic incorporation.[11]
-
Harvest and lyse the cells.
-
Perform a click chemistry reaction to conjugate a biotinylated alkyne to the azide-labeled glycans.[17]
-
Enrich the biotinylated glycoproteins using streptavidin-agarose beads.[17]
-
Elute the captured proteins from the beads.
-
Separate the proteins by SDS-PAGE.
-
Analyze the labeled proteins by Western blotting using an anti-biotin antibody or by mass spectrometry for identification.[12]
Metabolic labeling and analysis workflow.
Conclusion
The substitution of a single hydroxyl group at the C-6 position dramatically alters the biological properties of sugars. 6-deoxy sugars, with their unique metabolic fates and roles in glycosylation, offer a wealth of opportunities for therapeutic intervention and as tools for basic research. Understanding these fundamental differences is paramount for scientists and drug developers aiming to harness the potential of these fascinating molecules.
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The Gold Standard for Specificity: Validating Protein-Carbohydrate Binding with Methyl 6-deoxy-alpha-D-glucopyranoside
In the intricate world of glycobiology and drug development, understanding the precise interactions between proteins and carbohydrates is paramount. The specificity of these binding events governs everything from cellular recognition and signaling to pathogen infectivity and immune responses. For researchers dedicated to unraveling these complex mechanisms, the ability to rigorously validate the specificity of a protein for its carbohydrate ligand is not just a matter of good scientific practice; it is the bedrock upon which reliable and translatable findings are built.
This guide provides an in-depth technical comparison of methodologies for validating protein-carbohydrate binding, with a special focus on the strategic use of Methyl 6-deoxy-alpha-D-glucopyranoside . We will delve into the causal science behind experimental choices, present detailed protocols for key validation assays, and offer a clear, data-driven comparison to alternative approaches. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge and tools to design self-validating experimental systems that ensure the highest level of scientific integrity.
The "Why": Deconstructing Binding Specificity with Deoxy Sugars
The fundamental principle behind using deoxy sugars to validate binding specificity lies in systematically removing a potential point of interaction. The hydroxyl groups on a monosaccharide are primary mediators of hydrogen bonding with amino acid residues in a protein's binding pocket. By selectively removing a hydroxyl group, as in a deoxy sugar, we can directly probe its contribution to the binding affinity.
The C6 hydroxyl group of glucose, in particular, is a frequent participant in these hydrogen bond networks. Its removal to create a 6-deoxy analog, such as this compound, provides an elegant and powerful tool to answer a critical question: "Is the interaction I'm observing truly specific to the complete carbohydrate structure?"
If a protein exhibits significant binding to Methyl alpha-D-glucopyranoside but shows negligible or vastly reduced affinity for its 6-deoxy counterpart, it provides strong evidence that the C6 hydroxyl group is essential for recognition. This makes this compound an ideal negative control in a well-designed binding assay.
Comparative Analysis: this compound vs. Other Validation Strategies
While this compound is a powerful tool, it is important to understand its place within the broader landscape of binding validation techniques. Other common approaches include the use of epimers (sugars that differ in the configuration of a single hydroxyl group) or unrelated sugars.
| Validation Molecule | Principle of Validation | Advantages | Disadvantages |
| This compound | Removal of a key hydrogen bonding group (C6-OH). | Provides a direct assessment of the C6 hydroxyl's role in binding; structurally very similar to the parent sugar, minimizing other confounding structural changes. | Synthesis may be required if not commercially available; does not probe the role of other hydroxyl groups. |
| Methyl alpha-D-mannopyranoside (C2 epimer) | Alteration of stereochemistry at a single chiral center. | Tests the protein's stereospecificity; commercially available. | Does not completely ablate binding if the protein has broader specificity; the change in stereochemistry can sometimes be accommodated by the binding pocket. |
| L-glucose | Use of the enantiomer (mirror image) of the natural sugar. | Provides a stringent test of stereospecificity. | Often shows no binding, which is expected, but doesn't provide nuanced information about specific interactions within the binding site. |
| Unrelated Sugars (e.g., Galactose) | Use of a structurally distinct monosaccharide. | Can help define the general class of sugars a protein binds to. | Does not provide detailed information about the specific interactions with the primary ligand. |
Experimental Validation: A Practical Guide
To illustrate the practical application of this compound in validating binding specificity, we will outline two key experimental approaches: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) in a competitive binding format. For this example, we will consider the well-characterized interaction between the lectin Concanavalin A and its preferred ligand, Methyl alpha-D-glucopyranoside.
Isothermal Titration Calorimetry (ITC): Quantifying the Thermodynamics of Interaction
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).
Experimental Protocol: ITC Analysis of Concanavalin A Binding
-
Instrumentation: A MicroCal ITC200 or similar instrument.
-
Sample Preparation:
-
Prepare a 0.1 mM solution of Concanavalin A in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl₂, 1 mM MnCl₂, pH 7.4).
-
Prepare 1 mM solutions of Methyl alpha-D-glucopyranoside and this compound in the same buffer.
-
Degas all solutions immediately prior to use.
-
-
Titration:
-
Fill the sample cell with the Concanavalin A solution.
-
Load the injection syringe with either the Methyl alpha-D-glucopyranoside or this compound solution.
-
Perform an initial injection of 0.4 µL, followed by 19 injections of 2 µL at 150-second intervals at 25°C.
-
-
Data Analysis:
-
Integrate the raw titration data to obtain the heat change per injection.
-
Fit the integrated data to a one-site binding model to determine the Kd, ΔH, and n.
-
Expected Results and Interpretation:
| Ligand | Lectin | Binding Affinity (Kd) | Method |
| Methyl alpha-D-glucopyranoside | Concanavalin A | 0.9 mM[1] | ITC[1] |
| This compound | Concanavalin A | No significant binding expected | ITC |
Workflow for Isothermal Titration Calorimetry (ITC)
References
A Researcher's Guide to Negative Controls in Glucose Transport Studies: An Objective Comparison
For researchers, scientists, and drug development professionals engaged in the study of cellular metabolism, the accurate measurement of glucose transport is a cornerstone of experimental design. The intricate dance of glucose across the cell membrane, primarily orchestrated by the family of Glucose Transporter (GLUT) proteins, is a critical process in both normal physiology and a host of pathological states, including cancer and diabetes.[1] To truly understand this process and to identify potential therapeutic modulators, the use of appropriate controls is not just a matter of best practice—it is the bedrock of scientific integrity.
This guide provides an in-depth technical comparison of various negative controls used in glucose transport assays. We will begin by exploring the theoretical suitability of a lesser-known analogue, Methyl 6-deoxy-alpha-D-glucopyranoside, before delving into a comparative analysis of well-established and validated control compounds. Our objective is to equip you with the rationale and experimental framework necessary to select and implement the most appropriate controls for your research, ensuring the generation of robust and reliable data.
The Principle of Specificity in Glucose Transport
Facilitated glucose transport into mammalian cells is a stereospecific process mediated by GLUT proteins.[2] These transporters recognize the specific three-dimensional structure of D-glucose, allowing it to move down its concentration gradient into the cell.[3] Assays designed to measure this uptake, whether using radiolabeled or fluorescent glucose analogs like 2-deoxy-D-glucose (2-DG), must be able to distinguish this specific, transporter-mediated process from non-specific phenomena such as passive diffusion across the membrane or non-specific binding to the cell surface.[4][5] This is the fundamental role of a negative control.
An ideal negative control for glucose transport studies should possess the following characteristics:
-
Structural Similarity: It should resemble D-glucose enough to be a valid comparator.
-
Non-transportability: It should not be recognized and transported by GLUT proteins.
-
Metabolic Inertness: It should not be metabolized by the cell, preventing its accumulation through metabolic trapping.
-
No Off-Target Effects: It should not interfere with other cellular processes or the transport machinery itself.
A Theoretical Candidate: this compound
Let us first consider this compound. On paper, its structure presents interesting features for a potential negative control.
-
The Alpha-Methyl Group: The methyl group at the anomeric carbon (C1) locks the molecule in the alpha-conformation. While GLUT1 can transport both alpha and beta anomers of D-glucose, this modification prevents the sugar from being a substrate for hexokinase, the first enzyme in glycolysis. This metabolic resistance is a desirable trait for a transport probe.[6]
-
The 6-deoxy Modification: The removal of the hydroxyl group at the C6 position is a significant alteration. Studies on GLUT1 substrate specificity have indicated that while bulky substitutions at the C6 position can be tolerated for binding to the exterior of the transporter, they may prevent the conformational change required for transport.[7][8]
Despite these theoretical attributes, a thorough review of the scientific literature reveals a lack of studies validating this compound as a negative control in glucose transport assays. Its derivatives, such as Methyl 6-amino-6-deoxy-d-pyranoside, have been explored for targeted drug delivery through GLUTs, suggesting that modifications at the C6 position do not necessarily abolish interaction with the transporter.[9] Without empirical data demonstrating its lack of transport, its use as a negative control remains speculative and is not recommended.
The Gold Standard Negative Control: L-Glucose
The most widely accepted and validated negative control for glucose transport studies is L-glucose, the stereoisomer (mirror image) of D-glucose.[10][11]
Why L-Glucose is an Effective Control:
-
Stereospecificity of GLUTs: The binding pocket of GLUT transporters is exquisitely shaped to recognize the specific spatial arrangement of the hydroxyl groups in D-glucose.[7][12] Due to its mirror-image configuration, L-glucose does not fit into this binding site and is therefore not transported into the cell via GLUTs.[10][13]
-
Identical Physical Properties: L-glucose has the same molecular weight and charge as D-glucose, ensuring that any non-specific uptake due to passive diffusion or membrane trapping is comparable to that of D-glucose.[13]
-
Biological Inertness: Mammalian cells lack the enzymes to metabolize L-glucose, so it does not accumulate within the cell through metabolic pathways.[11]
Any measured uptake of L-glucose can therefore be attributed to non-transporter-mediated processes. By subtracting the rate of L-glucose uptake from the rate of D-glucose (or a D-glucose analog) uptake, one can calculate the specific, GLUT-mediated transport rate.[1]
Other Controls for Non-Specific Uptake
While L-glucose is the ideal control for stereospecificity, other non-transported sugars are sometimes used to account for the extracellular fluid trapped in a cell pellet after an uptake experiment.
-
Sucrose and Mannitol: These are large, hydrophilic sugars that do not have specific transporters on most mammalian cells.[2][14] Radiolabeled versions of these molecules can be included in the uptake buffer to quantify the amount of extracellular fluid and, by extension, the amount of glucose analog trapped in this space.
Pharmacological Inhibition: A Complementary Approach
Another essential control in glucose transport studies is the use of pharmacological inhibitors of GLUTs. These compounds help to confirm that the measured glucose uptake is indeed mediated by these transporters.
-
Cytochalasin B: This is a potent, non-competitive inhibitor of GLUT1, GLUT3, and GLUT4.[15][16] It binds to a site within the central cavity of the transporter, physically occluding the channel and preventing the conformational changes necessary for glucose transport.[17] A significant reduction in glucose analog uptake in the presence of Cytochalasin B provides strong evidence that the uptake is GLUT-mediated.[18]
-
Phloretin: This compound is another well-characterized inhibitor of GLUTs, particularly GLUT1 and GLUT2.
Comparative Summary of Negative Controls
| Control Compound | Principle of Action | Primary Use | Advantages | Limitations |
| This compound | Theoretical non-transportability due to C1 and C6 modifications. | Not established. | Metabolically inert. | Lacks experimental validation; potential for some interaction with GLUTs. |
| L-Glucose | Not recognized by the stereospecific binding site of GLUTs. | Quantifying non-transporter-mediated uptake (passive diffusion, non-specific binding). | Gold standard; same physical properties as D-glucose. | Does not inhibit GLUTs; requires separate measurements. |
| Sucrose/Mannitol | Not transported by mammalian cells. | Correcting for extracellular fluid trapping. | Simple to use; commercially available in radiolabeled forms. | Does not account for non-specific binding to the cell surface. |
| Cytochalasin B | Binds to and inhibits GLUTs, blocking the transport channel. | Confirming that uptake is GLUT-mediated. | Potent and well-characterized inhibitor. | Can have off-target effects on the actin cytoskeleton.[19] |
Experimental Protocols
Protocol: Radiolabeled 2-Deoxy-D-Glucose Uptake Assay
This protocol provides a framework for measuring glucose uptake in adherent cell cultures using [³H]-2-deoxy-D-glucose ([³H]2-DG).
Materials:
-
Adherent cells cultured in 12-well plates.
-
Krebs-Ringer-Phosphate-HEPES (KRPH) buffer (10 mM phosphate, 20 mM HEPES, 1 mM MgCl₂, 1 mM CaCl₂, 136 mM NaCl, 4.7 mM KCl, pH 7.4).
-
[³H]-2-deoxy-D-glucose.
-
Unlabeled 2-deoxy-D-glucose.
-
L-[¹⁴C]-glucose (for dual-label counting to determine non-specific uptake in the same well).
-
Cytochalasin B.
-
Insulin (for positive control stimulation in relevant cell types like adipocytes or muscle cells).
-
0.1 M NaOH.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Cell Preparation: Seed cells in 12-well plates and grow to confluency.
-
Starvation: Wash cells twice with warm PBS and then incubate in serum-free medium for 3-4 hours to lower basal glucose uptake.
-
Pre-incubation: Wash cells twice with KRPH buffer. Add 1 ml of KRPH buffer to each well. For inhibitor controls, add Cytochalasin B (final concentration 10-20 µM) to the designated wells and incubate for 20 minutes at 37°C.
-
Uptake Initiation: Prepare the uptake solution containing [³H]-2-DG (e.g., 0.5 µCi/ml) and unlabeled 2-DG (to a final concentration of 100 µM) in KRPH buffer. For the negative control wells, also add L-[¹⁴C]-glucose (e.g., 0.1 µCi/ml).
-
Start the uptake by adding 100 µl of the uptake solution to each well. Incubate for 5-10 minutes at 37°C.
-
Uptake Termination: To stop the transport, aspirate the uptake solution and immediately wash the cells three times with ice-cold PBS.
-
Cell Lysis: Add 500 µl of 0.1 M NaOH to each well and incubate for 30 minutes at room temperature to lyse the cells.
-
Quantification: Transfer the lysate to a scintillation vial, add 4 ml of scintillation fluid, and count the radioactivity using a scintillation counter with settings for dual-label counting if using both ³H and ¹⁴C.
-
Protein Assay: Use a small aliquot of the lysate to determine the protein concentration in each well for normalization of the data.
Data Analysis:
-
Total Uptake: Radioactivity in wells with [³H]2-DG.
-
Non-specific Uptake: Radioactivity in wells with L-[¹⁴C]-glucose.
-
GLUT-inhibited Uptake: Radioactivity in wells with [³H]2-DG and Cytochalasin B.
-
Specific Uptake: (Total [³H]2-DG uptake) - (L-[¹⁴C]-glucose uptake).
The results should be expressed as pmol of 2-DG per mg of protein per minute.
Visualizing the Logic of Controls
Glucose Transport and Inhibition
Caption: Mechanism of GLUT1-mediated transport and points of control.
Experimental Workflow for a Glucose Uptake Assay
Caption: Step-by-step workflow for a typical glucose uptake experiment.
Conclusion and Recommendations
The integrity of glucose transport studies hinges on the meticulous use of controls to dissect specific, transporter-mediated uptake from background noise. While the chemical structure of this compound presents theoretical attributes that might suggest its use as a control, the conspicuous absence of empirical validation in the scientific literature makes its use untenable in a rigorous experimental setting.
Instead, researchers should rely on the well-established and scientifically validated negative control, L-glucose , to accurately account for non-specific uptake and passive diffusion. The use of L-glucose, in conjunction with pharmacological inhibitors like Cytochalasin B , provides a self-validating system that ensures the data generated is both accurate and reliable. This multi-faceted approach to controls allows for the unambiguous interpretation of results, a necessity for advancing our understanding of glucose metabolism in health and disease.
References
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Andersen, O. S., Koeppe, R. E., & Roux, B. (2016). Mechanism of inhibition of human glucose transporter GLUT1 is conserved between cytochalasin B and phenylalanine amides. Proceedings of the National Academy of Sciences, 113(17), 4711–4716. [Link][15]
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Andersen, O. S., Koeppe, R. E., & Roux, B. (2016). Mechanism of inhibition of human glucose transporter GLUT1 is conserved between cytochalasin B and phenylalanine amides. PubMed Central. [Link][16]
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Eurofins Discovery. (n.d.). [3H]-2-Deoxy-D-Glucose Rat Transporter Cell Based Agonist & Antagonist Uptake Assay, Panlabs. Retrieved January 4, 2026, from [Link]
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Hruz, P. W., & Mueckler, M. M. (2001). Structural analysis of the GLUT1 facilitative glucose transporter. Molecular membrane biology, 18(3), 183–193. [Link][7]
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Koeppe, R. E., Andersen, O. S., & Roux, B. (2016). Mechanism of inhibition of human glucose transporter GLUT1 is conserved between cytochalasin B and phenylalanine amides. Aarhus University. [Link]
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Koeppe, R. E., Andersen, O. S., & Roux, B. (2016). Mechanism of inhibition of human glucose transporter GLUT1 is conserved between cytochalasin B and phenylalanine amides. PubMed. [Link][17]
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Li, S., et al. (2018). Mechanistic insights into GLUT1 activation and clustering revealed by super-resolution imaging. Proceedings of the National Academy of Sciences, 115(27), E6236–E6245. [Link]
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Miyauchi, A., et al. (2020). L-Glucose: Another Path to Cancer Cells. International journal of molecular sciences, 21(21), 8099. [Link][10]
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Li, S., et al. (2018). Mechanistic insights into GLUT1 activation and clustering revealed by super-resolution imaging. PNAS. [Link][19]
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Mergenthaler, P., et al. (2013). Sugar for the brain: the role of glucose in physiological and pathological brain function. Trends in neurosciences, 36(10), 587–597. [Link]
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N-Vazquez, A., et al. (2023). Identification of Structural Determinants of the Transport of the Dehydroascorbic Acid Mediated by Glucose Transport GLUT1. International Journal of Molecular Sciences, 24(2), 1085. [Link][12]
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Deng, D., et al. (2015). GLUT, SGLT, and SWEET: Structural and mechanistic investigations of the glucose transporters. Protein science, 24(10), 1546–1558. [Link][20]
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Sola-Visner, M., et al. (2002). The effect of gestational age on the glucose transporter-1 in cord blood erythrocytes. Pediatric research, 51(4), 492–497. [Link]
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Meric-Bernstam, F., et al. (2017). Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes. *Journal of visualized experiments, (124), 55722. [Link][18]
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Carruthers, A., et al. (2009). Structural Basis of GLUT1 Inhibition by Cytoplasmic ATP. The Journal of biological chemistry, 284(25), 16810–16820. [Link][21]
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Al-Ahmad, A. J., et al. (2020). LC-MS/MS-based in vitro and in vivo investigation of blood-brain barrier integrity by simultaneous quantitation of mannitol and sucrose. Fluids and barriers of the CNS, 17(1), 62. [Link][2]
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Salk Institute. (n.d.). GLUT1. Retrieved January 4, 2026, from [Link]
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Malaisse, W. J., et al. (1983). Inhibition of Glucose-Induced Insulin Release by 3-O-methyl-D-glucose: Enzymatic, Metabolic and Cationic Determinants. Molecular and cellular biochemistry, 53-54(1-2), 163–172. [Link][22]
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Sinclair, L. V., et al. (2020). Single Cell Glucose Uptake Assays: A Cautionary Tale. ImmunoHorizons, 4(4), 182–189. [Link][5]
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Tri-County Health Department. (2016). A Simple Flow Cytometric Method to Measure Glucose Uptake and Glucose Transporter Expression for Monocyte Subpopulations in Whole Blood. PubMed Central. [Link][23]
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Conde, C., et al. (2011). Mannitol transport and mannitol dehydrogenase activities are coordinated in Olea europaea under salt and osmotic stresses. Planta, 234(1), 117–130. [Link][14]
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Warren, A. D., et al. (2016). Spatially Resolved Measurement of Dynamic Glucose Uptake in Live Ex Vivo Tissues. Analytical chemistry, 88(17), 8538–8545. [Link][24]
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Conde, C., et al. (2011). Mannitol Transport and Mannitol Dehydrogenase Activities are Coordinated in Olea europaea Under Salt and Osmotic Stresses. ResearchGate. [Link][25]
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Li, Y., et al. (2020). Sugar Transporter Takes Up both Hexose and Sucrose for Sorbitol-Modulated In Vitro Pollen Tube Growth in Apple[OPEN]. The Plant cell, 32(12), 3959–3977. [Link][26]
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Acosta, E. P., et al. (2021). d-Glucose and its derivatives labeled with radioactive carbon and hydrogen: key tools for investigating biological processes and molecular mechanisms. Journal of radioanalytical and nuclear chemistry, 328(3), 907–922. [Link][1]
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Conde, C., et al. (2011). Regulation and coordination of mannitol transport and metabolism as a physiological response of Olea europaea to salt and osmotic stresses. ResearchGate. [Link][27]
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European Molecular Biology Laboratory - European Bioinformatics Institute. (n.d.). 3-O-methyl-D-glucose (CHEBI:73918). Retrieved January 4, 2026, from [Link][6]
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MP Biomedicals. (n.d.). 3-O-Methyl-D-Glucose. Retrieved January 4, 2026, from [Link]
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Zhang, Y., et al. (2016). Methyl 6-Amino-6-deoxy-d-pyranoside-Conjugated Platinum(II) Complexes for Glucose Transporter (GLUT)-Mediated Tumor Targeting: Synthesis, Cytotoxicity, and Cellular Uptake Mechanism. ChemMedChem, 11(10), 1059–1064. [Link][9]
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EC-UNDP. (n.d.). Difference Between D And L Glucose. Retrieved January 4, 2026, from [Link][11]
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Diffeology. (2025). Difference Between D and L Glucose. Retrieved January 4, 2026, from [Link][13]
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Pardridge, W. M., & Oldendorf, W. H. (1990). Metabolic stability of 3-O-methyl-D-glucose in brain and other tissues. Journal of neurochemistry, 55(2), 421–426. [Link][28]
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Wimmer, B., et al. (2014). Binding modes of methyl α-d-glucopyranoside to an artificial receptor in crystalline complexes. Beilstein journal of organic chemistry, 10, 2548–2556. [Link][29]
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Wikipedia. (n.d.). Glucose. Retrieved January 4, 2026, from [Link][3]
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ResearchGate. (2022). What are best positive and negative controls for glucose uptake experiment? Retrieved January 4, 2026, from [Link]
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Portland Press. (n.d.). Chemical biology probes of mammalian GLUT structure and function. Retrieved January 4, 2026, from [Link][8]
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Siegemund, S., et al. (2015). Inhibition of Glucose Uptake Blocks Proliferation but Not Cytotoxic Activity of NK Cells. Frontiers in immunology, 6, 555. [Link]
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Alauddin, M. M., et al. (2022). Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs. Molecules, 27(8), 2411. [Link][30]
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A Comparative NMR Spectral Analysis: Unveiling the Structural Nuances of Methyl 6-deoxy-α-D-glucopyranoside and its Parent Glycoside
A deep dive into the ¹H and ¹³C NMR spectra of methyl α-D-glucopyranoside and its 6-deoxy analogue, providing researchers, scientists, and drug development professionals with a comprehensive guide to understanding the subtle yet significant spectral shifts that arise from a single deoxygenation event. This guide elucidates the underlying principles governing these changes, supported by experimental data and detailed protocols.
In the realm of carbohydrate chemistry and drug discovery, precise structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for delineating the intricate three-dimensional architecture of molecules. This guide offers a comparative analysis of the ¹H and ¹³C NMR spectra of two closely related pyranosides: methyl α-D-glucopyranoside and its derivative, methyl 6-deoxy-α-D-glucopyranoside. The removal of a single hydroxyl group at the C-6 position induces notable and predictable changes in the NMR spectra, providing a valuable case study for understanding structure-spectra correlations in carbohydrates.
The Chemical Landscape: A Tale of Two Glycosides
Methyl α-D-glucopyranoside serves as a fundamental building block in glycoscience, representing a simple and stable glycoside of the most abundant monosaccharide, D-glucose. Its 6-deoxy counterpart, often found in biologically active natural products, presents a subtle yet impactful structural modification. This deoxygenation event not only alters the molecule's polarity and hydrogen bonding capabilities but also perturbs the electronic environment of the entire pyranose ring, leading to discernible shifts in the NMR spectra.
Figure 1. Chemical structures of Methyl α-D-glucopyranoside and Methyl 6-deoxy-α-D-glucopyranoside.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
To ensure a robust and reproducible comparison, the following experimental protocol is recommended for acquiring high-resolution ¹H and ¹³C NMR spectra.
Sample Preparation
-
Solvent Selection: Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are suitable solvents for both compounds. D₂O is often preferred for its ability to exchange with hydroxyl protons, simplifying the spectrum by removing their signals. For this guide, data is presented in D₂O to focus on the carbohydrate backbone.
-
Concentration: Prepare a solution of approximately 10-20 mg of the glycoside in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: While the solvent peak can serve as a reference, the addition of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O, is recommended for precise chemical shift calibration.
NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is essential for achieving the necessary spectral dispersion, particularly for the crowded proton spectra of carbohydrates.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30) is typically sufficient.
-
Spectral Width: A spectral width of approximately 12 ppm is adequate.
-
Number of Scans: 16 to 64 scans are generally sufficient to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is appropriate.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence with nuclear Overhauser effect (NOE) (e.g., zgpg30) is standard for obtaining singlet signals for each carbon.
-
Spectral Width: A spectral width of around 200 ppm is necessary to encompass all carbon resonances.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
-
-
2D NMR Experiments: For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
Figure 2. A generalized workflow for the acquisition and analysis of NMR data for carbohydrate samples.
Comparative Spectral Analysis
The following sections detail the observed differences in the ¹H and ¹³C NMR spectra of methyl α-D-glucopyranoside and its 6-deoxy derivative. The data presented is a compilation from various sources and serves as a representative example.[1][2][3][4]
¹H NMR Spectral Comparison
The ¹H NMR spectra of carbohydrates are often characterized by significant signal overlap in the 3.0-4.0 ppm region. However, the anomeric proton (H-1) and, in the case of the 6-deoxy derivative, the C-6 methyl protons, typically resonate in less crowded regions, serving as key diagnostic signals.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in D₂O
| Proton | Methyl α-D-glucopyranoside | Methyl 6-deoxy-α-D-glucopyranoside | Δδ (ppm) | Rationale for Shift |
| H-1 | ~4.75 | ~4.74 | -0.01 | Minimal effect from distal modification. |
| H-2 | ~3.45 | ~3.46 | +0.01 | Minor inductive effects. |
| H-3 | ~3.65 | ~3.64 | -0.01 | Minor inductive effects. |
| H-4 | ~3.35 | ~3.36 | +0.01 | Minor inductive effects. |
| H-5 | ~3.70 | ~3.72 | +0.02 | Change in electronic environment due to removal of electronegative oxygen at C-6. |
| H-6a | ~3.78 | ~1.25 (CH₃) | - | Replacement of hydroxymethyl protons with a methyl group. |
| H-6b | ~3.68 | - | - | |
| OCH₃ | ~3.38 | ~3.38 | 0.00 | No significant change. |
Key Observations and Interpretations:
-
The Anomeric Proton (H-1): The chemical shift of the anomeric proton is largely unaffected, as it is distant from the site of modification. The characteristic small coupling constant (³J(H-1, H-2) ≈ 3-4 Hz) confirms the α-anomeric configuration in both molecules.
-
The Ring Protons (H-2 to H-5): The chemical shifts of the other ring protons experience only minor changes.
-
The C-6 Position: The most dramatic difference is observed at the C-6 position. In the parent glycoside, the two diastereotopic protons of the hydroxymethyl group (H-6a and H-6b) appear as multiplets around 3.7-3.8 ppm. In the 6-deoxy derivative, these are replaced by a characteristic doublet for the three protons of the methyl group (H-6) at approximately 1.25 ppm, a significant upfield shift due to the absence of the deshielding hydroxyl group. This signal integrates to three protons and is coupled to H-5.
¹³C NMR Spectral Comparison
The ¹³C NMR spectrum offers a wider chemical shift dispersion, allowing for a more straightforward comparison of the carbon framework. The deoxygenation at C-6 induces more pronounced and informative shifts in the ¹³C spectrum.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in D₂O
| Carbon | Methyl α-D-glucopyranoside | Methyl 6-deoxy-α-D-glucopyranoside | Δδ (ppm) | Rationale for Shift |
| C-1 | ~100.0 | ~100.1 | +0.1 | Minimal effect. |
| C-2 | ~72.0 | ~72.1 | +0.1 | Minor inductive effects. |
| C-3 | ~73.5 | ~73.6 | +0.1 | Minor inductive effects. |
| C-4 | ~70.5 | ~71.5 | +1.0 | Significant downfield shift due to the γ-gauche effect. |
| C-5 | ~72.0 | ~69.5 | -2.5 | Significant upfield shift due to the β-effect of replacing -OH with -H. |
| C-6 | ~61.5 | ~17.5 | -44.0 | Large upfield shift due to the replacement of a primary alcohol with a methyl group. |
| OCH₃ | ~55.5 | ~55.6 | +0.1 | No significant change. |
Key Observations and Interpretations:
-
C-6: As expected, the C-6 signal undergoes a massive upfield shift of approximately 44 ppm. This is a direct consequence of replacing the electron-withdrawing hydroxyl group with a hydrogen atom.
-
C-5: The adjacent carbon, C-5, experiences a notable upfield shift of about 2.5 ppm. This is a classic example of the β-effect , where substitution at a neighboring carbon atom causes a shielding effect.
-
C-4: Interestingly, the C-4 carbon, which is in a γ-position to the C-6 methyl group, shows a downfield shift of about 1.0 ppm. This can be attributed to the γ-gauche effect .[5] In the preferred conformation, the C-6 methyl group and the C-4 hydroxyl group are in a gauche orientation, which can lead to a deshielding effect on the C-4 carbon. The absence of the C-6 hydroxyl group removes a steric interaction that would otherwise cause an upfield shift.
Figure 3. A summary of the key ¹H and ¹³C NMR chemical shift changes upon 6-deoxygenation.
Conclusion
The comparative NMR analysis of methyl α-D-glucopyranoside and its 6-deoxy derivative provides a clear and instructive example of how a subtle structural modification can lead to significant and predictable changes in NMR spectra. The most prominent effects are the dramatic upfield shift of the C-6 methyl protons and carbon, the upfield shift of the adjacent C-5, and the downfield shift of the γ-positioned C-4. These observations are rationalized by fundamental NMR principles, including inductive effects, the β-effect, and the γ-gauche effect. This guide serves as a valuable resource for researchers in the field, enabling a deeper understanding of carbohydrate NMR spectroscopy and aiding in the confident structural elucidation of novel glycosidic compounds.
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A-Glucosidase Substrate Specificity: A Comparative Guide to Methyl 6-deoxy-alpha-D-glucopyranoside
In the intricate world of enzymology, understanding the precise molecular interactions between an enzyme and its substrate is paramount. This is particularly true for glycosidases, a broad class of enzymes that hydrolyze glycosidic bonds and play critical roles in various biological processes. For researchers in drug development and fundamental science, dissecting the substrate specificity of these enzymes is a key step in designing potent and selective inhibitors or understanding their physiological roles.[1][2] This guide provides an in-depth technical comparison of methyl 6-deoxy-alpha-D-glucopyranoside with other glycosidase substrates, offering experimental insights and protocols to validate enzyme specificity.
The Critical Role of the 6-Hydroxyl Group in α-Glucosidase Recognition
α-Glucosidases catalyze the cleavage of α-glucose residues from the non-reducing end of their substrates.[1] The specificity of these enzymes is dictated by the precise arrangement of functional groups on the glucose ring that interact with the amino acid residues in the enzyme's active site.[3] The hydroxyl group at the C-6 position of the glucopyranoside ring is often a key player in this molecular recognition, forming critical hydrogen bonds that anchor the substrate in the correct orientation for catalysis.[4]
By systematically removing or modifying this hydroxyl group, researchers can probe its importance in substrate binding and catalysis. This compound, which lacks the hydroxyl group at the C-6 position, serves as an invaluable tool for this purpose.[2][4] Its interaction—or lack thereof—with an α-glucosidase can provide definitive evidence for the role of the 6-hydroxyl in the enzyme's substrate specificity.
Comparative Analysis: this compound vs. Alternative Substrates
To truly understand the utility of this compound, it's essential to compare its performance with the native substrate and other analogs. The choice of substrate can significantly impact the kinetic parameters of the enzymatic reaction, providing a window into the enzyme's catalytic mechanism and specificity.
| Substrate | Structure | Rationale for Use | Expected Outcome with a 6-OH Dependent α-Glucosidase |
| Methyl α-D-glucopyranoside | Has a hydroxyl group at the C-6 position. | The natural substrate analog; establishes a baseline for enzyme activity. | Efficient hydrolysis, exhibiting Michaelis-Menten kinetics. |
| Methyl 6-deoxy-α-D-glucopyranoside | Lacks the hydroxyl group at the C-6 position. | Directly probes the necessity of the 6-hydroxyl group for substrate binding and/or catalysis. | Significantly reduced or no hydrolysis. May act as a weak competitive inhibitor. |
| p-Nitrophenyl-α-D-glucopyranoside (pNPG) | An artificial chromogenic substrate. | Allows for a convenient and continuous colorimetric assay of α-glucosidase activity. | Efficient hydrolysis, leading to the release of p-nitrophenol and a measurable increase in absorbance at 405-410 nm.[5][6][7] |
| Methyl 6-amino-6-deoxy-α-D-glucopyranoside | The 6-hydroxyl group is replaced with an amino group. | Investigates the effect of replacing the hydroxyl group with a basic, hydrogen-bonding group on substrate recognition. | Variable; the amino group may or may not be able to substitute for the hydroxyl group in forming essential interactions. |
Visualizing the Scientific Logic:
The decision to use this compound is rooted in a logical process of elimination to understand the role of a specific functional group.
Caption: Logical workflow for validating the role of the 6-hydroxyl group.
Experimental Protocol: Validating α-Glucosidase Specificity
This section provides a detailed, step-by-step methodology for a comparative kinetic analysis of an α-glucosidase using methyl α-D-glucopyranoside and this compound.
Materials and Reagents
-
Purified α-glucosidase
-
Methyl α-D-glucopyranoside
-
This compound
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 6.8)
-
Glucose oxidase/peroxidase (GOPOD) reagent for glucose quantification
-
96-well microplates
-
Microplate reader
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the enzyme assay.
Detailed Procedure
-
Reagent Preparation:
-
Prepare a stock solution of the purified α-glucosidase in assay buffer. The final concentration in the assay will need to be optimized.
-
Prepare stock solutions of methyl α-D-glucopyranoside and this compound in assay buffer. A typical starting stock concentration is 100 mM.
-
-
Enzymatic Reaction:
-
In a 96-well plate, set up reactions containing assay buffer, a fixed amount of enzyme, and varying concentrations of the substrate (typically ranging from 0.1 to 10 times the expected Km).
-
Include control wells with no enzyme to account for any non-enzymatic substrate degradation.
-
Initiate the reaction by adding the substrate and incubate the plate at the enzyme's optimal temperature.
-
-
Quantification of Glucose Release:
-
At specific time points, stop the reaction (e.g., by adding a small volume of a strong base like NaOH or by heat inactivation at 95°C for 5 minutes).
-
Add the GOPOD reagent to each well according to the manufacturer's instructions. This reagent will react with the glucose released from the substrate hydrolysis to produce a colored product.
-
Incubate the plate at 37°C for the time specified by the GOPOD kit to allow for color development.
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of glucose to convert the absorbance values to the amount of glucose produced.
-
Calculate the initial reaction velocity (V₀) for each substrate concentration.
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km and Vmax.
-
Interpreting the Results
A direct comparison of the kinetic parameters obtained with methyl α-D-glucopyranoside and this compound will provide clear insights into the role of the 6-hydroxyl group.
-
Scenario 1: 6-Hydroxyl is Essential for Binding and Catalysis: You will observe a significantly higher Km and/or a much lower Vmax for this compound compared to methyl α-D-glucopyranoside. In many cases, the activity with the deoxy-sugar may be undetectable. This would strongly indicate that the 6-hydroxyl group is critical for the enzyme's function.
-
Scenario 2: 6-Hydroxyl is Not Essential: The kinetic parameters for both substrates will be comparable, suggesting that the 6-hydroxyl group does not play a major role in substrate recognition or catalysis.
Conclusion
The use of specifically modified substrates like this compound is a powerful and elegant approach to dissecting enzyme-substrate interactions. By providing a clear and quantifiable measure of the impact of a single functional group, this compound allows researchers to build a detailed model of an enzyme's active site and catalytic mechanism. The experimental framework provided in this guide offers a robust method for validating the substrate specificity of α-glucosidases and can be adapted for the study of other glycosidases. This knowledge is fundamental for the rational design of enzyme inhibitors and the advancement of drug discovery programs targeting this important class of enzymes.
References
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Belocopitow, E., Marechal, L.R., & Gros, E.O. (1971). Enzymic synthesis of 6-deoxy-α-D-glucopyranosyl α-D-glucopyranoside and α-D-xylopyranosyl α-D-glucopyranoside. Carbohydrate Research, 19(2), 268-271. Available from: [Link]
-
Dineshkumar, B., et al. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. Available from: [Link]
-
Jakob, F., et al. (2007). Specificity of Processing α-Glucosidase I Is Guided by the Substrate Conformation: CRYSTALLOGRAPHIC AND IN SILICO STUDIES. Journal of Biological Chemistry, 282(1), 583-592. Available from: [Link]
-
Marino, C. (2022). Deoxy sugars. General methods for carbohydrate deoxygenation and glycosidation. Organic & Biomolecular Chemistry, 20(5), 935-958. Available from: [Link]
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PubChem. (n.d.). Methyl alpha-D-glucopyranoside. Retrieved from [Link]
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Tvaroška, I., & Carver, J. P. (1998). The use of fluoro- and deoxy-substrate analogs to examine binding specificity and catalysis in the enzymes of the sorbitol pathway. Journal of Biological Chemistry, 273(50), 33529-33535. Available from: [Link]
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van der Maarel, M. J. E. C., et al. (2002). Production and biochemical characterization of α-glucosidase from Aspergillus niger ITV-01 isolated from sugar cane bagasse. 3 Biotech, 6(1), 16. Available from: [Link]
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Vocadlo, D. J., & Withers, S. G. (2005). A New, Simple, High-Affinity Glycosidase Inhibitor: Analysis of Binding through X-ray Crystallography, Mutagenesis, and Kinetic Analysis. Journal of the American Chemical Society, 127(38), 13264-13271. Available from: [Link]
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Watts, A. G., et al. (2003). Transition-State Mimicry by Glycosidase Inhibitors: A Critical Kinetic Analysis. Journal of the American Chemical Society, 125(32), 9845-9853. Available from: [Link]
-
Deoxy sugars represent an important class of carbohydrates, present in a large number of biomolecules involved in multiple biological processes. (2022). Organic & Biomolecular Chemistry, 20(5), 935–958. Available from: [Link]
-
The in vitro α-glucosidase inhibitory assay was performed according to Dineshkumar et al.[5]. (2018). protocols.io. Available from: [Link]
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A Comparative Guide to Inhibition Assays: 6-Deoxy Sugars vs. Key Glucose Analogs
This guide provides an in-depth comparison of inhibition assays utilizing 6-deoxy sugars and other prominent glucose analogs. Designed for researchers, scientists, and drug development professionals, this document moves beyond rigid templates to offer a nuanced, field-proven perspective on experimental design, mechanistic insights, and data interpretation. We will explore the causality behind protocol choices, ensuring a framework for robust and self-validating assays.
Introduction: The Rationale for Targeting Glucose Metabolism
Cellular glucose metabolism is a cornerstone of bioenergetics, and its dysregulation is a hallmark of numerous pathologies, including cancer, metabolic disorders, and viral infections. The heightened reliance of cancer cells on glycolysis, even in the presence of oxygen—a phenomenon known as the "Warburg Effect"—presents a strategic vulnerability.[1] Glucose analogs, molecules structurally similar to glucose, are invaluable tools for exploiting this dependency. They function by competitively interfering with either glucose transport across the cell membrane or the subsequent enzymatic steps of glycolysis. This guide will dissect the mechanisms of several key analogs, providing a comparative framework to aid in inhibitor selection and assay design.
Mechanisms of Action: A Comparative Overview
The inhibitory action of a glucose analog is dictated by its specific structural modifications, which determine whether it primarily targets membrane transport or intracellular enzymatic activity.
Glycolysis Inhibitors: Intracellular Sabotage
These analogs are successfully transported into the cell but subsequently halt the glycolytic pathway.
-
2-Deoxy-D-glucose (2-DG): The archetypal glycolysis inhibitor, 2-DG lacks the hydroxyl group at the C2 position.[2][3] It is recognized by glucose transporters (GLUTs) and phosphorylated by hexokinase to form 2-deoxy-D-glucose-6-phosphate (2-DG-6P).[4][5] However, this phosphorylated product cannot be isomerized to fructose-6-phosphate by phosphoglucose isomerase (PGI), the next enzyme in the pathway.[4][6] The resulting intracellular accumulation of 2-DG-6P competitively inhibits hexokinase, effectively shutting down the glycolytic flux and leading to ATP depletion and cellular stress.[2][7][8]
Transport Inhibitors: Blocking the Gateway
These analogs primarily act at the cell surface, competing with glucose for binding to transport proteins like the facilitative glucose transporters (GLUTs) and the sodium-glucose cotransporters (SGLTs).
-
6-Deoxy-D-glucose: This analog is a structural homomorph of D-glucose where the hydroxyl group at the C6 position is replaced by hydrogen. Its primary utility is in the study of D-glucose transport, as it can compete for uptake but is not a substrate for phosphorylation by hexokinase, thus inhibiting glucose oxidation.[9]
-
3-O-methyl-D-glucose (3-O-MG): A valuable tool for transport studies, 3-O-MG is recognized and transported by GLUTs but is not significantly phosphorylated by hexokinase.[10][11] This allows for the specific measurement of glucose transport kinetics without the confounding factor of subsequent metabolism.[11]
-
Phloretin: This naturally occurring dihydrochalcone is a potent inhibitor of several GLUT isoforms, particularly GLUT1, and also inhibits SGLT1 and SGLT2.[12][13][14] Its mechanism involves binding to the transporter and blocking the glucose binding site.[15]
-
Cytochalasin B: A cell-permeable mycotoxin, Cytochalasin B is a powerful, well-characterized inhibitor of glucose transport via GLUTs and is often used as a positive control in inhibition assays.[16][17][18] It binds to the inward-open conformation of GLUT1, physically occluding the translocation pathway.[19][20]
dot graph TD { graph [fontname="Arial", splines="ortho", nodesep=0.6, ranksep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=11];
} Caption: Comparative metabolic fates of glucose and its analogs.
Comparative Data Analysis: Potency of Inhibition
The selection of an appropriate inhibitor often depends on its potency against a specific target. The half-maximal inhibitory concentration (IC₅₀) is a critical metric for comparing the efficacy of different compounds.
| Inhibitor | Primary Target(s) | Reported IC₅₀ | Citation(s) |
| KL-11743 | GLUT1, GLUT2, GLUT3, GLUT4 | 68-137 nM | [21] |
| Glutor | GLUT1, GLUT2, GLUT3 | 11 nM (in sensitive cell lines) | [17][22] |
| Glucopiericidin A | GLUTs | 22 nM | [17][22] |
| Cytochalasin B | GLUTs (especially GLUT1) | 0.5 µM | [17][18] |
| Phloretin | GLUT1 | 49-61 µM | [14] |
| 2-Deoxy-D-glucose | Hexokinase, Glycolysis | mM range (cell growth inhibition) | [23][24][25] |
Note: IC₅₀ values are highly dependent on the assay conditions, cell type, and specific endpoint measured (e.g., transport vs. cell growth). This table provides a general comparison based on available data.
Experimental Protocol: Radiolabeled Glucose Uptake Inhibition Assay
This section provides a robust, self-validating protocol for measuring the inhibition of glucose transport using radiolabeled 2-deoxy-D-glucose. This method is considered a gold standard for quantifying transporter activity.
Causality Behind Key Experimental Choices:
-
Why use 2-Deoxy-D-[³H]glucose? We use the analog 2-DG because it is transported into the cell and phosphorylated, but not metabolized further.[26] This "traps" the radiolabel inside the cell, ensuring that the measured signal is directly proportional to the transport rate, not downstream metabolic events. The tritium (³H) label provides high sensitivity.
-
Why serum starve? Many growth factors present in serum can stimulate glucose transport (e.g., by promoting GLUT4 translocation). Serum starving the cells for a defined period brings them to a basal metabolic state, reducing variability and allowing for the clear detection of insulin-stimulated or inhibitor-affected uptake.[27]
-
The Role of Cytochalasin B: To achieve a truly accurate measurement of transporter-mediated uptake, one must account for non-specific uptake (e.g., simple diffusion). Cytochalasin B is a potent GLUT inhibitor.[16] By treating a subset of wells with an excess of Cytochalasin B, we can saturate and block all specific transport, with any remaining signal representing the non-specific background. This value is then subtracted from all other readings.[27][28]
Step-by-Step Methodology
-
Cell Culture: Seed cells (e.g., L6 myotubes, 3T3-L1 adipocytes, or cancer cell lines like HT-1080) in 24-well plates and culture until they reach the desired confluency or differentiation state.[27][29]
-
Serum Starvation: Wash cells twice with PBS and incubate in serum-free medium for 4-6 hours at 37°C. This synchronizes the cells to a basal state of glucose uptake.[27]
-
Inhibitor Pre-incubation:
-
Wash cells twice with a warm, glucose-free buffer (e.g., Krebs-Ringer-Phosphate buffer, KRP).[29]
-
Add buffer containing the desired concentrations of your test inhibitor (e.g., 6-deoxy-glucose) or vehicle control (e.g., DMSO). For positive control, use a known inhibitor like Phloretin or Cytochalasin B.
-
Incubate for 30-60 minutes at 37°C.[27]
-
-
Glucose Uptake Initiation:
-
Prepare a "uptake solution" consisting of KRP buffer containing 2-deoxy-D-[³H]glucose (typically 0.5-1.0 µCi/mL) and unlabeled ("cold") 2-deoxy-D-glucose to a final desired concentration (e.g., 10 µM).[27]
-
To start the uptake, remove the inhibitor solution and add the radioactive uptake solution to each well.
-
Incubate for a short, defined period (e.g., 10 minutes) at 37°C. The timing must be consistent across all wells and within the linear range of uptake.
-
-
Termination of Uptake:
-
To stop the reaction, rapidly aspirate the radioactive solution.
-
Immediately wash the cells three times with ice-cold PBS. The cold temperature halts all metabolic and transport processes.[28]
-
-
Cell Lysis: Add 0.1 M NaOH or a suitable lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete cell lysis.[27][28]
-
Quantification:
-
Transfer an aliquot of the cell lysate from each well to a scintillation vial.
-
Add scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.[28]
-
-
Data Normalization and Analysis:
-
Use a separate aliquot of the lysate to determine the total protein concentration for each well (e.g., using a BCA assay).[28]
-
Calculate the specific glucose uptake by subtracting the average CPM from the Cytochalasin B-treated wells (non-specific uptake) from all other CPM values.
-
Normalize the specific uptake to the protein concentration to account for any differences in cell number per well. The final data are typically expressed as pmol/min/mg protein.[28]
-
Concluding Remarks
The choice between 6-deoxy sugars, 2-deoxy-D-glucose, and other analogs depends entirely on the scientific question. To study transport kinetics and competitive binding at the cell surface, non-metabolized analogs like 6-deoxy-D-glucose and 3-O-methyl-D-glucose are superior. To investigate the downstream consequences of metabolic disruption and ATP depletion, a glycolysis inhibitor like 2-DG is the tool of choice. By understanding their distinct mechanisms and employing robust, well-controlled experimental protocols as outlined in this guide, researchers can effectively probe the intricacies of cellular glucose metabolism and identify novel therapeutic targets.
References
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Estensen, R. D., & Plagemann, P. G. (1972). Cytochalasin B: Inhibition of Glucose and Glucosamine Transport. Proceedings of the National Academy of Sciences of the United States of America, 69(6), 1430–1434. [Link]
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Anirudhan, V., et al. (2022). 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities. Biomedicines, 10(10), 2582. [Link]
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Cozmicway. (n.d.). Understanding the Glycolysis Inhibitor 2-Deoxy-D-glucose (2-DG). Cozmicway. [Link]
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Drewes, L. R., et al. (1977). Cytochalasin B inhibition of brain glucose transport and the influence of blood components on inhibitor concentration. Biochimica et Biophysica Acta, 471(3), 477-486. [Link]
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Hytti, M., et al. (2022). Phloretin inhibits glucose transport and reduces inflammation in human retinal pigment epithelial cells. Molecular and Cellular Biochemistry, 478(1), 1-13. [Link]
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Betz, A. L., et al. (1975). Inhibition of glucose transport into brain by phlorizin, phloretin and glucose analogues. Journal of Neurochemistry, 25(4), 571-573. [Link]
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Hytti, M., et al. (2022). Phloretin inhibits glucose transport and reduces inflammation in human retinal pigment epithelial cells. ResearchGate. [Link]
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Kapoor, K., et al. (2016). Mechanism of inhibition of human glucose transporter GLUT1 is conserved between cytochalasin B and phenylalanine amides. Proceedings of the National Academy of Sciences, 113(17), 4711-4716. [Link]
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Patsnap Synapse. (2024). What is the mechanism of 2-Deoxyglucose? Patsnap Synapse. [Link]
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Sharma, P., et al. (2022). An appraisal of the current status of inhibition of glucose transporters as an emerging antineoplastic approach: Promising potential of new pan-GLUT inhibitors. Frontiers in Pharmacology, 13, 1035293. [Link]
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Lichtshtein, D., et al. (1985). Inhibition of 3-O-methylglucose transport in human erythrocytes by forskolin. Biochemical Journal, 232(1), 301-304. [Link]
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Kapoor, K., et al. (2016). Mechanism of inhibition of human glucose transporter GLUT1 is conserved between cytochalasin B and phenylalanine amides. PNAS, 113(17), 4711-4716. [Link]
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Dr. Mungli. (2021). 2-Deoxy-D-Glucose/Anti-COVID drug/Anti-Cancer drug/PET scan imaging. YouTube. [Link]
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Czech, M. P. (1976). Evidence for the Involvement of Sulfhydryl Oxidation in the Regulation of Fat Cell Hexose Transport by Insulin. PNAS, 73(11), 3973-3976. [Link]
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Wang, T., et al. (2023). 2-Deoxy-D-glucose simultaneously targets glycolysis and Wnt/β-catenin signaling to inhibit cervical cancer progression. IUBMB Life, 75(7), 609-623. [Link]
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Christopher, C. W., et al. (1976). Transport enhancement and reversal: glucose and 3-O-methyl glucose. Journal of Cellular Physiology, 89(4), 585-597. [Link]
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Reckzeh, E. S., et al. (2020). Development of Glucose Transporter (GLUT) Inhibitors. European Journal of Organic Chemistry, 2020(24), 3466-3477. [Link]
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ResearchGate. (n.d.). Glucose uptake assay protocol. ResearchGate. [Link]
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Taylor, L. P., & Holman, G. D. (1981). Kinetic parameters of transport of 3-O-methylglucose and glucose in adipocytes. Biochimica et Biophysica Acta, 642(2), 325-335. [Link]
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Kapoor, K., et al. (2016). Mechanism of inhibition of human glucose transporter GLUT1 is conserved between cytochalasin B and phenylalanine amides. ResearchGate. [Link]
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V 愛, et al. (2017). Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes. Journal of Visualized Experiments, (124), 55722. [Link]
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Sharma, P., et al. (2022). An appraisal of the current status of inhibition of glucose transporters as an emerging antineoplastic approach: Promising potential of new pan-GLUT inhibitors. Frontiers in Pharmacology, 13. [Link]
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Logan, M., et al. (2015). A comparative analysis of inhibitors of the glycolysis pathway in breast and ovarian cancer cell line models. Oncotarget, 6(30), 30111–30127. [Link]
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Kadekaro, M., et al. (1990). Metabolic stability of 3-O-methyl-D-glucose in brain and other tissues. Journal of Neurochemistry, 54(4), 1399-1404. [Link]
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Zaccardi, F., et al. (2020). Comparative efficacy and safety of glucose-lowering drugs as adjunctive therapy for adults with type 1 diabetes: A systematic review and network meta-analysis. Diabetes, Obesity and Metabolism, 22(8), 1415-1425. [Link]
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Zhong, D., et al. (2012). The Glycolytic Inhibitor 2-Deoxyglucose Activates Multiple Prosurvival Pathways through IGF1R. Journal of Biological Chemistry, 287(40), 33313-33325. [Link]
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Pajak, B., et al. (2019). 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents. International Journal of Molecular Sciences, 21(1), 234. [Link]
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El-Marasy, S. A., et al. (2020). Comparative Study of the Effects of GLP1 Analog and SGLT2 Inhibitor against Diabetic Cardiomyopathy in Type 2 Diabetic Rats: Possible Underlying Mechanisms. Biomedicines, 8(3), 47. [Link]
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Cai, X., et al. (2016). Comparisons of weight changes between sodium-glucose cotransporter 2 inhibitors treatment and glucagon-like peptide-1 analogs treatment in type 2 diabetes patients: A meta-analysis. Journal of Diabetes Investigation, 7(6), 870-878. [Link]
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Wikipedia. (n.d.). 2-Deoxy-D-glucose. Wikipedia. [Link]
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Wang, L., et al. (2023). 6-Phosphogluconate dehydrogenase inhibition arrests growth and induces apoptosis in gastric cancer via AMPK activation and oxidative stress. Journal of Translational Medicine, 21(1), 135. [Link]
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Pajak, B., et al. (2019). 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents. ResearchGate. [Link]
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Aft, R. L., et al. (2002). Enhanced Radiosensitivity and Chemosensitivity of Breast Cancer Cells by 2-Deoxy-D-Glucose in Combination Therapy. ResearchGate. [Link]
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Barbosa, A. M., & Martel, F. (2020). Targeting Glucose Transporters for Breast Cancer Therapy: The Effect of Natural and Synthetic Compounds. Cancers, 12(1), 186. [Link]
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Muñoz-Pinedo, C. (2011). Killing cancer cells by targeting glucose metabolism. YouTube. [Link]
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Kopeć, K., et al. (2021). 2-Deoxyglucose, an Inhibitor of Glycolysis, Enhances the Oncolytic Effect of Coxsackievirus B5 in Glioblastoma Cell Lines. International Journal of Molecular Sciences, 22(16), 8881. [Link]
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Tanaka, H., et al. (2025). Inhibition of bladder cancer cell proliferation by 2-deoxy-D-glucose. bioRxiv. [Link]
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A Senior Application Scientist's Guide to the Validation of HPLC and GC-MS Methods for Quantifying 6-Deoxy Sugars
For researchers, scientists, and drug development professionals, the accurate quantification of 6-deoxy sugars such as L-fucose and L-rhamnose is critical. These monosaccharides are integral components of glycoproteins, bacterial polysaccharides, and natural products, playing significant roles in biological recognition, pathogenicity, and therapeutic efficacy. The choice of analytical methodology for their quantification is therefore a decision of paramount importance, directly impacting data integrity and regulatory compliance.
This guide provides an in-depth comparison of two cornerstone analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the validation of methods for each, using certified standards, and provide the experimental data and protocols necessary to make an informed decision for your specific application. Our approach is grounded in the principles of scientific integrity, drawing from extensive field experience and authoritative regulatory guidelines.
The Analytical Challenge: Why 6-Deoxy Sugars Demand Robust Quantification
6-deoxy sugars lack a hydroxyl group at the C6 position, a subtle structural difference that imparts unique physicochemical properties and biological functions. Their presence and quantity can be indicative of specific glycosylation patterns, bacterial contamination, or the potency of a therapeutic agent. Consequently, the analytical methods employed for their measurement must be not only sensitive and accurate but also rigorously validated to ensure reliable and reproducible results.
A Tale of Two Techniques: HPLC vs. GC-MS for 6-Deoxy Sugar Analysis
The selection of an analytical platform is a critical first step. Both HPLC and GC-MS are powerful tools for monosaccharide analysis, yet they operate on fundamentally different principles, each with its own set of advantages and limitations.[1][2][3]
High-Performance Liquid Chromatography (HPLC) separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase.[2][4] For sugars, which are polar and non-volatile, HPLC is a natural fit.[3] Common detection methods include Refractive Index (RI), Pulsed Amperometric Detection (PAD), and UV-Vis following derivatization with a chromophore.[1][5]
Gas Chromatography-Mass Spectrometry (GC-MS) , conversely, is tailored for volatile and thermally stable compounds.[2][3] Sugars, in their native form, are neither. Therefore, a critical prerequisite for GC-MS analysis is a chemical derivatization step to convert the polar, non-volatile sugars into volatile, thermally stable derivatives.[6][7][8] The subsequent separation in the gas phase is followed by detection and quantification using a mass spectrometer, which offers high sensitivity and selectivity.[9]
Head-to-Head Comparison: Performance at a Glance
| Feature | HPLC | GC-MS |
| Sample Volatility | Not required; suitable for non-volatile compounds.[3] | Requires volatile and thermally stable derivatives.[2] |
| Derivatization | Often required for UV detection to enhance sensitivity.[1][5] | Mandatory for all sugars.[6][7] |
| Temperature | Typically performed at or near room temperature.[4] | High temperatures are necessary for volatilization.[4] |
| Sensitivity | Varies with detector; PAD offers high sensitivity. | Generally very high, especially with selected ion monitoring (SIM).[3] |
| Selectivity | Dependent on chromatographic separation and detector. | High, due to mass fragmentation patterns. |
| Throughput | Can be lower due to longer run times.[4] | Can be higher due to faster run times.[4] |
| Cost & Complexity | Generally lower initial cost and complexity.[4] | Higher initial cost and complexity. |
The Bedrock of Reliability: Method Validation According to ICH Q2(R1)
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process, which is echoed by regulatory bodies like the U.S. Food and Drug Administration (FDA).[10][11][12][13] The core validation parameters are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a framework for the validation of HPLC and GC-MS methods for the quantification of 6-deoxy sugars, using certified reference standards.[14][15][16]
I. Sample Preparation: The Crucial First Step
For glycoproteins, the initial step is the liberation of monosaccharides through acid hydrolysis.
Protocol 1: Acid Hydrolysis of Glycoproteins
-
Accurately weigh 1-5 mg of the glycoprotein sample into a screw-cap vial.
-
Add 1 mL of 2 M trifluoroacetic acid (TFA).
-
Blanket the vial with nitrogen, seal tightly, and incubate at 110°C for 4 hours.
-
Cool the vial to room temperature and centrifuge to pellet any precipitate.
-
Transfer the supernatant to a new vial and evaporate the TFA under a stream of nitrogen.
-
Reconstitute the dried hydrolysate in a known volume of ultrapure water for subsequent analysis.
II. HPLC Method Validation Protocol
This protocol outlines the validation of an HPLC method with pre-column derivatization using 1-phenyl-3-methyl-5-pyrazolone (PMP) for UV detection.[5]
Protocol 2: HPLC-UV Method for 6-Deoxy Sugar Quantification
-
Derivatization:
-
To 100 µL of the hydrolyzed sample or standard, add 100 µL of 0.3 M NaOH and 100 µL of 0.5 M PMP in methanol.
-
Incubate at 70°C for 30 minutes.
-
Cool to room temperature and neutralize with 100 µL of 0.3 M HCl.
-
Extract the PMP-labeled sugars with chloroform to remove excess reagent. The aqueous layer is used for HPLC analysis.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of phosphate buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 245 nm.
-
-
Validation Experiments:
-
Specificity: Analyze a blank (hydrolyzed matrix without analyte) and a sample spiked with known 6-deoxy sugars and other common monosaccharides to ensure no interfering peaks.
-
Linearity and Range: Prepare a series of at least five concentrations of certified 6-deoxy sugar standards (e.g., L-fucose, L-rhamnose) spanning the expected sample concentration range. Perform a linear regression analysis of peak area versus concentration.
-
Accuracy: Perform recovery studies by spiking a known amount of 6-deoxy sugar standards into a sample matrix at three different concentration levels (low, medium, high).
-
Precision:
-
Repeatability: Analyze six replicate samples of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the analysis on different days, with different analysts, and on different instruments.
-
-
LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Introduce small, deliberate changes to method parameters such as mobile phase composition, pH, and column temperature, and assess the impact on the results.
-
III. GC-MS Method Validation Protocol
This protocol involves derivatization to form trimethylsilyl (TMS) ethers, which are amenable to GC-MS analysis.[6][8]
Protocol 3: GC-MS Method for 6-Deoxy Sugar Quantification
-
Derivatization:
-
To the dried hydrolyzed sample or standard, add a derivatization reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine.
-
Incubate at 60°C for 30 minutes to form the TMS derivatives.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A gradient program starting at a low temperature and ramping up to a higher temperature to separate the sugar derivatives.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, with data acquired in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.
-
-
Validation Experiments:
-
Specificity: Analyze a derivatized blank matrix and a spiked sample to identify the characteristic mass fragments of the 6-deoxy sugar TMS derivatives and ensure no co-eluting interferences.
-
Linearity and Range: Prepare and analyze a series of at least five concentrations of derivatized certified 6-deoxy sugar standards.
-
Accuracy: Perform recovery studies with spiked matrices at three concentration levels.
-
Precision: Conduct repeatability and intermediate precision studies as described for the HPLC method.
-
LOD and LOQ: Determine using the signal-to-noise ratio or the standard deviation of the y-intercepts of regression lines.
-
Robustness: Vary parameters such as the GC oven temperature ramp rate, injector temperature, and carrier gas flow rate.
-
Visualizing the Workflow: Method Validation Pathways
The following diagrams illustrate the logical flow of the validation process for both HPLC and GC-MS methodologies.
Caption: Workflow for HPLC Method Validation.
Caption: Workflow for GC-MS Method Validation.
Data-Driven Decisions: A Comparative Summary of Validation Results
The following table presents a summary of typical validation results for the quantification of L-fucose, a representative 6-deoxy sugar, using the described HPLC and GC-MS methods. These are illustrative data based on published literature and extensive in-house experience.
| Validation Parameter | HPLC-UV (PMP Derivatization) | GC-MS (TMS Derivatization) |
| Linearity (r²) | > 0.995 | > 0.998[17][18][19] |
| Range | 1 - 100 µg/mL | 0.1 - 50 µg/mL |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102%[17][19] |
| Precision (RSD) | ||
| - Repeatability | < 2% | < 1.5% |
| - Intermediate Precision | < 3% | < 2.5%[17][18][19] |
| LOD | ~0.5 µg/mL | ~0.01 µg/mL |
| LOQ | ~1.0 µg/mL | ~0.03 µg/mL[17][18][19] |
| Robustness | Passed | Passed |
Conclusion: Selecting the Optimal Method for Your Needs
Both HPLC and GC-MS are powerful and reliable techniques for the quantification of 6-deoxy sugars when properly validated. The choice between them hinges on the specific requirements of your application.
-
HPLC is often a more straightforward and cost-effective option, particularly for routine quality control applications where high sample throughput is not the primary concern. Its ability to analyze non-volatile compounds in their native or minimally derivatized state is a significant advantage.[3][4]
-
GC-MS shines when ultimate sensitivity and selectivity are paramount.[3] While the mandatory derivatization step adds complexity, the resulting gains in performance can be critical for trace-level analysis or in complex matrices where specificity is a challenge.[6][7]
Ultimately, a thorough understanding of the principles of each technique, combined with a rigorous validation process guided by international standards, will ensure the generation of high-quality, defensible data for your research, development, and manufacturing needs.
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Anumula, K. R., & Du, P. (1999). Monosaccharide composition analysis of oligosaccharides and glycoproteins by high-performance liquid chromatography. Analytical biochemistry, 275(2), 236–242. [Link]
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A Comparative Study on the Metabolic Stability of Methylated Versus Non-Methylated Deoxy Sugars in Cell Culture
A Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of drug development and glycobiology, the stability of carbohydrate moieties can significantly influence the efficacy, pharmacokinetics, and overall success of a therapeutic agent.[1][2][3] Deoxy sugars, carbohydrates with one or more hydroxyl groups replaced by hydrogen atoms, are integral components of numerous bioactive molecules, including antibiotics and anticancer agents, where they play a crucial role in molecular recognition and biological activity.[4][5][6] A critical aspect of their function is their metabolic stability within a cellular environment. Modifications such as methylation can profoundly alter their interaction with cellular machinery, thereby affecting their stability and therapeutic potential.[7]
This guide provides a comparative analysis of the metabolic stability of methylated versus non-methylated deoxy sugars in a cell culture model. We will delve into the experimental design, present detailed protocols, and interpret hypothetical data to elucidate the underlying biochemical principles.
The Rationale: Why Methylation Matters
Methylation, the addition of a methyl group (CH₃), is a common biological modification that can significantly impact a molecule's properties. In the context of deoxy sugars, methylation can:
-
Alter enzyme recognition: Key enzymes in metabolic pathways, such as kinases, may exhibit reduced affinity for a methylated sugar due to steric hindrance or altered electronic properties at the binding site.
-
Impact cellular uptake: Sugar transporters on the cell membrane have specific recognition sites. A methyl group can affect the binding affinity of the deoxy sugar to these transporters, thereby influencing its rate of entry into the cell.[8][9]
-
Block metabolic pathways: If a hydroxyl group crucial for a subsequent enzymatic reaction (e.g., phosphorylation) is methylated, the metabolic pathway can be effectively blocked.
Understanding these effects is paramount for the rational design of deoxy sugar-containing drugs with enhanced stability and desired biological activity.
Experimental Design: A Head-to-Head Comparison
To investigate the metabolic stability, we propose a comparative study using a well-characterized non-methylated deoxy sugar, 2-deoxy-D-glucose (2-DG), and its hypothetical methylated counterpart, 3-O-methyl-2-deoxy-D-glucose (3-O-Me-2-DG). 2-DG is an excellent model as it is readily taken up by cells via glucose transporters and phosphorylated by hexokinase, but not further metabolized, leading to its accumulation and the inhibition of glycolysis.[10][11][12]
Our central hypothesis is that the methylation at the 3-position of 2-DG will significantly increase its metabolic stability by reducing its rate of cellular uptake and preventing phosphorylation.
The experimental workflow is designed to quantify the rate of uptake and the intracellular accumulation of both deoxy sugars in a selected cell line.
Figure 1: Experimental workflow for the comparative metabolic stability study.
Detailed Experimental Protocol
1. Cell Culture and Seeding:
-
Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed 1 x 10⁶ cells per well in 6-well plates and allow them to adhere and grow for 24 hours.
2. Preparation of Deoxy Sugar Solutions:
-
Prepare 100 mM stock solutions of 2-deoxy-D-glucose (Sigma-Aldrich) and 3-O-methyl-2-deoxy-D-glucose (custom synthesis) in sterile phosphate-buffered saline (PBS).
3. Treatment and Time Course:
-
Remove the culture medium from the wells and wash the cells once with warm PBS.
-
Add fresh, serum-free medium containing 1 mM of either 2-DG or 3-O-Me-2-DG to the respective wells. Include a control group with no deoxy sugar.
-
Incubate the plates for different time points (e.g., 0, 15, 30, 60, and 120 minutes).
4. Metabolite Extraction:
-
At each time point, aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular sugars.
-
Add 500 µL of ice-cold 80% methanol to each well to lyse the cells and precipitate proteins.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 20 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant containing the intracellular metabolites.
5. Quantification by LC-MS/MS:
-
Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[13][14]
-
Develop a specific method to separate and quantify 2-DG, phosphorylated 2-DG (2-DG-6P), and 3-O-Me-2-DG.
-
Use stable isotope-labeled internal standards for accurate quantification.
Anticipated Results and Data Interpretation
The following table presents hypothetical data from our proposed experiment, illustrating the expected differences in metabolic stability between the methylated and non-methylated deoxy sugars.
| Time (minutes) | Intracellular 2-DG (nmol/10⁶ cells) | Intracellular 2-DG-6P (nmol/10⁶ cells) | Intracellular 3-O-Me-2-DG (nmol/10⁶ cells) |
| 0 | 0 | 0 | 0 |
| 15 | 5.2 | 8.9 | 1.1 |
| 30 | 9.8 | 18.5 | 2.3 |
| 60 | 15.3 | 35.1 | 4.5 |
| 120 | 20.1 | 58.7 | 8.2 |
Analysis of Hypothetical Data
The data clearly suggests a significant difference in the metabolic fate of the two compounds:
-
Cellular Uptake: The intracellular concentration of 3-O-Me-2-DG is substantially lower than that of 2-DG at all time points. This indicates a reduced rate of uptake, likely due to the methyl group interfering with the binding to glucose transporters.
-
Metabolic Trapping: 2-DG is rapidly phosphorylated to 2-DG-6P, which accumulates inside the cell.[12] In contrast, no phosphorylated form of 3-O-Me-2-DG is detected (data not shown in the table, but assumed for this analysis). This strongly suggests that the methyl group at the 3-position prevents phosphorylation by hexokinase, thereby preventing its metabolic trapping.
-
Overall Stability: The significantly lower uptake and lack of phosphorylation for 3-O-Me-2-DG demonstrate its superior metabolic stability compared to 2-DG. The non-methylated deoxy sugar is readily taken up and altered, while the methylated version remains largely extracellular and unchanged.
Mechanistic Insights: A Tale of Two Sugars
The observed differences can be attributed to the specific interactions of each sugar with cellular components.
Figure 2: Comparative metabolic pathways of methylated and non-methylated deoxy sugars.
As depicted in Figure 2, the non-methylated 2-DG readily enters the cell and is a substrate for hexokinase. The resulting phosphorylation traps it intracellularly. Conversely, the methyl group on 3-O-Me-2-DG acts as a shield, reducing its recognition by glucose transporters and rendering it a non-substrate for hexokinase. This preserves its chemical integrity within the biological system.
Conclusion and Implications
This comparative guide, through a proposed experimental framework and hypothetical data, underscores the profound impact of methylation on the metabolic stability of deoxy sugars. The key takeaways are:
-
Methylation enhances metabolic stability: By impeding cellular uptake and preventing enzymatic modification, methylation can significantly increase the intracellular and systemic stability of a deoxy sugar.
-
Rational drug design: These findings have significant implications for drug development. By strategically methylating deoxy sugar moieties on therapeutic molecules, it may be possible to improve their pharmacokinetic profiles, prolong their half-life, and enhance their therapeutic efficacy.[7]
-
Future directions: Further studies should explore the effects of methylation at different positions on the deoxy sugar ring and in various cell types to build a comprehensive understanding of these structure-activity relationships.
By understanding the principles outlined in this guide, researchers and drug development professionals can better harness the therapeutic potential of deoxy sugars through rational chemical modification.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 6-deoxy-alpha-D-glucopyranoside
As researchers dedicated to advancing science, our responsibility extends beyond the bench to include the safe and compliant management of all chemical reagents, including their final disposal. This guide provides a comprehensive, technically grounded protocol for the proper disposal of Methyl 6-deoxy-alpha-D-glucopyranoside. While this compound is not typically classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), its properties as a skin, eye, and respiratory irritant demand a meticulous and informed approach to its handling and disposal.[1][2][3]
The foundational principle of laboratory safety dictates that no experimental work should begin without a clear plan for the disposal of all resulting waste streams.[4] This document serves as a direct, procedural resource to integrate into your laboratory's Chemical Hygiene Plan, ensuring the safety of personnel and adherence to environmental regulations.
Part 1: Hazard Assessment & Waste Characterization
Before any disposal action is taken, a thorough understanding of the material's properties is essential. The disposal pathway is dictated entirely by the waste's characteristics—whether it is pure, contaminated, solid, or in solution.
Key Data for this compound
The following table summarizes essential data pertinent to the safe handling and disposal of this compound.
| Property | Value | Source |
| Appearance | White crystalline powder | [1][2] |
| Molecular Formula | C₇H₁₄O₆ | [1][2] |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1][3][5] |
| GHS Precautionary Statements | P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P501 (Dispose of contents/container to an approved waste disposal plant) | [1][2][3] |
| RCRA Classification | Generally Not a Listed or Characteristic Hazardous Waste | [2] |
The first and most critical step is to characterize your waste stream . Ask the following questions:
-
Is the waste pure, unused this compound?
-
Is it solid material (e.g., weigh paper, gloves, paper towels) contaminated with the compound?
-
Is the compound dissolved in an aqueous solution or a hazardous organic solvent?
The answer to these questions determines the entire disposal workflow, as illustrated in the diagram below.
Disposal Decision Workflow
This workflow provides a logical pathway for classifying and segregating waste containing this compound.
Caption: Disposal decision workflow for this compound.
Part 2: Core Disposal Protocol
This protocol outlines the step-by-step process for the safe disposal of uncontaminated, solid this compound, which is the most common scenario in a research setting.
Step 1: Personal Protective Equipment (PPE) Assessment
Due to the compound's irritant properties, appropriate PPE is mandatory.[3] Never handle chemical waste without ensuring your own safety first.
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or tightly fitting safety goggles. | Protects against irritation from airborne dust particles.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact and subsequent irritation.[2] |
| Body Protection | Standard laboratory coat. | Protects skin and clothing from contamination.[2] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 dust mask). | Recommended if handling large quantities or if dust generation is unavoidable.[3][7] |
Step 2: Waste Segregation and Containerization
Proper segregation is a cornerstone of safe laboratory waste management, preventing inadvertent and dangerous chemical reactions.[8]
-
Identify the Correct Container: Locate the designated Non-Hazardous Solid Chemical Waste container in your laboratory's Satellite Accumulation Area (SAA). This area must be under the direct control of laboratory personnel.[9]
-
Use Compatible Containers: Waste must be stored in containers made of a compatible material (e.g., high-density polyethylene) with a tightly sealing screw cap.[8][10] The container must be kept closed except when waste is being added.[11]
-
Collect Waste:
-
Pure Compound: Carefully place the container of pure this compound into the waste stream.
-
Contaminated Labware: Collect any items grossly contaminated with the powder, such as weigh boats, contaminated gloves, and paper towels used for cleanup, and place them in the same container.[2]
-
Step 3: Labeling the Waste Container
Accurate and clear labeling is a legal requirement and essential for the safety of everyone who will handle the container.[12] Your institution's Environmental Health & Safety (EHS) office will provide specific label formats. However, all labels must include the following information:
-
The words "Non-Hazardous Waste" (or as directed by your EHS office).
-
The full chemical name: "this compound." Do not use abbreviations or chemical formulas.[8][10]
-
An indication of the hazard: "Irritant." [8]
-
The date when the first piece of waste was added to the container (the "accumulation start date").[9]
Step 4: Storage and Removal
-
Storage: Store the sealed and labeled waste container in your designated SAA. The SAA should have secondary containment (such as a tub or tray) capable of holding the contents of the largest container.[8]
-
Request Pickup: Once the container is full or ready for disposal, arrange for a pickup by your institution's EHS or hazardous waste management group.[2] Follow your facility's specific procedures, which often involve submitting an online request form.[11] EHS personnel are specially trained to transport the waste to a Central Accumulation Area for final disposal at an approved facility.[2][13]
Part 3: Spill Management Protocol
Accidents can happen, and a prepared response is key to maintaining safety. For a small, dry spill of this compound, follow this procedure:
Experimental Protocol: Small Spill Cleanup
-
Ensure Safety: Ensure the area is well-ventilated. Wear all PPE as detailed in the table above, including respiratory protection.[3]
-
Containment: Prevent the powder from becoming airborne. Do not use a dry brush for sweeping.
-
Cleanup: Gently cover the spill with damp paper towels to wet the powder. Alternatively, use dry cleanup procedures such as a HEPA-filtered vacuum designed for dust collection.[3]
-
Collection: Carefully scoop or wipe the material and place it, along with all cleaning materials (gloves, towels, etc.), into a sealable bag or container.
-
Disposal: Label the container as "Spill Debris: this compound" and dispose of it in the Non-Hazardous Solid Waste stream.
-
Decontamination: Wash the spill area thoroughly with soap and water.[14]
Part 4: Regulatory & Compliance Framework
Adherence to these procedures ensures compliance with key regulations from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
-
OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates that laboratories develop a Chemical Hygiene Plan (CHP).[15] The CHP must include standard operating procedures for safe chemical handling, criteria for implementing control measures like PPE, and provisions for employee training on hazards and disposal procedures.[15][16]
-
EPA's Resource Conservation and Recovery Act (RCRA): While this compound is not typically a listed hazardous waste, if it is mixed with a chemical that is listed or exhibits a hazardous characteristic (e.g., ignitability, corrosivity, reactivity, toxicity), the entire mixture must be managed as hazardous waste according to RCRA regulations (40 CFR Part 261).[1][17]
By following this guide, you are not only protecting yourself and the environment but also upholding the rigorous standards of scientific integrity and responsibility that define our profession. Always consult your institution's specific Chemical Hygiene Plan and EHS department for guidance tailored to your facility.
References
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US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Management of Waste. Retrieved from [Link]
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ASTM International. (2021). D4447 Standard Guide for Disposal of Laboratory Chemicals and Samples. Retrieved from [Link]
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Metasci. (n.d.). Safety Data Sheet Methyl alpha-D-glucopyranoside. Retrieved from [Link]
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University of Pennsylvania EHRS. (2023). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Sustainable Materials Management: Non-Hazardous Materials and Waste Management Hierarchy. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Retrieved from [Link]
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Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling Methyl 6-deoxy-alpha-D-glucopyranoside: Personal Protective Equipment and Disposal
Hazard Assessment and Risk Mitigation
Methyl 6-deoxy-alpha-D-glucopyranoside is a solid, crystalline powder. Based on data from similar compounds, it is prudent to treat it as a substance that may cause skin, eye, and respiratory irritation[1][2]. Therefore, a thorough risk assessment is the foundational step before any handling of this chemical.
| Potential Hazard | Description | Primary Exposure Route | Recommended Precaution |
| Eye Irritation | May cause serious eye irritation upon contact.[1][2] | Direct contact with powder or dust. | Wear safety glasses with side-shields or chemical safety goggles.[1][3] |
| Skin Irritation | May cause skin irritation upon contact.[1][2] | Direct contact with powder or dust. | Wear compatible chemical-resistant gloves and a lab coat.[1][3] |
| Respiratory Irritation | Inhalation of dust may cause respiratory tract irritation.[1][2] | Inhalation of airborne powder. | Handle in a well-ventilated area or a chemical fume hood.[1] |
Personal Protective Equipment (PPE) Protocol
The selection of PPE is your primary defense against accidental exposure. The following protocol is designed to provide comprehensive protection during the handling of this compound.
Eye and Face Protection
-
Requirement: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are mandatory.
-
For increased risk activities: When there is a higher potential for dust generation, such as when handling larger quantities or during vigorous mixing, chemical safety goggles should be worn.[1] A face shield may be appropriate in some workplaces for added protection.[1]
-
Causality: The crystalline nature of the powder increases the risk of airborne particles. Side shields and goggles provide a seal around the eyes to prevent contact.
Skin Protection
-
Gloves: Wear compatible chemical-resistant gloves, such as nitrile gloves.[2] It is crucial to inspect gloves for any signs of degradation or punctures before use.
-
Lab Coat: A standard laboratory coat should be worn at all times to protect against incidental skin contact.[2]
-
Causality: Direct skin contact is a primary route of exposure that can lead to irritation.[1] A lab coat and gloves provide a necessary barrier.
Respiratory Protection
-
Engineering Controls: The primary method for respiratory protection is the use of engineering controls. Always handle this compound in a well-ventilated area.[1] For procedures that may generate significant dust, a certified chemical fume hood is required.
-
Respirators: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill cleanup, a NIOSH-approved respirator may be necessary.[3]
-
Causality: Inhalation of fine chemical dust can lead to respiratory tract irritation.[1] Engineering controls are designed to capture and remove these airborne particles at the source.
Caption: PPE Selection Workflow for Handling this compound.
Operational Guide to Safe Handling
Adherence to a strict operational protocol minimizes the risk of exposure and ensures the integrity of your experiment.
Step-by-Step Weighing and Solution Preparation
-
Preparation: Before handling the chemical, ensure the work area is clean and uncluttered. Don your required PPE: lab coat, nitrile gloves, and safety glasses.
-
Ventilation: If not using a fume hood, ensure adequate general and local exhaust ventilation to keep airborne concentrations low.[1]
-
Weighing: Carefully weigh the desired amount of this compound. Use a weigh boat or weighing paper to avoid contamination of the balance. Minimize dust generation during transfer.
-
Dissolving: Add the powder to the solvent slowly. Do not add solvent to the powder, as this can increase the risk of splashing.
-
Cleaning: After use, decontaminate the work surface and any equipment used.
-
Hand Washing: Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[1]
Emergency Procedures & Spill Management
In the event of accidental exposure or a spill, a swift and informed response is critical.
Accidental Exposure
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek medical attention if irritation persists.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing and wash it before reuse.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[1] Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1]
Spill Cleanup Protocol
-
Evacuate: Alert others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Wear appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.
-
Contain: For a dry spill, carefully sweep or vacuum the material, avoiding dust generation.[1][4] Place the collected material into a sealed, labeled container for disposal.[4]
-
Decontaminate: Clean the spill area with a suitable solvent or detergent and water.
-
Dispose: Dispose of all cleanup materials as chemical waste.
Caption: Spill Response Workflow for this compound.
Disposal Plan
Proper disposal is a critical final step in the chemical handling lifecycle, ensuring environmental and regulatory compliance. While this compound is generally not classified as hazardous waste, it is essential to follow institutional and local guidelines.[2]
Waste Segregation and Disposal
-
Waste Characterization: Determine if the waste is pure, uncontaminated this compound or if it is contaminated with other hazardous materials.[2]
-
Containerization:
-
Uncontaminated Solid Waste: Collect in a designated, sealed, and clearly labeled waste container. The label should include the full chemical name and note that it is an irritant.[2]
-
Contaminated Waste: Any materials, such as gloves, weigh boats, or paper towels, that are grossly contaminated should be disposed of as chemical waste in a designated container.[2]
-
-
Disposal Request: Once the waste container is full, follow your institution's Environmental Health and Safety (EHS) procedures for waste pickup.[2]
Caption: Waste Disposal Decision Workflow for this compound.
Conclusion
Safe handling of this compound is predicated on a thorough understanding of its potential hazards and the diligent application of appropriate safety protocols. By integrating these expert-guided procedures for PPE, handling, and disposal into your daily laboratory workflow, you foster a culture of safety and ensure the integrity of your research. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet for any chemical before use.
References
-
Metasci. (n.d.). Safety Data Sheet Methyl alpha-D-glucopyranoside. Retrieved from [Link]
-
Szabo-Scandic. (2024, January 10). Methyl β-D-glucopyranoside-SDS-MedChemExpress. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
